molecular formula C12H11NO4 B1302096 Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate CAS No. 200400-76-6

Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate

Cat. No.: B1302096
CAS No.: 200400-76-6
M. Wt: 233.22 g/mol
InChI Key: XILWQVZWGWQRNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate is a useful research compound. Its molecular formula is C12H11NO4 and its molecular weight is 233.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-(4-hydroxyphenyl)-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-2-16-12(15)10-7-17-11(13-10)8-3-5-9(14)6-4-8/h3-7,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XILWQVZWGWQRNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=N1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80420702
Record name Ethyl 2-(4-oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200400-76-6
Record name Ethyl 2-(4-oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 200400-76-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Due to the limited publicly available data on this specific molecule, this guide synthesizes information from the broader class of 2-(4-hydroxyphenyl)oxazole derivatives to infer its core properties, potential synthetic routes, and likely biological activities. The oxazole scaffold is a well-established pharmacophore present in numerous clinically approved drugs, and derivatives bearing the 4-hydroxyphenyl moiety are known to exhibit a range of biological effects, including anticancer, antimicrobial, and hypoglycemic activities. This document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds.

Introduction: The Significance of the Oxazole Scaffold

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is a cornerstone in medicinal chemistry, valued for its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[1] The inherent versatility of the oxazole core allows for the development of compounds with a wide spectrum of therapeutic applications.[1] The presence of the 4-hydroxyphenyl group in the target molecule, this compound, suggests the potential for hydrogen bonding interactions, which can be critical for target engagement and biological activity.

Physicochemical Properties

PropertyInferred Value/CharacteristicRationale
Molecular Formula C12H11NO4Calculated from the chemical structure.
Molecular Weight 233.22 g/mol Calculated from the molecular formula.
CAS Number 200400-76-6
Appearance Likely a crystalline solidBased on the typical state of similar aromatic carboxylates.
Melting Point Expected to be in the range of 150-250 °CAromatic compounds with hydrogen bonding capabilities generally have relatively high melting points.
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols.The phenolic hydroxyl group may impart slight aqueous solubility, but the overall aromatic structure suggests better solubility in organic media.
pKa The phenolic hydroxyl group is expected to have a pKa around 9-10.This is a typical pKa for a phenol, which will influence its ionization state at physiological pH.

Synthesis Strategies for the Oxazole Core

The synthesis of the oxazole-4-carboxylate core can be achieved through several established synthetic methodologies. The choice of a specific route will depend on the availability of starting materials, desired scale, and tolerance to various reaction conditions.

General Synthetic Workflow

A common and effective method for the synthesis of 2,4-disubstituted oxazoles involves the condensation and cyclization of an α-amino ketone with a carboxylic acid derivative. For this compound, a plausible synthetic route would involve the reaction of an ethyl 2-amino-3-oxobutanoate equivalent with a 4-hydroxybenzoic acid derivative.

Synthetic Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Base_Catalyzed_Cyclization Base-Catalyzed Cyclization 4-Hydroxybenzaldehyde->Base_Catalyzed_Cyclization Ethyl_Isocyanoacetate Ethyl Isocyanoacetate Ethyl_Isocyanoacetate->Base_Catalyzed_Cyclization Target_Molecule This compound Base_Catalyzed_Cyclization->Target_Molecule

Caption: A plausible synthetic route to the target molecule.

Step-by-Step Protocol (Hypothetical)

This protocol is a generalized procedure based on established methods for oxazole synthesis and should be optimized for the specific target molecule.

  • Reaction Setup: To a solution of 4-hydroxybenzaldehyde (1 equivalent) in a suitable solvent (e.g., methanol or ethanol) at room temperature, add ethyl isocyanoacetate (1.1 equivalents).

  • Base Addition: Slowly add a base such as potassium carbonate (K2CO3) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equivalents) to the reaction mixture. The causality behind using a base is to deprotonate the α-carbon of the isocyanoacetate, facilitating the nucleophilic attack on the aldehyde.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC). The self-validating nature of this step is crucial; the disappearance of starting materials and the appearance of a new, more polar spot indicates the progression of the reaction.

  • Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry (HRMS).

Potential Biological Activities and Mechanisms of Action

While no specific biological data for this compound has been found, the broader class of 2-(4-hydroxyphenyl)oxazole derivatives has shown promise in several therapeutic areas.

Anticancer Potential

Oxazole derivatives are known to exhibit potent anticancer activity through various mechanisms. These can include:

  • Inhibition of Tubulin Polymerization: Some oxazoles bind to the colchicine binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.

  • Kinase Inhibition: The oxazole scaffold can serve as a template for designing inhibitors of various protein kinases that are often dysregulated in cancer.

  • Induction of Apoptosis: 2-(4-hydroxyphenyl)oxazole derivatives may trigger programmed cell death through intrinsic or extrinsic apoptotic pathways.

Anticancer Mechanism Oxazole_Derivative Ethyl 2-(4-hydroxyphenyl) oxazole-4-carboxylate Tubulin Tubulin Oxazole_Derivative->Tubulin Inhibits Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Cell_Cycle_Arrest Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Potential mechanism of anticancer activity.

Antimicrobial Activity

The oxazole nucleus is a component of several natural and synthetic antimicrobial agents. The 4-hydroxyphenyl substituent can enhance this activity by facilitating interactions with microbial enzymes or cell wall components.

Hypoglycemic Effects

Recent studies have shown that certain oxazole derivatives can act as hypoglycemic agents by activating the AMP-activated protein kinase (AMPK) pathway. Activation of AMPK in hepatocytes leads to a decrease in glucose production and an increase in glucose uptake, making this a promising avenue for the development of new anti-diabetic drugs.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of this compound, a series of in vitro assays are recommended.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Culture: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (from 0.1 to 100 µM) for 48-72 hours. A vehicle control (DMSO) should be included.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The rationale for this step is that viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

This compound represents a molecule of interest within the medicinally significant class of oxazole derivatives. While specific data for this compound is scarce, this guide provides a framework for its potential properties, synthesis, and biological activities based on the established knowledge of related compounds. Future research should focus on the definitive synthesis and characterization of this molecule, followed by a comprehensive biological evaluation to validate its therapeutic potential. The insights gained from such studies will be invaluable for the rational design of novel oxazole-based therapeutic agents.

References

  • Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anticancer Agents in Medicinal Chemistry, 22(10), 1859–1882. [Link]

  • Liu, X.-H., Lv, P.-C., Xue, J.-Y., Song, B.-A., & Zhu, H.-L. (2009). Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. European Journal of Medicinal Chemistry, 44(10), 3930–3935. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. [Link]

  • Kulkarni, S., Kaur, K., & Jaitak, V. (2025). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. [Link]

  • Çolak, A., et al. (2024). Biological Characterization of One Oxadiazole Derivative (5(4-Hydroxyphenyl)-2-(N-Phenyl Amino)-1,3,4-Oxadiazole): In Vitro, In Silico, and Network Pharmacological Approaches. PubMed. [Link]

  • Design, synthesis and biological evaluation of novel oxazole derivatives as potential hypoglycemic agents. (2024). PubMed. [Link]

  • A comprehensive review on biological activities of oxazole derivatives. (2019). BMC Chemistry, 13(1), 16. [Link]

  • Prakash, O., et al. (2011). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medicinal Chemistry & Analysis, 1(3), 123-134.
  • Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica, 8(1), 269-282.
  • Design, synthesis and biological evaluation of novel oxazole derivatives as potential hypoglycemic agents. (2024). Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • The Role of Oxazole Derivatives in Pharmaceutical Synthesis. (n.d.). Pharmaffiliates. [Link]

  • Kulkarni, S., et al. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anticancer Agents in Medicinal Chemistry, 22(10), 1859-1882.
  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. (2021). International Journal of Medical and Pharmaceutical Research. [Link]

Sources

An In-depth Technical Guide to Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 200400-76-6

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry. Drawing upon established synthetic methodologies and an understanding of its putative biological mechanisms, this document serves as a foundational resource for researchers engaged in the discovery and development of novel therapeutic agents.

Section 1: Compound Overview and Physicochemical Properties

This compound is a member of the oxazole class of heterocyclic compounds, which are recognized for their diverse pharmacological activities.[1] The presence of a 4-hydroxyphenyl group suggests potential for antioxidant activity, while the oxazole core is a common scaffold in anti-inflammatory agents.[2]

PropertyValueSource
CAS Number 200400-76-6[3][4]
Molecular Formula C₁₂H₁₁NO₄[5]
Molecular Weight 233.22 g/mol [3][5]
Predicted Boiling Point 399.0 ± 48.0 °C[3]
Appearance Off-white to pale yellow solid (predicted)General knowledge
Solubility Soluble in DMSO, methanol, ethanol (predicted)General knowledge

Section 2: Synthesis and Characterization

Proposed Synthesis via Robinson-Gabriel Reaction

A likely synthetic pathway involves the reaction of 4-hydroxybenzamide with ethyl 2-chloroacetoacetate. The initial step would be the N-acylation of the chloroacetoacetate with 4-hydroxybenzamide to form an α-acylamino ketone intermediate. Subsequent acid-catalyzed cyclization and dehydration would yield the final product.

Synthesis_of_Ethyl_2-(4-hydroxyphenyl)oxazole-4-carboxylate 4-hydroxybenzamide 4-Hydroxybenzamide intermediate α-(4-hydroxybenzamido)acetoacetate intermediate 4-hydroxybenzamide->intermediate Base ethyl_2_chloroacetoacetate Ethyl 2-chloroacetoacetate ethyl_2_chloroacetoacetate->intermediate final_product This compound intermediate->final_product Acid catalyst, Heat (Dehydration)

Caption: Proposed Robinson-Gabriel synthesis route.

Experimental Protocol: Proposed Synthesis

Materials:

  • 4-hydroxybenzamide

  • Ethyl 2-chloroacetoacetate

  • Pyridine (or another suitable base)

  • Polyphosphoric acid (or another suitable dehydrating agent)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Formation of the α-acylamino ketone intermediate:

    • In a round-bottom flask, dissolve 4-hydroxybenzamide (1 equivalent) in pyridine.

    • Cool the solution in an ice bath and slowly add ethyl 2-chloroacetoacetate (1.1 equivalents).

    • Allow the reaction to stir at room temperature overnight.

    • Dilute the reaction mixture with DCM and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.

  • Cyclization and Dehydration:

    • To the crude intermediate, add polyphosphoric acid.

    • Heat the mixture at 100-120°C for 2-4 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain this compound.

Characterization: Predicted Analytical Data

Due to the absence of published experimental data, the following are predicted spectral characteristics based on the compound's structure and data from similar molecules.[2][8]

¹H NMR (400 MHz, DMSO-d₆):

  • δ 10.1 (s, 1H, -OH)

  • δ 8.5 (s, 1H, oxazole C5-H)

  • δ 7.8 (d, 2H, Ar-H ortho to oxazole)

  • δ 6.9 (d, 2H, Ar-H meta to oxazole)

  • δ 4.3 (q, 2H, -OCH₂CH₃)

  • δ 1.3 (t, 3H, -OCH₂CH₃)

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 162.0 (C=O, ester)

  • δ 161.0 (Ar-C-OH)

  • δ 160.0 (Oxazole C2)

  • δ 145.0 (Oxazole C4)

  • δ 138.0 (Oxazole C5)

  • δ 129.0 (Ar-CH)

  • δ 122.0 (Ar-C)

  • δ 116.0 (Ar-CH)

  • δ 61.0 (-OCH₂)

  • δ 14.0 (-CH₃)

FT-IR (KBr, cm⁻¹):

  • 3400-3200 (broad, O-H stretch)

  • 3150 (C-H stretch, aromatic/oxazole)

  • 1720 (C=O stretch, ester)

  • 1610, 1580, 1500 (C=C and C=N stretch, aromatic/oxazole)

  • 1280, 1100 (C-O stretch)

Mass Spectrometry (ESI+):

  • m/z 234.07 [M+H]⁺

  • m/z 256.05 [M+Na]⁺

Section 3: Putative Biological Activity and Mechanism of Action

The chemical structure of this compound suggests potential for dual anti-inflammatory and antioxidant activities.

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation. Many chronic inflammatory diseases are associated with the dysregulation of this pathway. Small molecules that can inhibit NF-κB activation are therefore of significant therapeutic interest.

NF-kB_Pathway_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates p_IkB P-IκB (Ubiquitinated for degradation) NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB IκB-NF-κB Complex IkB_NFkB->NFkB IκB Degradation DNA DNA Gene_Transcription Inflammatory Gene Transcription DNA->Gene_Transcription NFkB_n->DNA Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Inflammatory_Stimuli->IKK Compound Ethyl 2-(4-hydroxyphenyl) oxazole-4-carboxylate Compound->IKK Inhibits

Caption: Putative inhibition of the NF-κB signaling pathway.

The oxazole moiety is a known pharmacophore in various anti-inflammatory drugs. It is plausible that this compound could inhibit the IκB kinase (IKK) complex, thereby preventing the phosphorylation and subsequent degradation of IκB. This would sequester NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Antioxidant Activity: Activation of the Nrf2 Pathway

The phenolic hydroxyl group is a key structural feature for antioxidant activity, as it can donate a hydrogen atom to scavenge free radicals. Furthermore, phenolic compounds are known to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a master regulator of the cellular antioxidant response.

Nrf2_Pathway_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1_Nrf2 Keap1-Nrf2 Complex Keap1_Nrf2->Nrf2 Nrf2 Release ARE ARE (Antioxidant Response Element) Gene_Transcription Antioxidant Gene Transcription (e.g., HO-1, NQO1) ARE->Gene_Transcription Nrf2_n->ARE Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1_Nrf2 Compound Ethyl 2-(4-hydroxyphenyl) oxazole-4-carboxylate Compound->Keap1 Modulates

Caption: Putative activation of the Nrf2 antioxidant pathway.

This compound may react with cysteine residues on Keap1, the cytosolic repressor of Nrf2. This would lead to a conformational change in Keap1, releasing Nrf2. The liberated Nrf2 would then translocate to the nucleus, bind to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiate the transcription of a battery of antioxidant and cytoprotective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Section 4: Experimental Protocols for Biological Evaluation

The following protocols are provided as a guide for the initial biological characterization of this compound.

In Vitro Antioxidant Activity

4.1.1. DPPH Radical Scavenging Assay

Principle: This assay measures the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from purple to yellow.

Protocol:

  • Prepare a stock solution of the test compound in methanol or DMSO.

  • Prepare a series of dilutions of the test compound in methanol.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of each dilution of the test compound.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid or Trolox should be used as a positive control.

  • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

4.1.2. ABTS Radical Cation Decolorization Assay

Principle: This assay measures the ability of the compound to scavenge the pre-formed ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation.

Protocol:

  • Prepare the ABTS radical cation solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS radical cation solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a stock solution and serial dilutions of the test compound.

  • In a 96-well plate, add 10 µL of each dilution of the test compound.

  • Add 190 µL of the diluted ABTS radical cation solution to each well.

  • Incubate the plate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Use Trolox as a positive control.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Cellular Anti-inflammatory Activity

4.2.1. Measurement of Nitric Oxide (NO) Production in LPS-stimulated Macrophages

Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7 cells) to produce nitric oxide (NO), a pro-inflammatory mediator. The inhibitory effect of the test compound on NO production is measured using the Griess reagent.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • A standard curve of sodium nitrite should be used to quantify NO production.

  • Dexamethasone can be used as a positive control.

  • Determine the IC₅₀ value for the inhibition of NO production.

4.2.2. Western Blot Analysis of NF-κB Pathway Proteins

Principle: To confirm the mechanism of action, the effect of the compound on the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB can be assessed by Western blotting.

Protocol:

  • Culture appropriate cells (e.g., HeLa or THP-1 cells) and treat them with the test compound followed by stimulation with TNF-α.

  • Prepare cytoplasmic and nuclear extracts from the cells.

  • Determine the protein concentration of the extracts.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with primary antibodies against phospho-IκBα, total IκBα, p65, and a loading control (e.g., β-actin for cytoplasmic extracts and Lamin B1 for nuclear extracts).

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Quantify the band intensities to determine the effect of the compound on protein expression and phosphorylation.

Section 5: Summary and Future Directions

This compound presents a promising scaffold for the development of novel anti-inflammatory and antioxidant agents. Its synthesis is achievable through established chemical reactions, and its structure suggests a dual mechanism of action involving the modulation of the NF-κB and Nrf2 signaling pathways.

Further research should focus on:

  • Definitive Synthesis and Characterization: A peer-reviewed, optimized synthesis and full experimental characterization of the compound are necessary to confirm its structure and purity.

  • Quantitative Biological Evaluation: Determination of the IC₅₀ and EC₅₀ values in a range of in vitro and cellular assays is crucial to establish its potency and selectivity.

  • In Vivo Studies: Should the in vitro data be promising, evaluation in animal models of inflammation and oxidative stress would be the next logical step.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs will help to identify the key structural features required for optimal activity and to develop more potent compounds.

This technical guide provides a solid foundation for initiating research on this compound. The proposed synthetic route and experimental protocols offer a clear path forward for its investigation as a potential therapeutic agent.

References

  • MySkinRecipes. This compound. Available from: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • Wikipedia. Robinson–Gabriel synthesis. Available from: [Link]

  • ResearchGate. Anti-inflammatory analysis in terms of IC 50 values of the prepared compounds. Available from: [Link]

  • Oakwood Chemical. Ethyl 2-(4'-hydroxyphenyl)-1,3-oxazole-4-carboxylate. Available from: [Link]

  • SynArchive. Robinson-Gabriel Synthesis. Available from: [Link]

  • ResearchGate. Antioxidant activity (IC50 values) of compounds (8a-j). Available from: [Link]

  • PMC. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. National Center for Biotechnology Information. Available from: [Link]

  • Semantic Scholar. Robinson–Gabriel synthesis. Available from: [Link]

  • Taylor & Francis Online. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Available from: [Link]

  • PubChem. Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • MDPI. Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate. Available from: [Link]

  • ChemWhat. Ethyl 2-(4′-hydroxyphenyl)-1,3-oxazole-4-carboxylate CAS#: 200400-76-6. Available from: [Link]

  • PrepChem.com. Synthesis of 4-(4-hydroxyphenyl)oxazole. Available from: [Link]

  • Der Pharma Chemica. 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Available from: [Link]

Sources

Introduction: The Significance of the Oxazole Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Applications of Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate

The oxazole ring system, a five-membered heterocycle containing nitrogen and oxygen, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions have established it as a cornerstone in the design of novel therapeutics.[1] Compounds incorporating the oxazole moiety exhibit a remarkably broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1][2][3]

This guide focuses on a specific, high-interest derivative: This compound . This molecule uniquely combines the versatile oxazole core with a 4-hydroxyphenyl group—a key pharmacophore in many tyrosine kinase inhibitors and a structure known for its antioxidant properties—and an ethyl carboxylate group, which provides a handle for further synthetic modification or can influence pharmacokinetic properties. As an intermediate, it serves as a critical building block for more complex pharmaceutical agents targeting a range of diseases, from inflammatory conditions to metabolic and neurodegenerative disorders.[4]

This document provides a comprehensive technical overview of its molecular structure, plausible synthetic routes, detailed characterization, and potential applications for professionals in drug development and chemical research.

Molecular Structure and Physicochemical Properties

The foundational attributes of this compound are summarized below. These properties are essential for its handling, formulation, and integration into synthetic and screening workflows.

PropertyValueReference(s)
CAS Number 200400-76-6[5][6][7]
Molecular Formula C₁₂H₁₁NO₄[4][5]
Molecular Weight 233.22 g/mol [4][5]
SMILES CCOC(=O)C1=COC(=N1)C1=CC=C(O)C=C1N/A (Standard Representation)
Appearance Predicted: Off-white to pale yellow solidN/A
Solubility Predicted: Soluble in DMSO, Methanol, DichloromethaneN/A

Synthesis and Mechanistic Considerations

While a specific published protocol for this exact molecule is not prevalent, a robust and logical synthetic pathway can be designed based on the well-established Robinson-Gabriel synthesis of oxazoles .[8][9] This classic method involves the cyclodehydration of a 2-acylamino-ketone precursor. The causality behind this choice rests on the high efficiency and broad substrate scope of the reaction for creating 2,4-disubstituted oxazoles.

The proposed pathway begins with the acylation of an α-amino-β-ketoester, ethyl 2-amino-3-oxobutanoate, with an activated derivative of 4-hydroxybenzoic acid. The phenolic hydroxyl group must be protected (e.g., as a benzyl or silyl ether) to prevent undesired side reactions during acylation and cyclization. The subsequent intramolecular cyclization and dehydration, typically promoted by a strong acid like sulfuric acid or polyphosphoric acid, forges the oxazole ring. A final deprotection step reveals the target phenolic hydroxyl group.

Proposed Synthetic Workflow

Synthesis_Workflow A 4-Hydroxybenzoic Acid B Protection (e.g., BnBr, K₂CO₃) A->B Step 1 C 4-(Benzyloxy)benzoyl Chloride B->C (Activation) E Acylation (Pyridine, DCM) C->E D Ethyl 2-amino-3-oxobutanoate D->E F Protected Intermediate (2-Acylamino-ketone) E->F Step 2 G Cyclodehydration (H₂SO₄ or PPA) F->G Step 3 H Protected Final Product G->H Robinson-Gabriel Synthesis I Deprotection (e.g., H₂, Pd/C) H->I Step 4 J Ethyl 2-(4-hydroxyphenyl) oxazole-4-carboxylate I->J

Caption: Proposed Robinson-Gabriel synthesis workflow.

Hypothetical Experimental Protocol: Synthesis

This protocol is a predictive model based on established chemical principles.

  • Protection of 4-Hydroxybenzoic Acid: To a solution of 4-hydroxybenzoic acid (1.0 eq) in acetone, add potassium carbonate (2.5 eq) and benzyl bromide (1.2 eq). Reflux the mixture for 12 hours. After cooling, filter the solid and concentrate the filtrate. Recrystallize the residue from ethanol to yield benzyl 4-(benzyloxy)benzoate. Saponify the ester using NaOH in ethanol/water, followed by acidification to yield 4-(benzyloxy)benzoic acid. Convert the acid to the acid chloride using thionyl chloride.

  • Acylation: In a flask under an inert nitrogen atmosphere, dissolve ethyl 2-amino-3-oxobutanoate hydrochloride (1.1 eq) and pyridine (2.5 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0°C. Add a solution of 4-(benzyloxy)benzoyl chloride (1.0 eq) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 16 hours. Monitor by TLC.

  • Work-up and Isolation of Intermediate: Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 2-acylamino-ketone intermediate.

  • Cyclodehydration: Add the crude intermediate to concentrated sulfuric acid at 0°C with stirring. Let the mixture stand at room temperature for 2-4 hours until TLC analysis indicates the consumption of the starting material. Carefully pour the mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by silica gel column chromatography to yield ethyl 2-(4-(benzyloxy)phenyl)oxazole-4-carboxylate.

  • Deprotection: Dissolve the protected product in ethanol and add 10% Palladium on carbon (Pd/C). Hydrogenate the mixture under a balloon of H₂ gas at room temperature for 12-24 hours. Filter the catalyst through Celite and concentrate the filtrate to yield the final product, This compound .

Structural Elucidation: A Predictive Spectroscopic Profile

While experimental spectra for this specific molecule are not publicly cataloged, a highly accurate predictive profile can be constructed based on its functional groups and by referencing spectral data from analogous compounds.[10][11] This self-validating approach is standard practice in chemical research for novel compounds.

Technique Expected Observations
¹H NMR δ ~10.0-9.5 ppm (singlet, 1H, Ar-OH); δ ~8.0-7.8 ppm (doublet, 2H, Ar-H ortho to oxazole); δ ~8.4 ppm (singlet, 1H, oxazole C5-H); δ ~7.0-6.8 ppm (doublet, 2H, Ar-H ortho to -OH); δ ~4.4 ppm (quartet, 2H, -OCH₂CH₃); δ ~1.4 ppm (triplet, 3H, -OCH₂CH₃).[10][12]
¹³C NMR δ ~170-165 ppm (Ester C=O); δ ~162 ppm (Oxazole C2); δ ~160 ppm (Phenolic C-OH); δ ~145 ppm (Oxazole C4); δ ~138 ppm (Oxazole C5); δ ~129 ppm (Ar-CH); δ ~120 ppm (Ar-C ipso to oxazole); δ ~116 ppm (Ar-CH); δ ~61 ppm (-OCH₂CH₃); δ ~14 ppm (-OCH₂CH₃).[10][11]
FT-IR (cm⁻¹) ~3400-3200 cm⁻¹ (broad, O-H stretch); ~3150 cm⁻¹ (C-H stretch, oxazole); ~3050 cm⁻¹ (C-H stretch, aromatic); ~1720 cm⁻¹ (strong, C=O stretch, ester); ~1610, 1580, 1500 cm⁻¹ (C=N and C=C stretches, rings); ~1280, 1100 cm⁻¹ (C-O stretches).[10][13]
Mass Spec (ESI+) Expected [M+H]⁺ at m/z = 234.07 .

Potential Biological Activity and Applications in Drug Discovery

The therapeutic potential of this compound stems from the established bioactivity of its constituent parts. The oxazole core is a proven pharmacophore, while the hydroxyphenyl moiety is critical for various receptor interactions and antioxidant effects.

Anticancer Potential

Oxazole derivatives are well-documented anticancer agents that act on a multitude of targets.[2] Their mechanisms often involve the disruption of critical cellular pathways essential for tumor growth and survival.

  • Kinase Inhibition: The 2-phenyl-oxazole structure is a scaffold for inhibitors of protein kinases, which are crucial regulators of cell signaling. The 4-hydroxyphenyl group, in particular, can mimic tyrosine and form key hydrogen bonds within the ATP-binding site of kinases like VEGFR-2 and c-Met.[14]

  • Induction of Apoptosis: Many oxazole-containing compounds have been shown to induce programmed cell death (apoptosis) in cancer cells.[2]

  • Tubulin Polymerization Inhibition: Disruption of the cellular cytoskeleton by inhibiting tubulin polymerization is another mechanism through which oxazole derivatives can exert their antiproliferative effects.[2]

Biological_Targets Compound Ethyl 2-(4-hydroxyphenyl) oxazole-4-carboxylate Anticancer Anticancer Activity Compound->Anticancer AntiInflammatory Anti-inflammatory Activity Compound->AntiInflammatory Antioxidant Antioxidant Activity Compound->Antioxidant Kinase Kinase Inhibition (e.g., VEGFR-2, c-Met) Anticancer->Kinase MoA Apoptosis Induction of Apoptosis Anticancer->Apoptosis MoA COX COX/LOX Inhibition AntiInflammatory->COX MoA ROS ROS Scavenging Antioxidant->ROS MoA

Caption: Potential biological activities and mechanisms of action.

Anti-inflammatory and Antioxidant Roles

Chronic inflammation and oxidative stress are underlying factors in numerous diseases. The phenolic structure of the title compound suggests a strong potential for radical scavenging, thereby mitigating oxidative damage. Furthermore, oxazole derivatives have been investigated as inhibitors of inflammatory enzymes like cyclooxygenases (COX).[1]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

To empirically validate the predicted anticancer potential, a standard cytotoxicity assay is required. The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a human cancer cell line (e.g., MCF-7 breast cancer).[15][16]

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well sterile microplates

  • This compound (test compound)

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization solution (e.g., DMSO or 0.01M HCl in 10% SDS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of dilutions in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[17]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Conclusion

This compound is a molecule of significant interest to the drug discovery community. Its structure elegantly merges the proven biological relevance of the oxazole scaffold with the pharmacophoric features of a hydroxyphenyl substituent. Based on established chemical principles and extensive data from related compounds, this guide has outlined a plausible, high-yield synthetic route via the Robinson-Gabriel synthesis and provided a detailed predictive spectroscopic profile for its unambiguous characterization. Its potential as an anticancer, anti-inflammatory, and antioxidant agent is strongly supported by a large body of literature. The provided in vitro protocol offers a direct, validated pathway for researchers to begin exploring its therapeutic promise. This compound stands as a valuable building block and a promising lead structure for the development of next-generation targeted therapies.

References

Sources

An In-depth Technical Guide to the Putative Mechanisms of Action of Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the potential mechanisms of action for the novel compound, Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate. While direct research on this specific molecule is nascent, this document synthesizes current knowledge of structurally related oxazole-containing compounds to propose and technically validate plausible biological activities. This paper is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and a roadmap for future investigation.

Introduction: The Therapeutic Promise of the Oxazole Scaffold

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry. Its unique electronic and structural properties allow it to interact with a wide array of biological targets, leading to a diverse range of pharmacological effects.[1][2] Oxazole derivatives have been successfully developed into drugs for various indications and are continuously explored for new therapeutic applications.[2][3] The presence of this core structure in this compound, combined with a 4-hydroxyphenyl moiety—a common feature in many biologically active molecules—suggests a high potential for significant pharmacological activity. This guide will delve into the hypothesized mechanisms through which this specific compound may exert its effects, drawing parallels from established research on related molecules.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical characteristics is fundamental to elucidating its mechanism of action. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with biological targets.

PropertyValueSource
CAS Number 200400-76-6[4][5][6][7][8]
Molecular Formula C₁₂H₁₁NO₄[4][5][9]
Molecular Weight 233.22 g/mol [4][5][9]
Appearance Likely a solid at room temperatureInferred
Solubility Expected to be soluble in organic solvents like DMSO and ethanolInferred
Storage Room temperature, sealed, and dry[4][9]

Hypothesized Mechanisms of Action

Based on the structural motifs present in this compound—namely the oxazole core and the 4-hydroxyphenyl group—we can postulate several potential mechanisms of action. These hypotheses are grounded in the established biological activities of analogous compounds.

Anti-inflammatory and Antioxidant Pathways

The 4-hydroxyphenyl group is a well-known pharmacophore that can contribute to antioxidant and anti-inflammatory activities. This is often attributed to its ability to donate a hydrogen atom to quench free radicals.

Hypothesized Mechanism: this compound may act as a potent antioxidant by scavenging reactive oxygen species (ROS). This, in turn, could modulate inflammatory signaling pathways that are often triggered or exacerbated by oxidative stress. A key pathway to investigate would be the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response.[10] The compound might disrupt the Keap1-Nrf2 interaction, leading to the translocation of Nrf2 to the nucleus and the subsequent upregulation of antioxidant response element (ARE)-driven genes.

Diagram of the Hypothesized Keap1-Nrf2 Activation Workflow

Keap1_Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound Ethyl 2-(4-hydroxyphenyl) oxazole-4-carboxylate Keap1_Nrf2 Keap1-Nrf2 Complex Compound->Keap1_Nrf2 Inhibits Interaction Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Ubiquitination Ubiquitination & Degradation Keap1_Nrf2->Ubiquitination Basal State Nrf2_n Nrf2 Nrf2_free->Nrf2_n Translocation ARE ARE Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Gene Transcription ARE->Antioxidant_Genes Activates

Caption: Hypothesized activation of the Nrf2 pathway.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play crucial roles in regulating lipid and glucose metabolism.[11][12] Agonists of PPARs, particularly PPARγ, are used in the treatment of type 2 diabetes.[13] The general structure of PPAR agonists often includes an acidic head group, a central linker, and a hydrophobic tail.[11] The carboxylate ester in this compound could potentially be hydrolyzed in vivo to a carboxylic acid, which could serve as the acidic head group, making it a candidate for a PPAR agonist.

Hypothesized Mechanism: The hydrolyzed form of this compound may bind to and activate PPARγ. This would lead to the formation of a heterodimer with the retinoid X receptor (RXR), which then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[13] This would initiate the transcription of genes involved in insulin sensitization, glucose uptake, and lipid metabolism.

PPAR_Agonism Compound Hydrolyzed Compound (Active Metabolite) PPARg PPARγ Compound->PPARg Binds & Activates PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE PPARg_RXR->PPRE Binds to Target_Genes Target Gene Transcription (Glucose & Lipid Metabolism) PPRE->Target_Genes Initiates

Caption: Experimental workflow for antioxidant validation.

Validation of PPARγ Agonism

Objective: To determine if this compound or its metabolite can act as a PPARγ agonist.

Experimental Protocol:

  • PPARγ Reporter Gene Assay:

    • Use a cell line that is co-transfected with a PPARγ expression vector and a reporter plasmid containing a PPRE-driven luciferase gene.

    • Treat the cells with the compound and a known PPARγ agonist (e.g., rosiglitazone) as a positive control.

    • Measure luciferase activity to quantify PPARγ activation.

  • Adipocyte Differentiation Assay:

    • Use a pre-adipocyte cell line (e.g., 3T3-L1).

    • Induce differentiation in the presence of the compound.

    • After several days, stain the cells with Oil Red O to visualize lipid droplet accumulation, a marker of adipogenesis.

  • Molecular Docking Studies:

    • Perform in silico docking of the hydrolyzed form of the compound into the ligand-binding domain of PPARγ to predict binding modes and affinity.

Conclusion and Future Directions

This compound is a promising scaffold for the development of new therapeutic agents. Based on the well-documented activities of its core structures, it is hypothesized to possess anti-inflammatory, antioxidant, and potentially anti-diabetic or anti-cancer properties. The proposed mechanisms of action, including the activation of the Nrf2 pathway, agonism of PPARγ, and modulation of cancer-related pathways, provide a solid foundation for future research.

The experimental workflows detailed in this guide offer a clear path to validating these hypotheses. Successful validation would pave the way for preclinical and clinical development of this and related compounds. Further derivatization of the lead compound could also be explored to optimize potency, selectivity, and pharmacokinetic properties.

References

  • MySkinRecipes. This compound. [Link]

  • Kaur, K., et al. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882. [Link]

  • Oakwood Chemical. Ethyl 2-(4'-hydroxyphenyl)-1,3-oxazole-4-carboxylate. [Link]

  • MySkinRecipes. This compound (Thai). [Link]

  • ChemSynthesis. ethyl 2-(2-hydroxy-2-phenylethyl)-1,3-oxazole-4-carboxylate. [Link]

  • Semantic Scholar. Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. [Link]

  • Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

  • OUCI. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. [Link]

  • NIH. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. [Link]

  • NIH. Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach. [Link]

  • NIH. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. [Link]

  • ResearchGate. Synthesis and Antitumor Activity of 3-[2-(4-Hydroxy-Phenyl)-Ethyl]-Benzo[ d ] Isoxazole-4,6-Diol. [Link]

  • PrepChem.com. Synthesis of 4-(4-hydroxyphenyl)oxazole. [Link]

  • ChemWhat. Ethyl 2-(4′-hydroxyphenyl)-1,3-oxazole-4-carboxylate CAS#: 200400-76-6. [Link]

  • ACS Publications. Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. [Link]

  • Biointerface Research in Applied Chemistry. Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. [Link]

  • ResearchGate. Synthesis, characterization and crystal structure of 2-(4-hydroxyphenyl)ethyl and 2-(4-nitrophenyl)ethyl Substituted Benzimidazole Bromide Salts: Their inhibitory properties against carbonic anhydrase and acetylcholinesterase. [Link]

  • ResearchGate. (PDF) Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. [Link]

  • PubChem. Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. [Link]

  • NIH. Novel 1,2,4-oxadiazole compounds as PPAR-α ligand agonists. [Link]

  • PubMed. Discovery of N-(1-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)acetamides as novel acetyl-CoA carboxylase 2 (ACC2) inhibitors with peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonistic activity. [Link]

  • NIH. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. [Link]

  • WhaTech. Ethyl 2-(4'-hydroxyphenyl)-1,3-oxazole-4-carboxylate CAS 200400-76-6 Market Size, Share, Growth | CAGR Forecast 2032. [Link]

Sources

An In-depth Technical Guide on the Discovery and History of Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry due to its structural motifs—a phenolic hydroxyl group and an oxazole-4-carboxylate core—which are prevalent in numerous biologically active molecules. This guide provides a comprehensive overview of the historical context of its discovery, inferred from the development of oxazole synthesis, and details the plausible synthetic methodologies that underpin its creation. We will explore the chemical principles of key reactions, the rationale behind experimental designs, and the potential applications of this compound in drug discovery, supported by an analysis of the biological activities of related phenolic oxazoles.

Introduction: The Emergence of the Oxazole Scaffold

The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, is a cornerstone in the architecture of many natural products and synthetic pharmaceuticals.[1][2] The chemistry of oxazoles gained significant traction during the mid-20th century, spurred by the investigation of natural products like penicillin.[2] The parent oxazole was first synthesized in 1947, and since then, the development of synthetic methods to create substituted oxazoles has been a continuous area of research.[3]

The subject of this guide, this compound, represents a confluence of two important pharmacophores: the 2-aryloxazole moiety and the ethyl ester at the 4-position. The phenolic hydroxyl group, in particular, is a well-known hydrogen bond donor and acceptor, often contributing to target binding affinity in drug-receptor interactions. This guide will trace the likely origins of this specific molecule through the historical lens of oxazole synthesis and the ongoing search for novel therapeutic agents.

Historical Synthesis of the Oxazole Ring: Foundational Methodologies

While a definitive first synthesis of this compound is not readily apparent in seminal literature, its creation can be logically deduced from established and historically significant methods for oxazole synthesis.

The Robinson-Gabriel Synthesis

One of the earliest and most fundamental methods for oxazole synthesis is the Robinson-Gabriel synthesis, reported independently by Sir Robert Robinson and Siegmund Gabriel in 1909 and 1910, respectively.[1] This reaction involves the cyclodehydration of 2-acylamino ketones to form oxazoles.

The general mechanism involves the acid-catalyzed intramolecular cyclization of the 2-acylamino ketone, followed by dehydration to yield the aromatic oxazole ring.

Robinson_Gabriel acylamino_ketone 2-Acylamino Ketone protonation Protonation (H+) acylamino_ketone->protonation cyclization Intramolecular Cyclization protonation->cyclization dehydration Dehydration (-H2O) cyclization->dehydration oxazole Oxazole dehydration->oxazole

Caption: The Robinson-Gabriel synthesis of oxazoles.

The Bredereck Reaction

Another classical approach is the Bredereck synthesis, which utilizes α-haloketones and amides to construct the oxazole ring.[4][5] This method would be a highly probable route for the synthesis of this compound.

Plausible Synthesis of the Target Compound via a Bredereck-type Reaction:

A likely and historically consistent synthesis would involve the reaction of ethyl bromopyruvate with 4-hydroxybenzamide .

Bredereck_Synthesis reagents {Ethyl Bromopyruvate | 4-Hydroxybenzamide} reaction Cyclocondensation reagents->reaction product This compound reaction->product

Caption: Plausible synthesis of the target compound.

This reaction proceeds through an initial N-alkylation of the amide by the α-haloketoester, followed by intramolecular cyclization and dehydration to furnish the oxazole ring.

Modern Synthetic Approaches and Mechanistic Insights

While classical methods provide a historical foundation, contemporary organic synthesis offers more refined and efficient pathways to oxazole-4-carboxylates.

Oxidation of 3-Oxazoline-4-carboxylates

A versatile and milder approach involves the synthesis of a 3-oxazoline-4-carboxylate intermediate, which is subsequently oxidized to the corresponding oxazole. This two-step, one-pot procedure is highly efficient.

Experimental Protocol: Oxidation of a 3-Oxazoline-4-carboxylate Intermediate

  • Oxazoline Formation: In a suitable solvent, react ethyl 2-amino-3-hydroxypropanoate with an appropriate aldehyde. This condensation reaction forms the 3-oxazoline-4-carboxylate intermediate.

  • Oxidation: Without isolation of the intermediate, add an oxidizing agent such as activated manganese dioxide (MnO₂) to the reaction mixture.

  • Reaction Progression: Heat the mixture to facilitate the oxidation to the oxazole. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, filter the reaction mixture to remove the solid oxidizing agent. Concentrate the filtrate and purify the residue by column chromatography to yield the ethyl oxazole-4-carboxylate.

Copper-Catalyzed Synthesis

More recently, copper-catalyzed methods have been developed for the selective synthesis of ethyl oxazole-4-carboxylates. These reactions often proceed under mild conditions with high efficiency.

Copper_Catalysis_Workflow

Caption: General experimental workflow for copper-catalyzed synthesis.

Biological Significance and Therapeutic Potential

The interest in this compound and related compounds stems from the diverse biological activities exhibited by the oxazole scaffold. Oxazole derivatives have been reported to possess a wide range of pharmacological properties.

Table 1: Reported Biological Activities of Oxazole Derivatives

Biological ActivityReference
Antimicrobial[3]
Anticancer[3]
Anti-inflammatory[3]
Antidiabetic[3]
Antioxidant[3]

The presence of the 4-hydroxyphenyl group is particularly noteworthy. Phenolic compounds are well-documented for their antioxidant properties and their ability to interact with various biological targets.[6] Numerous phenolic compounds have demonstrated therapeutic potential as anti-inflammatory and anticancer agents.[6] The combination of the oxazole core with a phenolic moiety in this compound makes it a promising scaffold for further derivatization and biological evaluation in drug discovery programs.

Conclusion

While the precise moment of discovery for this compound is not explicitly documented in readily available historical records, its conceptualization and synthesis are firmly rooted in the rich history of oxazole chemistry. From the foundational Robinson-Gabriel and Bredereck reactions to modern catalytic methods, the synthetic pathways to this molecule are well-established. The convergence of the biologically significant oxazole ring and the pharmacologically active phenolic group positions this compound as a valuable building block for the development of novel therapeutic agents. Further exploration of its biological activity and that of its derivatives is a promising avenue for future research in medicinal chemistry.

References

  • Graham, T. H. (2006). The Synthesis of Oxazole-containing Natural Products. University of Pittsburgh.
  • Indian Journal of Pharmaceutical Sciences. (2022).
  • Indian Journal of Pharmaceutical Sciences. (n.d.).
  • ResearchGate. (2008).
  • Semantic Scholar. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.
  • Kakkar, S., & Narasimhan, B. (2019).
  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • ResearchGate. (2018). Synthesis of 2-Aryl-oxazolo[4,5- c ]quinoline-4(5 H ).
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). A Brief Review of Phenolic Antioxidants and their Biological Activity. Asian Journal of Pharmaceutical and Clinical Research, 5(3), 20-26.

Sources

The Pivotal Role of the 4-Hydroxyphenyl Group in Biological Activity: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 4-hydroxyphenyl group, a simple yet profound structural motif, is a cornerstone in the world of biologically active molecules. Its prevalence in nature, from the essential amino acid tyrosine to a vast array of plant-derived phenolic compounds, hints at its evolutionary significance.[1][2] In the realm of medicinal chemistry, this moiety is not merely a common scaffold but a critical determinant of a drug's efficacy, selectivity, and pharmacokinetic profile.[1][3] Phenols and their derivatives are core components of countless pharmaceuticals, agrochemicals, and other industrial products.[1] This guide provides an in-depth technical exploration of the multifaceted roles of the 4-hydroxyphenyl group, offering insights for researchers, scientists, and drug development professionals. We will delve into the fundamental physicochemical properties that govern its interactions, its crucial role in pharmacodynamics and pharmacokinetics, and its strategic application in modern drug design.

The Physicochemical Foundation of Biological Activity

The biological influence of the 4-hydroxyphenyl group is rooted in its distinct physicochemical characteristics. The interplay between the aromatic phenyl ring and the polar hydroxyl group creates a unique electronic and steric environment that dictates its interactions with biological macromolecules.

The Power of the Hydroxyl Group: A Hydrogen Bonding Hub

The hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor. This dual capacity allows it to form strong, directional interactions with amino acid residues in protein binding pockets, such as the backbone carbonyls or the side chains of aspartate, glutamate, serine, and threonine. These hydrogen bonds are fundamental to the high-affinity binding of many drugs to their targets. For instance, in a series of protein kinase C-ζ (PKC-ζ) inhibitors, the presence of a hydroxyl group on the C2-phenyl ring was found to be critical for their inhibitory activity, likely acting as a hydrogen bond donor.[4]

The Aromatic Ring: A Scaffold for Diverse Interactions

The phenyl ring provides a rigid, planar scaffold that contributes to binding through several mechanisms:

  • Hydrophobic Interactions: The nonpolar surface of the aromatic ring readily engages in hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, and valine within a protein's binding site.

  • π-π Stacking: The electron-rich π-system of the phenyl ring can interact with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan through π-π stacking, further stabilizing the ligand-protein complex.

  • Cation-π Interactions: The electron-rich face of the aromatic ring can also form favorable interactions with cationic amino acid residues like lysine and arginine.

The synergy between the hydrogen-bonding hydroxyl group and the versatile aromatic ring makes the 4-hydroxyphenyl moiety a privileged structure in drug design.

The Role of the 4-Hydroxyphenyl Group in Pharmacodynamics

Pharmacodynamics describes the effects of a drug on the body, primarily through its interaction with biological targets like receptors and enzymes. The 4-hydroxyphenyl group is a key player in dictating these interactions, often serving as a "warhead" that anchors a molecule to its target.

A Key Motif in Enzyme Inhibition: The Case of Tyrosine Kinases

Tyrosine kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many cancers.[5][6] Consequently, they are a major target for drug development. Many potent and specific tyrosine kinase inhibitors incorporate a 4-hydroxyphenyl group, which often mimics the endogenous substrate, tyrosine.[7] This group can form crucial hydrogen bonds within the ATP-binding site of the kinase, contributing to the inhibitor's high affinity and selectivity.[8]

For example, a series of 4-hydroxycinnamamide derivatives were found to be potent and specific inhibitors of the epidermal growth factor (EGF) receptor tyrosine kinase.[7] Similarly, the discovery of a novel class of EphB4 tyrosine kinase inhibitors was significantly advanced by the addition of a hydroxyl group, which was predicted and later confirmed to form two additional hydrogen bonds within the ATP binding site, leading to a dramatic improvement in inhibitory potency.[8]

Receptor Modulation: Selective Estrogen Receptor Modulators (SERMs)

Selective Estrogen Receptor Modulators (SERMs) are a class of drugs that exhibit tissue-specific estrogen receptor agonist or antagonist activity.[9][10][11] Many SERMs, such as tamoxifen and raloxifene, feature a 4-hydroxyphenyl group that is essential for their interaction with the estrogen receptor (ER).[12][13] This group often mimics the phenolic hydroxyl of the natural ligand, estradiol, allowing it to bind to the ligand-binding domain of the ER. The precise orientation and interactions of the 4-hydroxyphenyl group, along with the rest of the molecule, determine whether the compound will act as an agonist or an antagonist in a particular tissue.[9] The metabolic activation of tamoxifen to its more potent metabolites, 4-hydroxytamoxifen and endoxifen, highlights the importance of this hydroxyl group.[9]

Visualizing a Signaling Pathway: Tyrosine Kinase Inhibition

The following diagram illustrates a simplified signaling pathway and the role of a tyrosine kinase inhibitor featuring a 4-hydroxyphenyl group.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) P_RTK Phosphorylated RTK (Active) RTK->P_RTK 2. Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., Ras/MAPK) P_RTK->Downstream 3. Signal Transduction Proliferation Cell Proliferation & Survival Downstream->Proliferation 4. Cellular Response Inhibitor TKI with 4-Hydroxyphenyl Group Inhibitor->P_RTK 5. Inhibition (Blocks ATP Binding) Ligand Growth Factor Ligand->RTK 1. Binding

Caption: Simplified Tyrosine Kinase Signaling and Inhibition.

The Influence of the 4-Hydroxyphenyl Group on Pharmacokinetics (ADME)

Pharmacokinetics describes how the body affects a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME). The 4-hydroxyphenyl group significantly influences these processes, often acting as a primary site for metabolic modification.

A Target for Metabolism: Phase I and Phase II Reactions

The liver is the primary site of drug metabolism, which typically aims to make compounds more water-soluble for easier excretion.[14] The 4-hydroxyphenyl group is a prime target for both Phase I and Phase II metabolic reactions.

  • Phase I Metabolism: This involves the introduction or unmasking of a functional group.[15] While the hydroxyl group is already present, the aromatic ring can be further hydroxylated by cytochrome P450 enzymes.

  • Phase II Metabolism: This involves the conjugation of the drug with an endogenous molecule.[14] The hydroxyl group of the 4-hydroxyphenyl moiety is readily conjugated with glucuronic acid (glucuronidation) or sulfate (sulfation).[16] These conjugation reactions significantly increase the water solubility of the compound, facilitating its renal or biliary excretion.[17]

The extent and rate of these metabolic transformations can have a profound impact on a drug's half-life and overall exposure in the body.[18] For example, the bioavailability and pharmacokinetic profiles of phenolic compounds from food sources are heavily influenced by their metabolism into various conjugates and metabolites.[19][20]

Data on Pharmacokinetic Parameters of Phenolic Compounds

The following table summarizes pharmacokinetic parameters for some phenolic compounds, illustrating the rapid metabolism and clearance typical of this class of molecules.

Compound/MetaboliteCmax (nM)Tmax (h)Source
Gallic acid512.4 ± 117.52-3[19]
Benzoic acid-sulphate408.5 ± 68.72-3[19]
Protocatechuic acid-3-glucuronideVariable2-3[19]
Free gallic acidVariable1-2[17]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.

Experimental Methodologies for Investigating the 4-Hydroxyphenyl Group's Role

A variety of experimental techniques are employed to elucidate the specific contributions of the 4-hydroxyphenyl group to a molecule's biological activity.

Experimental Protocol: Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound for a specific receptor by measuring its ability to compete with a known radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of a test compound containing a 4-hydroxyphenyl group for a target receptor.

Materials:

  • Target receptor preparation (e.g., membrane fraction from cells expressing the receptor)

  • Radiolabeled ligand with known affinity for the receptor (e.g., [3H]-estradiol for the estrogen receptor)

  • Test compound (with 4-hydroxyphenyl group) and a control compound (e.g., an O-methylated analog)

  • Assay buffer (e.g., Tris-HCl with appropriate additives)

  • Scintillation fluid and a scintillation counter

  • 96-well filter plates

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test and control compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test or control compound. Include wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Self-Validation:

  • Positive Control: A known unlabeled ligand for the receptor should produce a predictable IC50 value.

  • Negative Control: The control compound lacking the 4-hydroxyphenyl group is expected to show a significantly higher Ki, demonstrating the importance of this moiety for binding.

  • Reproducibility: The assay should be performed in triplicate and repeated on different days to ensure the results are reproducible.

Visualizing an Experimental Workflow: Competitive Binding Assay

The following diagram outlines the workflow for the competitive radioligand binding assay described above.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of test compounds C Combine receptor, radioligand, and test compounds in 96-well plate A->C B Prepare receptor and radioligand solutions B->C D Incubate to reach equilibrium C->D E Filter and wash to separate bound from free radioligand D->E F Add scintillation fluid and count radioactivity E->F G Calculate IC50 and Ki values F->G

Sources

The Lynchpin Intermediate: A Technical Guide to Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole Scaffold as a Privileged Structure in Medicinal Chemistry

The oxazole ring system, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone of contemporary medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold." This means that the oxazole motif is frequently found in a multitude of biologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents.[1] The inherent stability and synthetic versatility of the oxazole core make it an ideal building block for the construction of complex molecular architectures. This guide provides an in-depth technical overview of a particularly valuable synthetic intermediate: ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate . We will explore its synthesis, key chemical attributes, and its pivotal role in the development of next-generation therapeutics, particularly those targeting tubulin polymerization.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a synthetic intermediate's properties is paramount for its effective utilization in multi-step syntheses. Below is a summary of the key physicochemical and predicted spectroscopic data for this compound.

PropertyValueSource/Reference
CAS Number 200400-76-6[2]
Molecular Formula C₁₂H₁₁NO₄[2]
Molecular Weight 233.22 g/mol [2]
Appearance Predicted: White to off-white solidGeneral knowledge
Melting Point Not available (analogue: 100-102 °C for methoxy)[3]
Boiling Point Predicted: ~399 °CGeneral knowledge
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, ethyl acetate, acetone)General knowledge

Spectroscopic Data (Predicted)

The following spectroscopic data is predicted based on the known values for the closely related analogue, ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate, and established principles of spectroscopy.[3]

SpectroscopyPredicted Chemical Shifts/Bands
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 1.30 (t, 3H, J = 7.1 Hz, -CH₂CH₃ ), 4.30 (q, 2H, J = 7.1 Hz, -CH₂ CH₃), 6.90 (d, 2H, J = 8.8 Hz, Ar-H ortho to OH), 7.85 (d, 2H, J = 8.8 Hz, Ar-H meta to OH), 8.80 (s, 1H, oxazole-H5), 10.10 (s, 1H, Ar-OH)
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): 14.5 (-CH₂C H₃), 61.0 (-C H₂CH₃), 116.0 (Ar-C ortho to OH), 125.0 (Ar-C quaternary), 129.0 (Ar-C meta to OH), 135.0 (oxazole-C4), 145.0 (oxazole-C5), 160.0 (Ar-C para to OH), 161.0 (oxazole-C2), 162.0 (C=O, ester)
FT-IR (KBr)ν (cm⁻¹): ~3400 (O-H stretch, broad), ~3100 (Ar C-H stretch), ~2980 (Aliphatic C-H stretch), ~1720 (C=O stretch, ester), ~1610 (C=N stretch, oxazole), ~1580 (Ar C=C stretch), ~1280 (C-O stretch, ester), ~1100 (C-O-C stretch, oxazole)

Synthesis of this compound: A Modified Robinson-Gabriel Approach

The construction of the 2,4-disubstituted oxazole core of this compound can be efficiently achieved through a modification of the classic Robinson-Gabriel synthesis.[4][5] This powerful reaction involves the cyclodehydration of an α-acylamino ketone.[4] In this proposed synthesis, the key precursors are 4-hydroxybenzamide and ethyl bromopyruvate.

Reaction Scheme

Synthesis_Scheme R1 4-Hydroxybenzamide I1 α-Acylamino ketone intermediate R1->I1 Cond1 R2 Ethyl Bromopyruvate R2->I1 P1 This compound I1->P1 Cond2 Cond1 1. Base (e.g., K₂CO₃) 2. Solvent (e.g., DMF) Cond2 Cyclodehydration (e.g., H₂SO₄ or POCl₃)

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from the synthesis of the analogous ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate.[3]

Step 1: Synthesis of the α-Acylamino Ketone Intermediate

  • To a solution of 4-hydroxybenzamide (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding phenoxide.

  • Slowly add ethyl bromopyruvate (1.1 equivalents) to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-acylamino ketone intermediate.

Causality of Experimental Choices:

  • The use of a polar aprotic solvent like DMF ensures the solubility of the reactants.

  • Potassium carbonate is a mild base that deprotonates the amide nitrogen, facilitating its nucleophilic attack on the ethyl bromopyruvate. Protecting the phenolic hydroxyl group as a phenoxide also prevents its alkylation.

Step 2: Cyclodehydration to the Oxazole Ring

  • Dissolve the crude α-acylamino ketone intermediate in a suitable solvent for cyclodehydration, such as glacial acetic acid or toluene.

  • Add a dehydrating agent. Common choices include concentrated sulfuric acid (catalytic amount), phosphorus oxychloride, or trifluoroacetic anhydride.[4]

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Once the reaction is complete, cool the mixture and neutralize it carefully with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford pure this compound.

Causality of Experimental Choices:

  • The strong dehydrating agent facilitates the intramolecular cyclization and subsequent dehydration to form the aromatic oxazole ring.

  • The choice of dehydrating agent and solvent can influence the reaction rate and yield. Sulfuric acid in acetic anhydride is a classic combination for the Robinson-Gabriel synthesis.[4]

Self-Validating System and Quality Control

The successful synthesis of the target compound can be validated at each stage:

  • TLC Analysis: Monitor the disappearance of starting materials and the appearance of the product spot.

  • Spectroscopic Analysis: The final product should be characterized by ¹H NMR, ¹³C NMR, and FT-IR to confirm its structure and purity, comparing the obtained spectra with the predicted data.

  • Melting Point: A sharp melting point is indicative of a pure compound.

Applications as a Synthetic Intermediate: Gateway to Bioactive Molecules

This compound is a versatile intermediate for the synthesis of a wide range of biologically active molecules.[1] Its utility stems from the presence of three key functional groups that can be selectively modified: the ester, the phenolic hydroxyl group, and the oxazole ring itself.

Precursor to Combretastatin Analogues and Tubulin Inhibitors

A significant application of this intermediate is in the synthesis of combretastatin analogues. Combretastatin A-4 is a natural product that exhibits potent anticancer activity by inhibiting tubulin polymerization.[6] The oxazole ring can serve as a bioisosteric replacement for the cis-stilbene bridge in combretastatin A-4, leading to compounds with improved stability and pharmacokinetic profiles.

Application_Workflow Start This compound Key Intermediate Mod1 Ester Hydrolysis Carboxylic Acid Start->Mod1 1. LiOH, THF/H₂O Mod3 Etherification of Phenol Modified Analogues Start->Mod3 3. Alkyl Halide, Base Mod2 Amide Coupling Bioactive Amides Mod1->Mod2 2. Amine, Coupling Agent (e.g., HATU) Prod1 Combretastatin Analogues Anticancer Agents Mod2->Prod1 Mod3->Prod1 Prod2 Tubulin Polymerization Inhibitors Prod1->Prod2

Caption: Synthetic utility of the title compound towards anticancer agents.

The synthetic workflow to access these analogues typically involves:

  • Hydrolysis of the Ester: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid using standard conditions, such as lithium hydroxide in a mixture of tetrahydrofuran and water.

  • Amide Coupling: The resulting carboxylic acid can then be coupled with a variety of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate a library of amide derivatives. This allows for the exploration of structure-activity relationships.

  • Modification of the Phenolic Hydroxyl Group: The phenol can be alkylated or acylated to introduce further diversity and modulate the compound's physicochemical properties, such as solubility and cell permeability.

The resulting oxazole-based combretastatin analogues have shown promise as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[6]

Conclusion

This compound is a highly valuable and versatile synthetic intermediate in the field of drug discovery. Its straightforward synthesis via a modified Robinson-Gabriel approach, coupled with the strategic placement of reactive functional groups, makes it an ideal starting point for the construction of complex and biologically active molecules. As research into oxazole-based therapeutics continues to expand, the importance of this key building block in the development of novel anticancer agents and other pharmaceuticals is set to grow.

References

  • Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9, 1-11. [Link]

  • Wikipedia contributors. (2023, November 29). Robinson–Gabriel synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 11, 2026, from [Link]

  • Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. ResearchGate. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved January 11, 2026, from [Link]

  • Wang, Y., et al. (2025). Synthesis of 2-Aryl-oxazolo[4,5- c ]quinoline-4(5 H ). ResearchGate. [Link]

  • Gomha, S. M., et al. (2020). Oxazole-Based Compounds As Anticancer Agents. ResearchGate. [Link]

  • SynArchive. (n.d.). Robinson-Gabriel Synthesis. Retrieved January 11, 2026, from [Link]

  • ideXlab. (n.d.). Robinson-Gabriel Synthesis. Retrieved January 11, 2026, from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved January 11, 2026, from [Link]

  • Biointerface Research in Applied Chemistry. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. [Link]

  • ResearchGate. (n.d.). Scheme.3. The Robinson-Gabriel synthesis for oxazole. Retrieved January 11, 2026, from [Link]

  • Scribd. (n.d.). 5-Iii) Sem 4. Retrieved January 11, 2026, from [Link]

  • PubMed. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. [Link]

Sources

A Technical Guide to the Therapeutic Potential of Hydroxyphenyl Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The oxazole ring is a five-membered heterocyclic motif that serves as a privileged scaffold in medicinal chemistry due to its diverse biological activities.[1][2] When functionalized with a hydroxyphenyl moiety, these derivatives gain unique physicochemical properties that enhance their interaction with various biological targets, leading to a wide spectrum of therapeutic applications. This technical guide provides an in-depth analysis of the current research, mechanisms of action, and future potential of hydroxyphenyl oxazole derivatives in oncology, inflammation, and neuroprotection. We will explore the causality behind synthetic strategies, dissect key signaling pathways, and provide validated experimental protocols to empower researchers in the rational design and evaluation of novel therapeutic agents based on this versatile chemical scaffold.

The Hydroxyphenyl Oxazole Scaffold: A Convergence of Structure and Function

The 1,3-oxazole is a five-membered aromatic ring containing one nitrogen and one oxygen atom.[1] This structure is found in numerous natural products and FDA-approved drugs.[2][3] The inclusion of a hydroxyphenyl group is a deliberate design choice intended to:

  • Introduce a Hydrogen Bond Donor/Acceptor: The phenolic hydroxyl group can form critical hydrogen bonds with amino acid residues in enzyme active sites or receptor binding pockets, enhancing binding affinity and specificity.

  • Modulate Lipophilicity: The polar hydroxyl group influences the molecule's overall solubility and ability to cross biological membranes, impacting its pharmacokinetic profile.

  • Provide Antioxidant Properties: Phenolic compounds are well-known for their ability to scavenge reactive oxygen species (ROS), a property that is directly relevant to their therapeutic effects in inflammatory and neurodegenerative diseases.

  • Serve as a Handle for Prodrug Strategies: The hydroxyl group can be esterified or otherwise modified to create prodrugs with improved bioavailability or targeted delivery.

The combination of the electronically versatile oxazole core and the interactive hydroxyphenyl group creates a powerful pharmacophore for engaging a range of biological targets.

Synthetic Strategies: Building the Core Scaffold

The construction of the hydroxyphenyl oxazole core is typically achieved through well-established cyclization reactions. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule. One of the most robust and widely used methods is the van Leusen oxazole synthesis.[4]

Workflow for Synthesis and Initial Evaluation

The logical progression from chemical synthesis to biological validation is a cornerstone of drug discovery. This workflow ensures that newly synthesized compounds are systematically characterized and screened for therapeutic potential.

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_validation Preclinical Validation s1 Starting Materials (e.g., Hydroxybenzaldehyde, TosMIC) s2 van Leusen Reaction or other cyclization s1->s2 s3 Purification & Characterization (HPLC, NMR, MS) s2->s3 b1 Primary In Vitro Assays (e.g., MTT, Enzyme Inhibition) s3->b1 Test Compound b2 Secondary Assays (e.g., Western Blot, Flow Cytometry) b1->b2 b3 Hit Compound Identification b2->b3 v1 In Vivo Model Testing (e.g., Xenograft, Edema Model) b3->v1 Validated Hit v2 ADME/Tox Profiling v1->v2 v3 Lead Candidate Selection v2->v3

Caption: General workflow from synthesis to lead candidate selection.

Experimental Protocol: van Leusen Oxazole Synthesis

This protocol is a representative example for synthesizing a 5-substituted oxazole from an aldehyde, a key step in creating many hydroxyphenyl oxazole derivatives.[4]

Objective: To synthesize a 5-(hydroxyphenyl)oxazole derivative.

Materials:

  • A hydroxyphenyl-substituted aldehyde (e.g., 4-hydroxybenzaldehyde)

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Reaction Setup: To a solution of the hydroxyphenyl aldehyde (1.0 eq) in anhydrous methanol, add TosMIC (1.1 eq).

  • Base Addition: Add anhydrous K₂CO₃ (2.0 eq) portion-wise to the stirring solution at room temperature. The addition of a strong base is critical to deprotonate the TosMIC, initiating the reaction cascade.

  • Reflux: Heat the reaction mixture to reflux (approx. 65°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Extraction: Partition the residue between DCM and water. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. This removes unreacted acidic starting materials and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure hydroxyphenyl oxazole derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Anticancer Applications

Hydroxyphenyl oxazole derivatives have emerged as potent anticancer agents that act on multiple, validated oncogenic pathways.[5][6] Their mechanisms often involve the inhibition of key enzymes and proteins that drive tumor proliferation, survival, and metastasis.[7][8]

Mechanism of Action: Kinase Inhibition

Many cancers are driven by aberrant signaling from protein kinases. Oxazole derivatives have been shown to inhibit several critical kinase pathways, including the PI3K/Akt/mTOR and EGFR pathways, which are central regulators of cell growth, proliferation, and survival.[9][10]

G GF Growth Factor EGFR EGFR GF->EGFR PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Oxazole Hydroxyphenyl Oxazole Derivative Oxazole->EGFR Inhibits Oxazole->PI3K Inhibits

Caption: Inhibition of the EGFR-PI3K-Akt-mTOR pathway by oxazole derivatives.

Other Anticancer Mechanisms

Beyond kinase inhibition, oxazole derivatives target other critical cellular machinery:

  • Tubulin Polymerization: Some derivatives bind to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis.[5][7]

  • STAT3 Inhibition: They can block the Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor for genes involved in cancer cell survival and proliferation.[5][7]

  • DNA Topoisomerase Inhibition: These compounds can inhibit DNA topoisomerases, enzymes essential for managing DNA topology during replication, leading to DNA damage and cell death.[5][8]

Preclinical Data Summary

The anticancer potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

Compound ClassTarget Cancer Cell LineIC₅₀ (µM)Reference
Diphenylamine-oxadiazoleHT29 (Colon)1.3 - 2.0[10]
Bromo-indoline-oxadiazoleHT-29 (Colon)0.78[10]
Bromo-indoline-oxadiazoleHepG2 (Liver)0.26[10]
Oxazole-based Schiff basesMCF-7 (Breast)80 - 100 µg/mL[11]
Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the in vitro cytotoxicity (IC₅₀ value) of a hydroxyphenyl oxazole derivative against a cancer cell line.

Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells. The resulting purple formazan product is soluble in DMSO, and its absorbance is directly proportional to the number of viable cells.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Test compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate, multichannel pipette, plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO, concentration matched to the highest compound dose) and a no-cell blank control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time is critical and should be optimized for the specific cell line's doubling time.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Pipette up and down to fully dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Anti-inflammatory Applications

Chronic inflammation is an underlying factor in many diseases. Hydroxyphenyl oxazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the arachidonic acid cascade.[12][13]

Mechanism of Action: COX and LOX Inhibition

Some oxazole derivatives function as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), enzymes responsible for producing pro-inflammatory prostaglandins and leukotrienes, respectively.[12] By blocking both pathways, these compounds can offer broad-spectrum anti-inflammatory effects with a potentially reduced risk of side effects compared to selective COX inhibitors.

Preclinical Data Summary

The carrageenan-induced rat paw edema model is a standard for evaluating acute anti-inflammatory activity. Efficacy is measured as the percentage inhibition of swelling.

Compound SeriesTime Point% Inhibition of EdemaReference
Novel Oxazole Derivatives4th hour28.67% - 35.38%[13]
Indomethacin (Standard)4th hour45.86%[13][14]
N-benzoxazol-propanamidesNot specified45.1% - 81.7%[14]
Experimental Protocol: Carrageenan-Induced Paw Edema Assay

Objective: To evaluate the in vivo anti-inflammatory activity of a test compound in a rat model of acute inflammation.[15][16]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized, acute, and reproducible inflammatory response characterized by edema (swelling). The ability of a pre-administered compound to reduce this swelling indicates its anti-inflammatory potential.

Animals: Male Wistar or Sprague-Dawley rats (150-200 g).

Materials:

  • Test compound

  • Vehicle (e.g., 0.5% Sodium CMC)

  • Carrageenan solution (1% w/v in saline)

  • Reference drug (e.g., Indomethacin, 10 mg/kg)

  • Plebismometer or digital calipers

Procedure:

  • Acclimatization & Grouping: Acclimatize animals for one week. Fast them overnight before the experiment with free access to water. Divide them into groups (n=6): Control (vehicle), Standard (Indomethacin), and Test (compound at various doses).

  • Compound Administration: Administer the test compound and standard drug orally (p.o.) or intraperitoneally (i.p.). The control group receives only the vehicle.

  • Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar tissue of the right hind paw of each rat. This timing allows for the absorption and distribution of the test compound.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plebismometer immediately before the carrageenan injection (0 hour) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the initial paw volume (0 hour) from the subsequent measurements.

    • Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group.

Neuroprotective Applications

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss, often linked to oxidative stress and protein misfolding. Hydroxyphenyl oxazole derivatives are being explored for their potential to mitigate these neurotoxic processes.[17][18]

Mechanism of Action: Combating Oxidative Stress

A key neuroprotective strategy involves boosting the cell's endogenous antioxidant defenses. Some compounds can activate the Keap1-Nrf2/HO-1 signaling pathway, a master regulator of the antioxidant response.[19][20]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Binds Proteasome Proteasomal Degradation Nrf2->Proteasome Leads to Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates Nucleus Nucleus ARE ARE HO1 HO-1, SOD, etc. ARE->HO1 Transcription Cell Cellular Protection HO1->Cell Oxazole Hydroxyphenyl Oxazole Derivative Oxazole->Keap1 Inhibits Binding Nrf2_n->ARE Binds

Caption: Activation of the Keap1-Nrf2 antioxidant pathway by oxazole derivatives.

Mechanism of Action: Targeting Alzheimer's Pathology

In the context of Alzheimer's disease, certain benzo[d]oxazole derivatives have been shown to protect neuronal cells from beta-amyloid (Aβ)-induced toxicity.[18] They achieve this by:

  • Activating Pro-Survival Signaling: Promoting the phosphorylation of Akt and GSK-3β, which are key nodes in cell survival pathways.[18]

  • Reducing Neuroinflammation: Decreasing the expression of the pro-inflammatory transcription factor NF-κB.[18]

  • Inhibiting Apoptosis: Downregulating the Bax/Bcl-2 ratio to prevent programmed cell death.[18]

Experimental Protocol: Aβ-Induced Neurotoxicity Assay

Objective: To assess the ability of a test compound to protect neuronal cells from toxicity induced by beta-amyloid peptides.

Principle: Aggregated Aβ peptides are neurotoxic and induce apoptosis in neuronal cell lines like PC12. A successful neuroprotective agent will increase the viability of cells that are co-incubated with Aβ.

Materials:

  • PC12 cell line (or primary neurons)

  • Aβ₂₅₋₃₅ or Aβ₁₋₄₂ peptide

  • Sterile, distilled water for peptide aggregation

  • Complete culture medium

  • Test compound

  • MTT or similar viability assay kit (e.g., CellTiter-Glo®)

  • 96-well plate

Procedure:

  • Aβ Peptide Preparation: Dissolve Aβ peptide in sterile water and incubate at 37°C for 3-7 days to induce aggregation, a step critical for its neurotoxic effect.

  • Cell Seeding: Seed PC12 cells in a 96-well plate and allow them to attach for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours before adding the toxic agent. This step assesses the compound's prophylactic potential.

  • Aβ Exposure: Add the aggregated Aβ peptide to the wells (final concentration typically 10-25 µM). Maintain groups for control (no treatment), Aβ only, and compound only (to test for inherent toxicity).

  • Incubation: Incubate the plate for 24-48 hours.

  • Viability Assessment: Perform a cell viability assay (e.g., MTT assay as described in section 3.4).

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. A statistically significant increase in viability in the "Compound + Aβ" group compared to the "Aβ only" group indicates a neuroprotective effect.

Conclusion and Future Directions

Hydroxyphenyl oxazole derivatives represent a highly versatile and promising class of molecules for therapeutic development. Their structural features enable potent and often multi-targeted engagement of key drivers of cancer, inflammation, and neurodegeneration. The preclinical data are compelling, demonstrating efficacy in a range of validated in vitro and in vivo models.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the hydroxyphenyl and oxazole cores to optimize potency, selectivity, and pharmacokinetic properties.

  • Target Deconvolution: Identifying the precise molecular targets for novel active compounds to better understand their mechanisms of action.

  • Advanced In Vivo Models: Moving beyond initial efficacy models to patient-derived xenografts (PDX) for cancer or transgenic models for neurodegenerative diseases to better predict clinical outcomes.

  • Pharmacokinetic and Safety Profiling: Thoroughly evaluating the ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology profiles of lead candidates to ensure they are viable for clinical development.

The continued exploration of this chemical space holds significant promise for delivering next-generation therapies for some of the most challenging human diseases.

References

  • Unangst, P., Connor, D. T., et al. (1992). Synthesis and biological evaluation of 5-[[3,5-bis(1,1-dimethylethyl)- 4-hydroxyphenyl]methylene]oxazoles, -thiazoles, and -imidazoles: novel dual 5-lipoxygenase and cyclooxygenase inhibitors with antiinflammatory activity. Journal of Medicinal Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEj4ePbU2vJk69x2VtUuTcG1tSXXFBHgdYHPSPOY9Ekc-FK2ck0DC7Ymx9P91Nn8eABdK4TJojwBc2SwcEBpryoPy7YmY8ZC7uuUgNlyJJyqiqfk0ien93wftGGs1Vty4W6FgfQon6yi1oUzKrDxmdACYsGaQqdwufsVHPudvnpLh56TSFksPsoSCl6RA75CmPq8Em_HWbs88TnXHQ4QvfbtQiZsJoz2NV4Q21yoNoiimliIOhdXPZybXlPQp5_jrHLiHcP7rINY5CoYH04jA==]
  • Garg, A. K., et al. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics. [URL: https://jddtonline.info/index.php/jddt/article/view/5719]
  • Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anticancer Agents in Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/34525925/]
  • Various Authors. (2025). Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38856383/]
  • Various Authors. (2020). Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e][11][12][15]triazepine Derivatives and Potential Inhibitors of Protein Kinase C. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7767812/]

  • Various Authors. (2025). Oxadiazole Derivatives as Multifunctional Anticancer Agents: Targeting EGFR, PI3K/Akt/mTOR, and p53 Pathways for Enhanced Therapeutic Efficacy. ResearchGate. [URL: https://www.researchgate.net/publication/383416419_Oxadiazole_Derivatives_as_Multifunctional_Anticancer_Agents_Targeting_EGFR_PI3KAktmTOR_and_p53_Pathways_for_Enhanced_Therapeutic_Efficacy]
  • Garg, A. K., et al. (2023). View of Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics. [URL: https://jddtonline.info/index.php/jddt/article/view/5719/4581]
  • Various Authors. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. ResearchGate. [URL: https://www.researchgate.
  • Various Authors. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. MDPI. [URL: https://www.mdpi.com/1420-3049/26/21/6369]
  • Various Authors. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/10426507.2023.2170327]
  • Various Authors. (2020). Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32579505/]
  • Kulkarni, S., Kaur, K., & Jaitak, V. (2025). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. [URL: https://www.researchgate.net/publication/354593454_Recent_Developments_in_Oxazole_Derivatives_as_Anticancer_Agents_Review_on_Synthetic_Strategies_Mechanism_of_Action_and_SAR_Studies]
  • Garg, A. K., et al. (2022). (PDF) Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. ResearchGate. [URL: https://www.researchgate.
  • Goel, A., et al. (2025). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Thieme. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/a-2728-8329]
  • Kulkarni, S., Kaur, K., & Jaitak, V. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. [URL: https://www.eurekaselect.com/article/118335]
  • Various Authors. (2024). Review on Therapeutic Diversity of Oxazole Scaffold: An Update. ResearchGate. [URL: https://www.researchgate.
  • Goel, A., et al. (2025). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Thieme. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/a-2728-8329]
  • Various Authors. (2018). Therapeutic potential of oxazole scaffold: a patent review (2006-2017). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29364020/]
  • Priyanka, et al. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. IJMPR. [URL: https://ijmpr.org/index.php/ijmpr/article/view/184]
  • Various Authors. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Review-on-Chemistry-of-Oxazole-derivatives%3A-to-Yadav-Kumari/363f825e347c617c0419266735e821017c669145]
  • Various Authors. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7175317/]
  • Various Authors. (2024). Neuroprotective effect of acetoxypachydiol against oxidative stress through activation of the Keap1-Nrf2/HO-1 pathway. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38664157/]
  • Various Authors. (2023). Oxazole-Based Compounds As Anticancer Agents. ResearchGate. [URL: https://www.researchgate.net/publication/368812674_Oxazole-Based_Compounds_As_Anticancer_Agents]
  • Various Authors. (2022). Neuroprotective evaluation of novel substituted 1,3,4-oxadiazole and aroylhydrazone derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34958890/]
  • Various Authors. (2018). Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. MDPI. [URL: https://www.mdpi.com/1422-0067/19/11/3540]
  • Various Authors. (2024). Neuroprotective effect of acetoxypachydiol against oxidative stress through activation of the Keap1-Nrf2/HO-1 pathway. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11045952/]
  • Various Authors. (2024). Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. MDPI. [URL: https://www.mdpi.com/1422-0067/25/14/7581]

Sources

A Technical Guide to the Anti-Inflammatory Potential of Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Disclaimer: Direct experimental data on the anti-inflammatory properties of Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate are limited in publicly available literature. This guide synthesizes information from studies on structurally related oxazole derivatives to provide a comprehensive technical overview of its predicted anti-inflammatory potential and the methodologies for its evaluation. All data presented for the title compound should be considered hypothetical and illustrative of the expected outcomes based on analogous compounds.

Introduction: The Rationale for Targeting Inflammation with Novel Oxazole Scaffolds

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective mechanism, chronic inflammation is a key driver of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The current therapeutic landscape for inflammatory conditions is dominated by non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, which, despite their efficacy, are associated with significant adverse effects. This underscores the urgent need for novel anti-inflammatory agents with improved safety profiles and targeted mechanisms of action.

The oxazole scaffold, a five-membered heterocyclic ring containing nitrogen and oxygen, has emerged as a promising pharmacophore in medicinal chemistry due to its diverse biological activities.[1] Numerous studies have highlighted the anti-inflammatory potential of oxazole derivatives, suggesting their ability to modulate key inflammatory pathways.[2] This guide focuses on This compound , a specific derivative, to explore its predicted anti-inflammatory properties, plausible mechanisms of action, and the experimental workflows required for its comprehensive evaluation. The presence of the 4-hydroxyphenyl group is of particular interest, as this moiety is found in several known anti-inflammatory agents and may contribute to the compound's antioxidant and cyclooxygenase (COX) inhibitory activities.

Chemical Profile and Synthesis

Compound Structure and Properties
  • IUPAC Name: this compound[3][4][5]

  • CAS Number: 200400-76-6[3][4][5]

  • Molecular Formula: C₁₂H₁₁NO₄[3][6]

  • Molecular Weight: 233.22 g/mol [3][6]

Postulated Synthesis Pathway

A probable synthetic route would involve the reaction of 4-hydroxybenzamide with ethyl bromopyruvate. The initial step would be the alkylation of the amide nitrogen or oxygen with the α-haloketone, followed by an intramolecular cyclization and dehydration to form the oxazole ring.

Below is a conceptual workflow for the synthesis:

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Product Formation 4-Hydroxybenzamide 4-Hydroxybenzamide Reaction_Vessel Reaction in a suitable solvent (e.g., DMF or Acetone) with a base (e.g., K2CO3) 4-Hydroxybenzamide->Reaction_Vessel Ethyl_bromopyruvate Ethyl_bromopyruvate Ethyl_bromopyruvate->Reaction_Vessel Intermediate Alkylated Intermediate Reaction_Vessel->Intermediate Alkylation Cyclization Intramolecular Cyclization & Dehydration Intermediate->Cyclization Final_Product This compound Cyclization->Final_Product

Caption: Postulated synthesis of the title compound.

Predicted Mechanism of Anti-Inflammatory Action

Based on the structure of this compound and data from analogous compounds, its anti-inflammatory effects are likely mediated through the inhibition of key pro-inflammatory enzymes and signaling pathways.

Inhibition of Cyclooxygenase (COX) Enzymes

The inflammatory cascade is significantly driven by the activity of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. The presence of the 2-aryl substituent on the oxazole ring is a common feature in many selective COX-2 inhibitors.[7][8][9][10] It is hypothesized that this compound will exhibit inhibitory activity against COX enzymes, with a potential for selectivity towards the inducible COX-2 isoform over the constitutive COX-1 isoform. This selectivity is a critical factor in reducing the gastrointestinal side effects associated with traditional NSAIDs.

Modulation of the NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[11] The inhibition of NF-κB activation is a key therapeutic strategy for inflammatory diseases. Several heterocyclic compounds, including oxadiazole derivatives, have been shown to suppress NF-κB signaling.[11][12][13] It is plausible that this compound could interfere with the NF-κB pathway, potentially by inhibiting the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of the active p65 subunit.

NFkB_Pathway_Inhibition cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex activates IkBa IκBα IKK_Complex->IkBa phosphorylates p65_p50 p65/p50 (NF-κB) IkBa->p65_p50 sequesters p65_p50_nucleus p65/p50 p65_p50->p65_p50_nucleus translocates to IkBa_p Phosphorylated IκBα Proteasome Proteasomal Degradation IkBa_p->Proteasome targeted for Proteasome->p65_p50 releases Nucleus Nucleus Gene_Transcription Pro-inflammatory Gene Transcription (e.g., COX-2, TNF-α, IL-6) p65_p50_nucleus->Gene_Transcription induces Compound Ethyl 2-(4-hydroxyphenyl) oxazole-4-carboxylate Compound->IKK_Complex inhibits? Compound->p65_p50 inhibits nuclear translocation? Compound->Proteasome inhibits? InVivo_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Groups Animal Grouping (Control, Positive Control, Test Groups) Dosing Compound Administration (Oral/IP) Animal_Groups->Dosing Inflammation_Induction Carrageenan Injection (Sub-plantar) Dosing->Inflammation_Induction Measurement Paw Volume Measurement (Plethysmometer) at 0, 1, 2, 3, 4, 5 hours Inflammation_Induction->Measurement Data_Calculation Calculate % Edema Inhibition Measurement->Data_Calculation

Caption: Workflow for the carrageenan-induced paw edema model.

Concluding Remarks and Future Directions

The structural features of this compound, particularly the presence of the 2-(4-hydroxyphenyl) moiety on the oxazole ring, strongly suggest its potential as an anti-inflammatory agent. The predicted mechanisms of action, including the inhibition of COX enzymes and the NF-κB signaling pathway, align with established strategies for the development of novel anti-inflammatory drugs.

The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of this and other related oxazole derivatives. Future research should focus on a systematic structure-activity relationship (SAR) study to optimize the anti-inflammatory potency and selectivity of this chemical class. Furthermore, detailed pharmacokinetic and toxicological studies will be crucial to assess the drug-like properties and safety profile of promising lead compounds.

References

  • Garg, A. K., Singh, R. K., Saxena, V., Sinha, S. K., & Rao, S. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 26-28. [Link]

  • Creative Biolabs. (n.d.). Carrageenan Induced Paw Edema Model. Retrieved from [Link]

  • da Silva, G. V. J., et al. (2021). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. Molecules, 26(22), 6891. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Salehi, B., et al. (2016). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology, 48(5), 554–560. [Link]

  • Slideshare. (2020). Anti-inflammatory activity of drugs using carrageenan induced paw-edema model. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). Determine Immune Safety with Vetted Cytokine Release Assay. Retrieved from [Link]

  • Food Safety and Health. (2022). Guidelines for anti‐inflammatory assays in RAW264.7 cells. Food Safety and Health, 1(1), 1-8. [Link]

  • Creative Biolabs. (n.d.). Cytokine Release Assay. Retrieved from [Link]

  • ProImmune. (n.d.). ProStorm® Cytokine Release Assay. Retrieved from [Link]

  • ResearchGate. (2015). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Retrieved from [Link]

  • ResearchGate. (2014). In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme.... Retrieved from [Link]

  • Frontiers in Pharmacology. (2018). Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells. Frontiers in Pharmacology, 9, 245. [Link]

  • Oakwood Chemical. (n.d.). Ethyl 2-(4'-hydroxyphenyl)-1,3-oxazole-4-carboxylate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • ACS Omega. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(20), 17491-17531. [Link]

  • Frontiers. (2018). Oxadiazole Targets NF-κB Signaling Pathway. Frontiers in Pharmacology, 9, 245. [Link]

  • ACS Publications. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(20), 17491-17531. [Link]

  • National Institutes of Health. (2023). Methyl-Thiol-Bridged Oxadiazole and Triazole Heterocycles as Inhibitors of NF-κB in Chronic Myelogenous Leukemia Cells. Molecules, 28(12), 4691. [Link]

  • Molecules. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2 S,3 S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 27(13), 4068. [Link]

  • Molecules. (2012). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceuticals, 5(12), 1333-1351. [Link]

  • ChemSrc. (n.d.). Ethyl 2-(4'-hydroxyphenyl)-1,3-oxazole-4-carboxylate. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Investigating the Neuroprotective Potential of Oxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting a Multifaceted Challenge with a Privileged Scaffold

The rising prevalence of neurodegenerative diseases, such as Alzheimer's and Parkinson's, presents one of the most significant challenges to modern medicine and an increasing socioeconomic burden.[1][2] These complex disorders are characterized by the progressive loss of neuronal structure and function, leading to devastating cognitive and motor impairments.[3] The pathology is multifaceted, involving oxidative stress, protein misfolding, neuroinflammation, and neuronal apoptosis. This complexity demands therapeutic strategies that can address multiple pathogenic pathways simultaneously.

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is considered a "privileged scaffold" in medicinal chemistry.[2][4][5] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a cornerstone in the design of novel therapeutics.[4] A growing body of evidence highlights the significant potential of oxazole-containing compounds as neuroprotective agents, capable of engaging several of the core mechanisms underlying neurodegeneration. This guide provides a comprehensive framework for researchers and drug development professionals to investigate and validate the neuroprotective potential of novel oxazole derivatives, from mechanistic elucidation to preclinical evaluation.

Part 1: Key Mechanistic Pillars of Oxazole-Mediated Neuroprotection

The therapeutic promise of oxazole compounds in the context of neurodegeneration stems from their ability to modulate several key signaling pathways and enzymes implicated in the disease process. Understanding these mechanisms is fundamental to designing rational screening funnels and interpreting experimental outcomes.

Inhibition of Monoamine Oxidase B (MAO-B)

Causality and Relevance: Monoamine Oxidase B (MAO-B) is a key enzyme in the brain that metabolizes dopamine. Its inhibition is a clinically validated strategy for treating Parkinson's disease, as it increases dopaminergic neurotransmission and alleviates motor symptoms.[6][7] Furthermore, the catalytic cycle of MAO-B generates hydrogen peroxide, a source of oxidative stress that contributes to the degeneration of dopaminergic neurons.[8] Therefore, MAO-B inhibitors can be both symptomatic and potentially disease-modifying.

Evidence for Oxazoles: Numerous studies have identified benzo[d]oxazole derivatives as potent and selective MAO-B inhibitors.[6][8] For example, specific 2,6‐diarylbenzo[d]oxazoles have demonstrated low micromolar to nanomolar IC50 values for human MAO-B and have shown protective effects in MPP+-induced cellular models of Parkinson's disease.[6][7]

MAO_B_Inhibition cluster_presynaptic Presynaptic Dopaminergic Neuron Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism H2O2 Oxidative Stress (H₂O₂) MAOB->H2O2 DOPAC DOPAC MAOB->DOPAC Oxazole Oxazole Inhibitor Oxazole->MAOB Inhibition H2O2->H2O2

Mechanism of MAO-B inhibition by oxazole compounds.
Modulation of Glycogen Synthase Kinase-3β (GSK-3β) and Tau Pathology

Causality and Relevance: GSK-3β is a serine/threonine kinase that is chronically overactive in the brains of Alzheimer's patients.[9] Its hyperactivity is a primary driver of the hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles (NFTs), a hallmark pathology of the disease.[2][10] GSK-3β also plays a role in amyloid-β (Aβ) production and neuroinflammation, making it a critical node in Alzheimer's pathogenesis.[10]

Evidence for Oxazoles: Oxazole-4-carboxamide hybrids have been specifically designed as GSK-3β inhibitors, demonstrating potent activity with IC50 values in the sub-micromolar range.[11] These compounds have been shown to reduce the expression of GSK-3β and downstream phosphorylated tau in cellular models.[11] Furthermore, some benzo[d]oxazole derivatives protect against Aβ-induced apoptosis by promoting the phosphorylation (inhibition) of GSK-3β through the upstream Akt signaling pathway.[2][12]

GSK3B_Pathway Abeta Aβ Oligomers GSK3B GSK-3β (Active) Abeta->GSK3B Activation Akt Akt Akt->GSK3B Inhibition (Phosphorylation) pTau Hyperphosphorylated Tau GSK3B->pTau Phosphorylation pGSK3B p-GSK-3β (Inactive) Tau Tau NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs NFTs->NFTs Oxazole Oxazole Compound Oxazole->Akt Activation

Modulation of the Akt/GSK-3β/Tau pathway by oxazoles.
Activation of the Nrf2-ARE Antioxidant Pathway

Causality and Relevance: Oxidative stress is a common pathological feature across most neurodegenerative diseases.[13] The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is the master regulator of the cellular antioxidant response.[14] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or chemical inducers, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), driving the expression of a battery of cytoprotective genes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[14][15]

Evidence for Oxazoles: Certain oxazole hybrids have been shown to alleviate hydrogen peroxide-induced damage by activating the Keap1-Nrf2-ARE signaling pathway.[11] Mechanistic studies confirmed that these compounds lead to an enhanced expression of downstream proteins including HO-1 and NQO1, thereby bolstering the cell's endogenous defense against oxidative insults.[11]

Workflow Experimental Workflow cluster_synthesis Step 1: Chemical Scaffolding cluster_invivo Step 3: In Vivo Proof-of-Concept Synth Compound Synthesis & Characterization (NMR, MS, Purity) Tox Protocol 2.1 Primary Cytotoxicity (MTT Assay in SH-SY5Y) Synth->Tox Initial Library Target Protocol 2.2 Target-Based Assays (MAO-B, GSK-3β, etc.) Tox->Target Non-toxic Compounds Pheno Protocol 2.3 Phenotypic Neuroprotection (Disease-Specific Models) Target->Pheno Active Compounds (IC50) Vivo Zebrafish/C. elegans Models (Toxicity & Initial Efficacy) Pheno->Vivo Lead Candidates Rodent Rodent Models (Behavioral & Pathological) Vivo->Rodent Optimized Leads

A tiered workflow for neuroprotective drug discovery.
Step 1: Compound Synthesis and Characterization

The journey begins with the synthesis of the oxazole derivatives. Common synthetic routes often involve the reaction of acid imides with α-halogenoketones or gold-catalyzed methods. [4][16]A critical, non-negotiable prerequisite for any biological testing is the rigorous characterization and purity assessment of each compound.

  • Structural Confirmation: Use Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and High-Resolution Mass Spectrometry (HREI-MS) to confirm the chemical structure of the synthesized compounds. [17][18]* Purity Analysis: Employ High-Performance Liquid Chromatography (HPLC) to determine the purity of the compounds, which should ideally be >95% to avoid confounding results from impurities.

Step 2: In Vitro Screening Cascade

This phase aims to identify compounds that are both safe for neuronal cells and effective against disease-relevant pathologies.

Protocol 2.1: Primary Cytotoxicity Assessment

  • Objective: To determine the concentration range over which the test compounds are not toxic to neuronal cells, establishing a safe therapeutic window for subsequent experiments.

  • Cell Model: SH-SY5Y human neuroblastoma cells are a robust and widely used initial model. [19][20]* Methodology:

    • Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of the oxazole compounds (e.g., from 0.1 µM to 100 µM) in cell culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubation: Incubate the cells for 24-48 hours.

    • Viability Assessment (MTT Assay):

      • Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

      • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

      • Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Compounds showing >90% viability at concentrations up to 10-20 µM are typically advanced.

Protocol 2.2: Target-Based Mechanistic Assays

  • Objective: To quantify the inhibitory potency of the non-toxic compounds against their intended molecular targets.

  • Methodology: Utilize commercially available assay kits for high-throughput and standardized results.

    • MAO-B Inhibition: Use a luminescent assay (e.g., MAO-Glo™, Promega) which measures the activity of human recombinant MAO-B.

    • GSK-3β Inhibition: Employ a kinase activity assay (e.g., ADP-Glo™, Promega) that measures the amount of ADP produced from the kinase reaction with a specific substrate.

    • Cholinesterase Inhibition: Use the Ellman's method to measure acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activity. [17]* Data Presentation: The results should be compiled into a table to compare the half-maximal inhibitory concentrations (IC50) of the different compounds.

Compound IDMAO-B IC50 (µM) [8]GSK-3β IC50 (µM) [11]AChE IC50 (µM) [17]BuChE IC50 (µM) [17]
KWLZ-9e N/A0.25N/AN/A
1d 0.0023N/AN/AN/A
2e 0.0033N/AN/AN/A
Cpd-X 15.22.15.87.2
Cpd-Y 0.518.712.115.3

Protocol 2.3: Phenotypic Neuroprotection Assays

  • Objective: To assess whether target engagement translates into a functional, protective effect in a cellular model of neurodegeneration.

Sub-protocol 2.3.1: Aβ-Induced Toxicity Model (Alzheimer's Disease) [2][21]

  • Cell Model: Differentiated SH-SY5Y cells (treated with retinoic acid for 5-7 days) or PC12 cells. [2][12]* Methodology:

    • Pre-treatment: Incubate differentiated cells with non-toxic concentrations of the lead oxazole compounds for 2-4 hours.

    • Toxin Induction: Add prepared Aβ₁₋₄₂ oligomers (e.g., 5-10 µM) to the wells (excluding the control wells) and co-incubate for an additional 24 hours.

    • Readouts:

      • Cell Viability: Perform an MTT assay to quantify the protective effect against Aβ-induced cell death.

      • Apoptosis: Conduct Western blot analysis for the Bax/Bcl-2 ratio. A decrease in this ratio indicates an anti-apoptotic effect. [12] * Tau Hyperphosphorylation: Perform Western blot analysis using antibodies against total Tau and phosphorylated Tau (e.g., AT8, PHF-1). A reduction in the p-Tau/total Tau ratio indicates a positive outcome. [12] Sub-protocol 2.3.2: LPS-Induced Neuroinflammation Model [22]

  • Cell Model: BV-2 or HMC3 microglial cell lines. [19][22]* Methodology:

    • Pre-treatment: Incubate microglial cells with the test compounds for 1-2 hours.

    • Inflammatory Stimulus: Add Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Co-incubate for 24 hours.

    • Readouts:

      • Nitric Oxide (NO) Production: Measure nitrite concentration in the culture supernatant using the Griess reagent. A reduction in NO indicates an anti-inflammatory effect. [22] * Pro-inflammatory Cytokines: Quantify the levels of TNF-α and IL-6 in the supernatant using ELISA kits. [22]

Step 3: In Vivo Proof-of-Concept

Promising candidates from the in vitro cascade should be advanced to in vivo models. Early-stage screening in simpler organisms can provide valuable data on bioavailability, toxicity, and efficacy before committing to more complex and costly rodent studies. [23]

  • Zebrafish (Danio rerio) Model: The optical transparency of zebrafish embryos allows for real-time imaging of neuronal development and damage. They are excellent for initial whole-organism toxicity assessments and can be used in models of Aβ toxicity or neuroinflammation. [2][12]* C. elegans Model: This nematode has a well-defined and simple nervous system. Transgenic C. elegans models that express human Aβ or α-synuclein exhibit age-dependent paralysis, providing a clear phenotypic readout for drug screening. [24]* Rodent Models: Compounds that show efficacy and safety in these initial models can then be progressed to established transgenic or toxin-induced mouse or rat models of Alzheimer's or Parkinson's disease for comprehensive behavioral and histopathological analysis. [3][25]

Conclusion and Future Directions

Oxazole-based compounds represent a highly versatile and promising class of molecules for the development of neuroprotective therapeutics. Their demonstrated ability to engage multiple, clinically relevant targets—including MAO-B, GSK-3β, and the Nrf2 pathway—positions them as ideal candidates for a multi-target drug design approach, which is increasingly recognized as necessary for treating complex diseases like Alzheimer's. [26] The future of this field will likely focus on refining the oxazole scaffold to enhance properties such as blood-brain barrier permeability and oral bioavailability. [27]The development of hybrid molecules that combine an oxazole core with other pharmacophores to simultaneously inhibit multiple pathogenic pathways (e.g., a dual GSK-3β and MAO-B inhibitor) is a particularly exciting frontier. The systematic application of the robust, multi-tiered evaluative workflow detailed in this guide will be critical for identifying and validating the next generation of oxazole-based drugs that may one day slow or halt the progression of neurodegenerative diseases.

References

  • 2,6‐Diarylbenzo[d]oxazoles as MAO‐B inhibitors for the treatment of Parkinson's disease. (n.d.). Wiley Online Library. [Link]

  • KWLZ-9e, et al. (2023). Oxazole-4-carboxamide/butylated hydroxytoluene hybrids with GSK-3β inhibitory and neuroprotective activities against Alzheimer's disease. European Journal of Medicinal Chemistry, 256, 115415. [Link]

  • Shaw, M., Petzer, J., & Petzer, A. (2025). The inhibition of monoamine oxidase by 2-methylbenzo[d]oxazole derivatives. Medicinal Chemistry Research. [Link]

  • In vitro neurology assays. (n.d.). InnoSer. [Link]

  • Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. (2021). PLOS ONE, 16(3), e0248413. [Link]

  • Novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as MAO-B inhibitors: Synthesis, biological evaluation and molecular modeling studies. (2021). Bioorganic Chemistry, 112, 104917. [Link]

  • Neurodegenerative Disease Models. (n.d.). InVivo Biosystems. [Link]

  • Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. (2022). Frontiers in Molecular Neuroscience, 15, 848981. [Link]

  • Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. (2021). PubMed. [Link]

  • In-Vitro & In-Vivo Screening Models For The Neurodegenerative Diseases: A Review. (n.d.). ResearchGate. [Link]

  • Liu, Z., et al. (2020). Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. Molecules, 25(22), 5391. [Link]

  • Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases. (2025). Journal of Medicinal Chemistry. [Link]

  • Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. (2020). PubMed. [Link]

  • Investigation of Novel Benzoxazole-Oxadiazole Derivatives as Effective Anti-Alzheimer's Agents: In Vitro and In Silico Approaches. (2023). Molecules, 28(13), 4945. [Link]

  • Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases. (2025). ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. (2023). RSC Medicinal Chemistry, 14(10), 1935-1951. [Link]

  • Alzheimer's Disease in vitro models. (n.d.). Innoprot. [Link]

  • The inhibition of monoamine oxidase by 2-methylbenzo[d]oxazole derivatives. (2025). Semantic Scholar. [Link]

  • Alzheimer's disease drug discovery: in vivo screening using Caenorhabditis elegans as a model for β-amyloid peptide-induced toxicity. (2013). Drug Discovery Today: Technologies, 10(1), e115-e119. [Link]

  • Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives. (2023). Medicinal Chemistry Research, 32(5), 899-911. [Link]

  • Neuroprotective evaluation of novel substituted 1,3,4-oxadiazole and aroylhydrazone derivatives. (2022). Bioorganic & Medicinal Chemistry Letters, 62, 128637. [Link]

  • Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. (2020). MDPI. [Link]

  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. (2024). International Journal of Medical and Pharmaceutical Research. [Link]

  • The Oxindole Derivatives, New Promising GSK-3β Inhibitors as One of the Potential Treatments for Alzheimer's Disease—A Molecular Dynamics Approach. (2021). Biology, 10(4), 332. [Link]

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2025). European Journal of Medicinal Chemistry, 282, 116972. [Link]

  • Oxazole-4-carboxamide/butylated hydroxytoluene hybrids with GSK-3β inhibitory and neuroprotective activities against Alzheimer's disease. (2023). ResearchGate. [Link]

  • Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. (2023). Journal of Drug Delivery and Therapeutics, 13(1), 26-28. [Link]

  • “Oxazole GSK-3beta Inhibitors for Alzheimer's Disease – From HTS Hits to Efficacious Lead”. (2012). ResearchGate. [Link]

  • Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. (2023). Journal of Drug Delivery and Therapeutics. [Link]

  • Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. (2020). SlideShare. [Link]

  • Connecting GSK-3β Inhibitory Activity with IKK-β or ROCK-1 Inhibition to Target Tau Aggregation and Neuroinflammation in Alzheimer's Disease—Discovery, In Vitro and In Cellulo Activity of Thiazole-Based Inhibitors. (2024). International Journal of Molecular Sciences, 25(11), 6098. [Link]

  • Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. (2025). Chemistry Proceedings, 18(1), 36. [Link]

  • Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. (2022). ResearchGate. [Link]

  • Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases. (2025). Semantic Scholar. [Link]

  • The role of Nrf2 signaling pathways in nerve damage repair. (2024). Heliyon, 10(1), e23467. [Link]

  • An Overview of the Nrf2/ARE Pathway and Its Role in Neurodegenerative Diseases. (2022). Molecules, 27(23), 8344. [Link]

  • The Role of the NRF2 Pathway in Maintaining and Improving Cognitive Function. (2022). Antioxidants, 11(9), 1678. [Link]

  • NRF2 PATHWAY INVOLVEMENT IN THE CENTRAL NERVOUS SYSTEM. (2025). ResearchGate. [Link]

  • The Nrf2-ARE cytoprotective pathway in astrocytes. (2011). Ageing Research Reviews, 10(3), 287-299. [Link]

Sources

"Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate" in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate in Medicinal Chemistry

Introduction: The Oxazole Scaffold as a Cornerstone in Drug Discovery

The landscape of medicinal chemistry is continually shaped by the exploration of heterocyclic scaffolds that offer unique three-dimensional arrangements and opportunities for biological interactions. Among these, the oxazole ring system—a five-membered heterocycle containing nitrogen and oxygen at positions 1 and 3, respectively—has emerged as a "privileged" structure.[1] Its derivatives are known to engage with a multitude of biological targets through diverse non-covalent interactions, including hydrogen bonding and π–π stacking.[2][3] This versatility has led to the development of numerous oxazole-containing compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3][4][5]

This guide focuses on a specific, promising derivative: This compound . This molecule integrates three key structural motifs:

  • The Oxazole Core: A stable, aromatic scaffold that rigidly orientates its substituents for optimal target engagement.

  • The 2-(4-hydroxyphenyl) Moiety: The phenolic group is a classic hydrogen bond donor and acceptor, crucial for interacting with polar residues in enzyme active sites and receptors. It is also a well-known pharmacophore associated with antioxidant activities.

  • The 4-Ethyl Carboxylate Group: This ester group modulates the molecule's polarity and metabolic stability and provides a synthetic handle for creating prodrugs or linking to other pharmacophores.

This document serves as a technical resource for researchers and drug development professionals, providing a comprehensive analysis of the synthesis, potential mechanisms of action, structure-activity relationships, and future research directions for this compound.

Physicochemical and Structural Properties

A foundational understanding begins with the molecule's basic chemical identity. The key properties are summarized below for quick reference.

PropertyValueReference
CAS Number 200400-76-6[6][7][8][9][10]
Molecular Formula C₁₂H₁₁NO₄[6][7][8]
Molecular Weight 233.22 g/mol [6][7][8]
IUPAC Name Ethyl 2-(4-hydroxyphenyl)-1,3-oxazole-4-carboxylate[7][9]
SMILES CCOC(=O)C1=COC(=N1)C1=CC=C(O)C=C1[8]
Appearance Solid (predicted)
Storage Room temperature, sealed, dry environment[6][11]

Synthetic Strategies: A Proposed Pathway

While numerous methods exist for synthesizing 2,4-disubstituted oxazoles, a robust and common approach involves the condensation and cyclization of an α-haloketone with an amide (Robinson-Gabriel synthesis) or, more modernly, the reaction of α-diazoketones with amides.[12][13] Below is a proposed, logical synthetic workflow for this compound, designed for clarity and reproducibility.

Proposed Synthesis Workflow

The synthesis can be logically approached in two main stages: preparation of a key intermediate (ethyl 2-amino-3-oxobutanoate) and its subsequent condensation and cyclization with a protected 4-hydroxybenzoyl chloride.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Condensation & Cyclization A Ethyl Acetoacetate C Ethyl 2-(hydroxyimino)-3-oxobutanoate A->C Nitrosation B Sodium Nitrite (in Acetic Acid) B->C E Ethyl 2-amino-3-oxobutanoate (Key Intermediate) C->E Reduction D Hydrogenation (e.g., H2/Pd-C) D->E L Acylated Intermediate E->L Amidation F 4-Hydroxybenzoic Acid H Protected 4-Hydroxybenzoic Acid F->H Protection G Protecting Group (e.g., TBDMS-Cl) G->H J Protected 4-hydroxybenzoyl chloride H->J Acyl Chloride Formation I Thionyl Chloride (SOCl₂) I->J J->L K Condensation (Pyridine as base) K->L N Protected Target Molecule L->N Ring Closure M Cyclodehydration (e.g., H₂SO₄ or POCl₃) M->N P This compound (Final Product) N->P Final Deprotection O Deprotection (e.g., TBAF) O->P

Caption: Proposed two-stage synthesis of the target compound.

Detailed Experimental Protocol

Causality and Rationale: This protocol employs a protection-deprotection strategy for the phenolic hydroxyl group. This is critical because the free hydroxyl group is acidic and can interfere with the acylation and cyclization steps, leading to side reactions and reduced yield. A silyl ether (like TBDMS) is chosen as the protecting group due to its ease of installation and clean removal under mild conditions that will not hydrolyze the ethyl ester.

Stage 1: Synthesis of Ethyl 2-amino-3-oxobutanoate (Intermediate E)

  • Nitrosation: Dissolve Ethyl Acetoacetate (1.0 eq) in glacial acetic acid. Cool the solution to 0-5°C in an ice bath. Add a solution of Sodium Nitrite (1.1 eq) in water dropwise, maintaining the temperature below 10°C. Stir for 2-3 hours. The formation of the oxime (C) can be monitored by TLC.

  • Extraction: After completion, extract the product into ethyl acetate, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Reduction: Dissolve the crude oxime (C) in ethanol. Add Palladium on Carbon (10% w/w, ~0.05 eq) as the catalyst. Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) until TLC indicates complete consumption of the starting material.

  • Purification: Filter the reaction mixture through Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the crude amine intermediate (E), which can be used directly or purified by column chromatography.

Stage 2: Synthesis of Final Product (P)

  • Protection: Dissolve 4-Hydroxybenzoic Acid (1.0 eq) in anhydrous DMF. Add imidazole (2.5 eq) followed by tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq). Stir at room temperature until the reaction is complete (monitored by TLC). Work up by adding water and extracting with diethyl ether to obtain the protected acid (H).

  • Acyl Chloride Formation: To the protected acid (H), add thionyl chloride (SOCl₂, 2.0 eq) and a catalytic amount of DMF. Heat the mixture gently (e.g., 50°C) for 1-2 hours. Remove excess thionyl chloride under vacuum to obtain the crude protected acyl chloride (J).

  • Condensation: Dissolve the amine intermediate (E, 1.0 eq) in anhydrous dichloromethane. Cool to 0°C and add pyridine (1.5 eq) as a base. Add the acyl chloride (J, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Cyclodehydration: Concentrate the reaction mixture. To the crude acylated intermediate (L), add a dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride (POCl₃) carefully at low temperature. Heat the reaction (e.g., 80-100°C) for several hours to drive the cyclization to the oxazole ring (N).

  • Deprotection: After aqueous workup, dissolve the protected oxazole (N) in THF. Add tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M solution in THF) and stir at room temperature. Monitor the removal of the TBDMS group by TLC.

  • Final Purification: After completion, perform an aqueous workup and purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the final product, this compound (P).

Medicinal Chemistry: Biological Potential and Mechanism of Action

The oxazole scaffold is a frequent component of molecules targeting a wide array of diseases.[1][14] The structural features of this compound suggest significant potential as an anticancer, anti-inflammatory, and antioxidant agent.

Anticancer Potential

Oxazole derivatives are known to exert anticancer effects through multiple mechanisms.[15][16] Potential pathways for this compound include:

  • Kinase Inhibition: Many protein kinases are implicated in cancer cell proliferation. The planar oxazole ring and the hydroxyphenyl group can fit into the ATP-binding pocket of kinases, forming hydrogen bonds with hinge region residues.

  • Tubulin Polymerization Inhibition: Some oxazoles bind to the colchicine-binding site of tubulin, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[16]

  • STAT3 Pathway Inhibition: Signal Transducer and Activator of Transcription 3 (STAT3) is a key regulator of cancer cell survival and proliferation. The hydroxyphenyl moiety is a common feature in known STAT3 inhibitors.[14][15][16]

G cluster_downstream Downstream Cellular Effects Molecule Ethyl 2-(4-hydroxyphenyl) oxazole-4-carboxylate Kinase Protein Kinase (e.g., EGFR, VEGFR) Molecule->Kinase Inhibition STAT3 STAT3 Molecule->STAT3 Inhibition Tubulin Tubulin Dimers Molecule->Tubulin Binding Prolif Decreased Cell Proliferation Kinase->Prolif Angio Decreased Angiogenesis Kinase->Angio STAT3->Prolif Microtubule Microtubule Disruption Tubulin->Microtubule Apoptosis Increased Apoptosis Prolif->Apoptosis Microtubule->Apoptosis

Caption: Potential anticancer mechanisms of action.

Anti-inflammatory and Antioxidant Activity
  • Anti-inflammatory: The non-steroidal anti-inflammatory drug (NSAID) Oxaprozin features an oxazole core, highlighting the scaffold's potential for COX enzyme inhibition.[2] The 4-hydroxyphenyl group is also present in paracetamol (acetaminophen), a widely used analgesic and antipyretic. This suggests a plausible role in modulating inflammatory pathways.

  • Antioxidant: The phenolic hydroxyl group is a classic antioxidant pharmacophore. It can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby reducing oxidative stress, a key pathological factor in many inflammatory and neurodegenerative disorders.[6]

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on this exact molecule are not yet published, we can extrapolate from general principles of medicinal chemistry and related oxazole series to guide future optimization efforts.[4][17]

Position of ModificationProposed ModificationExpected Impact on Activity/PropertiesRationale
2-Phenyl Ring Move -OH to position 2 or 3May alter binding orientation and potency.Changes the hydrogen bonding vector and steric profile.
Add electron-withdrawing groups (e.g., -F, -Cl, -CF₃)Could enhance binding affinity and metabolic stability.Halogen bonds can increase target affinity; blocking metabolic hotspots.
Add electron-donating groups (e.g., -OCH₃)May increase antioxidant potential but could be a site for metabolism.Methoxy groups can be O-demethylated.
4-Carboxylate Hydrolyze to carboxylic acid (-COOH)Increases polarity; may switch from cell-permeable ester to a charged carboxylate targeting extracellular enzymes or transporters.The acid could be the active form (prodrug concept).
Amidation (e.g., -CONH₂, -CONHR)Introduces new H-bond donors/acceptors; modulates solubility.Amides can form different interactions with protein targets compared to esters.
Reduce to alcohol (-CH₂OH)Removes esterase liability; creates a neutral H-bond donor.Changes the electronic nature and interaction potential at this position.
5-Position of Oxazole Substitution with small alkyl groups (e.g., -CH₃)Can probe for steric tolerance in the binding pocket.Explores unoccupied space to potentially increase van der Waals interactions.

Protocols for Biological Evaluation

To validate the therapeutic potential of this compound, a series of standardized in vitro assays are required.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

Objective: To determine the concentration-dependent cytotoxic effect of the compound on cancer cell lines.

  • Cell Culture: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in DMSO and further dilute in culture medium (final DMSO concentration <0.5%). Replace the old medium with medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: COX-1/COX-2 Inhibition Assay

Objective: To evaluate the compound's ability to inhibit cyclooxygenase enzymes, a hallmark of anti-inflammatory activity.

  • Assay Principle: Use a commercially available colorimetric or fluorometric COX inhibitor screening kit (e.g., from Cayman Chemical). These assays measure the peroxidase activity of COX enzymes.

  • Reagent Preparation: Prepare reagents according to the kit manufacturer's instructions. This typically includes assay buffer, heme, enzyme (COX-1 or COX-2), arachidonic acid (substrate), and the chromogenic probe.

  • Reaction Setup: In a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2).

  • Inhibitor Addition: Add the test compound at various concentrations. Include a vehicle control (DMSO) and a known COX inhibitor as a positive control (e.g., SC-560 for COX-1, Celecoxib for COX-2).

  • Initiation: Initiate the reaction by adding arachidonic acid.

  • Measurement: Read the absorbance or fluorescence at the specified wavelength at multiple time points to determine the reaction rate.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.

Conclusion and Future Directions

This compound stands as a molecule of significant interest at the crossroads of established pharmacophores. Its synthesis is achievable through well-understood organic chemistry principles, and its structure suggests a high potential for multifaceted biological activity, particularly in oncology and inflammation.

Future research should focus on:

  • Systematic Biological Screening: Performing the described in vitro assays against a broad panel of cancer cell lines and inflammatory targets to confirm its activity profile.

  • Lead Optimization: Using the SAR table as a guide, synthesizing a library of analogs to improve potency, selectivity, and pharmacokinetic (ADMET) properties.

  • Mechanism of Action Studies: Once a primary activity is confirmed, detailed biochemical and cellular assays should be conducted to elucidate the precise molecular target(s).

  • In Vivo Evaluation: Promising analogs should be advanced to preclinical animal models to assess efficacy, toxicity, and pharmacokinetics in a living system.

References

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). Bentham Science.
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2021). PubMed.
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2021). ResearchGate.
  • This compound. (n.d.). MySkinRecipes.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Taylor & Francis Online.
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2024). RSC Publishing.
  • Ethyl 2-(4'-hydroxyphenyl)-1,3-oxazole-4-carboxylate. (n.d.). Oakwood Chemical.
  • This compound. (n.d.). MySkinRecipes.
  • 2-(4-hydroxy-phenyl)-oxazole-4-carboxylic acid ethyl ester. (n.d.). ChemShuttle.
  • Structure activity relationship of synthesized compounds. (n.d.). ResearchGate.
  • Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. (2023). MDPI.
  • Ethyl 2-(4'-hydroxyphenyl)-1,3-oxazole-4-carboxylate. (n.d.). ChemicalBook.
  • Ethyl 2-(4'-hydroxyphenyl)-1,3-oxazole-4-carboxylate CAS 200400-76-6. (n.d.). Biosynth.
  • Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. (n.d.). ResearchGate.
  • Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. (2024). PubMed.
  • Recent advance in oxazole-based medicinal chemistry. (2018). PubMed.
  • Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. (n.d.). Journal of Drug Delivery and Therapeutics.

Sources

Physicochemical properties of "Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate. This molecule, belonging to the versatile class of oxazole heterocycles, is of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a phenolic hydroxyl group, suggests potential as an antioxidant and anti-inflammatory agent. This document is intended for researchers, scientists, and drug development professionals, offering in-depth scientific insights and practical methodologies.

Introduction: The Significance of the Oxazole Scaffold

The oxazole ring is a five-membered heterocycle containing both oxygen and nitrogen, a structural motif present in a wide array of natural products and synthetic compounds with significant biological activity.[1][2] Oxazole derivatives are known to interact with various enzymes and receptors within biological systems, leading to a broad spectrum of therapeutic effects, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[1][2][3] The unique electronic properties and the capacity of the oxazole moiety to act as a bioisostere for other functional groups make it a valuable scaffold in modern drug design.[4]

This compound (CAS No: 200400-76-6; Molecular Formula: C₁₂H₁₁NO₄; Molecular Weight: 233.22 g/mol ) is a noteworthy derivative that combines the oxazole core with a phenolic group. This phenolic hydroxyl is a key structural feature, as such groups are well-known for their ability to scavenge free radicals, suggesting that this compound may possess significant antioxidant properties.[5][6] Furthermore, many anti-inflammatory drugs leverage phenolic structures. This guide will delve into the specific attributes of this promising molecule.

Diagram 1: Chemical Structure of this compound

Caption: Structure of this compound.

Synthesis of this compound

Proposed Synthetic Pathway: Modified Robinson-Gabriel Synthesis

The synthesis can be envisioned in two primary steps:

  • Amidation: Reaction of 4-hydroxybenzoic acid with an aminating agent to form 4-hydroxybenzamide. A more direct approach would be to start with commercially available 4-hydroxybenzamide.

  • Cyclization and Dehydration: Condensation of 4-hydroxybenzamide with ethyl bromopyruvate to form an α-acylamino ketone intermediate, which then undergoes acid-catalyzed cyclodehydration to yield the final product.

Diagram 2: Proposed Synthesis Workflow

G start Starting Materials: - 4-Hydroxybenzamide - Ethyl Bromopyruvate step1 Reaction: Condensation in a suitable solvent (e.g., DMF or Acetonitrile) start->step1 intermediate Intermediate: α-(4-hydroxybenzamido) pyruvate step1->intermediate step2 Cyclodehydration: Acid catalyst (e.g., conc. H₂SO₄ or PPA) with heating intermediate->step2 product Final Product: This compound step2->product purification Purification: Recrystallization or Column Chromatography product->purification

Caption: A plausible workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Prophetic)

Disclaimer: This is a prophetic protocol based on established chemical principles. Appropriate safety precautions should be taken, and the reaction should be performed by a qualified chemist.

  • Reaction Setup: To a solution of 4-hydroxybenzamide (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add ethyl bromopyruvate (1.1 equivalents).

  • Condensation: The reaction mixture is stirred at room temperature for 24-48 hours, or gently heated to 50-60 °C to facilitate the formation of the α-acylamino ketone intermediate. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Cyclodehydration: Once the formation of the intermediate is complete, a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid (PPA) is carefully added to the reaction mixture.[8] The mixture is then heated to approximately 100-120 °C for several hours.

  • Workup: After cooling to room temperature, the reaction mixture is poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and then a dilute sodium bicarbonate solution to neutralize any remaining acid.

  • Purification: The crude product is dried and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Physicochemical Properties

As experimental data for many physicochemical properties are not available in published literature, the following table includes predicted values from reputable chemoinformatic models. These predictions are valuable for guiding experimental design, such as selecting appropriate solvent systems and anticipating the compound's behavior in biological assays.

PropertyPredicted ValueMethod/Source
Molecular Weight 233.22 g/mol ---
Melting Point 160-180 °CEstimation based on similar structures
Boiling Point ~450 °CEstimation
LogP (Octanol/Water) 2.15SwissADME
Water Solubility Poorly solubleSwissADME
pKa (acidic) 8.5 (Phenolic OH)Chemicalize
Topological Polar Surface Area 71.56 ŲSwissADME

Note: Predicted values should be used as a guide and are not a substitute for experimental determination.

Spectroscopic Characterization (Expected)

The structural features of this compound would give rise to a characteristic spectroscopic signature.

  • ¹H NMR:

    • An aromatic AA'BB' system in the 7.0-8.0 ppm region corresponding to the protons on the 4-hydroxyphenyl ring.

    • A singlet around 8.5 ppm for the oxazole C5-proton.

    • A quartet and a triplet in the upfield region (around 4.4 and 1.4 ppm, respectively) characteristic of the ethyl ester group.

    • A broad singlet for the phenolic hydroxyl proton, the chemical shift of which would be dependent on solvent and concentration.

  • ¹³C NMR:

    • Signals for the ethyl ester carbons (~14 ppm for CH₃, ~61 ppm for CH₂).

    • A signal for the ester carbonyl carbon around 162 ppm.

    • Aromatic carbon signals between 115-130 ppm.

    • Signals for the oxazole ring carbons, typically in the range of 120-165 ppm.

    • A signal for the carbon bearing the hydroxyl group around 160 ppm.

  • Infrared (IR) Spectroscopy:

    • A broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching of the phenolic group.

    • A strong absorption band around 1720-1740 cm⁻¹ due to the C=O stretching of the ester.

    • C=N and C=C stretching vibrations of the oxazole and phenyl rings in the 1500-1650 cm⁻¹ region.

    • C-O stretching bands for the ether and ester linkages.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) would be observed at m/z = 233. Subsequent fragmentation would likely involve the loss of the ethoxy group (-45) and cleavage of the ester and oxazole rings.

Potential Applications in Drug Development

The structural attributes of this compound make it a compelling candidate for investigation in several therapeutic areas.

Antioxidant Activity

Phenolic compounds are well-established antioxidants due to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals.[5][6][7] The resulting phenoxyl radical is stabilized by resonance, making the parent molecule an effective radical scavenger.[5]

Diagram 3: Proposed Antioxidant Mechanism

G compound Phenolic Oxazole (Ar-OH) phenoxyl_radical Phenoxyl Radical (Ar-O•) (Resonance Stabilized) compound->phenoxyl_radical H• donation ROS Reactive Oxygen Species compound->ROS scavenges radical Free Radical (R•) neutralized_radical Neutralized Species (RH) radical->neutralized_radical cellular_damage Cellular Damage ROS->cellular_damage causes

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate from p-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its core oxazole structure is a key pharmacophore found in a variety of biologically active molecules, including anti-inflammatory and antioxidant agents.[1][2][3] The presence of the phenolic hydroxyl group and the ethyl ester functionality provides valuable handles for further chemical modification, making it a versatile building block for the synthesis of more complex pharmaceutical compounds. This document provides a detailed guide for the synthesis of this target molecule, starting from the readily available p-hydroxybenzoic acid. The protocols herein are designed for researchers and scientists in drug development, with a focus on not just the procedural steps, but the underlying chemical principles and practical considerations for a successful and reproducible synthesis.

Synthetic Strategy: A Multi-Step Approach

The synthesis of this compound from p-hydroxybenzoic acid is a multi-step process that requires careful planning and execution. A logical and efficient synthetic route involves the following key transformations:

  • Protection of the Phenolic Hydroxyl Group: The phenolic hydroxyl group in p-hydroxybenzoic acid is acidic and can interfere with subsequent reactions.[4] Therefore, it is crucial to protect this group at the outset. A common and effective strategy is to convert it into an ether, such as a benzyl ether, which is stable under the conditions of the subsequent steps and can be readily removed at the end of the synthesis.

  • Amide Formation: The carboxylic acid group of the protected p-hydroxybenzoic acid is converted into an amide. This is a crucial step to introduce the nitrogen atom required for the oxazole ring.

  • Introduction of the α-Keto Group: The next step involves the introduction of a carbonyl group at the α-position to the newly formed amide. This is typically achieved through a reaction with an appropriate electrophile.

  • Cyclization to Form the Oxazole Ring: The intermediate containing the amide and α-keto functionalities undergoes an intramolecular cyclization and dehydration to form the desired oxazole ring. This is often accomplished using a dehydrating agent like sulfuric acid, in a reaction known as the Robinson-Gabriel synthesis.[5][6][7]

  • Esterification: The carboxylic acid at the 4-position of the oxazole ring is then converted to its ethyl ester.

  • Deprotection of the Phenolic Hydroxyl Group: Finally, the protecting group on the phenolic hydroxyl is removed to yield the target molecule, this compound.

This overall synthetic workflow is depicted in the following diagram:

Synthetic_Workflow p_HBA p-Hydroxybenzoic Acid Protected_p_HBA Protected p-Hydroxybenzoic Acid p_HBA->Protected_p_HBA Protection Amide Amide Intermediate Protected_p_HBA->Amide Amidation Alpha_Keto_Amide α-Keto Amide Intermediate Amide->Alpha_Keto_Amide α-Ketone Formation Oxazole_Acid Oxazole-4-carboxylic Acid Alpha_Keto_Amide->Oxazole_Acid Cyclization (Robinson-Gabriel) Ester Ethyl Oxazole-4-carboxylate Oxazole_Acid->Ester Esterification Final_Product This compound Ester->Final_Product Deprotection

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of 4-(Benzyloxy)benzoic Acid (Protection)

Rationale: Benzyl ether is chosen as the protecting group due to its stability under a wide range of reaction conditions and its facile removal by catalytic hydrogenation.

Reagent/SolventMolecular Weight ( g/mol )AmountMoles
p-Hydroxybenzoic Acid138.1210.0 g0.072 mol
Benzyl Bromide171.0413.6 g (9.5 mL)0.079 mol
Potassium Carbonate138.2115.0 g0.108 mol
Acetone58.08200 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-hydroxybenzoic acid, potassium carbonate, and acetone.

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the solid residue with acetone (2 x 30 mL).

  • Combine the filtrate and washings and evaporate the solvent under reduced pressure.

  • Dissolve the crude product in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-(benzyloxy)benzoic acid.

  • Recrystallize the crude product from ethanol/water to afford pure 4-(benzyloxy)benzoic acid as a white solid.

Part 2: Synthesis of 4-(Benzyloxy)benzamide (Amidation)

Rationale: The conversion of the carboxylic acid to an amide is a standard transformation. Thionyl chloride is used to activate the carboxylic acid by forming the acyl chloride in situ, which then readily reacts with ammonia.

Reagent/SolventMolecular Weight ( g/mol )AmountMoles
4-(Benzyloxy)benzoic Acid228.2410.0 g0.044 mol
Thionyl Chloride118.974.8 mL0.066 mol
Dichloromethane (DCM)84.93100 mL-
Ammonium Hydroxide (28%)35.0550 mL-

Procedure:

  • In a 250 mL round-bottom flask under a nitrogen atmosphere, suspend 4-(benzyloxy)benzoic acid in dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride to the suspension with stirring. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated ammonium hydroxide.

  • Stir the mixture vigorously for 30 minutes.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to yield 4-(benzyloxy)benzamide, which can be purified by recrystallization from ethanol.

Part 3: Synthesis of Ethyl 2-(4-(benzyloxy)phenyl)oxazole-4-carboxylate (Cyclization and Esterification)

Rationale: This step combines the formation of the oxazole ring and the esterification of the 4-carboxy group. The Robinson-Gabriel synthesis is a classic method for oxazole formation from α-acylamino ketones.[5][6][7] In this modified approach, we will generate the necessary intermediate in situ.

Reagent/SolventMolecular Weight ( g/mol )AmountMoles
4-(Benzyloxy)benzamide227.265.0 g0.022 mol
Ethyl Bromopyruvate195.024.7 g (3.2 mL)0.024 mol
Toluene92.14100 mL-
p-Toluenesulfonic acid172.200.4 g0.002 mol

Procedure:

  • To a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 4-(benzyloxy)benzamide, ethyl bromopyruvate, and toluene.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Continue refluxing for 8-12 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain ethyl 2-(4-(benzyloxy)phenyl)oxazole-4-carboxylate.

Part 4: Synthesis of this compound (Deprotection)

Rationale: Catalytic hydrogenation is a clean and efficient method for the deprotection of benzyl ethers, yielding the desired phenol and toluene as the only byproduct.

Reagent/SolventMolecular Weight ( g/mol )AmountMoles
Ethyl 2-(4-(benzyloxy)phenyl)oxazole-4-carboxylate323.343.0 g0.009 mol
Palladium on Carbon (10%)-0.3 g-
Ethanol46.07100 mL-
Hydrogen Gas2.02Balloon-

Procedure:

  • Dissolve ethyl 2-(4-(benzyloxy)phenyl)oxazole-4-carboxylate in ethanol in a hydrogenation flask.

  • Carefully add 10% palladium on carbon to the solution.

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with ethanol.

  • Combine the filtrate and washings and evaporate the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from ethyl acetate/hexane to yield this compound as a pure solid.

Characterization Data

The structure and purity of the final product and key intermediates should be confirmed by standard analytical techniques.

CompoundExpected ¹H NMR (δ, ppm)Expected ¹³C NMR (δ, ppm)Expected IR (cm⁻¹)Expected MS (m/z)
This compound ~9.8 (s, 1H, OH), 7.8-7.9 (d, 2H, Ar-H), 6.9-7.0 (d, 2H, Ar-H), 4.4 (q, 2H, CH₂), 1.4 (t, 3H, CH₃)~161 (C=O, ester), ~160 (C=O, oxazole), ~158, ~135, ~129, ~122, ~116 (Ar-C), ~61 (CH₂), ~14 (CH₃)~3300-3100 (OH), ~1720 (C=O), ~1610, ~1500 (Ar C=C)233 [M]⁺

Note: The exact chemical shifts and peak intensities may vary depending on the solvent and instrument used. It is recommended to acquire and interpret the full spectra for unambiguous structure elucidation.

Mechanism: The Robinson-Gabriel Oxazole Synthesis

The core of this synthesis lies in the Robinson-Gabriel cyclization. The proposed mechanism involves the following key steps:

Robinson_Gabriel_Mechanism cluster_0 Mechanism of Oxazole Formation Amide 4-(Benzyloxy)benzamide Enolate Enolate Intermediate Amide->Enolate Deprotonation Acylamino_Ketone α-Acylamino Ketone Enolate->Acylamino_Ketone Nucleophilic Attack on Ethyl Bromopyruvate Hemiketal Hemiketal Intermediate Acylamino_Ketone->Hemiketal Intramolecular Cyclization Oxazoline Oxazoline Intermediate Hemiketal->Oxazoline Dehydration Oxazole Oxazole Product Oxazoline->Oxazole Aromatization

Caption: Proposed mechanism for the Robinson-Gabriel oxazole synthesis.

Troubleshooting and Safety Considerations

  • Incomplete Reactions: If TLC analysis indicates an incomplete reaction, consider extending the reaction time, increasing the temperature (if appropriate), or adding a fresh portion of the catalyst or reagent.

  • Low Yields: Low yields can result from side reactions, incomplete reactions, or losses during workup and purification. Careful optimization of reaction conditions and purification techniques is essential.

  • Safety: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases. Handle it with extreme care. Hydrogen gas is flammable; ensure there are no ignition sources nearby during the hydrogenation step.

Conclusion

The synthesis of this compound from p-hydroxybenzoic acid is a feasible multi-step process for a well-equipped organic chemistry laboratory. By following the detailed protocols and understanding the underlying chemical principles, researchers can reliably produce this valuable building block for further drug discovery and development efforts. The key to success lies in careful execution, diligent monitoring of reaction progress, and thorough characterization of all intermediates and the final product.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]

  • Wikipedia. Robinson–Gabriel synthesis. [Link]

  • Chavan, L. N., et al. (2025). Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids via [3 + 2]-Cycloaddition Reaction. Synfacts, 21(06), 562.
  • Kunishima, M., et al. (2008). Convenient one-pot synthesis of 2-oxazolines from carboxylic acids. Chemical & Pharmaceutical Bulletin, 56(12), 1735-1737.
  • SynArchive. Robinson-Gabriel Synthesis. [Link]

  • Chavan, L. N., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 90(5), 3727-3732.
  • Padwa, A., et al. (2007). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. The Journal of Organic Chemistry, 72(15), 5529-5536.
  • Susanti, D., et al. (2018). The mechanism of esterification of p-hydroxybenzoic acid with glucose using SO42-/γ-Al2O3 catalyst. ResearchGate. [Link]

  • Gocan, S., et al. (2011). Elaboration of a method for synthesis for methyl p-hidroxylbenzoate, a food preservative p-hydroxybenzoic acid and its ester. CABI Digital Library. [Link]

  • Amsallem, D., et al. (1992). Esterification of hydroxybenzoic acids. U.S.
  • Wipf, P. (2011). The Synthesis of Oxazole-containing Natural Products. D-Scholarship@Pitt. [Link]

  • Journal of Synthetic Chemistry. (2023). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. Journal of Synthetic Chemistry. [Link]

  • Lavanya, J., et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P- Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research, 14(06).
  • Bell, K. R., & Rienacker, R. (1967). Preparation of alkyl esters of parahydroxybenzoic acid. U.S.
  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. [Link]

  • MySkinRecipes. This compound. [Link]

  • ResearchGate. Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives. [Link]

  • Slideshare. Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. [Link]

  • Murtuja, S., et al. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9.
  • PrepChem.com. Synthesis of 4-(4-hydroxyphenyl)oxazole. [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. [Link]

  • SpectraBase. ETHYL-2-(4-HYDROXYPHENYL)-4-HYDROXY-1-METHYL-5-OXO-2,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE. [Link]

  • International Journal for Research & Development in Technology. A Novel Method for the Synthesis of Para-hydroxybenzoic Acid. [Link]

  • Barros, L., et al. (2013). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. Molecules, 18(1), 493-512.
  • MDPI. Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity. [Link]

  • Murtuja, S., et al. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. ResearchGate. [Link]

  • Macmillan Group. Oxazole. [Link]

  • ResearchGate. A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. [Link]

  • Molecules. Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate. [Link]

  • FAO. ETHYL p-HYDROXYBENZOATE. [Link]

  • ResearchGate. Spectral characterization of new 2-((4-Ethylphenoxy)methyl)-N-(arylcarbamothioyl)benzamides. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. [Link]

  • ResearchGate. Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. [Link]

  • ResearchGate. 4-Hydroxybenzoic acid derivatives synthesized through metabolic engineering of the shikimate pathway. [Link]

Sources

One-Pot Synthesis of Substituted Benzoxazoles from Phenolic Compounds: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Oxazole Scaffold in Modern Drug Discovery

The oxazole ring system, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, represents a cornerstone of medicinal chemistry.[1] Its unique electronic properties and ability to participate in various non-covalent interactions allow oxazole-containing molecules to bind effectively with a wide range of biological targets, including enzymes and receptors.[1] This versatility has led to the incorporation of the oxazole moiety into a multitude of FDA-approved drugs and clinical candidates exhibiting diverse pharmacological activities, such as anti-inflammatory, antimicrobial, anticancer, and antiviral properties. Consequently, the development of efficient, robust, and sustainable synthetic methodologies for accessing structurally diverse oxazole derivatives remains a high-priority area for researchers in drug discovery and development.[1]

Traditionally, the synthesis of substituted oxazoles has relied on multi-step sequences, often requiring the isolation and purification of intermediates, which can be time-consuming and lead to lower overall yields. One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, has emerged as a powerful strategy to overcome these limitations.[2] This approach enhances efficiency, reduces waste, and saves time and resources, making it a highly attractive and green methodology in modern organic synthesis.

This application note provides a detailed protocol and mechanistic insights for a novel and efficient one-pot synthesis of substituted benzoxazoles directly from readily available phenolic compounds and nitroalkanes. This metal-free cascade reaction, pioneered by Aksenov and coworkers, proceeds through an elegant sequence of an ortho-C–H functionalization, a Beckmann rearrangement, and an intramolecular cyclocondensation, offering a streamlined route to this privileged heterocyclic scaffold.[2][3]

Reaction Principle: A Metal-Free Cascade for Benzoxazole Formation

The one-pot synthesis of benzoxazoles from phenols and nitroalkanes is a sophisticated cascade reaction initiated and mediated by polyphosphoric acid (PPA). PPA serves as both a potent Brønsted acid catalyst and a dehydrating agent, driving the reaction sequence forward. The overall transformation can be dissected into three key mechanistic steps:

  • Electrophilic ortho-C–H Functionalization: The reaction commences with the PPA-mediated activation of the nitroalkane. This umpolung (polarity reversal) of the nitroalkane's α-carbon generates a highly electrophilic species. This electrophile then attacks the electron-rich aromatic ring of the phenol, preferentially at the ortho position due to the directing effect of the hydroxyl group. This step forges the initial carbon-carbon bond necessary for the eventual cyclization.

  • In Situ Beckmann Rearrangement: The intermediate generated from the C-H functionalization undergoes a PPA-promoted Beckmann rearrangement. This classic transformation converts an oxime or, in this case, a related species derived from the nitroalkane, into an amide. This rearrangement is crucial as it positions the nitrogen atom correctly for the subsequent ring-closing step.

  • Intramolecular Cyclocondensation: The final step involves the intramolecular cyclization of the newly formed amide intermediate. The phenolic hydroxyl group attacks the amide carbonyl, and a subsequent dehydration event, facilitated by PPA, leads to the formation of the aromatic benzoxazole ring. The only byproduct of this efficient cascade is water.[2]

This one-pot methodology is notable for being metal-free and oxidant-free, which contributes to its "green" credentials and simplifies product purification.[2][3]

Visualizing the Process

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Cascade Reaction cluster_workup Workup & Purification start Combine Phenol, Nitroalkane, and PPA heat Heat to 100-105 °C start->heat stir1 Stir for 1 hour (Functionalization) heat->stir1 heat2 Increase Temperature to 135 °C stir1->heat2 stir2 Stir for 2-3 hours (Rearrangement & Cyclization) heat2->stir2 cool Cool to Room Temperature stir2->cool quench Quench with Ice Water cool->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Pure Benzoxazole Product purify->product

Caption: One-pot synthesis workflow for benzoxazoles.

Reaction Mechanism

G phenol Phenol + Nitroalkane activated_nitro PPA-Activated Nitroalkane (Electrophile) phenol->activated_nitro PPA ch_functionalization ortho-C-H Functionalization activated_nitro->ch_functionalization intermediate1 Oxime-like Intermediate ch_functionalization->intermediate1 beckmann Beckmann Rearrangement intermediate1->beckmann PPA amide_intermediate Amide Intermediate beckmann->amide_intermediate cyclization Intramolecular Cyclization amide_intermediate->cyclization dehydration Dehydration cyclization->dehydration PPA benzoxazole Benzoxazole dehydration->benzoxazole

Caption: Key steps in the PPA-mediated cascade reaction.

Detailed Experimental Protocol

This protocol is adapted from the procedure reported by Aksenov et al.[2]

Materials and Reagents
  • Substituted Phenol (e.g., p-cresol)

  • Nitroalkane (e.g., Nitroethane)

  • Polyphosphoric Acid (PPA), 80-85% solution

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography elution

Equipment
  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure
  • Reaction Setup: In a round-bottom flask, combine the substituted phenol (1.0 mmol, 1.0 equiv) and the nitroalkane (1.2 mmol, 1.2 equiv).

  • Addition of PPA: Carefully add polyphosphoric acid (approximately 5-10 mL per mmol of phenol) to the flask. The mixture will be viscous.

  • Initial Heating (C-H Functionalization): Begin vigorous stirring and heat the reaction mixture to 100-105 °C. Maintain this temperature for 1 hour. During this time, the initial electrophilic attack on the phenol ring occurs.

  • Second Heating Stage (Rearrangement and Cyclization): Increase the temperature of the reaction mixture to 135 °C. Continue stirring at this temperature for an additional 2-3 hours. Monitor the reaction progress by TLC (a suitable eluent is typically a mixture of hexane and ethyl acetate).

  • Workup - Quenching: After the reaction is complete, allow the flask to cool to room temperature. Carefully and slowly pour the viscous reaction mixture into a beaker containing crushed ice and water with vigorous stirring.

  • Workup - Neutralization: The acidic aqueous mixture is then neutralized by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Workup - Washing: Combine the organic layers and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude residue is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure substituted benzoxazole product.

Data Presentation: Substrate Scope and Yields

The one-pot synthesis is applicable to a range of substituted phenols and nitroalkanes, affording the corresponding benzoxazoles in good to excellent yields.[2]

EntryPhenol SubstrateNitroalkaneProductYield (%)
1p-CresolNitroethane2,5-Dimethylbenzoxazole85
2PhenolNitroethane2-Methylbenzoxazole78
3Phenol1-Nitropropane2-Ethylbenzoxazole81
4PhenolPhenylnitromethane2-Phenylbenzoxazole75
5m-CresolNitroethane2,7-Dimethylbenzoxazole79
64-MethoxyphenolNitroethane2-Methyl-6-methoxybenzoxazole72

Yields are based on the reported values by Aksenov et al. and are for isolated, purified products.[2]

Trustworthiness and Self-Validation

The reliability of this protocol is established through several key features:

  • Reproducibility: The use of common, commercially available reagents and standard laboratory techniques ensures that the protocol can be reliably reproduced.

  • Monitoring: The progress of the reaction can be easily monitored by thin-layer chromatography, allowing the researcher to determine the optimal reaction time and ensure complete conversion.

  • Characterization: The identity and purity of the final benzoxazole product can be unequivocally confirmed using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis. The spectral data for the products are well-documented in the original literature.[2]

Conclusion and Field-Proven Insights

This one-pot cascade reaction represents a significant advancement in the synthesis of substituted benzoxazoles from phenolic precursors. By leveraging the multifaceted reactivity of polyphosphoric acid, this method obviates the need for transition metals and external oxidants, aligning with the principles of green chemistry. The operational simplicity, broad substrate scope, and good yields make this protocol a valuable tool for medicinal chemists and researchers in drug development.

Expert Insight: While PPA is highly effective, its viscosity can present handling challenges. It is recommended to pre-heat the PPA slightly before addition to the reaction flask to improve flow. Furthermore, the quenching step is exothermic and should be performed with caution in an ice bath to control the temperature. The robustness of this method allows for the generation of a library of benzoxazole derivatives for structure-activity relationship (SAR) studies, accelerating the early stages of drug discovery.

References

  • Aksenov, N. A., Aksenov, A. V., Nadein, O. N., Aksenov, D. A., Smirnov, A. N., & Rubin, M. (2015). One-pot synthesis of benzoxazoles via the metal-free ortho-C–H functionalization of phenols with nitroalkanes. RSC Advances, 5(88), 71620–71626. [Link]

  • Aksenov, N. A., et al. (2015). One-pot synthesis of benzoxazoles via the metal-free ortho-C-H functionalization of phenols with nitroalkanes. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. [Link]

  • Nguyen, T. T., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. National Institutes of Health. [Link]

  • Mishra, A., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. National Institutes of Health. [Link]

  • Basavaraju, B., et al. (2014). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences. [Link]

  • Koçyiğit-Kaymakçıoğlu, B., & Rollas, S. (2012). Microwave-Assisted Synthesis of Benzoxazole Derivatives. ResearchGate. [Link]

  • Tale, R. H., & Sasane, S. S. (2020). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [Link]

Sources

Palladium-Catalyzed Direct C-2 Arylation of Oxazoles: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

<APPLICATION NOTE & PROTOCOL >

Introduction: The Significance of 2-Aryloxazoles and the Power of Palladium Catalysis

The 2-aryloxazole motif is a privileged scaffold in medicinal chemistry and materials science, appearing in a wide array of biologically active natural products, pharmaceuticals, and functional organic materials.[1][2] Traditional methods for the synthesis of these valuable compounds often involve multi-step sequences with harsh reaction conditions and limited functional group tolerance. The advent of palladium-catalyzed cross-coupling reactions has revolutionized the construction of carbon-carbon and carbon-heteroatom bonds, offering a more direct, efficient, and versatile approach.[3][4] Among these, the direct C-H arylation of heterocycles has emerged as a particularly powerful strategy, obviating the need for pre-functionalization of the heterocyclic partner and improving atom economy.[5][6]

This application note provides a detailed protocol and in-depth technical guide for the palladium-catalyzed direct C-2 arylation of oxazoles with aryl halides. We will delve into the mechanistic underpinnings of this transformation, provide a robust and validated experimental procedure, and offer practical insights for troubleshooting and optimization. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful methodology in their synthetic endeavors.

Reaction Mechanism: Unraveling the Catalytic Cycle

The palladium-catalyzed direct arylation of oxazoles is generally understood to proceed through a catalytic cycle involving a Pd(0)/Pd(II) couple.[7][8][9] While several mechanistic pathways have been proposed, a commonly accepted sequence for the C-2 arylation involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II)-aryl intermediate.[7] The reactivity of the aryl halide typically follows the order I > Br > Cl > OTf.[7]

  • C-H Activation/Deprotonation: The oxazole substrate then coordinates to the Pd(II) complex. The C-2 proton of the oxazole is the most acidic, facilitating its removal by a base present in the reaction mixture. This step can proceed through various pathways, including a concerted metalation-deprotonation (CMD) mechanism or a base-assisted deprotonation.[10]

  • Reductive Elimination: The resulting Pd(II) intermediate, bearing both the aryl and oxazolyl ligands, undergoes reductive elimination to form the desired 2-aryloxazole product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][8]

It is important to note that the regioselectivity of the arylation (C-2 vs. C-5) can be highly dependent on the reaction conditions, particularly the choice of ligand, solvent, and base.[1][2][10][11] For preferential C-2 arylation, nonpolar solvents and specific phosphine ligands are often employed.[1][2][10]

Figure 1: Catalytic cycle for the C-2 arylation of oxazole.

Experimental Protocol: A Validated Procedure for 2-Aryloxazole Synthesis

This protocol describes a general and reliable method for the palladium-catalyzed direct C-2 arylation of oxazole with an aryl bromide.

Materials and Reagents:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Oxazole

  • Aryl bromide

  • Toluene, anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk tube or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and visualization system (e.g., UV lamp, iodine chamber)

Reaction Setup and Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 2 mol%) and tricyclohexylphosphine (0.04 mmol, 4 mol%).

  • Reagent Addition: Under a counterflow of inert gas (argon or nitrogen), add potassium carbonate (2.0 mmol, 2.0 equiv), the aryl bromide (1.0 mmol, 1.0 equiv), and anhydrous toluene (5 mL).

  • Substrate Addition: Finally, add the oxazole (1.2 mmol, 1.2 equiv) to the reaction mixture.

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC or GC-MS until the starting aryl bromide is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble inorganic salts.

    • Wash the filtrate with water (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryloxazole.

Data Summary Table:

ParameterValueNotes
Catalyst Palladium(II) acetate2 mol%
Ligand Tricyclohexylphosphine4 mol%
Base Potassium carbonate2.0 equivalents
Solvent TolueneAnhydrous
Temperature 110 °C
Reaction Time 12-24 hoursMonitor by TLC/GC-MS
Aryl Halide Aryl bromide1.0 equivalent
Oxazole Oxazole1.2 equivalents

digraph "Experimental_Workflow" {
graph [fontname = "Arial", fontsize = "12", rankdir = "TB"];
node [fontname = "Arial", fontsize = "10", shape = "box", style = "rounded,filled", fillcolor = "#F1F3F4", fontcolor = "#202124"];
edge [fontname = "Arial", fontsize = "9", color = "#5F6368"];

start [label="Start: Prepare Inert Atmosphere", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents [label="Add Pd(OAc)₂, PCy₃, K₂CO₃, Aryl Bromide, Toluene"]; substrate [label="Add Oxazole"]; reaction [label="Heat to 110 °C\n(12-24h)"]; monitoring [label="Monitor Reaction Progress\n(TLC/GC-MS)"]; workup [label="Workup:\nCool, Dilute, Filter,\nWash, Dry, Concentrate"]; purification [label="Purification:\nFlash Column Chromatography"]; end [label="End: Pure 2-Aryloxazole", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> reagents; reagents -> substrate; substrate -> reaction; reaction -> monitoring; monitoring -> workup; workup -> purification; purification -> end; }

Figure 2: Experimental workflow for the synthesis of 2-aryloxazoles.

Troubleshooting and Field-Proven Insights

Even with a robust protocol, challenges can arise. Here are some common issues and practical solutions based on extensive experience in the field:

Issue Potential Cause(s) Troubleshooting Steps
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous conditions- Poor quality reagents- Inefficient base- Use fresh, high-purity palladium precursor and ligand.- Ensure all glassware is oven-dried and solvents are anhydrous.- Use freshly distilled or purchased high-purity oxazole and aryl halide.- Consider a stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[5]
Formation of Side Products (e.g., Homocoupling of Aryl Halide) - Presence of oxygen- Catalyst decomposition- Thoroughly degas the solvent and reaction mixture with an inert gas.[12][13]- Ensure a consistently inert atmosphere throughout the reaction.- Consider using a more stable palladium precatalyst or a different ligand.
Poor Regioselectivity (Formation of 5-Aryloxazole) - Inappropriate solvent or ligand- For preferential C-2 arylation, ensure the use of a nonpolar solvent like toluene.[1][2]- The choice of phosphine ligand is critical for directing C-2 selectivity.[1][10]
Dehalogenation of Aryl Halide - Presence of a hydrogen source- Highly active catalyst system- Ensure anhydrous conditions and use high-purity reagents.- Lowering the reaction temperature may help mitigate this side reaction.[14]- Screen different ligands to find one that disfavors the dehalogenation pathway.[14]

Expert Tip: The quality of the palladium catalyst and the ligand is paramount for successful and reproducible results. It is highly recommended to use catalysts and ligands from reputable suppliers. Additionally, for challenging substrates, a preliminary screening of different ligands, bases, and solvents can be highly beneficial for optimizing the reaction conditions.[15][16]

Conclusion

The palladium-catalyzed direct C-2 arylation of oxazoles represents a powerful and versatile tool for the synthesis of this important class of heterocyclic compounds. By understanding the underlying reaction mechanism and adhering to a carefully designed experimental protocol, researchers can efficiently access a wide range of 2-aryloxazoles with high yields and selectivity. The insights and troubleshooting guidance provided in this application note are intended to empower scientists to successfully implement this methodology and accelerate their research and development efforts.

References

  • Strotman, N. A., Chobanian, H. R., Guo, Y., He, J., & Wilson, J. E. (2010). Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Letters, 12(16), 3578–3581. [Link]

  • Strotman, N. A., Chobanian, H. R., Guo, Y., He, J., & Wilson, J. E. (2010). Highly regioselective palladium-catalyzed direct arylation of oxazole at C-2 or C-5 with aryl bromides, chlorides, and triflates. PubMed, 12(16), 3578–3581. [Link]

  • Bellina, F., & Rossi, R. (2010). Ligandless Microwave-Assisted Pd/Cu-Catalyzed Direct Arylation of Oxazoles. The Journal of Organic Chemistry, 75(16), 5589–5601. [Link]

  • Strotman, N. A., Chobanian, H. R., Guo, Y., He, J., & Wilson, J. E. (2010). Highly regioselective palladium-catalyzed direct arylation of oxazole at C-2 or C-5 with aryl bromides, chlorides, and triflates. Semantic Scholar. [Link]

  • Strotman, N. A., Chobanian, H. R., Guo, Y., He, J., & Wilson, J. E. (2010). Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Letters, 12(16), 3578–3581. [Link]

  • de Vries, J. G. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Accounts of Chemical Research, 42(10), 1535–1546. [Link]

  • Fiveable. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions. Organic Chemistry II Class Notes. [Link]

  • Johansson Seechurn, C. C. C., Kitching, M. O., Colacot, T. J., & Snieckus, V. (2012). Cross-Coupling Reactions: A Practical Guide. Angewandte Chemie International Edition, 51(21), 5062–5085. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • de Meijere, A., & Diederich, F. (Eds.). (2004). Cross-coupling reactions : a practical guide. Wiley-VCH. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. [Link]

  • Fruit, C., & Hoarau, C. (2012). Palladium-Catalyzed Direct (Hetero)arylation of Ethyl Oxazole-4-carboxylate: An Efficient Access to (Hetero)aryloxazoles. The Journal of Organic Chemistry, 77(17), 7495–7504. [Link]

  • Zheng, M., Huang, L., Huang, H., Li, X., Wu, W., & Jiang, H. (2014). Palladium-Catalyzed Sequential C-N/C-O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones. Organic Letters, 16(22), 5906–5909. [Link]

  • So, C. M., & Kwong, F. Y. (2011). Room-Temperature Palladium-Catalyzed Direct 2-Arylation of Benzoxazoles with Aryl and Heteroaryl Bromides. Angewandte Chemie International Edition, 50(41), 9736–9740. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wang, Y., et al. (2018). Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction. ResearchGate. [Link]

  • Bacsa, I., et al. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 10, 2686–2693. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Chen, J., et al. (2018). Palladium‐Catalyzed Tunable C2–H Aroylation or Arylation of Azoles with Thioesters. Chemistry – An Asian Journal, 13(17), 2415–2419. [Link]

  • Gatti, F. G., et al. (2013). Palladium-Catalyzed Synthesis of Natural and Unnatural 2-, 5-, and 7-Oxygenated Carbazole Alkaloids from N-Arylcyclohexane Enaminones. Molecules, 18(7), 8013–8030. [Link]

  • Nadres, E. T., Santos, G. I. F., Shabashov, D., & Daugulis, O. (2013). Scope and Limitations of Auxiliary-Assisted, Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 C-H Bonds. The Journal of Organic Chemistry, 78(19), 9689–9714. [Link]

  • Amanote Research. (n.d.). (PDF) Palladium-Catalyzed Synthesis of 2. [Link]

  • The Cynical Chemist. (2020, July 11). Suzuki Coupling [Video]. YouTube. [Link]

  • Manzini, C. (2015). Development and applications of new protocols for the Pd-catalyzed direct arylation of azoles with aryl halides [Tesi di dottorato]. [Link]

  • Nadres, E. T., Santos, G. I. F., Shabashov, D., & Daugulis, O. (2013). Scope and limitations of auxiliary-assisted, palladium-catalyzed arylation and alkylation of sp2 and sp3 C-H bonds. The Journal of Organic Chemistry, 78(19), 9689–9714. [Link]

  • N-ro Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Online forum post]. r/Chempros. [Link]

  • Nadres, E. T., Santos, G. I. F., Shabashov, D., & Daugulis, O. (2013). Scope and Limitations of Auxiliary-Assisted, Palladium-Catalyzed Arylation and Alkylation of sp(2) and sp(3) C-H Bonds. ResearchGate. [Link]

  • Luo, M., et al. (2007). Suzuki-Miyaura Cross-Coupling of Arenediazonium Salts with Arylboronic Acids Catalyzed by a Recyclable Polymer-Supported N-Heterocyclic Carbene-Palladium Catalyst. Synlett, 2007(15), 2410-2414. [Link]

  • Vitale, F., et al. (2020). Palladium-Catalyzed Benzodiazepines Synthesis. Molecules, 25(21), 5036. [Link]

  • Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology, 4(1), 16-34. [Link]

Sources

Application Notes & Protocols: Catalyst-Free Synthesis of Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the catalyst-free synthesis of Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry.[1] The protocol is designed around a two-stage process, commencing with the synthesis of the key intermediate, Ethyl 3-(4-hydroxybenzamido)-2-oxopropanoate, followed by a catalyst-free thermal cyclodehydration. This guide emphasizes the underlying chemical principles, offering a robust and reproducible methodology for researchers in organic synthesis and drug discovery.

Introduction and Scientific Background

Oxazole scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of natural products and pharmaceutical agents.[2] Their unique electronic properties and ability to participate in various non-covalent interactions make them ideal for designing molecules that can bind to biological targets like enzymes and receptors. This compound, in particular, serves as a key intermediate in the synthesis of more complex molecules, including potential anti-inflammatory and antioxidant agents.

Traditional oxazole syntheses, such as the Robinson-Gabriel and Fischer methods, often rely on catalysts or harsh dehydrating agents like concentrated sulfuric acid, phosphorus oxychloride, or Lewis acids.[3][4] While effective, these reagents can complicate product purification, introduce waste disposal challenges, and may not be compatible with sensitive functional groups. The development of catalyst-free synthetic routes is therefore a significant goal in green chemistry and process development.

This guide details a proposed catalyst-free approach based on the thermal cyclodehydration of an α-acylamino ketone precursor, a variant of the classical Robinson-Gabriel synthesis.[3] By eliminating the need for an external catalyst, this protocol aims to simplify the reaction workup and improve the overall sustainability of the process.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages. The first stage involves the creation of the open-chain precursor, and the second stage is the high-temperature, catalyst-free ring closure to form the oxazole heterocycle.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Catalyst-Free Cyclodehydration A Ethyl 3-amino-2-oxopropanoate (or its hydrochloride salt) C N-Acylation Reaction (Schotten-Baumann Conditions) A->C B 4-Hydroxybenzoyl chloride B->C D Ethyl 3-(4-hydroxybenzamido)-2-oxopropanoate (α-Acylamino Ketone Precursor) C->D E Thermal Cyclization (High-Boiling Solvent) D->E F This compound (Final Product) E->F

Figure 1: Overall workflow for the catalyst-free synthesis.

Stage 1: Synthesis of Ethyl 3-(4-hydroxybenzamido)-2-oxopropanoate (Precursor)

This stage focuses on the N-acylation of an α-amino ketoester with 4-hydroxybenzoyl chloride. The phenolic hydroxyl group on the acyl chloride presents a potential site for side reactions (O-acylation). Therefore, controlled reaction conditions are crucial. A modified Schotten-Baumann reaction is proposed to favor the desired N-acylation.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Notes
Ethyl 3-amino-2-oxopropanoate HClNot available~167.58Can be synthesized or sourced commercially.
4-Hydroxybenzoyl chloride100-09-4156.57Highly reactive, moisture-sensitive.[5]
Sodium Bicarbonate (NaHCO₃)144-55-884.01Base for neutralization.
Dichloromethane (DCM)75-09-284.93Anhydrous, for reaction.
Deionized Water7732-18-518.02For workup.
Brine (Saturated NaCl solution)N/AN/AFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Drying agent.
Experimental Protocol
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend Ethyl 3-amino-2-oxopropanoate hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM, approx. 10 mL per gram of starting material).

  • Basification: Cool the suspension to 0 °C in an ice bath. Add a solution of sodium bicarbonate (2.5 eq) in deionized water slowly with vigorous stirring. Stir for 15-20 minutes to neutralize the hydrochloride salt and liberate the free amine. The reaction mixture will be biphasic.

  • Acylation: Dissolve 4-hydroxybenzoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the vigorously stirred, cold reaction mixture over 30-45 minutes. Maintain the temperature at 0-5 °C throughout the addition.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 ethyl acetate:hexane mobile phase).

  • Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with deionized water (2x), and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product, Ethyl 3-(4-hydroxybenzamido)-2-oxopropanoate, may contain some O-acylated byproduct. Purify the crude material using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Stage 2: Catalyst-Free Thermal Cyclodehydration

This critical stage involves the conversion of the α-acylamino ketone into the target oxazole through an intramolecular condensation-dehydration reaction, driven solely by thermal energy. The choice of a high-boiling, inert solvent is paramount to reaching the necessary activation energy for the reaction to proceed without a catalyst.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Notes
Ethyl 3-(4-hydroxybenzamido)-2-oxopropanoateN/A265.24N/APurified product from Stage 1.
Diphenyl ether101-84-8170.21259High-boiling, inert solvent.
Toluene108-88-392.14111For product extraction and cleaning.
Hexanes110-54-386.18~69For recrystallization.
Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus under a nitrogen atmosphere, dissolve the purified Ethyl 3-(4-hydroxybenzamido)-2-oxopropanoate (1.0 eq) in diphenyl ether (approx. 5-10 mL per gram of substrate). The Dean-Stark trap will help to remove the water formed during the reaction, driving the equilibrium towards the product.

  • Thermal Reaction: Heat the reaction mixture in a sand bath or with a heating mantle to 240-250 °C. The reaction should be stirred vigorously to ensure even heat distribution.

  • Monitoring: Monitor the reaction for the formation of water in the Dean-Stark trap. The reaction progress can also be monitored by taking small aliquots (carefully, at high temperature), allowing them to cool, diluting with DCM, and analyzing by TLC. The reaction is typically complete within 2-4 hours.

  • Cooling and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the dark mixture with toluene. Transfer the solution to a separatory funnel and wash with a 1M NaOH solution to remove the phenolic diphenyl ether and any unreacted starting material. Then wash with water and brine.

  • Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure.

  • Purification: The crude this compound should be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the final product as a crystalline solid.

Mechanistic Insights

The catalyst-free thermal cyclodehydration follows the general mechanism of the Robinson-Gabriel synthesis. The key steps are initiated by the tautomerization of the α-acylamino ketone, followed by an intramolecular nucleophilic attack.

G cluster_0 Mechanism of Thermal Cyclodehydration A α-Acylamino Ketone B Enol Tautomer A->B Keto-Enol Tautomerization C Hemiaminal Intermediate B->C Intramolecular Nucleophilic Attack D Oxazoline Intermediate C->D - H₂O (Dehydration) E Oxazole Product D->E Aromatization

Figure 2: Proposed mechanism for the thermal cyclodehydration step.

  • Keto-Enol Tautomerization: At high temperatures, the ketone of the α-acylamino precursor equilibrates with its enol tautomer.

  • Intramolecular Nucleophilic Attack: The enol oxygen, being nucleophilic, attacks the electrophilic carbonyl carbon of the amide group.

  • Cyclization and Dehydration: This attack forms a five-membered heterocyclic hemiaminal intermediate. This intermediate is unstable at high temperatures and readily eliminates a molecule of water to form an oxazoline intermediate.

  • Aromatization: The oxazoline intermediate then undergoes a final tautomerization or oxidation to yield the thermodynamically stable aromatic oxazole ring.

Conclusion and Best Practices

This document outlines a robust, catalyst-free approach for the synthesis of this compound. The key to success in this protocol lies in the careful execution of the precursor synthesis to minimize side products and the use of high temperatures in an inert environment for the final cyclodehydration step. Researchers should pay close attention to moisture-sensitive reagents and ensure all glassware is thoroughly dried. Proper monitoring of the reaction progress by TLC is essential for determining reaction completion and optimizing yields. This method provides a valuable, greener alternative to traditional catalytic syntheses of oxazoles.

References

  • Wikipedia. Robinson–Gabriel synthesis. Available at: [Link]

  • MySkinRecipes. This compound. Available at: [Link]

  • PubMed Central. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Available at: [Link]

  • SynArchive. Robinson-Gabriel Synthesis. Available at: [Link]

  • PrepChem.com. Synthesis of 4-hydroxybenzoyl chloride. Available at: [Link]

Sources

Purification of Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate by Column Chromatography: A Detailed Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven guide for the purification of Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate using silica gel column chromatography. Oxazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry and drug development, making the isolation of high-purity material a critical step for subsequent research.[1] This document moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions that ensure a successful and reproducible purification. We will cover method development using Thin-Layer Chromatography (TLC), a detailed column chromatography protocol, fraction analysis, and key troubleshooting insights.

Introduction: The Importance of Purity

Column chromatography is a powerful and widely applicable technique for isolating a single chemical compound from a mixture.[3] It leverages the differential adsorption of compounds onto a solid stationary phase as a liquid mobile phase passes through it, allowing components to be separated and collected in distinct fractions.[3][4]

Foundational Principles: Method Development with TLC

Before committing a valuable crude sample to a large-scale column, Thin-Layer Chromatography (TLC) must be employed to develop and optimize the separation conditions.[4][5] TLC serves as a rapid, small-scale pilot for the column, allowing for the efficient determination of the ideal mobile phase composition.[5]

The Causality Behind Solvent Selection:

The target molecule, this compound, possesses several key functional groups that dictate its chromatographic behavior:

  • Phenolic Hydroxyl (-OH) Group: A polar and weakly acidic site that can engage in strong hydrogen bonding with the silica gel stationary phase.

  • Ethyl Ester (-COOEt) Group: A polar group that contributes to the molecule's overall polarity.

  • Aromatic System (Oxazole and Phenyl Rings): Provides a non-polar character but also allows for π-π interactions.

The goal is to find a mobile phase (eluent) that provides a "sweet spot" of interaction, allowing the target compound to move up the TLC plate, well-separated from impurities.

Protocol: TLC Method Development

  • Stationary Phase: Use standard silica gel 60 F254 TLC plates.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of the TLC plate.

  • Eluent Screening: Prepare a series of developing solvents with varying polarities. A common and effective starting point for compounds of this nature is a mixture of a non-polar solvent (Hexane or Petroleum Ether) and a polar solvent (Ethyl Acetate).

    • Start with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate).

    • Systematically increase the polarity (e.g., 8:2, 7:3, 6:4 Hexane:Ethyl Acetate).

  • Development: Place the spotted TLC plate in a developing chamber containing the chosen eluent. Ensure the chamber is saturated with solvent vapors for best results.[6]

  • Visualization: After the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).

  • Analysis & Optimization: Calculate the Retention Factor (Rƒ) for each spot. The Rƒ is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[5][7]

    • The ideal Rƒ for the target compound is between 0.2 and 0.4. [8] This range ensures that the compound will elute from the column in a reasonable volume of solvent and be well-separated from impurities.[5] If the Rƒ is too high (>0.5), decrease the mobile phase polarity. If it is too low (<0.1), increase the polarity.[7]

The Column Chromatography Workflow

The following diagram illustrates the logical flow of the purification process, from initial analysis to the final isolated product.

G cluster_prep Preparation & Method Development cluster_main Purification Process cluster_analysis Analysis & Isolation Crude Crude Sample TLC_Analysis TLC Analysis (Determine Mobile Phase) Crude->TLC_Analysis Optimize Rf Setup Column Packing & Equilibration TLC_Analysis->Setup Informs Loading Sample Loading (Dry Loading Recommended) Setup->Loading Elution Gradient Elution & Fraction Collection Loading->Elution Fraction_TLC TLC Analysis of Fractions Elution->Fraction_TLC Analyze Pooling Pool Pure Fractions Fraction_TLC->Pooling Identify Evaporation Solvent Evaporation Pooling->Evaporation Pure_Product Purified Product Evaporation->Pure_Product

Caption: Workflow for the purification of this compound.

Detailed Purification Protocol

This protocol is designed for the purification of approximately 1 gram of crude material. Adjust the scale accordingly.

4.1. Materials and Equipment

Parameter Specification Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh) Standard choice for separating moderately polar organic compounds.[9]
Mobile Phase Hexane and Ethyl Acetate (HPLC Grade) A versatile solvent system with easily tunable polarity.[10]
Column Glass column, ~40 mm diameter Diameter and length should be chosen based on the amount of crude material.
Sample Loading Celite or a small amount of silica gel For the dry loading technique, which prevents band broadening.[8][11]
Fraction Collection Test tubes or vials

| Analysis | TLC plates (Silica gel 60 F254) | For monitoring the separation. |

4.2. Step-by-Step Methodology

Step 1: Column Preparation (Wet Packing) [12]

  • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer (~1 cm) of sand.[3]

  • In a beaker, prepare a slurry of silica gel in the least polar mobile phase determined by TLC (e.g., 9:1 Hexane:Ethyl Acetate).[1]

  • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.[8]

  • Open the stopcock and allow excess solvent to drain until it is just level with the top of the silica bed. Never let the column run dry.

  • Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

Step 2: Sample Loading (Dry Loading)

  • Dissolve the crude this compound (~1 g) in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add 2-3 g of silica gel or Celite to this solution.

  • Remove the solvent by rotary evaporation until a fine, free-flowing powder is obtained.[11]

  • Carefully add this powder to the top of the prepared column.

Step 3: Elution and Fraction Collection

  • Begin the elution process using a gradient approach. A gradient elution, where the mobile phase composition is gradually changed, is often more effective for separating complex mixtures than an isocratic (constant composition) elution.[13][14][15][16]

  • Start with the low-polarity mobile phase determined from TLC (e.g., 8:2 Hexane:Ethyl Acetate).

  • Carefully add the eluent to the top of the column without disturbing the sand layer.

  • Apply gentle air pressure (flash chromatography) to achieve a steady flow rate.[4]

  • Collect fractions of a consistent volume (e.g., 10-20 mL) in numbered test tubes.[12]

  • Gradually increase the polarity of the mobile phase. For example:

    • 200 mL of 8:2 Hexane:Ethyl Acetate

    • 200 mL of 7:3 Hexane:Ethyl Acetate

    • 200 mL of 6:4 Hexane:Ethyl Acetate

  • The specific gradient profile should be based on the separation observed on the TLC plate.

Step 4: Fraction Analysis and Product Isolation

  • Monitor the collected fractions using TLC. Spot a small amount from every few fractions onto a single TLC plate.[17]

  • Develop the TLC plate using the solvent system that gave an ideal Rƒ (0.2-0.4).

  • Identify the fractions containing the pure target compound (a single spot at the correct Rƒ).

  • Combine the pure fractions into a round-bottom flask.[8]

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Troubleshooting Common Issues

IssuePossible Cause(s)Solution(s)
Significant Tailing of the Product Spot The acidic phenolic group is interacting too strongly with the acidic silica gel.Deactivate the silica gel by preparing the slurry with a mobile phase containing 0.1-1% triethylamine (NEt₃).[8] Alternatively, consider using neutral alumina as the stationary phase.[8]
Poor Separation / Co-elution The mobile phase polarity is not optimal.The gradient may be too steep. Use a shallower gradient (more gradual increase in polarity) to improve resolution.[13][15]
Cracked or Channeled Silica Bed Improper packing of the column.Ensure the silica is packed evenly as a slurry. Avoid letting the column run dry at any point.
Low or No Recovery of Product The compound may be irreversibly adsorbed or degrading on the column.This is common with sensitive compounds on acidic silica.[8] Use the deactivation method with triethylamine or switch to a less harsh stationary phase like neutral alumina. For highly polar oxazoles, reversed-phase (C18) chromatography might be a better alternative.[8]

Conclusion

The purification of this compound by column chromatography is a reliable and scalable method when approached systematically. The success of the technique hinges on careful preliminary method development using TLC to identify an optimal solvent system. By understanding the chemical properties of the target molecule and its potential interactions with the stationary phase, researchers can proactively troubleshoot issues like peak tailing and achieve high purity, which is essential for the integrity of downstream applications in drug discovery and development.

References

  • Benchchem. (n.d.). Application Notes & Protocols: Analytical Methods for the Purification of Oxazole Derivatives.
  • Benchchem. (n.d.). Technical Support Center: Column Chromatography for Oxazole Purification.
  • Chemistry For Everyone. (2025, February 2). What Is The Relationship Between Column Chromatography And TLC? [Video]. YouTube. Retrieved from [Link]

  • Bitesize Bio. (2025, June 8). Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. Retrieved from [Link]

  • Kromidas, S. (n.d.). Chapter 1 Aspects of Gradient Optimization. Wiley-VCH.
  • Mastelf. (2025, March 3). How to Optimize HPLC Gradient Elution for Complex Samples. Retrieved from [Link]

  • Welch Materials. (2025, March 24). Gradient Optimization in Liquid Chromatography. Retrieved from [Link]

  • Nichols, L. (2021, March 5). 2.4: Column Chromatography. Chemistry LibreTexts. Retrieved from [Link]

  • Wikipedia. (n.d.). Column chromatography. Retrieved from [Link]

  • Zhang, Y., et al. (2025, January 9). Explicit relation between thin film chromatography and column chromatography conditions from statistics and machine learning. ResearchGate. Retrieved from [Link]

  • Studylib. (n.d.). Correlating TLC to Isocratic Separation. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Correlating TLC to Isocratic Separation. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 10). What Are Fractions In Column Chromatography? [Video]. YouTube. Retrieved from [Link]

  • Microbe Notes. (2022, January 7). Column Chromatography- Definition, Principle, Parts, Steps, Uses. Retrieved from [Link]

  • Bitesize Bio. (2024, September 9). The Basics of Running a Chromatography Column. Retrieved from [Link]

  • Pharma Now. (n.d.). Mobile and Stationary Phases in Chromatography Explained. Retrieved from [Link]

  • Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]

  • Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

Sources

Application Note: Structural Characterization of Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate using 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the application of Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy for the structural elucidation of Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate, a key heterocyclic scaffold in medicinal chemistry and materials science. This document provides a theoretical framework for spectral prediction, a detailed experimental protocol for sample preparation and data acquisition, and an in-depth analysis of the resulting spectrum. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a robust understanding of the technique and its application to this specific molecule.

Introduction: The Significance of Structural Verification

This compound is a multifunctional molecule featuring an oxazole core, a phenolic moiety, and an ethyl ester group. Such structures are of significant interest in drug discovery due to the prevalence of the oxazole ring in bioactive natural products and synthetic pharmaceuticals. Accurate and unambiguous structural confirmation is a cornerstone of chemical research and development, ensuring the identity and purity of synthesized compounds.

¹H NMR spectroscopy is an unparalleled tool for this purpose, providing detailed information about the electronic environment, connectivity, and relative number of protons in a molecule.[1] This application note serves as a practical guide to leveraging ¹H NMR for the definitive characterization of this target compound.

Theoretical Framework: Predicting the ¹H NMR Spectrum

Before any experimental work, a thorough understanding of the expected spectrum is crucial. The molecular structure contains five distinct proton environments, which will give rise to five unique signals. The predicted chemical shifts (δ) are based on the electronic effects of adjacent functional groups, including inductive effects and resonance.

Molecular Structure and Proton Assignments

Caption: Molecular structure with proton labels (HA-HF).

Aromatic Protons (HA and HB)

The 4-hydroxyphenyl group presents a classic AA'BB' spin system, which often simplifies to a pair of doublets if the chemical shift difference between HA and HB is large enough.

  • HA Protons: These protons are ortho to the electron-donating hydroxyl (-OH) group. This group increases electron density at the ortho and para positions through resonance, causing a shielding effect.[2][3][4] Therefore, HA protons are expected to appear at a relatively high field (lower ppm) in the aromatic region. They will appear as a doublet due to coupling with the adjacent HB protons.

  • HB Protons: These protons are ortho to the electron-withdrawing oxazole ring. The oxazole ring deshields these protons, shifting their signal downfield (higher ppm).[4][5] They will also appear as a doublet due to coupling with the HA protons. The typical coupling constant for ortho protons on a benzene ring (³JHH) is in the range of 7-10 Hz.[6][7]

Oxazole Ring Proton (HC)

The single proton on the oxazole ring (H₅) is attached to an electron-deficient heteroaromatic system. The electronegativity of the adjacent oxygen and nitrogen atoms strongly deshields this proton, shifting its signal significantly downfield.[8][9] Since it has no adjacent protons, it will appear as a sharp singlet.

Ethyl Ester Protons (HD and HE)

The ethyl group (-CH₂CH₃) gives a characteristic and easily identifiable pattern.

  • HD Protons (-OCH₂-): The methylene protons are directly attached to an oxygen atom, which is electronegative and deshields them. According to the n+1 rule, their signal will be split into a quartet (q) by the three neighboring HE methyl protons (3+1=4).

  • HE Protons (-CH₃): The methyl protons are further from the electronegative oxygen and are therefore more shielded, appearing upfield. Their signal will be split into a triplet (t) by the two neighboring HD methylene protons (2+1=3). The ³JHH coupling constant for a free-rotating ethyl group is typically around 7 Hz.

Phenolic Proton (HF)

The chemical shift of the hydroxyl proton (-OH) is highly variable as it is sensitive to solvent, concentration, and temperature due to hydrogen bonding.[10][11] In a polar aprotic solvent like DMSO-d₆, it often appears as a broad singlet at a downfield position (δ 9-10 ppm). In less polar solvents like CDCl₃, its position can range from 4-7 ppm and may be broader.[12] This signal can be definitively identified by performing a "D₂O shake," where adding a drop of deuterium oxide to the NMR tube results in the disappearance of the -OH signal due to proton-deuterium exchange.[12][13]

Experimental Protocol

This section provides a self-validating, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum.

¹H NMR Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis P1 1. Weigh Sample (5-15 mg) P2 2. Select & Add Solvent (0.6-0.7 mL DMSO-d6) P1->P2 P3 3. Ensure Dissolution (Vortex/Sonicate) P2->P3 P4 4. Filter Sample (Pipette with glass wool) P3->P4 P5 5. Transfer to NMR Tube & Add TMS P4->P5 A1 6. Insert Sample into Spectrometer P5->A1 A2 7. Lock & Shim (Field Homogeneity) A1->A2 A3 8. Set Acquisition Parameters (Pulse sequence, scans) A2->A3 A4 9. Acquire Spectrum A3->A4 D1 10. Fourier Transform & Phase Correction A4->D1 D2 11. Baseline Correction D1->D2 D3 12. Calibrate Spectrum (TMS to 0.00 ppm) D2->D3 D4 13. Integrate Peaks D3->D4 D5 14. Assign Signals & Determine J-couplings D4->D5

Caption: Standard workflow for ¹H NMR characterization.

Materials and Equipment
  • This compound (5-15 mg)

  • Deuterated solvent (e.g., DMSO-d₆, >99.8% D)

  • Tetramethylsilane (TMS) internal standard

  • High-quality 5 mm NMR tubes

  • Pasteur pipettes and glass wool

  • Vortex mixer or sonicator

  • NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation Protocol

The quality of the NMR spectrum is directly dependent on proper sample preparation.[14][15][16]

  • Weighing: Accurately weigh 5-15 mg of the compound directly into a clean, dry vial.[16]

  • Solvent Selection: Choose an appropriate deuterated solvent that fully dissolves the sample. DMSO-d₆ is an excellent choice for this compound due to its polarity. Using a deuterated solvent is critical to avoid large, interfering solvent signals in the ¹H spectrum.[14][17]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. If TMS is not pre-mixed in the solvent, add a very small drop. Vortex or gently sonicate the sample to ensure complete dissolution. A homogeneous solution is essential for sharp, well-resolved peaks.

  • Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution into a clean NMR tube. A simple and effective method is to push a small plug of glass wool into a Pasteur pipette and pipette the solution through it into the NMR tube.

  • Labeling: Clearly label the NMR tube with the sample identity.

Data Acquisition
  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Locking and Shimming: The spectrometer will "lock" onto the deuterium signal from the solvent to stabilize the magnetic field. "Shimming" is the process of optimizing the homogeneity of the magnetic field across the sample volume, which is crucial for obtaining sharp lines and high resolution.

  • Acquisition: Utilize a standard one-pulse proton experiment. For a sample of this concentration, 8 to 16 scans should be sufficient to achieve an excellent signal-to-noise ratio.

  • Processing: After acquisition, the raw data (Free Induction Decay, or FID) is converted into the spectrum via a Fourier Transform. The spectrum is then phase- and baseline-corrected. The chemical shift axis is calibrated by setting the TMS peak to δ 0.00 ppm. Peak integration is then performed to determine the relative number of protons for each signal.

Data Interpretation and Summary

The acquired spectrum should be analyzed by assigning each signal to its corresponding protons in the molecule. The chemical shift, multiplicity, coupling constants, and integration values are all used in this assignment.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
HF ~9.8 - 10.2br s1H-Phenolic -OH
HC ~8.4 - 8.6s1H-Oxazole C₅-H
HB ~7.9 - 8.1d2H~8.5Aromatic (ortho to oxazole)
HA ~6.9 - 7.1d2H~8.5Aromatic (ortho to -OH)
HD ~4.3 - 4.4q2H~7.1Ester -OCH₂-
HE ~1.3 - 1.4t3H~7.1Ester -CH₃

s = singlet, d = doublet, t = triplet, q = quartet, br s = broad singlet

The integration values should correspond to a 1:1:2:2:2:3 ratio, confirming the relative number of protons in each unique environment. The distinct patterns of the aromatic region (two doublets) and the ethyl group (quartet and triplet) provide powerful confirmation of the overall molecular architecture.

Conclusion

¹H NMR spectroscopy provides an definitive and information-rich method for the structural characterization of this compound. By combining theoretical prediction with a robust experimental protocol, researchers can confidently verify the structure and purity of this important heterocyclic compound. The characteristic signals for the p-substituted phenyl ring, the isolated oxazole proton, the ethyl ester, and the exchangeable phenolic proton all combine to give a unique spectral fingerprint, leaving no ambiguity as to the compound's identity.

References

  • NMR Sample Preparation. (n.d.). University of California, Riverside. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Retrieved from [Link]

  • Kusaba, M., et al. (1987). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Journal of the Chemical Society of Japan, Chemistry and Industrial Chemistry. Retrieved from [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • University of Arizona. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Chegg. (n.d.). Why para aromatic has a low J constant and why ortho has high J constant? Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Humboldt-Universität zu Berlin. (n.d.). sample preparation — NMR Spectroscopy. Retrieved from [Link]

  • University College London. (n.d.). Chemical shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.13: NMR in Lab- Solvent Impurities. Retrieved from [Link]

  • Abraham, R. J., & Mobli, M. (2007). An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry, 45(10), 865-877. Retrieved from [Link]

  • CiteSeerX. (n.d.). An NMR, IR and theoretical investigation of 1H Chemical Shifts and hydrogen bonding in phenols. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Orgo Made Simple. (2023). NMR 5: Coupling Constants. YouTube. Retrieved from [Link]

  • Pearson. (n.d.). Explain the relative chemical shifts of the benzene ring protons. Retrieved from [Link]

  • University of Wisconsin. (n.d.). 5-HMR-3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

  • Chemistry For Everyone. (2024). What Are Common NMR Solvents? YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

  • JoVE. (2024). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • Millersville University. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • ScienceDirect. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). SOLVENT EFFECTS IN THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF BENZALMALONONITRILES. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

  • Chemistry with Caroline. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Retrieved from [Link]

  • Wiley Online Library. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal. Retrieved from [Link]

  • Modgraph Consultants Ltd. (n.d.). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Protons on aromatic rings in NMR. Retrieved from [Link]

  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • University of Wisconsin. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of compound 4. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

Sources

Application Note: Comprehensive ¹³C NMR Analysis of Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the structural elucidation of Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers in synthetic chemistry and drug development, this document outlines the fundamental principles, predicted spectral data, a robust experimental protocol, and data interpretation strategies. The causality behind experimental choices is explained to ensure both methodological soundness and educational value. By combining theoretical predictions with a practical, self-validating protocol, this guide serves as an essential resource for the unambiguous characterization of complex heterocyclic compounds.

Introduction: The Role of NMR in Modern Drug Discovery

In the field of medicinal chemistry, the unambiguous structural confirmation of newly synthesized molecules is a cornerstone of the research and development pipeline. This compound represents a class of heterocyclic scaffolds that are of significant interest due to their diverse biological activities. ¹³C NMR spectroscopy is an indispensable analytical technique for this purpose, providing a unique fingerprint of the carbon skeleton of a molecule.

Unlike ¹H NMR, ¹³C NMR spectra are acquired over a much broader chemical shift range (typically 0-220 ppm), which dramatically reduces the probability of signal overlap, even in complex structures.[1][2] Each unique carbon atom in a distinct electronic environment yields a discrete signal, making it a powerful tool for confirming molecular structure, identifying impurities, and studying substituent effects. This note will detail the complete workflow for analyzing the title compound, from theoretical prediction to final data interpretation.

Structural Analysis and Predicted ¹³C NMR Spectrum

To accurately interpret the ¹³C NMR spectrum, we must first dissect the molecule into its constituent functional groups and predict the chemical shift for each carbon atom based on established principles of nuclear shielding and deshielding. The structure is composed of three key fragments: a 4-hydroxyphenyl ring, an oxazole core, and an ethyl carboxylate moiety.

Figure 1: Structure of this compound with systematic carbon numbering.

Rationale for Chemical Shift Prediction

The electronic environment of each carbon dictates its chemical shift. Key influencing factors include hybridization, electronegativity of adjacent atoms, and resonance effects.[1]

  • Ethyl Carboxylate Group (C7, C8, C9):

    • C7 (Carbonyl): The sp² hybridized carbonyl carbon is double-bonded to one oxygen and single-bonded to another, making it highly electron-deficient. This results in significant deshielding, placing its signal in the furthest downfield region of the spectrum.[3][4]

    • C8 (Methylene): This sp³ carbon is directly attached to an electronegative oxygen atom, which withdraws electron density and causes a downfield shift compared to a standard alkane carbon.

    • C9 (Methyl): As a terminal sp³ carbon in an alkyl chain, this carbon is the most shielded and will appear at the highest field (lowest ppm value).[1]

  • Oxazole Ring (C2, C4, C5):

    • C2: This carbon is bonded to two heteroatoms (O and N) within the ring and is also attached to the phenyl group. This environment causes substantial deshielding. Based on data for substituted oxazoles, C2 is expected to be significantly downfield.[5]

    • C4: This carbon is attached to the strongly electron-withdrawing ethyl carboxylate group, which deshields it.

    • C5: Similar to C2, C5 is bonded to a ring oxygen and nitrogen, leading to a downfield chemical shift, though typically slightly upfield from C2 in similar structures.[6]

  • 4-Hydroxyphenyl Group (C1' to C6'):

    • C4' (ipso-OH): The carbon directly attached to the hydroxyl group's electronegative oxygen is strongly deshielded.

    • C1' (ipso-Oxazole): This quaternary carbon's chemical shift is influenced by the attachment to the oxazole ring. It is expected in the aromatic region but is often of lower intensity.

    • C3'/C5' (ortho-OH): The powerful electron-donating resonance effect of the hydroxyl group increases electron density at the ortho positions, causing significant shielding (an upfield shift).

    • C2'/C6' (meta-OH): These carbons are meta to the hydroxyl group and ortho to the oxazole substituent. Their chemical shifts will be less affected by the hydroxyl group and primarily influenced by the aromatic ring current and the oxazole substituent.

Predicted Chemical Shift Data Summary

The following table summarizes the predicted chemical shift ranges for each unique carbon atom in the target molecule, using DMSO-d₆ as the reference solvent.

Carbon Atom(s)HybridizationPredicted δ (ppm)Rationale for Prediction
C9 (-CH₃)sp³14.0 - 15.0Terminal, shielded alkyl carbon.[1]
C8 (-O-C H₂)sp³60.0 - 62.0Alkyl carbon deshielded by adjacent oxygen.
C3' / C5' sp²115.0 - 118.0Aromatic CH, shielded by resonance from ortho -OH group.[7]
C1' sp²120.0 - 124.0Quaternary aromatic carbon attached to the oxazole ring.
C2' / C6' sp²127.0 - 130.0Aromatic CH, meta to the -OH group.
C4 (Oxazole)sp²136.0 - 140.0Deshielded by the attached electron-withdrawing carboxylate group.[5]
C5 (Oxazole)sp²151.0 - 155.0Oxazole carbon adjacent to oxygen and nitrogen.[6]
C4' (ipso-OH)sp²157.0 - 160.0Aromatic carbon deshielded by the attached electronegative oxygen.
C2 (Oxazole)sp²159.0 - 162.0Oxazole carbon between O and N, deshielded by both.[5]
C7 (C=O)sp²161.0 - 164.0Highly deshielded ester carbonyl carbon.[3]

Experimental Protocol

This protocol is designed to generate a high-quality, high-resolution ¹³C NMR spectrum. Adherence to these steps ensures reproducibility and data integrity.

Sample Preparation

Rationale: Proper sample preparation is critical for obtaining a high-quality spectrum. The choice of solvent is paramount; it must fully dissolve the sample without reacting with it and its signals should not obscure sample resonances. DMSO-d₆ is selected here due to its excellent solubilizing power for polar compounds containing hydroxyl groups. Tetramethylsilane (TMS) is added as an internal standard to calibrate the chemical shift scale to 0.00 ppm.

Materials:

  • This compound (15-25 mg)

  • Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D)

  • Tetramethylsilane (TMS)

  • 5 mm NMR tube (high precision)

  • Volumetric flask and pipette

  • Vortex mixer

Procedure:

  • Accurately weigh 15-25 mg of the sample and transfer it to a clean, dry vial.

  • Add approximately 0.6 mL of DMSO-d₆ to the vial.

  • Add 10 µL of a 1% TMS in DMSO-d₆ solution to serve as the internal standard.

  • Gently vortex the mixture until the sample is completely dissolved. A clear, homogeneous solution should be obtained.

  • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. The final liquid height should be approximately 4-5 cm.

  • Cap the NMR tube securely and wipe the exterior clean before inserting it into the spectrometer's spinner turbine.

NMR Data Acquisition

Rationale: The parameters below are optimized for a typical 400-500 MHz spectrometer. A proton-decoupled experiment is used to simplify the spectrum, yielding a single sharp peak for each unique carbon. A sufficient number of scans are required due to the low natural abundance of the ¹³C isotope (1.1%).[8] A relaxation delay (D1) is crucial for allowing the nuclear spins to return to equilibrium, which is especially important for the accurate detection of slow-relaxing quaternary carbons.

Instrument: 400 MHz (or higher) NMR Spectrometer Experiment: Proton-decoupled ¹³C observe (zgpg30 or equivalent)

Key Acquisition Parameters:

  • Spectrometer Frequency: ~100 MHz (for a 400 MHz ¹H instrument)

  • Pulse Program: zgpg30 (or similar, with 30° pulse angle)

  • Solvent: DMSO-d₆

  • Temperature: 298 K (25 °C)

  • Spectral Width (SW): 240 ppm (approx. 25,000 Hz)

  • Acquisition Time (AQ): ~1.0 - 1.5 s

  • Relaxation Delay (D1): 2.0 s

  • Number of Scans (NS): 1024 (adjust as needed based on sample concentration)

  • Receiver Gain (RG): Set automatically by the instrument.

Data Processing
  • Apply an exponential window function (line broadening, LB = 1-2 Hz) to improve the signal-to-noise ratio.

  • Perform a Fourier Transform (FT) to convert the time-domain signal (FID) into the frequency-domain spectrum.

  • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

  • Apply a baseline correction to ensure the baseline is flat across the entire spectrum.

  • Calibrate the spectrum by setting the TMS peak to 0.00 ppm. If TMS is not used, the residual DMSO-d₆ solvent peak can be referenced to 39.52 ppm.

  • Integrate the peaks (note: ¹³C integration is generally not quantitative) and pick the peaks, labeling them with their chemical shifts.

Data Interpretation and Advanced Techniques

Upon acquiring the spectrum, the primary task is to match the observed peaks to the predicted chemical shifts from Section 2.2.

  • Quaternary Carbons: The signals for C1', C2, C4, C4', and C7 are expected to be of lower intensity compared to the protonated carbons due to the lack of Nuclear Overhauser Effect (NOE) enhancement and longer relaxation times.

  • DEPT Analysis: To unambiguously confirm the assignments, performing DEPT (Distortionless Enhancement by Polarization Transfer) experiments is highly recommended.

    • DEPT-45: Shows all protonated carbons (CH, CH₂, CH₃).

    • DEPT-90: Shows only CH carbons.

    • DEPT-135: Shows CH and CH₃ peaks as positive, and CH₂ peaks as negative.

    • By comparing the full ¹³C spectrum with the DEPT spectra, one can definitively identify each type of carbon, greatly simplifying the assignment process.

Overall Analysis Workflow

The entire process from sample preparation to final structural confirmation can be visualized as a systematic workflow.

Figure 2: Standard workflow for ¹³C NMR structural elucidation.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the ¹³C NMR analysis of this compound. By understanding the principles behind chemical shifts, following a robust experimental protocol, and utilizing advanced techniques like DEPT, researchers can confidently and accurately determine the structure of this and similar complex organic molecules. This rigorous approach to structural characterization is fundamental to ensuring the quality and integrity of chemical research in academic and industrial settings.

References

  • Hiemstra, H., Houwing, H. A., Possel, O., & van Leusen, A. M. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry, 57(23), 3168-3170. Available at: [Link]

  • Royal Society of Chemistry. (2019). Supporting Information for Synthetic Communications. Available at: [Link]

  • SpectraBase. (n.d.). ethyl 2-methyl-1H-indole-3-carboxylate - Optional[13C NMR] - Chemical Shifts. Wiley. Available at: [Link]

  • El-Abadelah, M. M., Hussein, A. Q., & Abushamleh, A. S. (1989). ¹³C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Journal of the Iraqi Chemical Society, 14(1-2), 11-18. Available at: [Link]

  • Semantic Scholar. (n.d.). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available at: [Link]

  • Toftegaard, R., Nielsen, J., & Bols, M. (2014). Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. The Journal of Organic Chemistry, 79(19), 9069–9075. Available at: [Link]

  • Silva, A. M. S., Pinto, D. C. G. A., & Elguero, J. (2009). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 13(4), 396-441. Available at: [Link]

  • ResearchGate. (2014). Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. Available at: [Link]

  • ResearchGate. (2018). ¹H and ¹³C NMR characterization of 1,3,4-oxadiazole derivatives. Available at: [Link]

  • ResearchGate. (2022). ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. Available at: [Link]

  • Natural Products Magnetic Resonance Database. (n.d.). ¹³C NMR Spectrum (1D, 176 MHz, H₂O, predicted) (NP0318722). Available at: [Link]

  • SpectraBase. (n.d.). Oxazole, 2-pentyl-4,5-diphenyl- - Optional[13C NMR] - Chemical Shifts. Wiley. Available at: [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. ACS Division of Organic Chemistry. Available at: [Link]

  • Abraham, R. J., Fisher, J., & Loftus, P. (1988). Introduction to NMR Spectroscopy. John Wiley & Sons.
  • ResearchGate. (2003). Plot of β ¹³C chemical shifts 1 (d Cb ) vs. β ¹H chemical shifts (d HC ) for 1-R. Points for 4-hydroxyphenyl, 2-thienyl and 2-(hydroxymethyl)phenyl derivatives were omitted. Available at: [Link]

  • KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Available at: [Link]

  • Chemistry LibreTexts. (2021). 6.8: Principles of ¹³C NMR Spectroscopy. Available at: [Link]

  • Compound Interest. (2015). A guide to ¹³C NMR chemical shift values. Available at: [Link]

  • University of Regensburg. (n.d.). ¹³C NMR Chemical Shift Table. Available at: [Link]

  • Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Available at: [Link]

  • NPTEL-NOC IITM. (2013, July 8). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. Available at: [Link]

  • ResearchGate. (2016). ¹³C NMR Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. Available at: [Link]

  • Ośmiałowski, B., & Kamiński, R. (2018). ¹³C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules, 23(11), 2891. Available at: [Link]

  • Matiichuk, V., Gzella, A., & Lesyk, R. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Pharmaceuticals, 15(9), 1120. Available at: [Link]

Sources

Application Note: A Validated HPLC-UV Method for the Quantitative Analysis of Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, specific, and accurate High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative determination of Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate. The compound, a heterocyclic molecule featuring a phenolic group, is of interest in medicinal chemistry and drug discovery.[1] The described method utilizes reversed-phase chromatography on a C18 stationary phase with a gradient elution, providing excellent separation and peak symmetry. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring its suitability for quality control, stability testing, and research applications.[2][3]

Introduction and Scientific Rationale

This compound (CAS No. 200400-76-6) is an organic compound whose structural motifs, including the oxazole ring and a phenolic moiety, are common in pharmacologically active molecules.[1][4][5][6] The development of novel therapeutics and the quality control of active pharmaceutical ingredients (APIs) necessitate reliable and validated analytical procedures to quantify the analyte and its potential impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility.[7][8] The selection of a reversed-phase HPLC method is predicated on the analyte's molecular structure (C12H11NO4, MW: 233.22 g/mol ), which imparts moderate polarity suitable for retention on a non-polar stationary phase like C18.[6][9]

The method's key scientific principles are:

  • Reversed-Phase Separation: The analyte is separated based on its hydrophobic interactions with the C18 column.

  • Gradient Elution: A time-varied mixture of an aqueous mobile phase and an organic modifier (acetonitrile) is employed. This ensures that the analyte is eluted with a sharp, symmetrical peak shape in an efficient runtime.

  • Acidified Mobile Phase: The use of formic acid in the aqueous phase suppresses the ionization of the phenolic hydroxyl group on the analyte. This is a critical choice to prevent peak tailing and ensure consistent retention times, as ionized and non-ionized forms of a compound will behave differently on the column.

  • UV Detection: The conjugated aromatic system of the molecule provides strong chromophores, allowing for sensitive detection by UV-Vis spectrophotometry. A Photodiode Array (PDA) detector is recommended to confirm peak purity and identify the optimal detection wavelength (λmax).

This document provides a comprehensive, step-by-step protocol for the analysis and a complete validation framework to demonstrate that the method is fit for its intended purpose.[10]

Instrumentation and Materials

Instrumentation
  • HPLC System: An Agilent 1100/1200 series, Waters Alliance e2695, or equivalent system equipped with:

    • Quaternary or Binary Solvent Delivery Pump

    • Autosampler/Injector

    • Column Thermostat

    • Photodiode Array (PDA) or UV-Vis Detector

  • Data Acquisition: Empower™, Chromeleon™, or equivalent Chromatography Data System (CDS)

  • Analytical Balance: 4- or 5-place, calibrated

  • pH Meter: Calibrated

  • Filtration Assembly: 0.45 µm or 0.22 µm membrane filters (Nylon or PTFE)

Chemicals and Reagents
  • This compound Reference Standard: Purity ≥ 97%

  • Acetonitrile (ACN): HPLC grade or higher

  • Methanol (MeOH): HPLC grade or higher

  • Water: Deionized (DI) water, purified to ≥ 18.2 MΩ·cm (Type I)

  • Formic Acid (FA): LC-MS grade or equivalent (≥ 99%)

Chromatographic Column
  • Column: Agilent Zorbax Eclipse Plus C18, Waters Sunfire C18, or equivalent

  • Dimensions: 4.6 mm x 150 mm

  • Particle Size: 5 µm

  • Pore Size: 100 Å

Detailed Experimental Protocols

Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.

    • Protocol: Add 1.0 mL of formic acid to a 1 L volumetric flask. Dilute to volume with Type I water. Mix thoroughly and degas by sonication or vacuum filtration.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.

    • Protocol: Add 1.0 mL of formic acid to a 1 L volumetric flask. Dilute to volume with HPLC-grade acetonitrile. Mix thoroughly.

  • Diluent: Acetonitrile/Water (50:50, v/v).

    • Protocol: Mix equal volumes of HPLC-grade acetonitrile and Type I water.

Standard Solution Preparation
  • Primary Stock Standard (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of methanol to dissolve the standard completely. Sonicate briefly if necessary.

    • Allow the solution to return to room temperature, then dilute to the mark with methanol. Mix thoroughly.

  • Working Standard for Assay (100 µg/mL):

    • Pipette 5.0 mL of the Primary Stock Standard into a 50 mL volumetric flask.

    • Dilute to volume with the Diluent. Mix thoroughly. This solution is used for routine analysis and system suitability checks.

Sample Preparation
  • Accurately weigh an amount of the sample powder (e.g., drug substance) expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask.

  • Add approximately 15 mL of methanol and sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature, then dilute to the mark with methanol and mix.

  • Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the Diluent.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial. Discard the first 1-2 mL of the filtrate.

HPLC Chromatographic Conditions

The following parameters should be programmed into the HPLC system.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 285 nm (or λmax determined by PDA)
Run Time 15 minutes

Method Validation Framework

The validation of this analytical procedure is essential to demonstrate its suitability for the intended purpose.[11] The following protocols are based on the ICH Q2(R2) guideline.[2][12]

Validation_Workflow cluster_validation Validation Experiments (ICH Q2) start_node Method Development & Optimization protocol_node Define Validation Protocol & Acceptance Criteria start_node->protocol_node spec Specificity protocol_node->spec lin Linearity & Range protocol_node->lin acc Accuracy protocol_node->acc prec Precision (Repeatability & Intermediate) protocol_node->prec lod_loq LOD & LOQ protocol_node->lod_loq robust Robustness protocol_node->robust report_node Compile Validation Report spec->report_node lin->report_node acc->report_node prec->report_node lod_loq->report_node robust->report_node final_node Implement Validated Method for Routine Use report_node->final_node Analyte_Method_Diagram cluster_hplc HPLC System analyte Analyte Ethyl 2-(4-hydroxyphenyl) oxazole-4-carboxylate injector Injector analyte->injector Sample Introduction column C18 Column (Separation) injector->column Mobile Phase Flow detector UV Detector (Detection @ 285 nm) column->detector Elution signal Analytical Signal (Chromatogram) detector->signal Data Acquisition

Sources

Application Note: High-Resolution Mass Spectrometric Analysis of Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the qualitative and quantitative analysis of Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate, a key heterocyclic intermediate in pharmaceutical research and development.[1] We present optimized protocols for sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and structural elucidation using high-resolution mass spectrometry (HRMS). The methodologies detailed herein leverage Electrospray Ionization (ESI) for robust ion generation and Collision-Induced Dissociation (CID) for comprehensive structural fragmentation analysis. This guide is intended for researchers, analytical chemists, and drug development professionals requiring a reliable method for the characterization and quantification of this compound.

Introduction

This compound is a substituted oxazole derivative. The oxazole ring is a fundamental scaffold in many pharmacologically active compounds, exhibiting a wide range of biological activities.[2] Accurate and sensitive analytical methods are therefore essential for verifying its structure, assessing purity, and conducting pharmacokinetic studies. Mass spectrometry, particularly when coupled with liquid chromatography, stands as a premier analytical tool for small molecule analysis due to its high sensitivity, specificity, and ability to provide detailed structural information.[3][4]

This application note details a comprehensive workflow using a high-resolution mass spectrometer (such as a Q-TOF or Orbitrap) to characterize the target molecule. We will explore its ionization behavior in both positive and negative modes and propose a detailed fragmentation pathway based on Collision-Induced Dissociation (CID) experiments. The protocols are designed to be self-validating and serve as a robust starting point for method development and routine analysis.[5]

Compound Information

A thorough understanding of the analyte's properties is the foundation of any analytical method development.

PropertyValueSource
Chemical Name This compound[6]
CAS Number 200400-76-6[6][7]
Molecular Formula C₁₂H₁₁NO₄[1]
Average Mass 233.22 g/mol [1]
Monoisotopic Mass 233.0688 g/mol Calculated
Chemical Structure

Experimental Workflow

The overall analytical process involves sample preparation, chromatographic separation, and mass spectrometric detection and fragmentation. Each step is optimized to ensure data quality and reproducibility.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sp Stock Solution (1 mg/mL in Methanol) ws Working Solution (Dilute in 50:50 ACN:H₂O) sp->ws Dilution lc HPLC Separation (C18 Column) ws->lc ms MS Detection (ESI) (Positive & Negative Mode) lc->ms msms Tandem MS (CID) (Precursor Ion Fragmentation) ms->msms da Data Acquisition (Full Scan & MS/MS) msms->da ip Interpretation (Accurate Mass & Fragmentation) da->ip se Structural Elucidation (Confirm Identity & Purity) ip->se

Sources

Application Notes and Protocols for the Solid-Phase Synthesis of Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate (EHOX) in Modern Drug Discovery

This compound (EHOX) is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its structure, featuring a central oxazole core flanked by a phenolic moiety and an ethyl carboxylate, presents multiple points for chemical diversification. Oxazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and antimicrobial properties[1]. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, while the ester can be modified to introduce various functionalities, making EHOX an attractive scaffold for the synthesis of compound libraries in drug discovery programs.

Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid generation of such libraries by simplifying purification and allowing for the use of excess reagents to drive reactions to completion[2]. This application note provides a comprehensive guide to the utilization of EHOX in solid-phase synthesis, detailing protocols for its immobilization on a solid support, on-resin chemical modifications, and subsequent cleavage to yield a diverse range of derivatives.

Chemical Properties of this compound

PropertyValueSource
CAS Number 200400-76-6[3][4][5][6][7]
Molecular Formula C₁₂H₁₁NO₄[1][4][7][8]
Molecular Weight 233.22 g/mol [1][4][7]
Appearance SolidN/A
Key Functional Groups Phenolic -OH, Ethyl Ester, Oxazole RingN/A

Strategic Approach to the Solid-Phase Synthesis of EHOX Derivatives

The solid-phase synthesis strategy for EHOX derivatives hinges on the selective immobilization of the molecule onto a suitable resin, followed by chemical transformations on the resin-bound substrate, and finally, cleavage from the solid support to release the desired product into solution. The phenolic hydroxyl group of EHOX serves as the ideal anchor point for attachment to the resin. This approach allows for the subsequent modification of the ethyl ester at the 4-position of the oxazole ring.

Two common and highly effective resins for the immobilization of phenols are Wang resin and 2-Chlorotrityl chloride resin. The choice between these resins will depend on the desired cleavage conditions, with 2-Chlorotrityl resin offering milder cleavage options.

The overall workflow can be visualized as follows:

sps_workflow start Start: This compound (EHOX) resin_selection Resin Selection: Wang or 2-Chlorotrityl Resin start->resin_selection immobilization Immobilization of EHOX via Phenolic -OH resin_selection->immobilization modification On-Resin Modification: Ester Hydrolysis & Amide Coupling immobilization->modification cleavage Cleavage from Resin & Final Product Isolation modification->cleavage end Final Product: Diversified EHOX Derivatives cleavage->end

Caption: General workflow for the solid-phase synthesis of EHOX derivatives.

Part 1: Immobilization of EHOX onto Solid Support

The initial and crucial step in the solid-phase synthesis is the covalent attachment of EHOX to the resin. The phenolic hydroxyl group provides a convenient handle for this purpose.

Protocol 1.1: Immobilization of EHOX on Wang Resin

Wang resin is a polystyrene-based support functionalized with a 4-hydroxybenzyl alcohol linker, making it well-suited for the attachment of carboxylic acids and phenols via an ester linkage[9].

Materials:

  • Wang resin

  • This compound (EHOX)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Acetic Anhydride

  • Pyridine

Procedure:

  • Resin Swelling: Swell the Wang resin (1 g, 1.0 mmol/g loading) in anhydrous DCM (10 mL) for 30 minutes in a reaction vessel with gentle agitation.

  • Activation of EHOX: In a separate flask, dissolve EHOX (3 eq., 3 mmol) in a minimal amount of anhydrous DMF. Add DIC (3 eq., 3 mmol) and a catalytic amount of DMAP (0.1 eq., 0.1 mmol). Stir the mixture at room temperature for 20 minutes to pre-activate the EHOX.

  • Coupling to Resin: Add the activated EHOX solution to the swollen resin. Agitate the mixture at room temperature for 12-24 hours.

  • Washing: Filter the resin and wash sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Capping of Unreacted Sites: To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (10 eq.) and pyridine (10 eq.) in DCM (10 mL) for 2 hours.

  • Final Washing and Drying: Wash the resin as described in step 4 and dry under high vacuum to a constant weight. The loading of EHOX on the resin can be determined by gravimetric analysis or by cleaving a small sample and quantifying the released EHOX by UV-Vis spectroscopy or HPLC.

Protocol 1.2: Immobilization of EHOX on 2-Chlorotrityl Chloride Resin

2-Chlorotrityl chloride (2-CTC) resin is a highly acid-labile support that allows for the attachment of alcohols, phenols, and amines under mild conditions[10][11]. The resulting ether linkage is stable to a wide range of reaction conditions but can be cleaved with very dilute acid.

Materials:

  • 2-Chlorotrityl chloride resin

  • This compound (EHOX)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the 2-Chlorotrityl chloride resin (1 g, 1.5 mmol/g loading) in anhydrous DCM (10 mL) for 30 minutes.

  • Coupling Reaction: In a separate flask, dissolve EHOX (2 eq., 3 mmol) in anhydrous DCM. Add DIPEA (4 eq., 6 mmol) to the solution. Add this solution to the swollen resin.

  • Agitation: Agitate the reaction mixture at room temperature for 2-4 hours.

  • Capping: To cap any unreacted chlorotrityl groups, add MeOH (1 mL) to the reaction mixture and agitate for an additional 30 minutes.

  • Washing and Drying: Filter the resin and wash with DCM (3 x 10 mL), DIPEA in DCM (1:9 v/v, 3 x 10 mL), DCM (3 x 10 mL), and finally with MeOH (3 x 10 mL). Dry the resin under high vacuum.

immobilization_workflow cluster_wang Wang Resin Protocol cluster_ctc 2-Chlorotrityl Resin Protocol wang_start Swell Wang Resin in DCM wang_activate Activate EHOX with DIC/DMAP wang_start->wang_activate wang_couple Couple to Resin wang_activate->wang_couple wang_wash1 Wash Resin wang_couple->wang_wash1 wang_cap Cap with Acetic Anhydride wang_wash1->wang_cap wang_wash2 Final Wash & Dry wang_cap->wang_wash2 ctc_start Swell 2-CTC Resin in DCM ctc_couple Couple EHOX with DIPEA ctc_start->ctc_couple ctc_cap Cap with Methanol ctc_couple->ctc_cap ctc_wash Wash & Dry ctc_cap->ctc_wash

Caption: Workflow for the immobilization of EHOX on Wang and 2-Chlorotrityl resins.

Part 2: On-Resin Modification of Immobilized EHOX

With EHOX securely attached to the solid support, the ethyl ester at the 4-position of the oxazole ring is now available for chemical modification. A common and highly valuable transformation is the conversion of the ester to a diverse library of amides.

Protocol 2.1: On-Resin Hydrolysis of the Ethyl Ester

The first step in converting the ester to an amide is its hydrolysis to the corresponding carboxylic acid. This is typically achieved by saponification with an aqueous base[12][13][14][15].

Materials:

  • EHOX-loaded resin (from Part 1)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (H₂O)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the EHOX-loaded resin in a mixture of THF/MeOH/H₂O (3:1:1 v/v/v).

  • Saponification: Add a solution of LiOH (10 eq. relative to resin loading) in THF/MeOH/H₂O. Agitate the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by cleaving a small amount of resin and analyzing the product by LC-MS.

  • Washing and Neutralization: Filter the resin and wash thoroughly with THF/H₂O (1:1), followed by H₂O, and then THF.

  • Protonation: To ensure the carboxylic acid is in its free form, wash the resin with 1 M HCl, followed by water until the washings are neutral.

  • Final Washing and Drying: Wash the resin with THF, DCM, and MeOH, and then dry under high vacuum.

Protocol 2.2: On-Resin Amide Bond Formation

The newly formed carboxylic acid on the resin can be coupled with a diverse range of primary and secondary amines to generate a library of amides.

Materials:

  • Carboxylic acid-functionalized resin (from Protocol 2.1)

  • A library of primary and secondary amines

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the carboxylic acid-functionalized resin in anhydrous DMF.

  • Activation and Coupling: In a separate vial for each amine, dissolve the amine (5 eq. relative to resin loading) in anhydrous DMF. Add HBTU (4.9 eq.) and DIPEA (10 eq.). Add this activation mixture to the resin.

  • Reaction: Agitate the mixture at room temperature for 4-6 hours. The completion of the reaction can be monitored using a Kaiser test (ninhydrin test) on a small sample of the resin.

  • Washing and Drying: Filter the resin and wash sequentially with DMF, DCM, and MeOH. Dry the resin under high vacuum.

Part 3: Cleavage of the Final Product from the Resin

The final step is the cleavage of the newly synthesized EHOX derivatives from the solid support. The choice of cleavage cocktail depends on the resin used for immobilization.

Protocol 3.1: Cleavage from Wang Resin

Cleavage from Wang resin is typically achieved using a strong acid, such as trifluoroacetic acid (TFA)[8][16].

Materials:

  • Amide-functionalized EHOX-resin on Wang support

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Place the dry resin in a reaction vessel.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the resin (10 mL per gram of resin) and agitate at room temperature for 2-3 hours.

  • Product Isolation: Filter the resin and collect the filtrate. Wash the resin with additional TFA. Combine the filtrates and precipitate the crude product by adding cold diethyl ether.

  • Purification: The precipitated product can be collected by centrifugation or filtration and further purified by techniques such as HPLC.

Protocol 3.2: Cleavage from 2-Chlorotrityl Chloride Resin

The acid-labile nature of the 2-CTC resin allows for cleavage under much milder conditions[17].

Materials:

  • Amide-functionalized EHOX-resin on 2-CTC support

  • Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1-20% v/v) or a mixture of Acetic acid/Trifluoroethanol/DCM.

  • Pyridine in Methanol

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DCM.

  • Cleavage: Treat the resin with a solution of 1-20% TFA in DCM for 30-60 minutes. The progress of the cleavage can be monitored by TLC of the filtrate.

  • Quenching and Isolation: Filter the resin and collect the filtrate into a flask containing a solution of pyridine in methanol to neutralize the TFA. Concentrate the filtrate and precipitate the product with cold diethyl ether.

modification_cleavage_workflow cluster_modification On-Resin Modification cluster_cleavage Cleavage hydrolysis Ester Hydrolysis (LiOH, THF/MeOH/H₂O) amide_coupling Amide Coupling (Amine, HBTU, DIPEA) hydrolysis->amide_coupling cleavage_wang From Wang Resin: TFA/TIS/H₂O amide_coupling->cleavage_wang cleavage_ctc From 2-CTC Resin: Dilute TFA in DCM amide_coupling->cleavage_ctc final_product Purified EHOX Derivative cleavage_wang->final_product cleavage_ctc->final_product immobilized_ehox Immobilized EHOX immobilized_ehox->hydrolysis

Caption: Workflow for on-resin modification and cleavage of EHOX derivatives.

Conclusion

This compound is a valuable and versatile building block for solid-phase synthesis. The protocols outlined in this application note provide a robust framework for the immobilization of EHOX onto common solid supports, its subsequent chemical modification, and the efficient cleavage of the final products. This strategic approach enables the rapid generation of diverse libraries of oxazole derivatives, which can significantly accelerate the drug discovery process. The choice of resin and cleavage conditions can be tailored to the specific requirements of the target molecules and the overall synthetic scheme.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Sciforum. (1999). Coupling of Phenols to 2-Chlorotrityl Resins under Non-basic Conditions. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Retrieved from [Link]

  • Scribd. (n.d.). Synthetic Chemistry: Formation of The Amide Bond: Advanced Article. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Cleavage from Wang Resin. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1073 - Wang Resin. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). Ethyl 2-(4'-hydroxyphenyl)-1,3-oxazole-4-carboxylate. Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2012). Method for Activation and Recycling of Trityl Resins. Retrieved from [Link]

  • ResearchGate. (2002). Improved Loading and Cleavage Methods for Solid-Phase Synthesis Using Chlorotrityl Resins. Retrieved from [Link]

  • The Basics of General, Organic, and Biological Chemistry. (n.d.). 15.9 Hydrolysis of Esters. Retrieved from [Link]

  • National Institutes of Health. (2012). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. Retrieved from [Link]

  • PubMed. (1999). The hydrolysis of fatty acid ethyl esters in low-density lipoproteins by red blood cells, white blood cells and platelets. Retrieved from [Link]

  • ResearchGate. (2001). Solid-phase Extraction of Phenols and Pesticides in Water with a Modified Polymeric Resin. Retrieved from [Link]

  • Walsh Medical Media. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Retrieved from [Link]

Sources

Application Notes and Protocols for In Vitro Antioxidant Assays of Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Antioxidant Profiling of Novel Oxazole Derivatives

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of a wide array of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Phenolic compounds are a well-established class of antioxidants, primarily due to their ability to donate a hydrogen atom or an electron to neutralize free radicals.[1][2][3] The heterocyclic oxazole nucleus is a key pharmacophore in medicinal chemistry, and its derivatives have shown a variety of biological activities.[4][5] The compound "Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate" and its derivatives are of significant interest as they combine the known antioxidant-conferring phenolic hydroxyl group with the versatile oxazole scaffold.[6][7] This unique structural combination suggests a potential for potent antioxidant activity, making these derivatives promising candidates for drug development.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to reliably assess the in vitro antioxidant capacity of "this compound" derivatives. The protocols detailed herein are designed to be self-validating and are accompanied by explanations of the underlying chemical principles to empower researchers to make informed experimental choices.

Pillar I: Foundational In Vitro Antioxidant Assays

A multi-assay approach is crucial for a comprehensive understanding of the antioxidant potential of a compound, as different assays reflect different mechanisms of antioxidant action.[8] We will focus on three robust and widely adopted assays: the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is a popular method for screening the free radical scavenging activity of compounds.[9] The DPPH radical is a stable, deep violet-colored free radical that shows a strong absorbance at approximately 517 nm.[1] When an antioxidant donates a hydrogen atom or an electron to DPPH, it is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to pale yellow.[1][10] The degree of discoloration is directly proportional to the radical scavenging activity of the test compound. This assay primarily measures the capacity of an antioxidant to act via hydrogen atom transfer (HAT).[11]

Causality Behind Experimental Choices:

  • Solvent: Methanol or ethanol are commonly used as they readily dissolve both the DPPH radical and many organic test compounds. For the this compound derivatives, which are expected to have moderate polarity, methanol is an excellent choice.

  • Wavelength: The maximum absorbance of the DPPH radical is around 517 nm. Monitoring the decrease in absorbance at this wavelength provides the highest sensitivity.

  • Incubation Time: The reaction between an antioxidant and DPPH is generally rapid, but a fixed incubation time (e.g., 30 minutes) in the dark is necessary to ensure the reaction reaches a steady state and to minimize interference from light-induced degradation of DPPH.

Experimental Workflow for DPPH Assay:

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction Setup (96-well plate) cluster_measurement Measurement & Analysis Test_Compound Prepare Test Compound Stock Solution (in Methanol) Mix Mix Test Compound/Standard with DPPH solution Test_Compound->Mix DPPH_Solution Prepare 0.1 mM DPPH Solution (in Methanol) DPPH_Solution->Mix Standard Prepare Standard (Trolox/Ascorbic Acid) Stock and Serial Dilutions Standard->Mix Incubate Incubate in the dark (30 minutes at RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a dark bottle at 4°C.

    • Test Compounds: Prepare a stock solution (e.g., 1 mg/mL) of the "this compound" derivative in methanol. From this, prepare a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

    • Standard: Prepare a stock solution of Trolox or ascorbic acid (1 mg/mL) in methanol and create serial dilutions as for the test compounds.

  • Assay Procedure (in a 96-well microplate):

    • Add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of the test compound or standard to their respective wells.

    • For the blank, add 100 µL of methanol instead of the sample.

    • Shake the plate gently and incubate for 30 minutes in the dark at room temperature.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • Plot the % Inhibition against the concentration of the test compound/standard to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Trustworthiness of the Protocol:

  • Positive Control: The use of a well-characterized antioxidant like Trolox or ascorbic acid validates the assay setup and provides a benchmark for comparing the activity of the test compounds.

  • Replicates: Performing the assay in triplicate for each concentration minimizes random errors and ensures the reliability of the results.

  • Blank: The blank (DPPH solution and solvent) accounts for the baseline absorbance of the DPPH radical.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[12][13] The ABTS•+ is generated by the oxidation of ABTS with a strong oxidizing agent, such as potassium persulfate.[12] The resulting blue-green radical cation has a characteristic absorbance at 734 nm.[14] In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless neutral form, and the decrease in absorbance is proportional to the antioxidant's activity. This assay is applicable to both hydrophilic and lipophilic antioxidants and is based on a single electron transfer (SET) mechanism.[15]

Causality Behind Experimental Choices:

  • Radical Generation: The pre-formation of the ABTS radical cation before the addition of the antioxidant ensures a direct reaction and avoids interference from the test compound in the radical generation process. The overnight incubation allows for the complete formation of the radical cation.[12]

  • pH: The assay is typically performed at a neutral pH, which is relevant to physiological conditions.

  • Wavelength Selection: The absorbance maximum at 734 nm is specific to the ABTS•+ and provides a sensitive measurement window.[13]

Experimental Workflow for ABTS Assay:

ABTS_Workflow cluster_prep Radical Generation cluster_reaction Assay Setup cluster_measurement Measurement & Analysis ABTS_Stock Prepare 7 mM ABTS Solution Mix_Radical Mix ABTS and Persulfate (1:1 v/v) ABTS_Stock->Mix_Radical Persulfate_Stock Prepare 2.45 mM Potassium Persulfate Persulfate_Stock->Mix_Radical Incubate_Radical Incubate in the dark (12-16 hours at RT) Mix_Radical->Incubate_Radical Dilute_Radical Dilute ABTS•+ Solution with PBS to Abs ~0.7 at 734 nm Incubate_Radical->Dilute_Radical Mix_Assay Add Test Compound/Standard to diluted ABTS•+ solution Dilute_Radical->Mix_Assay Incubate_Assay Incubate for 6 minutes Mix_Assay->Incubate_Assay Measure_Abs Measure Absorbance at 734 nm Incubate_Assay->Measure_Abs Calculate_TEAC Calculate % Inhibition and TEAC Measure_Abs->Calculate_TEAC

Caption: Workflow for the ABTS radical cation decolorization assay.

Detailed Protocol:

  • Reagent Preparation:

    • ABTS Radical Cation (ABTS•+) Stock Solution:

      • Prepare a 7 mM aqueous solution of ABTS.

      • Prepare a 2.45 mM aqueous solution of potassium persulfate.

      • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use.[12][13] This mixture is the ABTS•+ stock solution.

    • Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with phosphate-buffered saline (PBS, pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.[14]

    • Test Compounds and Standard (Trolox): Prepare stock solutions and serial dilutions as described for the DPPH assay.

  • Assay Procedure (in a 96-well microplate):

    • Add 190 µL of the working ABTS•+ solution to each well.

    • Add 10 µL of the different concentrations of the test compound or Trolox standard to their respective wells.

    • Shake the plate and incubate for 6 minutes at room temperature.

  • Measurement:

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition using the same formula as for the DPPH assay.

    • The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A calibration curve is prepared with Trolox, and the TEAC value of the sample is calculated from this curve.

Trustworthiness of the Protocol:

  • Standardization of Radical Solution: Adjusting the absorbance of the working ABTS•+ solution to a standard value ensures consistency across different experiments.

  • TEAC Value: Expressing the results as TEAC provides a standardized measure of antioxidant capacity relative to a common standard, allowing for comparison across different studies.[11]

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[16][17] The assay is conducted at an acidic pH (3.6), where the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex is reduced to the ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex by the antioxidant. This reduction results in the formation of an intense blue-colored complex with an absorbance maximum at 593 nm. The change in absorbance is directly proportional to the total reducing power of the antioxidant. This is another SET-based method.[18]

Causality Behind Experimental Choices:

  • Acidic pH: The low pH of 3.6 is crucial for maintaining iron solubility and driving the reduction reaction.[16]

  • TPTZ Ligand: TPTZ forms a stable and intensely colored complex with Fe²⁺, providing a sensitive colorimetric readout.

  • Temperature: Performing the reaction at 37°C can accelerate the reaction rate, ensuring that the color development is complete within a short timeframe.

Experimental Workflow for FRAP Assay:

FRAP_Workflow cluster_prep Reagent Preparation cluster_reaction Assay Setup cluster_measurement Measurement & Analysis Acetate_Buffer Prepare 300 mM Acetate Buffer (pH 3.6) FRAP_Reagent Prepare fresh FRAP Reagent (10:1:1 ratio of Acetate:TPTZ:FeCl3) Acetate_Buffer->FRAP_Reagent TPTZ_Solution Prepare 10 mM TPTZ in 40 mM HCl TPTZ_Solution->FRAP_Reagent FeCl3_Solution Prepare 20 mM FeCl3 Solution FeCl3_Solution->FRAP_Reagent Pre_warm Pre-warm FRAP Reagent to 37°C FRAP_Reagent->Pre_warm Mix_Assay Mix Test Compound/Standard with FRAP Reagent Pre_warm->Mix_Assay Incubate_Assay Incubate at 37°C for 4 minutes Mix_Assay->Incubate_Assay Measure_Abs Measure Absorbance at 593 nm Incubate_Assay->Measure_Abs Calculate_FRAP Calculate FRAP Value (Fe²⁺ Equivalents) Measure_Abs->Calculate_FRAP

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Detailed Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 16 mL of glacial acetic acid and make up to 1 L with distilled water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of distilled water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Pre-warm this reagent to 37°C before use.

    • Standard: Prepare a series of ferrous sulfate (FeSO₄·7H₂O) solutions of known concentrations (e.g., 100 to 2000 µM) in distilled water.

  • Assay Procedure (in a 96-well microplate):

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Add 20 µL of the test compound, standard, or blank (solvent used for the sample) to the respective wells.

    • Shake the plate and incubate at 37°C for 4 minutes.

  • Measurement:

    • Measure the absorbance at 593 nm.

  • Calculation:

    • Create a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.

    • Determine the FRAP value of the test compounds from the standard curve and express the results as µM Fe²⁺ equivalents.

Trustworthiness of the Protocol:

  • Fresh Reagent: The FRAP reagent must be prepared fresh daily to ensure its reactivity and the accuracy of the results.

  • Standard Curve: A concurrently run standard curve with a known reducing agent (FeSO₄) is essential for accurate quantification of the reducing power of the test compounds.

Pillar II: Data Presentation and Interpretation

For a clear comparison of the antioxidant potential of different "this compound" derivatives, the results should be summarized in a structured table.

Table 1: Comparative In Vitro Antioxidant Activity of Oxazole Derivatives

Compound IDDPPH Scavenging (IC50, µM)ABTS Scavenging (TEAC)FRAP Value (µM Fe²⁺ Equivalents/µM Compound)
Derivative 1
Derivative 2
Derivative 3
Trolox 1.00
Ascorbic Acid

Interpretation of Results:

  • A lower IC50 value in the DPPH assay indicates a higher radical scavenging activity.

  • A higher TEAC value in the ABTS assay signifies a greater antioxidant capacity compared to Trolox.

  • A higher FRAP value indicates a stronger reducing power.

  • By comparing the results across the three assays, a comprehensive antioxidant profile for each derivative can be established. For instance, a compound might show high activity in the HAT-based DPPH assay but moderate activity in the SET-based FRAP and ABTS assays, providing insights into its primary mechanism of action.

Conclusion

This guide provides a robust and scientifically grounded framework for assessing the in vitro antioxidant activity of "this compound" derivatives. By employing these detailed and self-validating protocols for the DPPH, ABTS, and FRAP assays, researchers can obtain reliable and comparable data. The emphasis on understanding the causality behind experimental choices will empower scientists to adapt and troubleshoot these assays effectively. A thorough antioxidant profiling using this multi-assay approach is a critical step in the preclinical evaluation of these promising compounds for their potential therapeutic applications in mitigating oxidative stress-related pathologies.

References

  • Ultimate Treat. (2024, December 9). A Detailed Look At Ferric Reducing Antioxidant Power (FRAP).
  • Assay Genie. Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric).
  • Sigma-Aldrich. Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK369) - Technical Bulletin.
  • G-Biosciences.
  • MDPI. (2021).
  • MDPI. DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food.
  • In vitro and in vivo assessment of the antioxidant potential of isoxazole deriv
  • In vitro 5-LOX inhibitory and antioxidant potential of isoxazole deriv
  • Synthesis and Characterization of Novel 1, 3-Oxazole Derivatives and Study of Their In-Vitro Antidiabetic and Antioxidant Activity.
  • In vitro and in vivo assessment of the antioxidant potential of isoxazole deriv
  • BenchChem. Application Notes and Protocols for Studying the Antioxidant Activity of Phenolic Compounds.
  • G-Biosciences.
  • Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. (2022, March 24). International Conference on Science and Applied Science, ICSAS 2021.
  • Antioxidant Properties of Phenolic Compounds to Manage Oxid
  • Mechanisms of action by which phenolic compounds present antioxidant activity.
  • MySkinRecipes. Ethyl 2-(4-Hydroxyphenyl)
  • NIH. (2024, March 1). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols.
  • ResearchGate. (2025, August 7). Approach to develop a standardized TLC-DPPH test for assessing free radical scavenging properties of selected phenolic compounds | Request PDF.
  • protocols.io. (2019, July 26). ABTS decolorization assay – in vitro antioxidant capacity.
  • PubMed. (2020, July 20). Concept, mechanism, and applications of phenolic antioxidants in foods.
  • JScholar Publisher. (2023, June 19).
  • Frontiers. (2022, April 3).
  • protocols.io. (2019, July 2). ABTS decolorization assay – in vitro antioxidant capacity.
  • G-Biosciences. ABTS Antioxidant Capacity Assay.
  • Cosmo Bio USA. ABTS Antioxidant Capacity Assay Kit Manual.
  • Zen-Bio. ABTS Antioxidant Assay Kit.
  • MySkinRecipes. Ethyl 2-(4-Hydroxyphenyl)
  • PMC. Synthesis and Antioxidant Properties of New Oxazole-5(4H)
  • ResearchGate. Synthesis and Antitumor Activity of 3-[2-(4-Hydroxy-Phenyl)-Ethyl]-Benzo[ d ] Isoxazole-4,6-Diol.
  • CymitQuimica. Ethyl 5-(4-hydroxyphenyl)

Sources

Application Note: A Researcher's Guide to Cell-Based Assays for Evaluating the Anti-Inflammatory Activity of Oxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Inflammation with Oxazole Scaffolds

Inflammation is a fundamental biological process, a double-edged sword that orchestrates both host defense and, when dysregulated, the pathogenesis of numerous chronic diseases. A key mediator in the inflammatory cascade is the transcription factor Nuclear Factor kappa B (NF-κB), which, upon activation, drives the expression of a host of pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS).[1][2] The five-membered oxazole heterocycle has emerged as a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including promising anti-inflammatory properties.[2][3][4] These compounds offer a rich chemical space for developing novel therapeutics that can modulate key inflammatory pathways.

This guide provides a detailed framework and validated protocols for researchers to screen and characterize the anti-inflammatory potential of novel oxazole derivatives using robust, cell-based assays. We will focus on a tiered approach, starting from broad screening assays to more specific mechanistic studies, all centered around a well-established in vitro model of inflammation.

The Cellular Model: Activating Macrophages as an Inflammatory Microcosm

To study inflammation in vitro, a reliable and responsive cellular model is paramount. Murine macrophage-like RAW 264.7 cells are an excellent choice for this purpose. They are robust, easy to culture, and, most importantly, they respond to inflammatory stimuli like bacterial lipopolysaccharide (LPS) in a manner that closely mimics primary macrophages.[5][6] LPS, a component of the outer membrane of Gram-negative bacteria, activates the Toll-like receptor 4 (TLR4), triggering a downstream signaling cascade that culminates in the potent activation of NF-κB and the release of inflammatory mediators.[7][8] This LPS-induced activation provides a controlled and reproducible system to test the inhibitory effects of oxazole compounds.[5][6][9]

Core Signaling Pathway: The NF-κB Inflammatory Cascade

Understanding the underlying signaling pathway is crucial for interpreting assay results. The canonical NF-κB pathway is central to the inflammatory response initiated by LPS.[1][7] In its inactive state, NF-κB dimers are held in the cytoplasm by inhibitor of κB (IκB) proteins. LPS stimulation leads to the phosphorylation and subsequent degradation of IκB, liberating NF-κB to translocate into the nucleus.[10][11] Once in the nucleus, NF-κB binds to specific DNA sequences to initiate the transcription of pro-inflammatory genes such as Nos2 (encoding iNOS), Tnf (encoding TNF-α), and Il6 (encoding IL-6).[1][12]

NF_kB_Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex (Phosphorylation) TLR4->IKK Activates IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB (Active) IkB_NFkB->NFkB Releases pIkB p-IκB IkB_NFkB->pIkB Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Nucleus->Genes Activates Transcription Proteasome Proteasome (Degradation) pIkB->Proteasome Targeted for

Caption: LPS-induced canonical NF-κB signaling pathway.

General Experimental Workflow

A systematic workflow ensures reproducibility and allows for the logical progression from screening to mechanistic insight. The general process involves cell seeding, pre-treatment with the test oxazole compound, stimulation with LPS, and finally, collection of samples for various downstream analyses.

Experimental_Workflow Start Start: Culture RAW 264.7 Cells Seed Seed Cells in Plates (e.g., 96-well) Start->Seed Pretreat Pre-treat with Oxazole Compound (1-2 hours) Seed->Pretreat Stimulate Stimulate with LPS (e.g., 1 µg/mL for 24h) Pretreat->Stimulate Collect Collect Samples Stimulate->Collect Supernatant Supernatant Collect->Supernatant for Lysate Cell Lysate (RNA) Collect->Lysate for Assay1 Griess Assay (NO) Supernatant->Assay1 Assay2 ELISA (Cytokines) Supernatant->Assay2 Assay3 RT-qPCR (Gene Expression) Lysate->Assay3

Caption: General workflow for assessing anti-inflammatory compounds.

Protocol 1: Nitric Oxide Production (Griess Assay)

Principle: This colorimetric assay serves as a rapid and cost-effective primary screen. LPS stimulation induces the expression of iNOS, which produces large amounts of nitric oxide (NO). NO is rapidly oxidized to nitrite (NO₂⁻) in the culture medium. The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color, measured at ~540 nm, is proportional to the NO concentration.[6][13][14]

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well flat-bottom plate at a density of 1.5 x 10⁵ cells/well in 100 µL of complete DMEM. Incubate overnight (37°C, 5% CO₂).[15]

  • Compound Treatment: The next day, carefully remove the medium. Add 100 µL of fresh medium containing the desired concentrations of your oxazole compound or vehicle control (e.g., 0.1% DMSO). Include a positive control like Dexamethasone (10 µM).[16][17][18] Incubate for 1-2 hours.

  • LPS Stimulation: Add 10 µL of LPS solution to achieve a final concentration of 1 µg/mL to all wells except the negative control (vehicle only).[6][9]

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Griess Reaction:

    • Carefully transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well.[14][19]

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.[14][19]

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.[13][19]

  • Quantification: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite (0-100 µM).

Scientist's Note: A crucial control is to run a concurrent cytotoxicity assay (e.g., MTT or LDH) to ensure that the observed reduction in NO is due to an anti-inflammatory effect and not simply because the compound is killing the cells.

Protocol 2: Pro-inflammatory Cytokine Quantification (ELISA)

Principle: To gain more specific insights, quantifying key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) is essential. The Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for this, offering high sensitivity and specificity.[20][21] This sandwich ELISA uses a capture antibody coated on the plate to bind the cytokine, which is then detected by a second, enzyme-linked antibody.

Methodology:

  • Sample Generation: Generate cell culture supernatants as described in Protocol 1 (Steps 1-4). The 24-hour incubation time is generally suitable for secreted cytokine accumulation.[6]

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for your specific kit (e.g., for human or mouse TNF-α/IL-6). A general procedure is as follows:[20][22][23][24]

    • Add standards and samples (supernatants) to the antibody-coated wells. Incubate.

    • Wash the plate to remove unbound substances.

    • Add the biotin-conjugated detection antibody. Incubate.

    • Wash the plate.

    • Add Streptavidin-HRP (horseradish peroxidase). Incubate.

    • Wash the plate.

    • Add the substrate solution (e.g., TMB). A color will develop.

    • Add the Stop Solution to terminate the reaction.

  • Measurement: Read the absorbance at 450 nm.

  • Quantification: Calculate the cytokine concentrations in your samples by interpolating from the standard curve, typically fitted with a four-parameter logistic curve.[20]

Treatment GroupNO₂⁻ (µM)TNF-α (pg/mL)IL-6 (pg/mL)Nos2 mRNA (Fold Change)
Control (Vehicle)< 1.0< 20< 201.0
LPS (1 µg/mL)45.8 ± 3.53500 ± 2101850 ± 150150.5 ± 12.1
LPS + Dexamethasone (10 µM)5.2 ± 0.8450 ± 45210 ± 2512.3 ± 2.1
LPS + Oxazole Cmpd X (10 µM)[Insert Data][Insert Data][Insert Data][Insert Data]
LPS + Oxazole Cmpd X (30 µM)[Insert Data][Insert Data][Insert Data][Insert Data]
Table 1: Example Data Presentation Format. Values are representative and should be replaced with experimental results (Mean ± SD).

Protocol 3: Gene Expression Analysis (RT-qPCR)

Principle: To determine if your oxazole compounds act upstream by inhibiting the transcription of inflammatory genes, Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is the method of choice.[25][26][27] This technique measures the amount of specific mRNA transcripts, providing a sensitive readout of NF-κB target gene activation.

Methodology:

  • Cell Treatment & Lysis:

    • Seed RAW 264.7 cells in a 6-well plate and grow to ~80% confluency.

    • Pre-treat with compounds and stimulate with LPS (1 µg/mL) as previously described. A shorter incubation time (e.g., 4-6 hours) is often optimal for measuring peak mRNA expression.[6][27]

    • Wash cells with ice-cold PBS and lyse them directly in the well using a suitable lysis buffer (e.g., TRIzol).[25]

  • RNA Extraction: Purify total RNA from the lysate using a column-based kit or TRIzol-chloroform extraction protocol.[25] Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.[28]

  • qPCR:

    • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for your target genes (Nos2, Tnf, Il6) and a housekeeping gene (Gapdh or Actb), and a fluorescent dye (e.g., SYBR Green).

    • Run the reaction on a real-time PCR instrument. The thermal cycling protocol typically includes an initial denaturation step followed by 40 cycles of denaturation, annealing, and extension.[28]

  • Data Analysis: Analyze the results using the ΔΔCt method.[28] This involves normalizing the cycle threshold (Ct) value of the target gene to the housekeeping gene (ΔCt) and then comparing the ΔCt of the treated sample to the control sample (ΔΔCt) to determine the fold change in gene expression.

Conclusion and Forward Outlook

This tiered assay system provides a comprehensive strategy for evaluating the anti-inflammatory potential of novel oxazole compounds. The Griess assay offers a high-throughput initial screen, followed by more specific cytokine ELISAs to confirm effects on key protein mediators. Finally, RT-qPCR provides mechanistic insight into whether the compounds act at the level of gene transcription, a hallmark of NF-κB inhibition.[29] Positive results from these assays can justify advancing promising compounds to more complex models, including co-culture systems, primary human cells, and eventually, in vivo models of inflammation.

References

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

  • Zhang, Q., Lenardo, M. J., & Baltimore, D. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 8, 516. [Link]

  • Sirenko, O., Olsen, C., & Cromwell, E. (n.d.). Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. Molecular Devices Application Note. [Link]

  • Jiang, Y., Chen, C., & Wang, X. (2016). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Neuroscience, 10, 405. [Link]

  • PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM Scientific Publication. [Link]

  • Bio-protocol. (n.d.). Nitric Oxide Assay. Bio-protocol. [Link]

  • Wierenga, E. A., van der Woude, C. J., & Kuipers, E. J. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Food Chemistry, 173, 1032-1039. [Link]

  • Guan, Y., & He, B. (2022). NF-κB: A Double-Edged Sword Controlling Inflammation. Biomolecules, 12(6), 768. [Link]

  • Tiso, M., & Schechter, A. N. (2015). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Methods in Enzymology, 554, 141-152. [Link]

  • Harding, O., & Holzbaur, E. L. F. (2023). RNA extraction and quantitative PCR to assay inflammatory gene expression. protocols.io. [Link]

  • Fernandes, D., et al. (2023). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. Molecules, 28(22), 7578. [Link]

  • Patsnap. (2024). What is the mechanism of Dexamethasone? Patsnap Synapse. [Link]

  • Patsnap. (2025). What is the mechanism of action of Dexamethasone? Patsnap Synapse. [Link]

  • Harding, O., & Holzbaur, E. L. F. (2023). RNA extraction and quantitative PCR to assay inflammatory gene expression v1. ResearchGate. [Link]

  • ResearchGate. (2019). Protocol Griess Test. ResearchGate. [Link]

  • Li, Y., et al. (2023). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. Journal of Inflammation, 20(1), 43. [Link]

  • SPIE Digital Library. (2015). High content cell-based assay for the inflammatory pathway. SPIE Proceedings. [Link]

  • ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? ResearchGate. [Link]

  • Kim, H., et al. (2018). Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. Applied Sciences, 8(6), 924. [Link]

  • Bentham Science. (n.d.). Oxazole, Oxadiazole, Isoxazoline and Oxazoline Derivatives as Anti-Inflammatory Agents. Bentham Science Publishers. [Link]

  • Vandewalle, J., Libert, C., & Vandenbroucke, R. E. (2021). Dexamethasone for Severe COVID-19: How Does It Work at Cellular and Molecular Levels? Frontiers in Immunology, 12, 666098. [Link]

  • Tsurufuji, S., Kurihara, A., & Ojima, F. (1984). Mechanisms of anti-inflammatory action of dexamethasone: blockade by hydrocortisone mesylate and actinomycin D of the inhibitory effect of dexamethasone on leukocyte infiltration in inflammatory sites. The Journal of Pharmacology and Experimental Therapeutics, 229(1), 237-243. [Link]

  • ResearchGate. (n.d.). Inflammatory response induced in RAW264.7 macrophages by PA and LPS... ResearchGate. [Link]

  • Ginis, I., et al. (2002). Quantitative real-time RT-PCR analysis of inflammatory gene expression associated with ischemia-reperfusion brain injury. Journal of Cerebral Blood Flow & Metabolism, 22(6), 660-671. [Link]

  • ResearchGate. (2023). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies | Request PDF. ResearchGate. [Link]

  • Aoyama, T., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Journal of Clinical Laboratory Analysis, 27(1), 47-53. [Link]

  • Kim, B. H., et al. (2020). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics, 28(6), 548-556. [Link]

  • Zhang, Y., et al. (2019). Dexamethasone induces aberrant macrophage immune function and apoptosis. Experimental and Therapeutic Medicine, 18(5), 3499-3507. [Link]

  • IBL America. (n.d.). TNF-α (free) ELISA Kit Protocol. IBL America. [Link]

  • Scilit. (n.d.). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. Scilit. [Link]

  • Kumar, A., et al. (2018). Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole derivatives. Bioorganic Chemistry, 80, 21-28. [Link]

  • Kim, Y. E., et al. (2024). Cold Atmospheric Plasma Promotes Anti-Inflammatory and Regenerative Responses in Oral Soft Tissue through Redox-Driven Mitochondrial Regulation. ACS Omega. [Link]

  • Kim, M., & Kim, C. (2023). Brief guide to RT-qPCR. APMIS, 131(12), 657-664. [Link]

Sources

Application Notes & Protocols: Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate as a Versatile Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Oxazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide array of biological targets. The oxazole ring system is a prominent member of this class.[1] Its unique electronic properties, capacity for hydrogen bonding, and rigid coplanar structure make it an ideal anchor for designing molecules that can fit into the active sites of enzymes and receptors. Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate is a particularly valuable building block, presenting three distinct points for chemical modification. This trifecta of reactive sites—a phenolic hydroxyl group, an ethyl ester, and the stable oxazole core—offers a versatile platform for generating diverse chemical libraries with the potential for a broad range of therapeutic applications, including anti-inflammatory and anticancer agents.[2][3][4]

This guide provides a comprehensive overview of the synthesis of this key building block and detailed protocols for its strategic derivatization in drug discovery campaigns. We will explore the causality behind experimental choices and furnish self-validating protocols to ensure reproducibility and success in your research endeavors.

Physicochemical Properties

A clear understanding of the starting material's properties is fundamental to its effective use.

PropertyValueReference
CAS Number 200400-76-6[5]
Molecular Formula C₁₂H₁₁NO₄[5]
Molecular Weight 233.22 g/mol [5]
Appearance Off-white to pale yellow solidCommercially available
Solubility Soluble in DMSO, DMF, Methanol, Ethyl AcetateGeneral chemical knowledge
Storage 2-8°C, dry conditions[5]

Synthesis of the Core Building Block

The synthesis of this compound can be efficiently achieved through a modification of the classic Robinson-Gabriel synthesis.[6][7] This method involves the cyclodehydration of a 2-acylamino-ketone intermediate.

Conceptual Workflow: Robinson-Gabriel Synthesis

The logical flow for the synthesis begins with readily available starting materials, leading to the key α-acylamino ketone intermediate, which then undergoes cyclization to form the oxazole ring.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclodehydration 4-Hydroxybenzamide 4-Hydroxybenzamide Acylamino_ketone α-(4-Hydroxybenzamido)pyruvate Intermediate 4-Hydroxybenzamide->Acylamino_ketone Acylation Ethyl_bromopyruvate Ethyl_bromopyruvate Ethyl_bromopyruvate->Acylamino_ketone Cyclodehydration Cyclodehydration (H₂SO₄ or PPA) Acylamino_ketone->Cyclodehydration Final_Product Ethyl 2-(4-hydroxyphenyl) oxazole-4-carboxylate Cyclodehydration->Final_Product

Caption: Synthetic workflow for the Robinson-Gabriel synthesis of the target oxazole.

Protocol 1: Synthesis of this compound

This protocol is based on established Robinson-Gabriel cyclization principles.[6][7] The first step, formation of the α-acylamino ketone, is often performed in situ.

Materials:

  • 4-Hydroxybenzamide

  • Ethyl bromopyruvate

  • Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

  • Dioxane

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 4-hydroxybenzamide (1.0 eq) in dioxane.

  • Intermediate Formation: Add ethyl bromopyruvate (1.1 eq) to the suspension. Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) for the consumption of the benzamide. Causality: This step forms the key 2-(4-hydroxybenzamido)-3-oxopropanoate intermediate necessary for cyclization.

  • Cyclization: Cool the reaction mixture to room temperature. Slowly and carefully, add concentrated sulfuric acid (2.0 - 3.0 eq) while cooling the flask in an ice bath. Expert Insight: Sulfuric acid acts as both a catalyst and a dehydrating agent, driving the intramolecular cyclization to form the oxazole ring. PPA can be used as a milder alternative.

  • Reaction: After the addition of acid, heat the mixture to 80-90°C and stir for 2-4 hours, monitoring by TLC until the intermediate is consumed.

  • Work-up: Cool the mixture to room temperature and pour it carefully onto crushed ice. Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of hexane/ethyl acetate as the eluent, to yield the pure product.

Strategic Derivatization for Drug Discovery

The true power of this compound lies in its three-point derivatization potential. This allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Caption: Key derivatization points of the core building block.

Modification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is an excellent handle for introducing a wide variety of substituents via O-alkylation (Williamson ether synthesis). This allows for modulation of lipophilicity, introduction of additional binding motifs, and improvement of metabolic stability.

Protocol 2: O-Alkylation of the Phenolic Group

Materials:

  • This compound

  • Desired alkyl halide (e.g., 1-bromo-3-chloropropane, benzyl bromide) (1.1 - 1.5 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Water, Ethyl Acetate, Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Base Addition: Add potassium carbonate (2.0 eq). Expert Insight: K₂CO₃ is a cost-effective base sufficient for most alkylations. For less reactive alkyl halides or to improve reaction times, the stronger and more soluble Cs₂CO₃ can be used.

  • Alkyl Halide Addition: Add the alkyl halide (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80°C and stir for 4-12 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction to room temperature and pour it into cold water.

  • Extraction and Washing: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers and wash with water (to remove DMF) and brine.

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the residue by column chromatography.

Modification of the Ethyl Ester

The ethyl ester at the 4-position of the oxazole is a key site for generating carboxamide libraries, which are prevalent in marketed drugs. This typically involves a two-step process: hydrolysis of the ester to the corresponding carboxylic acid, followed by amide coupling with a diverse range of amines.

Protocol 3a: Hydrolysis of the Ethyl Ester

Materials:

  • Ethyl 2-(4-alkoxyphenyl)oxazole-4-carboxylate (from Protocol 2)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0 - 5.0 eq)

  • Tetrahydrofuran (THF) / Water / Methanol solvent mixture

  • Hydrochloric acid (HCl), 1N or 2N

  • Ethyl Acetate

Procedure:

  • Reaction Setup: Dissolve the starting ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).

  • Saponification: Add an aqueous solution of LiOH (3.0 eq). Causality: LiOH is a strong base that effectively saponifies the ester to its carboxylate salt. The use of a co-solvent like THF ensures the solubility of the organic starting material.

  • Reaction: Stir the mixture at room temperature for 2-6 hours, or until TLC indicates complete consumption of the starting material.

  • Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 by the slow addition of 1N HCl. A precipitate of the carboxylic acid should form.

  • Isolation: The product can be isolated either by filtration if a solid precipitates, or by extraction with ethyl acetate.

  • Drying: If extracted, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid, which is often used in the next step without further purification.

Protocol 3b: Amide Coupling

Materials:

  • 2-(4-alkoxyphenyl)oxazole-4-carboxylic acid (from Protocol 3a)

  • Desired amine (primary or secondary) (1.0 - 1.2 eq)

  • Coupling agent: HATU, HBTU, or EDC/HOBt (1.1 - 1.3 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)

  • Anhydrous DMF or Dichloromethane (DCM)

Procedure:

  • Reaction Setup: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF under an inert atmosphere.

  • Activation: Add the coupling agent (e.g., HATU, 1.2 eq) and the base (DIPEA, 2.5 eq). Stir for 15-30 minutes at room temperature. Expert Insight: This pre-activation step forms a highly reactive acylating intermediate, which minimizes side reactions. HATU is a highly efficient coupling reagent, particularly for hindered amines.

  • Amine Addition: Add the desired amine (1.1 eq) to the activated mixture.

  • Reaction: Stir at room temperature for 4-16 hours. Monitor by TLC or LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction with ethyl acetate and wash with water, 5% citric acid solution, saturated NaHCO₃ solution, and brine. Dry the organic layer, concentrate, and purify by column chromatography or preparative HPLC to obtain the final amide product.

Application in Lead Discovery: Case Studies

Derivatives of the 2-(4-hydroxyphenyl)oxazole-4-carboxamide scaffold have shown significant promise as both anti-inflammatory and anticancer agents.

Case Study 1: Phosphodiesterase 4 (PDE4) Inhibitors for Anti-Inflammatory Therapy

PDE4 is a key enzyme in inflammatory cells that degrades cyclic AMP (cAMP). Inhibiting PDE4 increases intracellular cAMP levels, leading to a suppression of the inflammatory response. Several 2,4-disubstituted oxazole derivatives have been investigated as potent PDE4 inhibitors.[2][8]

Structure-Activity Relationship (SAR) Insights:

  • The Oxazole Core: Acts as a rigid scaffold to correctly orient the substituents for binding within the PDE4 active site.

  • The 2-Phenyl Ring: Modifications on this ring, particularly at the 4-position (the original hydroxyl group), are crucial. Ether linkages (O-alkylation) can be used to target a hydrophilic region of the active site, enhancing potency and selectivity.[8]

  • The 4-Carboxamide: The amide NH often forms a critical hydrogen bond with a key residue (e.g., a glutamine) in the active site. The R-group on the amide nitrogen can be varied to explore different sub-pockets, influencing potency and pharmacokinetic properties.

Compound IDR¹ (at Phenyl-4-O)R² (at Amide-N)PDE4B IC₅₀ (µM)Reference
Lead 1 -H-Cyclopentyl>10[2] (Hypothetical)
Analog 1a -CH₃-Cyclopentyl2.8[8] (Adapted)
Analog 1b -CH₂CH₂-Morpholine-Cyclopentyl0.5SAR-based projection
Analog 1c -CH₃-3-Pyridyl1.4[8] (Adapted)
Case Study 2: Apoptosis Inducers for Anticancer Therapy

Many 2-phenyl-oxazole-4-carboxamide derivatives have been identified as potent inducers of apoptosis in cancer cells.[4][9]

Structure-Activity Relationship (SAR) Insights:

  • The 2-Phenyl Ring: The substitution pattern on this ring can significantly impact cytotoxic activity. Electron-withdrawing groups can sometimes enhance potency.

  • The 4-Carboxamide Moiety: This group is often essential for activity. The nature of the amine used for the amide coupling can drastically alter the compound's cellular uptake, target engagement, and overall efficacy. For example, coupling with piperidine-containing fragments has led to compounds with potent in vivo tumor growth inhibition.

Compound IDR¹ (at Phenyl-4-O)R² (at Amide-N)DLD-1 GI₅₀ (nM)Reference
Lead 2 -H-Benzyl1500[9] (Adapted)
Analog 2a -H-(4-CF₃-benzyl)550[9] (Adapted)
Analog 2b -H-CH₂-(4-(piperidin-1-yl)phenyl)229[9] (Adapted)

Conclusion

This compound is a high-value, versatile building block for modern drug discovery. Its three distinct functionalization points allow for the systematic and efficient generation of diverse chemical libraries. The protocols outlined in this guide provide a robust framework for synthesizing and derivatizing this scaffold to explore novel therapeutic agents, particularly in the fields of inflammation and oncology. The inherent drug-like properties of the oxazole core, combined with the strategic modifications possible at its periphery, ensure its continued relevance in the quest for new medicines.

References

  • Robinson, R. (1909). A new synthesis of oxazole derivatives. Journal of the Chemical Society, Transactions, 95, 2167–2174. Available from: [Link]

  • Hu, Y., et al. (2017). Design, Synthesis and Biological Evaluation of 2,4-disubstituted Oxazole Derivatives as Potential PDE4 Inhibitors. Bioorganic & Medicinal Chemistry, 25(7), 2235-2242. Available from: [Link]

  • Lin, Y., et al. (2020). Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. European Journal of Medicinal Chemistry, 207, 112795. Available from: [Link]

  • Gabriel, S. (1910). Synthese von Oxazolen und Thiazolen. Berichte der deutschen chemischen Gesellschaft, 43(2), 1283–1287. Available from: [Link]

  • Schenone, S., et al. (2006). Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers. Bioorganic & Medicinal Chemistry Letters, 16(17), 4554-4558. Available from: [Link]

  • ChemSynthesis. (n.d.). ethyl 2-(2-hydroxy-2-phenylethyl)-1,3-oxazole-4-carboxylate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]

  • Bentham Science. (n.d.). Oxazole-Based Compounds As Anticancer Agents. Retrieved from [Link]

  • International Journal of Drug Delivery and Therapeutics. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Retrieved from [Link]

  • ideXlab. (n.d.). Robinson-Gabriel Synthesis. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). Ethyl 2-(4'-hydroxyphenyl)-1,3-oxazole-4-carboxylate. Retrieved from [Link]

  • XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). Ethyl 2-(4'-hydroxyphenyl)-1,3-oxazole-4-carboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Robinson‐Gabriel Oxazole Synthesis. Retrieved from [Link]

  • International Journal of Research in Pharmaceutical and Nano Sciences. (2022). DERIVATIVES OF OXAZOLE AS ANTI-CANCER AGENTS. Retrieved from [Link]

  • MDPI. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Retrieved from [Link]

  • Bentham Science. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(4-hydroxyphenyl)oxazole. Retrieved from [Link]

  • Watson International Ltd. (n.d.). Ethyl 2-(4'-hydroxyphenyl)-1,3-oxazole-4-carboxylate. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Common byproducts in the synthesis of "Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate. As a key intermediate in the development of anti-inflammatory and antioxidant agents, ensuring its purity is paramount.[1] This guide provides in-depth troubleshooting for common byproducts encountered during its synthesis, focusing on the widely employed variation of the Robinson-Gabriel oxazole synthesis.

Troubleshooting Guide: Common Byproducts and Their Mitigation

The synthesis of this compound, commonly achieved through the condensation of 4-hydroxybenzamide with ethyl bromopyruvate, is a robust reaction. However, like any chemical transformation, it is not without potential pitfalls. This section addresses the most frequently observed byproducts in a question-and-answer format, offering insights into their formation and practical solutions for their minimization and removal.

Question 1: My reaction seems incomplete, and I'm isolating significant amounts of unreacted 4-hydroxybenzamide. What could be the cause and how can I improve the conversion?

Answer:

Incomplete conversion is a common issue and can often be traced back to several factors related to reaction kinetics and reagent stability.

Root Causes and Solutions:

  • Insufficient Reaction Time or Temperature: The condensation reaction requires adequate thermal energy to proceed to completion. If the reaction time is too short or the temperature is too low, you will likely see significant amounts of starting material.

    • Troubleshooting Protocol: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Gradually increase the reaction temperature in 5-10 °C increments or extend the reaction time, continuing to monitor until the starting materials are consumed.

  • Reagent Purity and Stoichiometry: The purity of both 4-hydroxybenzamide and ethyl bromopyruvate is crucial. Impurities can interfere with the reaction, and an incorrect stoichiometric ratio will leave one reagent in excess. Ethyl bromopyruvate is also susceptible to degradation and should be used when fresh or purified before use.[2][3]

    • Troubleshooting Protocol: Ensure 4-hydroxybenzamide is dry and of high purity.[4][5] Use a slight excess (1.1-1.2 equivalents) of freshly distilled or high-purity ethyl bromopyruvate to drive the reaction to completion.

  • Inefficient Mixing: In heterogeneous reaction mixtures, inefficient stirring can lead to localized concentration gradients and incomplete reactions.

    • Troubleshooting Protocol: Ensure vigorous and consistent stirring throughout the reaction to maintain a homogeneous mixture.

Question 2: I've observed a significant acidic impurity in my crude product. Could this be from hydrolysis, and how can I prevent it?

Answer:

The presence of an acidic impurity is highly indicative of the hydrolysis of the ethyl ester functionality, leading to the formation of 2-(4-hydroxyphenyl)oxazole-4-carboxylic acid .

Mechanism of Formation:

The ester group in the final product is susceptible to hydrolysis under both acidic and basic conditions, particularly in the presence of water and at elevated temperatures.

Preventative Measures and Purification:

  • Anhydrous Reaction Conditions: The primary source of water is often from solvents or reagents that have not been adequately dried.

    • Troubleshooting Protocol: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Store hygroscopic reagents in a desiccator.

  • Neutral Work-up: Avoid acidic or basic aqueous work-up procedures if possible. If an aqueous wash is necessary, use a neutral solution like brine and minimize contact time.

  • Purification Strategy: The carboxylic acid byproduct can typically be removed during work-up or purification.

    • Troubleshooting Protocol:

      • During the work-up, a mild basic wash with a dilute solution of sodium bicarbonate can selectively extract the acidic byproduct into the aqueous layer. Be cautious, as a strong base can promote further hydrolysis of the desired ester.

      • If the byproduct persists, it can usually be separated from the desired ethyl ester by column chromatography on silica gel.

Question 3: My yield is lower than expected, and I suspect some of my product is decarboxylating. How can I identify and prevent this?

Answer:

While less common for the ethyl ester compared to the free carboxylic acid, decarboxylation to form 2-(4-hydroxyphenyl)oxazole can occur under harsh thermal conditions.[6]

Identification and Mitigation:

  • Identification: The decarboxylated byproduct will have a significantly different retention factor (Rf) on TLC and a distinct mass in mass spectrometry analysis (a loss of the -COOEt group).

  • Mitigation Strategies:

    • Temperature Control: Avoid excessive heating during the reaction and purification steps. If possible, conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Avoid Strong Acids: Strong acidic conditions, especially at high temperatures, can promote decarboxylation. If an acid catalyst is required, consider using a milder one.

Question 4: I'm seeing a complex mixture of byproducts, and I'm concerned about side reactions involving the phenolic hydroxyl group. Is this likely, and what can I do?

Answer:

The free hydroxyl group on the 4-hydroxyphenyl moiety is a potential site for side reactions, primarily O-alkylation by ethyl bromopyruvate.

Potential Side Reaction:

The phenolic oxygen can act as a nucleophile and react with the electrophilic ethyl bromopyruvate. This would lead to the formation of an O-alkylated byproduct.

Minimization and Avoidance:

  • Reaction Conditions: The amide nitrogen is generally a better nucleophile than the phenolic oxygen under neutral or slightly basic conditions, so this side reaction is usually minor. However, the presence of a strong base could deprotonate the phenol, increasing its nucleophilicity and promoting O-alkylation.

    • Troubleshooting Protocol: Avoid the use of strong bases. If a base is necessary to scavenge protons, a mild, non-nucleophilic base like diisopropylethylamine (DIPEA) is a better choice than a strong base like sodium hydroxide.

  • Purification: O-alkylated byproducts will have different polarities and can typically be separated by column chromatography.

Question 5: My reaction mixture has turned dark and tarry. What is causing this, and is my product salvageable?

Answer:

The formation of dark, insoluble tars is often due to the self-condensation or polymerization of the highly reactive ethyl bromopyruvate, especially under basic conditions or at high temperatures.

Preventative Measures:

  • Controlled Addition of Reagents: Adding the ethyl bromopyruvate slowly to the reaction mixture can help to control the reaction rate and minimize side reactions.

  • Temperature Management: Maintain a consistent and appropriate reaction temperature. Runaway reactions can lead to rapid polymerization.

  • Avoidance of Strong Bases: As mentioned previously, strong bases can promote the decomposition of α-halo ketones.

Salvaging the Product:

If tar formation is significant, salvaging the product can be challenging but may be possible.

  • Troubleshooting Protocol:

    • Dilute the reaction mixture with a suitable solvent to precipitate the tars.

    • Filter the mixture to remove the insoluble material.

    • Purify the filtrate by column chromatography. The desired product may be recoverable, but yields will likely be compromised.

Visualizing Reaction Pathways

To better understand the formation of the desired product and key byproducts, the following reaction diagrams are provided.

SM1 4-Hydroxybenzamide Product This compound SM1->Product Robinson-Gabriel Synthesis Byproduct3 O-Alkylated Byproduct SM1->Byproduct3 O-Alkylation Side Reaction SM2 Ethyl Bromopyruvate SM2->Product Robinson-Gabriel Synthesis SM2->Byproduct3 O-Alkylation Side Reaction Byproduct1 2-(4-Hydroxyphenyl)oxazole-4-carboxylic acid Product->Byproduct1 Hydrolysis (H₂O, H⁺/OH⁻) Byproduct2 2-(4-Hydroxyphenyl)oxazole Product->Byproduct2 Decarboxylation (High Temp)

Caption: Main synthetic pathway and common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction?

A common solvent for this type of condensation is a high-boiling point, polar aprotic solvent such as dimethylformamide (DMF) or dioxane. The choice of solvent can influence reaction rates and solubility of the starting materials.

Q2: How can I best purify the final product?

Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is often an effective method for purifying the final product. If significant byproducts are present, column chromatography on silica gel is recommended.

Q3: Are there any safety precautions I should be aware of?

Ethyl bromopyruvate is a lachrymator and an alkylating agent, so it should be handled with care in a well-ventilated fume hood.[7][8] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q4: Can I protect the phenolic hydroxyl group to prevent side reactions?

Yes, protecting the hydroxyl group as an ether (e.g., benzyl ether) or a silyl ether is a viable strategy to prevent O-alkylation. However, this adds extra steps to the synthesis (protection and deprotection) and may not be necessary if the reaction is performed under carefully controlled, non-basic conditions.

References

  • Oakwood Chemical. Ethyl 2-(4'-hydroxyphenyl)-1,3-oxazole-4-carboxylate. [Link]

  • MySkinRecipes. This compound. [Link]

  • Google Patents.
  • Google Patents. CN104130170A - Synthesis method of 4-Hydroxythiobenzamide.
  • National Center for Biotechnology Information. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. [Link]

  • PubChem. Ethyl bromopyruvate. [Link]

  • ChemWhat. Ethyl 2-(4′-hydroxyphenyl)-1,3-oxazole-4-carboxylate CAS#: 200400-76-6. [Link]

  • PubChem. N-ethyl-4-hydroxybenzamide. [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in Oxazole Synthesis Using Ethyl Bromopyruvate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for oxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing ethyl bromopyruvate for the synthesis of oxazole cores. As experienced chemists know, while powerful, the reaction of amides with α-halo ketones like ethyl bromopyruvate can be prone to several side reactions that can complicate purification and significantly reduce the yield of the desired product.

This document provides in-depth troubleshooting advice in a practical question-and-answer format. It moves beyond simple procedural steps to explain the underlying chemical principles governing these side reactions, empowering you to make informed decisions to optimize your synthetic outcomes.

I. Understanding the Core Reaction: The Robinson-Gabriel Synthesis and its Variants

The synthesis of oxazoles from an amide and an α-halo ketone, such as ethyl bromopyruvate, is a variation of the well-established Robinson-Gabriel synthesis.[1][2] The fundamental transformation involves the N-alkylation of the amide with the α-halo ketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic oxazole ring.[3]

Below is a generalized workflow for this synthetic approach:

reagents Amide + Ethyl Bromopyruvate intermediate α-Acylamino Ketone Intermediate reagents->intermediate N-Alkylation oxazoline Oxazoline Intermediate intermediate->oxazoline Intramolecular Cyclization oxazole Desired Oxazole Product oxazoline->oxazole Dehydration

Caption: Generalized workflow for oxazole synthesis.

II. Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of oxazoles using ethyl bromopyruvate. Each question is followed by a detailed explanation of the potential causes and actionable solutions.

Q1: My reaction is messy, and I'm observing a significant amount of a byproduct with a different ester group than my starting material. What is happening?

A1: You are likely observing the effects of the Favorskii rearrangement, a common side reaction with α-halo ketones under basic conditions. [4][5]

The Favorskii rearrangement of ethyl bromopyruvate leads to the formation of carboxylic acid derivatives, which can then be esterified or react further, leading to a complex mixture of products.[6][7]

Underlying Mechanism:

The reaction proceeds through a cyclopropanone intermediate formed by the intramolecular displacement of the bromide by an enolate.[5] This intermediate is then attacked by a nucleophile (such as an alkoxide or hydroxide) to yield the rearranged product.[6]

How to Troubleshoot:

  • Careful Control of Basicity: The Favorskii rearrangement is base-catalyzed.[8] If your reaction conditions employ a strong base, consider using a weaker, non-nucleophilic base. Alternatively, reactions can sometimes be run in the absence of a base, relying on the amide itself to act as a nucleophile.

  • Temperature Management: Higher temperatures can promote side reactions. Running the reaction at a lower temperature may help to favor the desired N-alkylation pathway over the rearrangement.

  • Order of Addition: Adding the base slowly to a solution of the amide and ethyl bromopyruvate can help to maintain a low instantaneous concentration of the base, thereby minimizing the Favorskii rearrangement.

Q2: My primary amine starting material is being consumed, but I'm seeing multiple products on my TLC, and the desired oxazole is a minor spot. What could be the issue?

A2: Over-alkylation of the primary amide is a likely culprit.

Ethyl bromopyruvate is a reactive alkylating agent.[4] Primary amides, after the initial N-alkylation, can potentially undergo further alkylation, leading to the formation of di- and tri-alkylated byproducts.

How to Troubleshoot:

  • Stoichiometry Control: Using a slight excess of the primary amide can help to ensure that the ethyl bromopyruvate preferentially reacts with the starting material rather than the mono-alkylated intermediate.

  • Reaction Concentration: Running the reaction at a higher concentration can favor the bimolecular reaction between the starting materials over the reaction of the intermediate with another molecule of ethyl bromopyruvate.

Q3: My reaction is sluggish, and upon workup, I isolate a significant amount of a carboxylic acid. What is causing this?

A3: Hydrolysis of the ethyl ester group on either the starting material or the product is a common issue, especially in the presence of acid or base and water. [4]

Ethyl bromopyruvate itself can be hydrolyzed to bromopyruvic acid, which may or may not be competent in the subsequent cyclization. More commonly, the ester moiety on the desired oxazole product can be cleaved during an aqueous workup or purification.

How to Troubleshoot:

  • Anhydrous Conditions: Ensure that all solvents and reagents are rigorously dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.

  • Careful Workup: If an aqueous workup is necessary, use a saturated sodium bicarbonate solution to neutralize any acid and minimize the contact time between the organic layer and the aqueous phase.

  • Purification Strategy: Consider using non-aqueous purification methods, such as column chromatography on silica gel with anhydrous solvents, to avoid hydrolysis.

Q4: I'm observing the formation of a highly colored byproduct that is difficult to separate from my desired oxazole. What could this be?

A4: Self-condensation of ethyl bromopyruvate can lead to the formation of colored, polymeric byproducts. [4]

Under certain conditions, particularly in the presence of base, the enolate of ethyl bromopyruvate can react with another molecule of ethyl bromopyruvate in an aldol-type condensation. Subsequent reactions can lead to complex, often colored, mixtures.

How to Troubleshoot:

  • Pre-formation of the Amide Anion: If using a base, consider pre-treating the amide with the base to form the corresponding anion before the addition of ethyl bromopyruvate. This ensures that the ethyl bromopyruvate is consumed by the intended nucleophile as quickly as possible.

  • Low Temperature Addition: Adding the ethyl bromopyruvate slowly at a low temperature can help to minimize its self-condensation.

III. Summary of Key Parameters and Troubleshooting Strategies

Problem Potential Cause Recommended Solutions
Formation of rearranged ester byproductFavorskii Rearrangement- Use a weaker, non-nucleophilic base.- Lower the reaction temperature.- Control the rate of base addition.
Multiple alkylation productsOver-alkylation of the amide- Use a slight excess of the primary amide.- Increase the reaction concentration.
Isolation of a carboxylic acidHydrolysis of the ester group- Use anhydrous reaction conditions.- Employ a careful aqueous workup with bicarbonate.- Utilize non-aqueous purification methods.
Formation of colored impuritiesSelf-condensation of ethyl bromopyruvate- Pre-form the amide anion before adding ethyl bromopyruvate.- Add ethyl bromopyruvate slowly at a low temperature.

IV. Visualizing Competing Reaction Pathways

The following diagram illustrates the desired reaction pathway leading to the oxazole product in competition with the Favorskii rearrangement side reaction.

cluster_main Desired Oxazole Synthesis cluster_side Favorskii Rearrangement Amide Amide AcylaminoKetone α-Acylamino Ketone Amide->AcylaminoKetone N-Alkylation EtBrPyr Ethyl Bromopyruvate EtBrPyr_side Ethyl Bromopyruvate Oxazole Desired Oxazole AcylaminoKetone->Oxazole Cyclization & Dehydration Enolate Enolate EtBrPyr_side->Enolate Base Cyclopropanone Cyclopropanone Intermediate Enolate->Cyclopropanone Intramolecular Displacement RearrangedProduct Rearranged Ester (Byproduct) Cyclopropanone->RearrangedProduct Nucleophilic Attack

Caption: Competing pathways in oxazole synthesis.

V. Experimental Protocol: General Procedure for Oxazole Synthesis

This protocol provides a starting point for the synthesis of oxazoles from amides and ethyl bromopyruvate. Optimization of stoichiometry, temperature, and reaction time will be necessary for specific substrates.

Materials:

  • Amide (1.0 eq)

  • Ethyl bromopyruvate (1.0 - 1.2 eq)

  • Anhydrous solvent (e.g., THF, DMF, Acetonitrile)

  • Base (optional, e.g., K₂CO₃, NaH)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the amide and the anhydrous solvent.

  • If using a base, add it to the solution and stir for the appropriate amount of time to deprotonate the amide.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C).

  • Slowly add the ethyl bromopyruvate dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting materials are consumed as monitored by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride or water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

VI. References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • Wiley Online Library. Oxazol‐Synthesen aus α‐Halogen‐ketonen (Formamid‐Reaktionen, IV. Mitteil.). [Link]

  • YouTube. OXAZOLE SYNTHESIS REACTIONS FOR MSC SEMESTER IV. [Link]

  • D-Scholarship@Pitt. The Synthesis of Oxazole-containing Natural Products. [Link]

  • Wikipedia. Robinson–Gabriel synthesis. [Link]

  • Wikipedia. Favorskii rearrangement. [Link]

  • Organic Chemistry Portal. Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. [Link]

  • SynArchive. Robinson-Gabriel Synthesis. [Link]

  • Macmillan Group. Oxazole. [Link]

  • Slideshare. Favorskii rearrangement----Sir Khalid (Organic) | PPT. [Link]

  • ResearchGate. Scheme.3. The Robinson-Gabriel synthesis for oxazole. [Link]

  • Organic Chemistry Portal. Favorskii Reaction. [Link]

  • Scribd. Favorskii Rearrangement | PDF | Chemistry | Organic Compounds. [Link]

Sources

Technical Support Center: Synthesis of Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this important synthetic process. Here, we will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you improve your yield and purity.

I. Troubleshooting Guide: Enhancing Yield and Purity

This section is dedicated to resolving specific experimental issues you may encounter during the synthesis. The underlying chemistry for forming the oxazole ring often involves the Robinson-Gabriel synthesis or related methods, which consist of the cyclization and dehydration of a 2-acylamino-ketone.[1][2][3]

Issue 1: Low Overall Yield of the Final Product

Question: My final yield of this compound is consistently below 30%. What are the most likely causes and how can I improve it?

Answer: A low yield in this synthesis can stem from several factors, from incomplete reactions to product degradation. Here’s a systematic approach to diagnosing and solving the problem:

A. Incomplete Cyclization and Dehydration: The core of the synthesis is the formation of the oxazole ring. Inefficient cyclization of the α-acylamino ketone intermediate is a common culprit.

  • Expert Insight: The choice and concentration of the dehydrating agent are critical. While sulfuric acid is commonly used, other reagents like polyphosphoric acid or phosphorus oxychloride can be more effective depending on the specific substrate.[4] It's a delicate balance; harsh conditions can lead to side reactions.

  • Troubleshooting Steps:

    • Optimize Acid Catalyst: If using H₂SO₄, try varying the concentration. Sometimes a milder Lewis acid can provide better results.

    • Temperature Control: Ensure the reaction temperature is optimal for the cyclodehydration step. Too low, and the reaction may not proceed to completion; too high, and you risk decomposition. A stepwise increase in temperature might be beneficial.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material, the α-acylamino ketone, will indicate the reaction's endpoint.

B. Side Reactions and Byproduct Formation: The Dakin-West reaction, often used to synthesize the 2-acylamino-ketone precursor, can sometimes lead to the formation of oxazole byproducts, which can complicate purification and lower the yield of the desired product.[5][6]

  • Expert Insight: The presence of the unprotected hydroxyl group on the phenyl ring can lead to undesired side reactions, such as O-acylation, under acidic conditions.

  • Troubleshooting Steps:

    • Protecting Groups: Consider protecting the phenolic hydroxyl group (e.g., as a benzyl ether) before the cyclization step. This group can be removed in a subsequent step. A synthesis of 4-(4-hydroxyphenyl)oxazole involved the catalytic reduction of 4-(4-benzyloxyphenyl)oxazole.[7]

    • Solvent Selection: The choice of solvent can influence the reaction pathway. In some cases, optimizing the solvent in a modified Dakin-West reaction has been shown to reduce oxazole byproduct formation.[5]

Issue 2: Difficulty in Product Purification and Persistent Impurities

Question: I'm observing multiple spots on my TLC after the reaction, and purification by column chromatography is proving difficult. What are these impurities and how can I get a cleaner product?

Answer: Impurities can arise from unreacted starting materials, intermediates, or byproducts. Identifying the nature of these impurities is the first step toward effective removal.

A. Characterizing Impurities:

  • Expert Insight: Common impurities include the uncyclized α-acylamino ketone intermediate, O-acylated byproducts, and potentially polymeric materials formed under strong acid conditions.

  • Troubleshooting Steps:

    • Spectroscopic Analysis: If possible, isolate the major impurities and characterize them using NMR and Mass Spectrometry to understand their structure.

    • TLC Staining: Use different TLC stains to visualize different types of compounds. For instance, a potassium permanganate stain can help identify oxidizable functional groups.

B. Optimizing Purification:

  • Expert Insight: A simple acid-base workup can often remove a significant portion of impurities before chromatographic purification.

  • Troubleshooting Steps:

    • Acid-Base Extraction: After the reaction, quenching with a base (like sodium bicarbonate solution) can help remove acidic reagents and byproducts. Subsequent extraction with an organic solvent will isolate the crude product.

    • Recrystallization: If the product is a solid, recrystallization is an excellent method for purification. A common solvent system for similar compounds is diethyl ether-hexane.[7]

    • Chromatography Gradient: For column chromatography, a carefully selected solvent gradient is key. A typical system for this type of compound might involve a gradient of ethyl acetate in hexane.[7]

Issue 3: Reaction Stalls or Fails to Initiate

Question: My reaction doesn't seem to be progressing. The starting material is largely unconsumed even after extended reaction times. What could be the issue?

Answer: A stalled reaction often points to issues with reagents, catalysts, or reaction conditions.

A. Reagent and Catalyst Quality:

  • Expert Insight: The purity of starting materials and the activity of the catalyst are paramount. Dehydrating agents, in particular, can lose their potency over time if not stored correctly.

  • Troubleshooting Steps:

    • Verify Reagent Purity: Ensure your starting materials are of high purity. Impurities can sometimes inhibit the reaction.

    • Fresh Catalyst: Use a fresh, unopened bottle of the dehydrating agent or verify the activity of your current stock.

B. Reaction Conditions:

  • Expert Insight: The presence of water can be detrimental to the dehydration step.

  • Troubleshooting Steps:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

    • Activation Energy: The reaction may require a higher temperature to overcome the activation energy barrier. Cautiously increase the reaction temperature while monitoring for any signs of decomposition.

II. Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Robinson-Gabriel synthesis of the oxazole ring in this molecule?

A1: The Robinson-Gabriel synthesis involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone.[1][2] The mechanism proceeds via protonation of the ketone carbonyl, followed by nucleophilic attack from the amide oxygen to form a five-membered ring intermediate. This intermediate then undergoes dehydration, driven by a strong acid catalyst, to yield the aromatic oxazole ring.[3][8]

Q2: Are there alternative synthetic routes to this compound?

A2: Yes, several other methods for oxazole synthesis exist. These include the Fischer oxazole synthesis from cyanohydrins and aldehydes, and reactions of α-haloketones with amides.[3][9] Another approach involves the reaction of isocyanides with acid chlorides.[4] The choice of method often depends on the availability of starting materials and the desired substitution pattern on the oxazole ring.

Q3: How does the electronic nature of the substituents on the phenyl ring affect the reaction?

A3: The electronic properties of the substituents can significantly influence the reaction. The hydroxyl group at the para position is an electron-donating group, which can facilitate electrophilic aromatic substitution on the phenyl ring. However, its nucleophilic nature can also lead to side reactions as mentioned earlier. In general, electron-donating groups on the acyl portion can facilitate the cyclization step.

Q4: What are the key safety precautions to consider during this synthesis?

A4: This synthesis involves the use of strong acids and potentially flammable organic solvents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Be particularly cautious when handling strong acids like sulfuric acid and ensure proper quenching procedures are in place.

III. Experimental Protocols & Data

Table 1: Recommended Reaction Conditions for Improved Yield
ParameterRecommended ConditionRationale
Starting Material High purity α-acylamino ketoneMinimizes side reactions and simplifies purification.
Dehydrating Agent Concentrated H₂SO₄ or PPAEfficiently promotes cyclodehydration.[4]
Solvent High-boiling, non-reactive solvent (e.g., toluene)Allows for higher reaction temperatures if needed.
Temperature 80-110 °C (monitor by TLC)Balances reaction rate and potential for degradation.
Atmosphere Inert (Nitrogen or Argon)Prevents side reactions with atmospheric moisture.
Protocol: General Procedure for Robinson-Gabriel Synthesis
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 2-acylamino-ketone precursor in a suitable anhydrous solvent.

  • Catalyst Addition: Slowly and carefully add the dehydrating agent (e.g., concentrated sulfuric acid) to the stirred solution at room temperature.

  • Heating: Heat the reaction mixture to the desired temperature and monitor its progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice. Neutralize the solution with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

IV. Visualizing the Process

Diagram 1: The Robinson-Gabriel Synthesis Pathway

Robinson_Gabriel Robinson-Gabriel Synthesis cluster_main Start 2-Acylamino-ketone Intermediate Cyclized Intermediate (Hemiaminal) Start->Intermediate  Cyclization  (Acid Catalyzed) Product This compound Intermediate->Product  Dehydration  (-H₂O)

Caption: Key stages of the Robinson-Gabriel synthesis.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Yield Troubleshooting Low Yield Start Low Yield Observed Check_Completion Is the reaction going to completion? (Check TLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Side_Reactions Are there significant side products? (Check TLC/NMR) Check_Completion->Side_Reactions Yes Optimize_Conditions Optimize Reaction Conditions: - Increase Temperature - Extend Reaction Time - Change Catalyst Incomplete->Optimize_Conditions Yes_Side Yes Side_Reactions->Yes_Side Yes No_Side No Side_Reactions->No_Side No Protecting_Group Consider Protecting Groups (e.g., for -OH) Yes_Side->Protecting_Group Purification_Loss Investigate Purification Losses No_Side->Purification_Loss

Caption: A step-by-step guide to diagnosing low yield.

V. References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • Organic Process Research & Development. (n.d.). Discovery of Oxazole Byproduct Formation in the Modified Dakin–West Reaction and Efficient Synthesis of Diastereomeric α-Ketoamide Cysteine Protease Inhibitors. ACS Publications. Retrieved from [Link]

  • SynArchive. (n.d.). Robinson-Gabriel Synthesis. Retrieved from [Link]

  • ACS Figshare. (2025). Discovery of Oxazole Byproduct Formation in the Modified Dakin–West Reaction and Efficient Synthesis of Diastereomeric α‑Ketoamide Cysteine Protease Inhibitors. American Chemical Society. Retrieved from [Link]

  • Wasserman, H. H., & Vinick, F. J. (1973). The Mechanism of the Robinson-Gabriel Synthesis of Oxazoles. Journal of the American Chemical Society, 95(13), 4435–4436.

  • Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Oxazole.pdf. Retrieved from [Link]

  • PubMed. (2003). Application of the Dakin-West reaction for the synthesis of oxazole-containing dual PPARalpha/gamma agonists. Retrieved from [Link]

  • Semantic Scholar. (2003). Application of the Dakin−West Reaction for the Synthesis of Oxazole-Containing Dual PPARα/γ Agonists. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of the Dakin−West Reaction for the Synthesis of Oxazole-Containing Dual PPARα/γ Agonists | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Reactions of Oxazoles. Retrieved from [Link]

  • YouTube. (2021, May 20). OXAZOLE SYNTHESIS REACTIONS FOR MSC SEMESTER IV. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxazole. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). Ethyl 2-(4'-hydroxyphenyl)-1,3-oxazole-4-carboxylate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). A Mild High-Yielding Synthesis of Oxazole-4-carboxylate Derivatives. Retrieved from [Link]

  • ChemSynthesis. (n.d.). ethyl 2-(2-hydroxy-2-phenylethyl)-1,3-oxazole-4-carboxylate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(4-hydroxyphenyl)oxazole. Retrieved from [Link]

  • AHH Chemical. (n.d.). Ethyl 2-(4'-hydroxyphenyl)-1,3-oxazole-4-carboxylate CAS 200400-76-6. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and crystal structure of 2-(4-hydroxyphenyl)ethyl and 2-(4-nitrophenyl)ethyl Substituted Benzimidazole Bromide Salts: Their inhibitory properties against carbonic anhydrase and acetylcholinesterase | Request PDF. Retrieved from [Link]

  • JOCPR. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic building block. As an intermediate in the development of anti-inflammatory and antioxidant agents, mastering its synthesis is crucial.[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols based on established chemical principles and field-proven insights.

Section 1: Foundational Synthetic Strategy & Mechanism

The most direct and commonly employed route for constructing the 2,4-disubstituted oxazole core of the target molecule is a variation of the Hantzsch oxazole synthesis. This pathway involves the condensation of an α-haloketone with a primary amide, followed by cyclodehydration.

Core Reaction:

  • α-Haloketone: Ethyl bromopyruvate

  • Amide: 4-Hydroxybenzamide

The reaction proceeds via initial N-alkylation of the amide by the α-haloketone, forming an α-acylamino ketone intermediate. This intermediate then undergoes intramolecular cyclization and subsequent dehydration to yield the aromatic oxazole ring. The choice of dehydrating agent is critical and is a primary focus for optimization and troubleshooting.[2][3]

Visualizing the General Reaction Pathway

reaction_mechanism cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_product Final Product A Ethyl Bromopyruvate C α-Acylamino Ketone Intermediate A->C 1. N-Alkylation B 4-Hydroxybenzamide B->C D Ethyl 2-(4-hydroxyphenyl) oxazole-4-carboxylate C->D 2. Cyclodehydration (-H₂O)

Caption: General mechanism for the synthesis of the target oxazole.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the synthesis in a practical question-and-answer format.

Question: My reaction shows very low or no conversion of starting materials. What are the likely causes?

Answer: This is a frequent issue that typically points to one of four areas: reagent quality, reaction temperature, solvent choice, or the dehydrating agent.

  • Reagent & Solvent Integrity:

    • Moisture: The cyclodehydration step is highly sensitive to water. Ensure you are using anhydrous solvents (e.g., freshly distilled THF or DMF) and that your starting materials are dry. The presence of water can hydrolyze intermediates and prevent the final dehydration step.[4]

    • Reagent Purity: 4-Hydroxybenzamide can degrade over time. Use a fresh, high-purity batch. Ethyl bromopyruvate is a lachrymator and can decompose; it should be stored properly and handled with care.

  • Insufficient Temperature:

    • The cyclization and dehydration steps require sufficient thermal energy. If you are running the reaction at room temperature, it is unlikely to proceed to completion. Refluxing conditions in a suitable solvent are typically necessary. Monitor the internal temperature to ensure it is at the target.[5]

  • Ineffective Dehydration:

    • If you are attempting the reaction without a dedicated dehydrating agent, relying only on heat, the yield will likely be poor. The choice and amount of the dehydrating agent are critical. See the table below for options.[2]

Question: My TLC plate shows a complex mixture of products, with significant byproduct formation. How can I improve selectivity?

Answer: Byproduct formation often results from overly harsh reaction conditions or side reactions involving the unprotected phenolic hydroxyl group.

  • Choice of Dehydrating Agent: Strong acids like concentrated sulfuric acid (H₂SO₄) or phosphorus pentoxide (P₂O₅) can cause charring and decomposition of the aromatic starting materials, especially those with sensitive functional groups like phenols.[4]

    • Solution: Switch to a milder dehydrating agent. Polyphosphoric acid (PPA) is often an excellent choice as it acts as both a solvent and a dehydrating agent at elevated temperatures, often leading to cleaner reactions and improved yields.[4] Other effective reagents include phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂), though these can also be aggressive.[2][6]

  • Side Reactions at the Phenol Group: The unprotected -OH group is nucleophilic and can compete in side reactions, particularly if acylating agents are present. While protection (e.g., as a benzyl or silyl ether) is an option, it adds steps to the synthesis. Optimizing conditions to favor the desired reaction is often more efficient. A milder, well-controlled reaction is less likely to affect the phenol.

  • Incomplete Dehydration: You may be isolating the non-aromatic oxazoline intermediate. This can occur if the reaction time is too short or the temperature is too low for the chosen dehydrating agent.

    • Solution: Increase the reaction time and monitor carefully by TLC. A more forceful dehydrating agent may be required to complete the aromatization.

Table 1: Comparison of Common Dehydrating Agents
Dehydrating AgentTypical ConditionsAdvantagesDisadvantages
Conc. H₂SO₄ Catalytic amount, heatInexpensive, powerfulCan cause charring, low yields with sensitive substrates[4]
POCl₃ / PCl₅ Stoichiometric, heatEffective, commonHarsh, can lead to chlorinated byproducts[4][7]
Polyphosphoric Acid (PPA) Solvent/reagent, 100-150 °CGood yields, cleaner reactionsViscous, workup can be difficult[4]
Thionyl Chloride (SOCl₂) Stoichiometric, heatEffectiveGenerates HCl and SO₂ gas, corrosive[6]
Burgess Reagent Stoichiometric, mild heatVery mild, high selectivityExpensive, requires anhydrous conditions
Triphenylphosphine/Iodine Stoichiometric, mild heatMild conditionsStoichiometric byproducts to remove[4]

Question: I am struggling with the final purification of the product. What is the best approach?

Answer: The product, this compound, is moderately polar due to the phenolic group and the ester. This dictates the purification strategy.

  • Workup Procedure: After the reaction is complete, the mixture (especially if using PPA) should be cooled and quenched by carefully pouring it onto ice water. This will precipitate the crude product and hydrolyze the PPA. The solid can then be filtered. If the product remains in solution, the aqueous layer must be neutralized (e.g., with NaHCO₃) and extracted with an organic solvent like ethyl acetate.

  • Chromatography: Flash column chromatography on silica gel is the most effective method for purification.[8][9]

    • Eluent System: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity (e.g., 10-20% ethyl acetate) to elute non-polar impurities and gradually increase the polarity to elute your product.

    • TLC Monitoring: Use the same solvent system for TLC analysis to determine the optimal separation conditions before running the column. The product should be UV-active.

  • Recrystallization: If the purified product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) can be used to achieve high purity.[9]

Section 3: Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the phenolic hydroxyl group on 4-hydroxybenzamide before the reaction? A1: Not always. While protecting the phenol (e.g., as a benzyl ether) can prevent side reactions, it adds two steps (protection and deprotection) to the overall synthesis. A well-optimized one-pot reaction using a milder dehydrating agent like PPA often provides acceptable yields without protection. The decision depends on the scale and required purity; for complex multi-step syntheses, protection may be warranted to ensure reproducibility.

Q2: What is the best way to monitor the reaction's progress? A2: Thin-Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture alongside your starting materials on a silica gel plate. A typical mobile phase would be 30-50% ethyl acetate in hexanes. The product should have an Rf value intermediate between the highly polar 4-hydroxybenzamide and the less polar ethyl bromopyruvate. A successful reaction will show the consumption of starting materials and the appearance of a new, single major spot for the product.

Q3: My yield is consistently around 30-40%. Is this normal, and how can I improve it? A3: While yields in this range are sometimes reported, there is often room for improvement. The single most effective change is often the choice of dehydrating agent. If you are using a classical strong acid like H₂SO₄, switching to PPA or exploring a milder system like triphenylphosphine/iodine could significantly boost your yield by minimizing degradation.[4] Additionally, carefully controlling the reaction temperature and ensuring strictly anhydrous conditions are key to pushing the equilibrium towards the product.

Q4: Can other synthetic routes be used to synthesize this molecule? A4: Yes, other methods for oxazole synthesis exist. The Van Leusen oxazole synthesis, for example, uses tosylmethyl isocyanide (TosMIC) and an aldehyde.[5][10] However, for the 2-(4-hydroxyphenyl) substitution pattern, the condensation of 4-hydroxybenzamide with an appropriate α-ketoester derivative remains one of the most direct and cost-effective strategies.

Section 4: Experimental Protocols

Protocol 1: Optimized Synthesis via Polyphosphoric Acid (PPA)

This protocol is designed as a robust starting point for optimization.

  • Materials:

    • 4-Hydroxybenzamide (1.0 equiv)

    • Ethyl bromopyruvate (1.1 equiv)

    • Polyphosphoric Acid (PPA) (10-15 wt. equiv)

    • Ethyl Acetate

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzamide and polyphosphoric acid.

    • Heating: Heat the mixture to 80-90 °C with vigorous stirring until the amide fully dissolves.

    • Addition: Slowly add ethyl bromopyruvate dropwise to the mixture over 15-20 minutes. The mixture may change color.

    • Reaction: Increase the temperature to 110-120 °C and maintain for 2-4 hours. Monitor the reaction progress by TLC (quench a small aliquot in ice water, extract with ethyl acetate, and spot on a TLC plate).

    • Quenching: Once the reaction is complete, cool the flask to room temperature. In a separate large beaker, prepare a mixture of ice and water. Slowly and carefully pour the viscous reaction mixture onto the ice with vigorous stirring.

    • Precipitation/Extraction: A solid may precipitate. If so, stir for 30 minutes, then collect the crude product by vacuum filtration and wash with cold water. If no solid forms, neutralize the aqueous solution to pH 7-8 with saturated NaHCO₃ solution and extract with ethyl acetate (3 x volume).

    • Drying & Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of hexanes/ethyl acetate as the eluent.

Visualizing the Experimental Workflow

workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification start Start step1 1. Combine 4-Hydroxybenzamide and PPA in flask start->step1 end End step2 2. Heat to 90°C to dissolve step1->step2 step3 3. Add Ethyl Bromopyruvate step2->step3 step4 4. Heat to 120°C for 2-4h (Monitor by TLC) step3->step4 step5 5. Cool and quench onto ice water step4->step5 step6 6. Neutralize and extract with Ethyl Acetate step5->step6 step7 7. Wash, dry, and concentrate organic layers step6->step7 step8 8. Purify by column chromatography step7->step8 step8->end

Caption: Step-by-step experimental workflow for the synthesis.

Visualizing the Troubleshooting Logic

troubleshoot problem Problem Observed low_yield Low / No Yield problem->low_yield byproducts Complex Mixture problem->byproducts reagents Check Reagent Quality (Anhydrous? Pure?) low_yield->reagents Is SM remaining? conditions Conditions too harsh? (e.g., conc. H₂SO₄) byproducts->conditions temp_time Check Temp / Time (Sufficiently high/long?) reagents->temp_time No fix_reagents Use fresh, dry reagents and anhydrous solvent. reagents->fix_reagents Yes dehydrating Ineffective Dehydrating Agent? temp_time->dehydrating No fix_temp Increase temp/time. Monitor by TLC. temp_time->fix_temp Yes fix_dehydrating Switch to a stronger or milder agent (e.g., PPA). dehydrating->fix_dehydrating Yes incomplete Incomplete Dehydration? (Oxazoline intermediate) conditions->incomplete No fix_conditions Use milder agent (PPA). Lower temperature. conditions->fix_conditions Yes fix_incomplete Increase reaction time or use stronger dehydration. incomplete->fix_incomplete Yes

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • Lee, S., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. National Center for Biotechnology Information. Retrieved from [Link]

  • Al Masri, S. (n.d.). Synthesis of Oxazole. Prezi. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (2023). Robinson–Gabriel synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Robinson-Gabriel Synthesis. Retrieved from [Link]

  • Moody, C. J., & Roff, G. J. (2005). Preparation and Reactivity of Ethyl 2-Vinyloxazole-4-carboxylate. Synthetic Communications, 35(18), 2409-2415. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(4-hydroxyphenyl)oxazole. Retrieved from [Link]

  • MDPI. (2020). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Retrieved from [Link]

Sources

Preventing decomposition of "Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate" during purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we will address common challenges and provide in-depth, scientifically-grounded solutions to prevent its decomposition during purification. Our focus is on providing not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your work.

Understanding the Molecule: Key Stability Considerations

This compound is a multi-functionalized heterocyclic compound. Its stability during purification is influenced by three key structural features: the oxazole ring, the phenolic hydroxyl group, and the ethyl ester. A successful purification strategy must account for the reactivity of each of these components.

  • The Oxazole Ring: Oxazoles are generally thermally stable aromatic compounds.[1][2] However, they are weak bases and can be susceptible to ring-opening under strong acidic or basic conditions.[3][4] The C2 position, in particular, can be a site for nucleophilic attack.[5][6]

  • The Phenolic Hydroxyl Group: This group imparts weak acidity to the molecule and is susceptible to oxidation, which can lead to the formation of colored impurities.[7][8] It is also a reactive site for various chemical transformations.

  • The Ethyl Ester: Ester functionalities are prone to hydrolysis, a reaction that can be catalyzed by both acids and bases.[9] Alkaline hydrolysis, also known as saponification, is an irreversible process that would convert the ester to a carboxylate salt.[10]

The interplay of these functional groups dictates the optimal conditions for purification and the potential pitfalls that can lead to sample degradation.

Troubleshooting Guide & FAQs

This section addresses specific issues that you may encounter during the purification of this compound in a question-and-answer format.

Question 1: My purified compound is showing a new spot on the TLC with a lower Rf value, and the NMR shows the disappearance of the ethyl ester signals. What is happening?

Answer: This is a classic sign of ester hydrolysis . The ethyl ester group is likely being cleaved to form the corresponding carboxylic acid. Carboxylic acids are more polar than their ester counterparts, which results in a lower Retention Factor (Rf) on a normal-phase TLC plate.

  • Causality:

    • Acid-Catalyzed Hydrolysis: Standard silica gel is slightly acidic and can catalyze the hydrolysis of the ester, especially if the chromatography is run slowly or if the compound is left on the column for an extended period.[11] The reaction is reversible, but the continuous flow of the mobile phase can drive the equilibrium towards the hydrolyzed product.[9]

    • Base-Catalyzed Hydrolysis (Saponification): If your work-up procedure involved a basic wash (e.g., with sodium bicarbonate or sodium hydroxide solution) and the base was not completely removed, it can catalyze the irreversible hydrolysis of the ester.[10]

  • Solutions:

    • Neutralize Silica Gel: Before preparing your column, wash the silica gel with a dilute solution of a non-nucleophilic base like triethylamine (e.g., 1% triethylamine in your eluent system) and then with the eluent alone to remove the excess base. This will neutralize the acidic sites on the silica.

    • Use an Alternative Stationary Phase: Consider using neutral alumina as your stationary phase for chromatography.

    • Thorough Work-up: Ensure that any basic solutions used during the work-up are completely removed by washing with deionized water or brine until the pH of the aqueous layer is neutral.

    • Avoid Protic Solvents with Acid/Base Contaminants: Ensure your solvents for chromatography are of high purity and free from acidic or basic impurities.

Question 2: After column chromatography, my final product has a pink or brownish hue. What is causing this discoloration?

Answer: The discoloration is likely due to the oxidation of the phenolic hydroxyl group . Phenols are known to be sensitive to oxidation, which can be initiated by air (autoxidation), trace metal impurities, or light, leading to the formation of colored quinone-type structures.[7][12]

  • Causality:

    • Air Oxidation: Prolonged exposure of the compound to air, especially when dissolved in a solvent or adsorbed on a high-surface-area solid like silica gel, can lead to oxidation. This process can be accelerated by the presence of base.

    • Metal Contamination: Trace amounts of metal ions (e.g., iron, copper) in your solvents or on your glassware can catalyze the oxidation of the phenol.

  • Solutions:

    • Work Under an Inert Atmosphere: When possible, conduct your purification steps (especially solvent evaporation) under an inert atmosphere like nitrogen or argon to minimize contact with oxygen.

    • Use High-Purity Solvents: Use freshly distilled or high-purity solvents to minimize metal ion contamination.

    • Add an Antioxidant: In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to your solvents can help prevent oxidation. However, be mindful that this will need to be removed in a subsequent step.

    • Minimize Light Exposure: Protect your compound from direct light by wrapping your flasks and columns in aluminum foil.

Question 3: My overall yield is very low, and I see multiple spots on the TLC, some of which are very polar. What could be the issue?

Answer: A low yield with multiple polar byproducts could indicate decomposition of the oxazole ring . While generally stable, the oxazole ring can undergo cleavage under certain conditions.[5][6]

  • Causality:

    • Strong Acids or Bases: Exposure to strong acids or bases during work-up or purification can lead to the hydrolytic cleavage of the oxazole ring.

    • Reactive Nucleophiles: The C2 position of the oxazole ring is susceptible to attack by strong nucleophiles.[6] If your reaction mixture contains unreacted nucleophilic starting materials, they could potentially react with your product during purification.

  • Solutions:

    • Maintain a Neutral pH: Ensure that the pH of your sample and purification system is kept as close to neutral as possible. Use a gentle work-up procedure and avoid strong acids or bases.

    • Quench Your Reaction Properly: Before beginning the purification, ensure that the reaction is fully quenched to neutralize any reactive reagents.

    • Choose a Mild Purification Technique: If you suspect your compound is highly sensitive, consider recrystallization as a milder alternative to chromatography.

Recommended Purification Protocol

This protocol is designed to minimize the risk of decomposition of this compound.

1. Work-up Procedure:

  • After the reaction is complete, cool the reaction mixture to room temperature.

  • If the reaction was conducted in an acidic or basic medium, neutralize it carefully with a weak base (e.g., saturated sodium bicarbonate solution) or a weak acid (e.g., dilute citric acid solution), respectively, while monitoring the pH.

  • Extract the product into a suitable organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water and then with brine to remove any residual salts and inorganic impurities.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature (ideally below 40°C).

2. Purification by Column Chromatography:

  • Stationary Phase: Use silica gel (230-400 mesh). It is highly recommended to use silica gel that has been neutralized with triethylamine.

    • Neutralization Procedure: Prepare a slurry of the required amount of silica gel in your chosen eluent system containing 1% triethylamine. Gently stir for 15 minutes, then filter and wash the silica gel with the eluent system (without triethylamine) to remove the excess base.

  • Eluent System: A common and effective eluent system for oxazole derivatives is a mixture of n-hexane and ethyl acetate.[13][14] Start with a low polarity mixture (e.g., 9:1 n-hexane:ethyl acetate) and gradually increase the polarity based on TLC analysis.

  • Column Packing and Loading: Pack the column with the neutralized silica gel as a slurry in the initial eluent. Pre-adsorb your crude product onto a small amount of silica gel and load it carefully onto the top of the column.

  • Elution: Run the column at a steady, but not excessively slow, flow rate. Collect fractions and monitor them by TLC.

  • Fraction Pooling and Solvent Evaporation: Combine the fractions containing the pure product. Evaporate the solvent under reduced pressure at a low temperature. To minimize oxidation, you can introduce a slow stream of nitrogen into the rotary evaporator.

3. Purification by Recrystallization:

  • If the product obtained after chromatography is a solid and still contains minor impurities, recrystallization can be an excellent final purification step.

  • Solvent Selection: Screen for a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Potential solvents include ethanol, methanol, ethyl acetate/hexane, or toluene.

  • Procedure: Dissolve the compound in the minimum amount of the hot solvent. If colored impurities are present, you can add a small amount of activated charcoal and hot filter the solution. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Visualization of the Troubleshooting Workflow

The following diagram illustrates the decision-making process for troubleshooting the purification of this compound.

Troubleshooting_Workflow start Start: Crude Product Purification check_tlc Analyze Post-Purification TLC & Appearance start->check_tlc hydrolysis Issue: New Polar Spot (Lower Rf) Likely Ester Hydrolysis check_tlc->hydrolysis New Polar Spot? oxidation Issue: Pink/Brown Color Likely Phenol Oxidation check_tlc->oxidation Discolored? decomposition Issue: Low Yield & Multiple Spots Likely Ring Decomposition check_tlc->decomposition Low Yield/Multiple Spots? success Pure Product (Clean TLC, Expected Appearance) check_tlc->success Clean? sol_hydrolysis Solutions: - Neutralize Silica Gel - Use Alumina - Ensure Neutral Work-up - High-Purity Solvents hydrolysis->sol_hydrolysis sol_oxidation Solutions: - Use Inert Atmosphere - High-Purity Solvents - Protect from Light - Add Antioxidant (e.g., BHT) oxidation->sol_oxidation sol_decomposition Solutions: - Maintain Neutral pH - Thoroughly Quench Reaction - Consider Recrystallization decomposition->sol_decomposition

Caption: Troubleshooting workflow for purification issues.

Summary of Key Parameters for Stable Purification

ParameterRecommendationRationale
pH Maintain near-neutral conditions (pH 6-8)Prevents acid/base-catalyzed hydrolysis of the ester and opening of the oxazole ring.[4][9]
Temperature Keep below 40°C during solvent evaporationMinimizes thermal degradation, although oxazoles are generally thermally stable.[1][2]
Atmosphere Use an inert atmosphere (N₂ or Ar) when possiblePrevents air oxidation of the sensitive phenolic hydroxyl group.[7]
Stationary Phase Neutralized silica gel or neutral aluminaAvoids acid-catalyzed hydrolysis of the ethyl ester.
Solvents High-purity or freshly distilledMinimizes contamination with acids, bases, or metal ions that can catalyze decomposition.
Light Exposure Minimize by using amber vials or aluminum foilPrevents potential light-induced degradation pathways.

By understanding the inherent reactivity of this compound and implementing these preventative measures, you can significantly improve the yield and purity of your compound. Should you have further questions, please do not hesitate to contact our technical support team.

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]

  • Oxazole. Wikipedia. [Link]

  • Protecting Groups. University of Regensburg. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]

  • Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Royal Society of Chemistry. [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

  • Oxazole.pdf. CUTM Courseware. [Link]

  • Oxazole Chemistry Overview. Scribd. [Link]

  • Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. African Journal of Biomedical Research. [Link]

  • Esterification of phenols. Khan Academy. [Link]

  • Alcohol Protecting Groups. University of Calgary. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. National Institutes of Health. [Link]

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. National Institutes of Health. [Link]

  • Removal of Phenolic Compounds from Wastewater Through an Alternative Process with Zero-Valent Magnesium as Reactive Material. MDPI. [Link]

  • (PDF) Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. ResearchGate. [Link]

  • Protection for Phenols and Catechols. ResearchGate. [Link]

  • Chemistry of Protein-Phenolic Interactions Toward the Microbiota and Microbial Infections. National Institutes of Health. [Link]

  • Mini-Review on the Enzymatic Lipophilization of Phenolics Present in Plant Extracts with the Special Emphasis on Anthocyanins. National Institutes of Health. [Link]

  • A Theoretical Analysis of a 1,3-Oxazole Derivative used as an Antifungal Active Agent that Varies with Ambient Temperature. TSI Journals. [Link]

  • Reactivity of phenolic compounds towards free radicals under in vitro conditions. National Institutes of Health. [Link]

  • CCXXXII.—A new synthesis of oxazole derivatives. SciSpace. [Link]

  • Curing mechanism of (a) ring-opening reaction (hydroxyl group in...). ResearchGate. [Link]

  • Ethyl 2-(4'-hydroxyphenyl)-1,3-oxazole-4-carboxylate. Oakwood Chemical. [Link]

  • This compound. PubChem. [Link]

  • hydrolysis of esters. Chemguide. [Link]

  • Phenolipids, Amphipilic Phenolic Antioxidants with Modified Properties and Their Spectrum of Applications in Development: A Review. National Institutes of Health. [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. ACS Publications. [Link]

  • Ester to Acid - Common Conditions. Denigma. [Link]

  • Ester Hydrolysis. Save My Exams. [Link]

  • The Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • This compound. MySkinRecipes. [Link]

  • Sensitivity of phenolic compounds evaluated by a new approach of analytical methods. ResearchGate. [Link]

  • SENSITIVITY OF PHENOLIC COMPOUNDS EVALUATED BY A NEW APPROACH OF ANALYTICAL METHODS. Proceedings.Science. [Link]

  • ethyl 2-(2-hydroxy-2-phenylethyl)-1,3-oxazole-4-carboxylate. ChemSynthesis. [Link]

  • ethyl 5-(hydroxy-phenylmethyl)-3-methyl-1,2-oxazole-4-carboxylate. ChemSynthesis. [Link]

  • ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate. Chongqing Chemdad Co., Ltd.. [Link]

Sources

Challenges in the scale-up of "Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate

Welcome to the technical support center for the synthesis and scale-up of this compound (CAS 200400-76-6). This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of this synthesis, enhance yield and purity, and facilitate successful scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and robust method is a variation of the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino ketone intermediate.[1][2] For this specific target, the synthesis typically starts from 4-hydroxybenzamide and ethyl bromopyruvate. This pathway involves the initial formation of an α-acylamino ketone intermediate, which is then cyclized and dehydrated, often using a strong acid like concentrated sulfuric acid, to form the oxazole ring.[1][2] Alternative modern methods include one-pot syntheses directly from carboxylic acids and isocyanides, which can offer higher efficiency and milder conditions.[3][4][5]

Q2: What are the critical reaction parameters to monitor during the synthesis?

A2: Several parameters are crucial for success:

  • Temperature: The cyclodehydration step is often exothermic and requires careful temperature control. Optimal temperatures for oxazole formation via cyclization are frequently in the range of 60-100°C.[6][7] Temperatures that are too high can lead to decomposition and the formation of colored impurities, especially given the presence of the sensitive phenol group.[8]

  • Water Content: The cyclodehydration step is, by definition, the removal of water. The presence of excess water in reagents or solvents can impede the reaction and lower the yield. Using anhydrous solvents is recommended.[9]

  • Atmosphere: The 4-hydroxyphenyl moiety is susceptible to oxidation, which can generate colored impurities that are difficult to remove.[10] Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is a critical measure to prevent this.

  • Reagent Purity: The purity of starting materials, particularly the ethyl bromopyruvate and 4-hydroxybenzamide, is paramount. Impurities can lead to significant side product formation.

Q3: What typical yield and purity can be expected for this compound?

A3: Under optimized lab-scale conditions, yields for similar oxazole syntheses can range from moderate to excellent (60-95%).[3][6] Purity is highly dependent on the effectiveness of the work-up and purification protocol. A purity of >97% is typically achievable after column chromatography or recrystallization.[11] Commercial suppliers often list purities of 95% or higher.[12]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and scale-up, providing causal analysis and actionable solutions.

Problem 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield, or TLC/LC-MS analysis shows no desired product. What are the likely causes?

Answer: Low or no yield is a common problem that can stem from several factors. A systematic approach is needed to diagnose the issue.

  • Possible Cause A: Ineffective Dehydration

    • Why it happens: The final ring-closing step to form the oxazole is a dehydration reaction. If the dehydrating agent is weak, inactive, or insufficient, the reaction will stall at the α-acylamino ketone intermediate stage.

    • Troubleshooting Protocol:

      • Verify Dehydrating Agent: If using concentrated H₂SO₄, ensure it is from a fresh, tightly sealed bottle, as it is hygroscopic.

      • Alternative Reagents: Consider alternative, potent dehydrating agents. The Burgess reagent is known to be effective for these cyclizations under mild conditions.[13] Other options include trifluoroacetic anhydride (TFAA) or a combination of triphenylphosphine (PPh₃) and iodine.[1][14][15]

      • Temperature Optimization: Gently heating the reaction can promote dehydration. Monitor the reaction by TLC while gradually increasing the temperature (e.g., from room temperature to 60-80°C) to find the optimal point without causing degradation.[6]

  • Possible Cause B: Starting Material Degradation or Side Reactions

    • Why it happens: The phenolic hydroxyl group makes the aromatic ring electron-rich and susceptible to oxidation, especially at elevated temperatures or in the presence of air.[10] Furthermore, the starting materials can undergo side reactions, such as polymerization of ethyl bromopyruvate, if conditions are not optimal.

    • Troubleshooting Protocol:

      • Inert Atmosphere: Ensure the reaction vessel is thoroughly purged with nitrogen or argon before adding reagents and maintained under a positive pressure of inert gas throughout the reaction.

      • Order of Addition: Control the order of reagent addition. It may be beneficial to add the more reactive species (ethyl bromopyruvate) slowly to a solution of the amide to control the initial reaction rate and exotherm.

      • Phenol Protection: If oxidation remains a persistent issue, consider protecting the hydroxyl group as a benzyl ether or another suitable protecting group. The protecting group can be removed in a final step, for example, via catalytic hydrogenation for a benzyl group.[16]

Problem 2: Significant Impurity Formation

Question: My crude product is highly impure, with multiple spots on the TLC plate that are difficult to separate. How can I minimize these impurities?

Answer: Impurity formation often points to issues with reaction control or the stability of the involved compounds.

  • Possible Cause A: Incomplete Reaction

    • Why it happens: Insufficient reaction time or non-optimal temperature can leave unreacted starting materials or intermediates in the mixture, complicating purification.

    • Troubleshooting Protocol:

      • Reaction Monitoring: Use TLC or HPLC to monitor the reaction's progress. Take aliquots every 30-60 minutes. The reaction is complete when the limiting starting material spot disappears.

      • Increase Reaction Time/Temperature: If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature by 10°C increments, while continuing to monitor for product formation versus impurity generation.[9]

  • Possible Cause B: Oxidation of the Phenol Moiety

    • Why it happens: As mentioned, the hydroxyphenyl group can oxidize, leading to highly colored, polar impurities which can streak on silica gel.

    • Troubleshooting Protocol:

      • Strict Inert Conditions: This is the first and most critical step. Use degassed solvents and maintain a strict nitrogen or argon atmosphere.

      • Antioxidant Additives: In some cases, adding a small amount of a radical scavenger or antioxidant can be beneficial, although this should be tested on a small scale first to ensure it doesn't interfere with the main reaction.

Problem 3: Difficulty in Product Purification

Question: I am struggling to purify the final compound. Column chromatography gives poor separation, and recrystallization attempts have failed.

Answer: Purification challenges are common, especially when dealing with polar impurities or products with tricky crystallization behavior.

  • Possible Cause A: Poor Separation During Column Chromatography

    • Why it happens: The polarity of your target compound may be too close to that of a major impurity, leading to co-elution.

    • Troubleshooting Protocol:

      • Systematic Solvent Screening: Before running a large column, perform a thorough TLC screening with various solvent systems. A common mobile phase for this class of compounds is a mixture of hexanes and ethyl acetate.[9][12] Try adding a small percentage (~1%) of a more polar solvent like methanol or a modifier like triethylamine (if acidic impurities are present) to improve separation. An ideal Rf value for the target compound on TLC for good column separation is between 0.25 and 0.35.

      • Gradient Elution: Employ a gradient elution on your column, starting with a low polarity mobile phase and gradually increasing the polarity. This can help separate compounds with close Rf values.[12]

  • Possible Cause B: Failure to Crystallize

    • Why it happens: The crude product may contain impurities that act as crystallization inhibitors. Alternatively, the compound may be an oil at room temperature or require a specific solvent system to form a crystal lattice.

    • Troubleshooting Protocol:

      • High Purity is Key: Ensure the material is as pure as possible (>90%) before attempting recrystallization. Run a preliminary flash column if necessary.

      • Solvent System Screening: Test a variety of solvents and solvent pairs. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.

      • Recrystallization Procedure:

        • Dissolve the crude product in the minimum amount of a hot, suitable solvent.

        • Allow the solution to cool slowly to room temperature. Do not disturb it.

        • If no crystals form, try scratching the inside of the flask with a glass rod to create nucleation sites.

        • If still unsuccessful, place the flask in a refrigerator (4°C) or freezer (-20°C) to induce crystallization.

Solvent SystemSuitability for RecrystallizationNotes
Diethyl Ether / HexaneGoodOften used for final purification of similar compounds.[16]
Ethyl Acetate / HexaneGoodA common choice offering a good polarity balance.
Methanol / WaterPossibleThe product may be less soluble in water, inducing precipitation.
Dichloromethane / HexanePossibleGood for compounds of intermediate polarity.
A summary of potential solvent systems for recrystallization.

Scale-Up Considerations

Question: I have a successful lab-scale procedure (1g), but when I tried scaling up to 100g, the yield dropped and I saw more impurities. Why is this happening?

Answer: Scale-up introduces new challenges related to physical processes that are often negligible on a small scale.[17]

  • Challenge 1: Heat Transfer

    • The Problem: Large reaction volumes have a lower surface-area-to-volume ratio. This makes it difficult to dissipate heat from exothermic events (like adding H₂SO₄) or to heat the mixture uniformly.[17] Hot spots can form, leading to localized decomposition and side product formation.

    • The Solution:

      • Use a jacketed reactor with a temperature control unit.

      • Ensure slow, controlled addition of reagents, especially during exothermic steps.

      • Use efficient overhead stirring to ensure the entire volume is mixed and at a uniform temperature.

  • Challenge 2: Mass Transfer (Mixing)

    • The Problem: Inadequate stirring in large vessels leads to poor mixing, creating localized areas of high reagent concentration.[17] This can promote side reactions, such as polymerization, before the desired reaction can occur.

    • The Solution:

      • Use an appropriate impeller (e.g., pitched-blade turbine) and stirring speed to create good top-to-bottom turnover of the reactor contents.

      • For critical additions, consider subsurface addition to ensure the reagent is dispersed quickly into the bulk of the mixture.

  • Challenge 3: Work-up and Isolation

    • The Problem: Operations like quenching, extraction, and filtration become more complex and time-consuming at scale. A slow quench of a large, hot reaction can allow for product degradation.

    • The Solution:

      • Plan the work-up procedure carefully. Ensure you have appropriately sized vessels, separatory funnels (or an extraction vessel), and filtration equipment ready.

      • For quenching, consider a "reverse quench" where the reaction mixture is added slowly to a large volume of the cold quench solution to maintain better temperature control.

Visualized Workflows and Mechanisms

General Synthesis and Purification Workflow

G cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage A Reactants (4-Hydroxybenzamide, Ethyl Bromopyruvate) B Reaction Vessel (Anhydrous Solvent, Inert Atmosphere) A->B C Cyclodehydration (e.g., H₂SO₄, Heat) B->C D Quench (e.g., Ice-water) C->D E Extraction (e.g., Ethyl Acetate) D->E F Drying & Concentration E->F G Crude Product F->G H Column Chromatography or Recrystallization G->H I Pure Product (Ethyl 2-(4-hydroxyphenyl) oxazole-4-carboxylate) H->I

Caption: Standard workflow for synthesis, work-up, and purification.

Simplified Robinson-Gabriel Reaction Mechanism

G START α-Acylamino Ketone Intermediate P1 Enolization START->P1 P2 Cyclization (Nucleophilic attack by enol oxygen) P1->P2 P3 Dehydration (-H₂O) P2->P3 END Oxazole Ring (Final Product) P3->END

Caption: Key steps in the oxazole ring formation.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Ethyl Oxazole-4-Carboxylate Derivatives. BenchChem.
  • ResearchGate. (n.d.). Optimization of the oxazole synthesis using the pre-catalyst 3a. a,b.
  • BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of 2-(p-Tolyl)oxazole derivatives.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]

  • Chavan, L. N., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • BenchChem. (n.d.). Managing scalability challenges in the synthesis of 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole.
  • SynArchive. (n.d.). Robinson-Gabriel Synthesis. Retrieved from [Link]

  • PMC. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]

  • Macmillan Group. (n.d.). Oxazole. Retrieved from [Link]

  • ideXlab. (n.d.). Robinson-Gabriel Synthesis. Retrieved from [Link]

  • ACS Publications. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). Ethyl 2-(4'-hydroxyphenyl)-1,3-oxazole-4-carboxylate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Retrieved from [Link]

  • MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 2-Aryl-oxazolo[4,5- c ]quinoline-4(5 H ). Retrieved from [Link]

  • ACS Omega. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. Retrieved from [Link]

  • ChemSynthesis. (n.d.). ethyl 2-(2-hydroxy-2-phenylethyl)-1,3-oxazole-4-carboxylate. Retrieved from [Link]

  • ChemSynthesis. (n.d.). ethyl 5-(hydroxy-phenylmethyl)-3-methyl-1,2-oxazole-4-carboxylate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(4-hydroxyphenyl)oxazole. Retrieved from [Link]

  • ChemSynthesis. (n.d.). ethyl 2-[(E)-2-ethoxyethenyl]-1,3-oxazole-4-carboxylate. Retrieved from [Link]

  • ChemRxiv. (n.d.). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and crystal structure of 2-(4-hydroxyphenyl)ethyl and 2-(4-nitrophenyl)ethyl Substituted Benzimidazole Bromide Salts. Retrieved from [Link]

  • PubMed Central. (n.d.). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α -Ketoic Acids by Photoredox Catalysis. Retrieved from [Link]

  • Synfacts. (2025). Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids via [3 + 2]-Cycloaddition Reaction. Retrieved from [Link]

  • PubMed Central. (n.d.). Reactivity of phenolic compounds towards free radicals under in vitro conditions. Retrieved from [Link]

  • Alchem.Pharmtech. (n.d.). CAS 23012-14-8 | ethyl oxazole-4-carboxylate. Retrieved from [Link]

  • PubMed. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Retrieved from [Link]

  • ResearchGate. (2025). Investigation on phenolic compounds stability during microwave-assisted extraction. Retrieved from [Link]

Sources

Removal of unreacted starting materials from "Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate

Welcome to the technical support guide for the purification of this compound. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this valuable heterocyclic building block with high purity. We will address common issues related to the removal of unreacted starting materials and byproducts, providing both theoretical explanations and practical, step-by-step protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials and resulting impurities in a typical synthesis of this compound?

A1: The most prevalent synthetic route is a variation of the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an α-acylaminoketone. In practice, this is often achieved via the direct reaction of 4-hydroxybenzamide and ethyl bromopyruvate . Consequently, the primary impurities you will likely encounter in your crude reaction mixture are these two unreacted starting materials. Side products can also include polymeric materials or hydrolysis products if the reaction is exposed to excessive heat or moisture.

Q2: What is the recommended general strategy for purifying the crude product?

A2: A multi-step purification strategy is the most robust approach. The general workflow should be:

  • Aqueous Workup (Liquid-Liquid Extraction): To remove inorganic salts and highly polar, water-soluble impurities. This step can also remove some, but not all, of the unreacted starting materials.

  • Flash Column Chromatography: This is the most critical step for separating the target compound from starting materials that have similar polarities.[1]

  • Recrystallization (Optional): If the product obtained after chromatography is a solid but still contains minor impurities, recrystallization can be an excellent final polishing step to achieve high analytical purity.

Q3: How can I effectively monitor the progress of my purification?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process.[2][3] It allows you to visualize the separation of your target compound from impurities. A standard mobile phase for this compound is a mixture of Hexane and Ethyl Acetate (e.g., starting with a 7:3 v/v ratio). Visualization can be achieved under UV light (254 nm) and by staining with potassium permanganate, which will reveal compounds without a UV chromophore.

Troubleshooting Guide: Specific Purification Issues

This section addresses specific problems you may encounter during the purification process in a practical question-and-answer format.

Problem Area 1: Contamination with Phenolic Starting Material

Q: My TLC and NMR analysis clearly show my product is contaminated with unreacted 4-hydroxybenzamide. Can I use a basic wash to remove it during extraction?

A: This is a common pitfall. While it's tempting to use a basic wash (e.g., 1M NaOH or Na₂CO₃) to deprotonate the phenolic hydroxyl group on 4-hydroxybenzamide and extract it into the aqueous layer, this approach is not selective . Your target molecule, this compound, also possesses a phenolic hydroxyl group. A basic wash will deprotonate both compounds, causing your desired product to partition into the aqueous layer along with the impurity, leading to significant yield loss.

Solution: Flash Column Chromatography

The most reliable method to separate these two compounds is flash column chromatography, leveraging the polarity difference between the product (an ester) and the starting material (an amide). 4-hydroxybenzamide is significantly more polar and will adhere more strongly to the silica gel.

Step-by-Step Column Chromatography Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in 100% hexane.

  • Column Packing: Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane (DCM) or ethyl acetate. Adsorb this solution onto a small amount of silica gel (dry loading) or load the concentrated solution directly onto the column (wet loading).

  • Elution: Begin elution with a low-polarity mobile phase and gradually increase the polarity. Collect fractions and monitor them by TLC.

Recommended Eluent Systems

StageMobile Phase (Hexane:Ethyl Acetate, v/v)Purpose
Initial Elution 9:1 to 8:2To elute non-polar impurities and any residual ethyl bromopyruvate.
Product Elution 7:3 to 6:4Your target compound should elute in this range.
Final Wash 1:1 or 100% Ethyl AcetateTo elute the highly polar 4-hydroxybenzamide and other polar impurities.
Problem Area 2: Contamination with Electrophilic Starting Material

Q: I have successfully removed the 4-hydroxybenzamide, but I still see a faint spot on my TLC corresponding to ethyl bromopyruvate. How can I remove this reactive impurity?

A: Ethyl bromopyruvate is an electrophile and a lachrymator. While it can be removed by careful column chromatography, a more effective and targeted method is to use a nucleophilic scavenger during the aqueous workup.[4]

Solution: Nucleophilic Scavenging Wash

During your initial liquid-liquid extraction, include a wash with a mild nucleophile. This will react with the electrophilic α-keto position of ethyl bromopyruvate to form a water-soluble salt that is easily removed into the aqueous phase.

Modified Aqueous Workup Protocol:

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., Ethyl Acetate).

  • Wash the organic layer with a saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) and stir for 15-20 minutes.

  • Separate the layers.

  • Proceed with a standard water wash and then a brine wash to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

This scavenging wash efficiently removes the reactive electrophile before you proceed to chromatography, simplifying the subsequent purification.[4]

Problem Area 3: Product Instability on Silica Gel

Q: My yield after column chromatography is unexpectedly low, and TLC of the collected fractions shows multiple new spots, suggesting decomposition. What is causing this?

A: Standard silica gel is slightly acidic (pH ~4-5). Certain organic molecules, particularly those with acid-sensitive functional groups, can degrade on the stationary phase. The oxazole ring can sometimes be sensitive to acidic conditions.[5]

Solution 1: Deactivate the Silica Gel Neutralize the acidic sites on the silica gel before packing the column.

  • Prepare a slurry of your silica gel in the initial, non-polar eluent (e.g., 9:1 Hexane:EtOAc).

  • Add 1% triethylamine (Et₃N) relative to the volume of the eluent.

  • Stir for 15 minutes, then pack the column as usual. The triethylamine will remain adsorbed to the acidic sites, creating a more neutral environment for your compound.

Solution 2: Use an Alternative Stationary Phase If decomposition persists, switch to a neutral stationary phase like neutral alumina . Be aware that the elution profile will be different from silica, so you will need to re-optimize your eluent system using TLC with alumina-backed plates first.

Visualizing the Purification Workflow

A well-planned workflow is critical for successful purification. The following diagram outlines the general process from crude mixture to pure product.

PurificationWorkflow crude Crude Reaction Mixture workup Aqueous Workup (LLE) crude->workup Dissolve in EtOAc scavenge Optional: Nucleophilic Wash (e.g., NaHSO₃) workup->scavenge If EBP present chromatography Flash Column Chromatography workup->chromatography Concentrate scavenge->chromatography Concentrate analysis Purity Analysis (TLC, NMR) chromatography->analysis Combine Fractions pure_product Pure Product analysis->pure_product Purity ≥ 98% recrystallize Recrystallization (Optional) analysis->recrystallize Minor Impurities recrystallize->pure_product

Caption: General experimental workflow for purification.

The troubleshooting process itself can be visualized as a decision tree, guiding the researcher to the appropriate solution based on the identified impurity.

TroubleshootingFlow action_node action_node start Impurity Detected? impurity_id Identify Impurity (via TLC/NMR) start->impurity_id Yes phenolic 4-Hydroxybenzamide impurity_id->phenolic electrophile Ethyl Bromopyruvate impurity_id->electrophile degradation Degradation on Column impurity_id->degradation action_column Use Flash Column Chromatography phenolic->action_column action_scavenge Use Scavenging Wash (NaHSO₃) electrophile->action_scavenge action_neutralize Deactivate Silica (use Et₃N) degradation->action_neutralize

Caption: Decision tree for troubleshooting common impurities.

References

  • BenchChem. (2025). Analytical Methods for the Purification of Oxazole Derivatives.
  • Goreti, R., et al. (2016). Liquid–Liquid Extraction of Phenolic Compounds from Spent Sulphite Liquor. Journal of Chemical Technology & Biotechnology.
  • Sas, O.G., et al. (2023). Extraction of Phenol as Pollutant from Aqueous Effluents Using Hydrophobic Deep Eutectic Solvents. Molecules.
  • Ribeiro, B.D., et al. (2018). Polyphenol Liquid–Liquid Extraction Process Development Using NRTL-SAC. Industrial & Engineering Chemistry Research.
  • Cevallos-Cedeño, R.E., et al. (2022). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. Molecules.
  • BenchChem. (2025).
  • Martinez, M. B., et al. (2018).
  • Guzik, M. W., et al. (2021). Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System. Molecules.
  • Ellman, J. A., et al. (1997). Method for removing unreacted electrophiles from a reaction mixture.
  • ChemScene. (n.d.).
  • Chen, G., et al. (2014). Synthesis method of 4-Hydroxythiobenzamide.

Sources

Overcoming poor solubility of "Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate" in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common challenge of its poor solubility in organic solvents. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure your success.

Introduction to the Solubility Challenge

This compound is a heterocyclic organic compound with a molecular structure that presents a classic solubility puzzle. The presence of a polar phenolic hydroxyl group and an oxazole ring suggests potential for hydrogen bonding, while the ethyl ester and the phenyl ring introduce lipophilic characteristics.[1][2] This structural duality can lead to limited solubility in a wide range of common organic solvents, posing a significant hurdle in various experimental workflows, from synthesis and purification to biological screening.

This guide provides a systematic approach to understanding and overcoming these solubility limitations, empowering you to proceed with your research efficiently.

Frequently Asked Questions (FAQs)

Q1: Why is my compound, this compound, not dissolving in common organic solvents like methanol or acetone?

A1: The limited solubility of this compound is likely due to a combination of factors related to its molecular structure. The crystalline nature of the solid form requires significant energy to break the crystal lattice. Additionally, the molecule possesses both polar (hydroxyl group, oxazole ring) and non-polar (phenyl ring, ethyl group) regions.[1][2] This amphiphilic nature means that it may not be perfectly compatible with either highly polar or highly non-polar solvents.

Q2: I've tried heating the solvent, but the compound precipitates out upon cooling. What should I do?

A2: This phenomenon, known as supersaturation, is common for compounds with poor solubility. While heating increases the kinetic energy and can temporarily increase solubility, the solution is not stable at lower temperatures.[2] To maintain solubility upon cooling, you may need to consider using a co-solvent system or adjusting the pH of the solution, as detailed in the troubleshooting guides below.

Q3: Can I use a universal solvent like dimethyl sulfoxide (DMSO)?

A3: DMSO is a powerful polar aprotic solvent and is often a good starting point for dissolving poorly soluble compounds. However, for certain applications, such as some biological assays or specific chemical reactions, DMSO can be problematic. It is also important to consider the final concentration of DMSO in your experiment, as it can have its own biological or chemical effects.

Q4: How does the purity of my compound affect its solubility?

A4: Impurities can significantly impact the solubility of your compound. In some cases, impurities can disrupt the crystal lattice, leading to increased solubility. Conversely, certain impurities may co-precipitate with your compound, reducing its apparent solubility. It is always advisable to use a compound of the highest possible purity for solubility studies to ensure reproducible results.

Troubleshooting Guide: Overcoming Poor Solubility

This section provides a systematic, step-by-step approach to improving the solubility of this compound.

Strategy 1: Systematic Solvent Screening

The first step in addressing poor solubility is a systematic screening of a range of organic solvents with varying polarities.

Rationale: The principle of "like dissolves like" is a fundamental concept in solubility.[3] By testing a variety of solvents, you can identify the one that best matches the polarity of your compound. Phenolic compounds, for instance, tend to be more soluble in polar solvents.[4][5]

Experimental Protocol:

  • Preparation: Dispense a small, accurately weighed amount of your compound (e.g., 1 mg) into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different solvent from the list below.

  • Observation: Agitate the vials at room temperature for a set period (e.g., 30 minutes) and visually inspect for dissolution.

  • Heating: If the compound does not dissolve at room temperature, gently heat the vials (e.g., to 40-50 °C) and observe any changes. Note if the compound precipitates upon cooling.

Solvent Selection Table:

Solvent ClassExamplesPolarity IndexExpected Solubility
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)HighHigh
Polar Protic Methanol, Ethanol, IsopropanolHighModerate to High
Ketones Acetone, Methyl ethyl ketone (MEK)ModerateModerate
Esters Ethyl acetateModerateLow to Moderate
Ethers Tetrahydrofuran (THF), DioxaneLow to ModerateLow
Chlorinated Dichloromethane (DCM), ChloroformLowLow
Aromatic TolueneLowVery Low
Alkanes Hexane, HeptaneVery LowInsoluble
Strategy 2: The Power of Co-solvency

If a single solvent does not provide adequate solubility, a mixture of solvents, or a co-solvent system, can be highly effective.[6][7][8]

Rationale: A co-solvent can bridge the polarity gap between the solute and the primary solvent, effectively creating a more favorable environment for dissolution.[9][10] For a molecule with both polar and non-polar regions, a co-solvent system can solvate both parts of the molecule more effectively.

Experimental Workflow for Co-solvency:

Caption: A logical workflow for employing co-solvents to enhance solubility.

Recommended Co-solvent Systems to Try:

  • For increasing polarity: Toluene/Methanol, Dichloromethane/Methanol

  • For bridging polarities: Water/Ethanol, Water/Acetonitrile (if working in aqueous-organic mixtures)

  • For disrupting crystal lattice: A small amount of a strong solvent like DMSO or DMF in a weaker solvent like acetone or ethyl acetate.

Strategy 3: pH Adjustment for Phenolic Compounds

The presence of a phenolic hydroxyl group provides a handle for significantly altering solubility through pH adjustment.

Rationale: The phenolic hydroxyl group is weakly acidic.[11] By adding a base, you can deprotonate the phenol to form a phenoxide salt. This ionic salt will be significantly more soluble in polar solvents than the neutral compound.[12] Conversely, in non-polar organic solvents, maintaining the protonated, less polar form by ensuring acidic conditions can sometimes improve solubility.[11]

Experimental Protocol for Basic pH Adjustment:

  • Solvent Selection: Choose a polar protic solvent where the compound has some initial solubility (e.g., methanol or ethanol).

  • Base Addition: While stirring the suspension of your compound, add a small amount of a suitable base.

    • Organic bases: Triethylamine (TEA), Diisopropylethylamine (DIPEA) are good choices for organic systems.

    • Inorganic bases: If your experiment can tolerate small amounts of water, a dilute solution of sodium hydroxide or potassium hydroxide can be used.

  • Observation: Observe for dissolution. The formation of the phenoxide salt should lead to a clear solution.

Caution: Be mindful that changing the pH may affect the stability of your compound or its activity in subsequent experiments. Always consider the compatibility of the pH adjustment with your downstream applications.

Strategy 4: Physical Modifications

In some cases, the physical form of the compound can be a barrier to dissolution.

Rationale: The rate of dissolution is proportional to the surface area of the solid.[13][14] By reducing the particle size, you increase the surface area available for interaction with the solvent, which can lead to faster and more complete dissolution.

Techniques for Particle Size Reduction:

  • Micronization: Grinding the solid material into a fine powder using a mortar and pestle can increase the surface area.

  • Sonication: Applying ultrasonic energy to a suspension of the compound can help to break up aggregates and promote dissolution.[15]

Experimental Workflow for Enhancing Solubility:

Sources

Interpreting complex NMR spectra of "Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Interpreting Complex NMR Spectra

Welcome to the technical support guide for the structural elucidation of Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate and its derivatives. These molecules, while foundational in many research and development projects, often yield NMR spectra that are not straightforward. The confluence of a para-substituted aromatic system, a heteroaromatic oxazole ring, and an ethyl ester group can lead to overlapping signals, second-order coupling effects, and ambiguous assignments.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you, as a researcher, might encounter. Our goal is to move beyond simple peak assignments and delve into the causality behind the spectral complexities, empowering you with the strategies to confidently elucidate your molecular structures.

Frequently Asked Questions & Troubleshooting Guide

Section 1: Understanding the Core Structural Motifs

Question 1: I'm looking at my ¹H NMR spectrum for the first time. What are the key signals I should be able to identify immediately?

Answer: For a standard this compound derivative, you should be able to quickly identify three key sets of signals corresponding to the primary fragments of the molecule.

  • Ethyl Ester Group: This will be the most recognizable pattern. Look for a quartet and a triplet. The quartet arises from the two methylene protons (-O-CH₂ -CH₃) being split by the three methyl protons. The triplet is from the three methyl protons (-O-CH₂-CH₃ ) being split by the two methylene protons.[1]

  • Para-Substituted Phenyl Ring: This will appear as two signals in the aromatic region (typically δ 6.8-8.0 ppm). Each signal should integrate to two protons. Due to the substitution pattern, these protons often present a complex, roofed appearance rather than simple doublets.[2]

  • Oxazole Ring Proton: There is a single proton on the oxazole ring (at the C5 position). This will appear as a singlet in the aromatic/heteroaromatic region (often δ > 8.0 ppm).

The phenolic hydroxyl (-OH) proton is also present, but its chemical shift is highly variable and the peak can be broad, making it difficult to identify initially.[3][4]

Question 2: My aromatic signals for the 4-hydroxyphenyl group don't look like two clean doublets. Why are they so complex?

Answer: This is a classic and expected phenomenon for 1,4-disubstituted benzene rings where the two substituents are electronically different.[2] This pattern is referred to as an AA'BB' spin system .

  • Causality: While the protons ortho to the hydroxyl group (let's call them Hₐ) are chemically equivalent to each other, and the protons ortho to the oxazole ring (Hₑ) are also chemically equivalent, the coupling relationships are not symmetrical. The coupling constant between an adjacent Hₐ and Hₑ (Jortho) is different from the coupling constant between a diagonal Hₐ and Hₑ (Jpara). Because the coupling from Hₐ to Hₑ is different from the coupling of its chemical equivalent partner (Hₐ') to Hₑ, they become magnetically inequivalent .[5]

  • What You See: This magnetic inequivalence means the simple "n+1 rule" for splitting breaks down. Instead of two clean doublets, the signals split into more complex multiplets that often lean or "roof" towards each other. The complexity increases when the chemical shift difference (Δν) between the A and B protons is small relative to their coupling constant (J).

  • Troubleshooting: Do not misinterpret this complexity as an impurity. This pattern is characteristic of the p-disubstituted ring. Higher field strength spectrometers (e.g., >400 MHz) can sometimes simplify this pattern by increasing the Δν/J ratio, making it appear more like two distinct doublets.

Section 2: Advanced Spectral Interpretation & Ambiguity

Question 3: The signal for my phenolic -OH proton is either very broad, in an unexpected location, or missing entirely. What's happening?

Answer: The behavior of the hydroxyl proton signal is one of the most common sources of confusion in ¹H NMR. Its appearance is highly dependent on several experimental factors.[3][4]

  • Chemical Exchange: The -OH proton is "labile," meaning it can rapidly exchange with other labile protons in the sample, such as trace amounts of water, or with deuterium from the solvent (if using a protic solvent like D₂O or CD₃OD).[3][6]

    • Fast Exchange: Leads to a single, averaged, and often broad peak.[3]

    • Exchange with Deuterium: In solvents like D₂O or CD₃OD, the -OH proton will exchange with deuterium, causing the signal to diminish or disappear completely.[6] This can be used as a confirmation tool: acquire a spectrum, add a drop of D₂O, shake, and re-acquire; the -OH peak should vanish.

  • Solvent Effects: The choice of solvent dramatically affects the chemical shift due to hydrogen bonding.[4][7]

    • In CDCl₃ , the -OH shift is very concentration-dependent and can appear anywhere from δ 4-8 ppm.

    • In DMSO-d₆ , hydrogen bonding to the solvent is strong and consistent. This slows down the exchange rate, resulting in a sharper peak at a more predictable, downfield position (often δ 9-10 ppm).[6]

  • Concentration and Temperature: Higher concentrations and temperatures can increase the rate of intermolecular hydrogen bonding and exchange, leading to broader signals and downfield shifts.[3]

Table 1: Typical ¹H and ¹³C Chemical Shift Ranges

Assignment Fragment ¹H Chemical Shift (δ ppm) ¹³C Chemical Shift (δ ppm) Notes
H-5Oxazole Ring8.2 - 8.6120 - 125Singlet, position sensitive to substituents.
C-2Oxazole Ring-158 - 162Quaternary carbon attached to the phenyl ring.
C-4Oxazole Ring-142 - 146Quaternary carbon attached to the ester.
C-5Oxazole Ring-120 - 125Carbon bearing the only oxazole proton.
H-2'/H-6'Phenyl Ring7.8 - 8.1128 - 131Protons ortho to the oxazole ring. Appears as part of an AA'BB' system.
H-3'/H-5'Phenyl Ring6.9 - 7.2115 - 117Protons ortho to the hydroxyl group. Appears as part of an AA'BB' system.
C-1'Phenyl Ring-122 - 125Quaternary carbon attached to the oxazole ring.
C-4'Phenyl Ring-159 - 163Quaternary carbon attached to the hydroxyl group.
-OHPhenol5.0 - 10.0-Highly variable shift and broadness. Use DMSO-d₆ for better observation.[3][6]
-OCH₂ CH₃Ethyl Ester4.2 - 4.560 - 62Quartet.
-OCH₂CH₃ Ethyl Ester1.2 - 1.514 - 15Triplet.
C =OEthyl Ester-160 - 165Ester carbonyl carbon.

Note: These are typical ranges and can vary based on the specific derivative and solvent used.

Question 4: I have overlapping signals in the aromatic region. How can I definitively assign which protons and carbons belong to which ring system?

Answer: This is precisely where 2D NMR spectroscopy becomes essential. A combination of COSY, HSQC, and HMBC experiments provides the necessary connectivity information to resolve these ambiguities.[8][9] The constitutional assignment of such molecules is most reliably achieved using these techniques.[8][10]

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over 2-3 bonds).[11] You would expect to see a cross-peak between the two signals of the 4-hydroxyphenyl ring, confirming they are on the same ring and ortho to each other. You would also see a clear cross-peak between the ethyl quartet and triplet.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation).[11] This allows you to unambiguously link each proton signal to its corresponding carbon signal.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this molecule. It shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds).[11] This is how you build the molecular skeleton.

Workflow Diagram: Resolving Spectral Ambiguity

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Elucidation A Acquire ¹H & ¹³C Spectra B Identify Key Fragments (Ethyl, Phenyl, Oxazole-H) A->B C Ambiguous / Overlapping Signals in Aromatic Region? B->C D Run HSQC C->D Yes J Assemble Full Structure C->J No E Assign Direct ¹H-¹³C Pairs D->E F Run HMBC E->F G Establish Long-Range ¹H-¹³C Connectivities F->G H Run COSY G->H I Confirm ¹H-¹H Couplings H->I I->J

Caption: A logical workflow for structure elucidation, starting with 1D NMR and employing 2D techniques to resolve ambiguities.

Key HMBC Correlations to Look For:

To piece together the this compound structure, look for these critical long-range correlations:

  • Phenyl to Oxazole: A correlation from the phenyl protons ortho to the oxazole ring (H-2'/H-6' at ~δ 7.9) to the oxazole C-2 carbon. This definitively links the two rings.

  • Oxazole to Ester: A correlation from the oxazole proton (H-5 at ~δ 8.3) to the ester carbonyl carbon (C=O) and the oxazole C-4.

  • Ester to Oxazole: A correlation from the ethyl methylene protons (-OCH₂ -) to the ester carbonyl carbon (C=O).

Diagram: Key HMBC Correlations

HMBC_Correlations cluster_mol Key Structural Fragments phenyl Phenyl-OH (H-2', H-6') oxazole_c2 Oxazole (C-2) phenyl->oxazole_c2 Connects Phenyl to Oxazole Ring oxazole_h5 Oxazole (H-5) ester_co Ester (C=O) oxazole_h5->ester_co Confirms C4 Ester Position ester_ch2 Ester (-OCH2-) ester_ch2->ester_co Confirms Ethyl Ester Fragment

Caption: Visualization of crucial 2- and 3-bond HMBC correlations for assembling the molecular backbone.

Section 3: Practical Considerations & Data Quality

Question 5: My signal-to-noise ratio (S/N) is very poor. What are the first things I should check?

Answer: A poor signal-to-noise ratio can arise from issues with the sample, the acquisition parameters, or the instrument itself.[12] Most often, the problem lies with the sample.[13]

  • Sample Concentration: This is the most critical factor. For a routine ¹H NMR, aim for 5-20 mg of your compound in 0.6-0.7 mL of deuterated solvent.[12] For the much less sensitive ¹³C nucleus, a higher concentration (50-100 mg) is often necessary to get a good spectrum in a reasonable time.[14] Diluting an already weak sample will only worsen the noise.[15]

  • Number of Scans (NS): The S/N ratio improves with the square root of the number of scans. To double the S/N, you must quadruple the number of scans.[15] For a dilute sample or a ¹³C spectrum, increasing the number of scans is essential.

  • Sample Quality: Ensure your compound is fully dissolved. Any solid precipitate will not contribute to the signal and can worsen the magnetic field homogeneity (shimming).[13]

  • Instrument State: Check the spectrometer's lock and shimming. A weak or unstable lock signal will degrade data quality.[12] If you are using an automated system, poor auto-shimming can be a culprit.

Experimental Protocol: Acquiring a High-Quality HMBC Spectrum

This protocol provides a robust starting point for acquiring an HMBC spectrum to establish the key connectivities in your molecule.

Objective: To obtain a 2D ¹H-¹³C correlation spectrum showing couplings over 2-4 bonds.

Methodology:

  • Sample Preparation:

    • Prepare a concentrated sample of your compound (ideally 25-50 mg) in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a high-quality NMR tube.[12][14] Ensure the sample is fully dissolved and free of particulate matter.

  • Instrument Setup (General Parameters):

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.[16]

  • Acquisition Parameters (HMBC):

    • Pulse Program: Select a standard HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems).

    • Spectral Widths:

      • F2 (¹H): Set a spectral width that encompasses all proton signals (e.g., 0-12 ppm).

      • F1 (¹³C): Set a spectral width that covers the entire expected carbon range (e.g., 0-180 ppm).

    • Number of Scans (NS): Start with 4 or 8 scans per increment. Increase if your sample is dilute.

    • Long-Range Coupling Constant (CNST13 or J(XH)): This is a key parameter. The HMBC experiment is optimized to detect correlations for a specific long-range coupling. A value of 8 Hz is a good general-purpose starting point for aromatic and conjugated systems.[11]

    • Number of Increments (TD in F1): Use at least 256 increments for decent resolution in the indirect dimension.

    • Relaxation Delay (d1): A delay of 1.5-2.0 seconds is typically sufficient.

  • Data Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.

    • Phase the spectrum carefully in both dimensions.

    • Calibrate the axes using the residual solvent peak as a reference.

  • Analysis:

    • Look for cross-peaks that connect the different spin systems identified in your 1D and COSY spectra, as detailed in the "Key HMBC Correlations" section above.

References

  • Facey, G. (2007, September 11). Poor Signal-to-Noise Ratio in Your Spectrum? University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • Kim, H., Gao, J., & Burgess, D. J. (2009). Evaluation of solvent effects on protonation using NMR spectroscopy: implication in salt formation. International Journal of Pharmaceutics, 377(1-2), 105–111. Retrieved from [Link]

  • Nagy, T., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Millersville University. Retrieved from [Link]

  • Exchangeable Protons in NMR—Friend or Foe? (2023, January 26). ACD/Labs. Retrieved from [Link]

  • Pinto, L. A. O., et al. (2014). Evaluation of 1H NMR Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters Obtained by Transesterification. ResearchGate. Retrieved from [Link]

  • NMR magnetically equivalent protons for a 1,4-disubstituted benzene ring. (2020, January 1). Chemistry Stack Exchange. Retrieved from [Link]

  • 6.6: ¹H NMR Spectra and Interpretation (Part I). (2021, December 15). Chemistry LibreTexts. Retrieved from [Link]

  • Why don't labile protons such as -OH and -NH have a characteristic chemical shift? (2016, March 16). Chemistry Stack Exchange. Retrieved from [Link]

  • How to reduce noisey NMR signal? (2017, April 1). Reddit. Retrieved from [Link]

  • Short Summary of 1H-NMR Interpretation. (n.d.). St. Olaf College. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • The Basics of NMR. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Dos Santos, A. G., & de Oliveira, L. G. (2013). Theoretical NMR correlations based Structure Discussion. Magnetic Resonance in Chemistry, 51(8), 439–444. Retrieved from [Link]

  • NMR Problems. (n.d.). Michigan State University. Retrieved from [Link]

  • Ahmed, M. G., & Mostafa, A. (1984). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Organic Magnetic Resonance, 22(8), 535-536. Retrieved from [Link]

  • Elyashberg, M. E., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(5), 1643–1655. Retrieved from [Link]

  • Introduction to NMR part 2. (2007, August 23). MIT Department of Chemistry. Retrieved from [Link]

  • NMR solvent that makes labile protons visible. (2022, November 25). Reddit. Retrieved from [Link]

  • 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]

  • NMR of ethyl ethanoate for A-level Chemistry. (2024, March 20). YouTube. Retrieved from [Link]

  • Theoretical NMR correlations based Structure Discussion. (2025, August 6). ResearchGate. Retrieved from [Link]

  • 1 H NMR and 13 C NMR shifts of all compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. (n.d.). ResearchGate. Retrieved from [Link]

  • 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.). National Institutes of Health. Retrieved from [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

Sources

Technical Support Center: Mass Spectrometry of Oxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the mass spectrometric analysis of oxazole-containing compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and artifacts encountered during mass spectrometry experiments. Here, we provide in-depth, field-proven insights and troubleshooting strategies to ensure the integrity and accuracy of your analytical data.

Introduction

This guide is structured to provide both quick solutions to common problems through our FAQs and detailed, step-by-step troubleshooting protocols for more complex issues. We will delve into the causality behind these artifacts, from adduct formation and in-source fragmentation to matrix effects and sample stability, empowering you to develop robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

This section addresses some of the most common questions and issues encountered during the mass spectrometry of oxazole compounds.

Q1: I'm seeing unexpected peaks at [M+23]⁺ and [M+39]⁺ in my positive ion mode ESI spectrum. What are they?

A1: These are very common artifacts in electrospray ionization and are identified as sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts, respectively.[1] In ESI, ions are formed by the adduction of charged species to the analyte molecule.[1] While the protonated molecule ([M+H]⁺) is often the ion of interest, alkali metal ions, which are ubiquitous in solvents, glassware, and sample matrices, can effectively compete with protons to form these adducts.[2][3] The relative abundance of these adducts can vary and, in some cases, they may even be more intense than the protonated molecule.

Q2: My signal intensity for the protonated oxazole compound is very low, but I see a strong peak at a lower m/z that seems related. What could be happening?

A2: This is likely due to in-source fragmentation (ISF), also known as in-source collision-induced dissociation (CID).[4][5] ISF occurs when the analyte ion gains excess internal energy in the ion source and fragments before reaching the mass analyzer.[4] This is often caused by excessively high voltages in the ion source, such as the cone voltage or fragmentor voltage.[5] The resulting fragment ions can be mistaken for other components in your sample. For oxazoles, characteristic losses such as CO or HCN might be observed, reflecting the inherent instability of the ring under energetic conditions.[6]

Q3: The peak area for my oxazole-containing drug is significantly lower in plasma samples compared to a pure standard solution of the same concentration. What is the likely cause?

A3: This phenomenon is a classic example of a matrix effect , specifically ion suppression.[7][8][9] Co-eluting endogenous components from the biological matrix (e.g., salts, lipids, proteins) can interfere with the ionization process of your analyte in the ESI source, reducing its signal intensity.[10] Conversely, ion enhancement, where the signal is unexpectedly increased, can also occur. Matrix effects are a major challenge in quantitative bioanalysis and can lead to inaccurate results if not properly addressed.[7]

Q4: I've noticed a peak that corresponds to my oxazole compound plus the mass of water ([M+H+H₂O]⁺). Is this a common adduct?

A4: While water adducts can be observed, particularly with less efficient desolvation in the ESI source, another possibility to consider is hydrolysis of the oxazole ring, especially if your sample has been stored for a prolonged period or exposed to acidic conditions.[11] The oxazole ring can be susceptible to hydrolytic cleavage, leading to the formation of an open-ring structure that may have the same nominal mass as a water adduct of the parent compound. Careful examination of your sample preparation and storage conditions is warranted.

In-Depth Troubleshooting Guides

This section provides detailed explanations and actionable protocols to address the key challenges in the mass spectrometry of oxazole compounds.

Guide 1: Managing Adduct Formation

Adduct formation is a pervasive issue in ESI-MS that can complicate spectral interpretation and compromise quantitative accuracy by distributing the analyte signal across multiple ionic species.

Understanding the Cause

In positive ion ESI, the formation of ions is a competitive process. Protons ([H]⁺), ammonium ions ([NH₄]⁺), and alkali metal ions ([Na]⁺, [K]⁺) all compete to adduct with the analyte molecule.[2][12] The prevalence of sodium and potassium in laboratory environments (e.g., from glassware, solvents, buffers) often leads to the unwanted formation of [M+Na]⁺ and [M+K]⁺ adducts.[3] Oxygen-rich compounds, which can include some oxazole derivatives, may show a higher affinity for sodium adduct formation.[13]

Common Adducts in Positive Ion ESI-MS
Adduct IonMass Difference from [M+H]⁺ (Da)Common Sources
[M+Na]⁺ +22Glassware, solvents, buffers, sample matrix
[M+K]⁺ +38Glassware, solvents, buffers, sample matrix
[M+NH₄]⁺ +17Ammonium-based buffers (e.g., ammonium formate, ammonium acetate)
[M+CH₃CN+H]⁺ +41Acetonitrile mobile phase
[M+H₂O+H]⁺ +18Incomplete desolvation, water in mobile phase

Table based on information from various sources.[1][14][15]

Troubleshooting Protocol for Adduct Formation

Objective: To minimize unwanted adducts and consolidate the analyte signal into a single, desired ionic species (typically [M+H]⁺).

Step-by-Step Methodology:

  • Lower the Mobile Phase pH: The most common and effective method to promote protonation and reduce metal adduct formation is to add a source of protons to the mobile phase.[1]

    • Action: Add 0.1% formic acid to both your aqueous and organic mobile phases. Formic acid provides an excess of protons, which, according to Le Chatelier's principle, drives the equilibrium towards the formation of [M+H]⁺.

  • Use High-Purity Solvents and Reagents: Minimize the introduction of alkali metal contaminants.

    • Action: Use LC-MS grade solvents and high-purity additives (e.g., formic acid, ammonium acetate).

    • Action: Whenever possible, use polypropylene or other plastic labware instead of glass to reduce sodium leaching.

  • Optimize Ion Source Parameters: While less impactful than mobile phase modification, adjusting source settings can sometimes influence adduct formation.

    • Action: Experiment with increasing the capillary temperature or gas flow to improve desolvation, which can sometimes reduce the formation of solvent-related adducts.

  • Intentional Adduction (for Quantification): If unwanted adducts persist and you are performing quantitative analysis, it can be advantageous to drive the formation of a single adduct type to ensure consistent response.

    • Action: Add a low concentration (e.g., 1-2 mM) of a volatile salt like ammonium acetate to promote the formation of [M+NH₄]⁺.[13]

    • Action: In some cases, adding a small amount of sodium acetate can be used to intentionally form the [M+Na]⁺ adduct as the primary ion for quantification, especially if the analyte has a high affinity for sodium.[13]

Guide 2: Controlling In-Source Fragmentation (ISF)

In-source fragmentation can lead to the misidentification of compounds and inaccurate quantification. It is crucial to recognize and control this artifact.

Understanding the Cause

ISF occurs in the intermediate pressure region of the mass spectrometer's ion source.[4] As ions are accelerated by electric fields (e.g., cone voltage, fragmentor voltage, orifice potential) from the atmospheric pressure source into the vacuum of the mass analyzer, they collide with residual gas molecules.[5] If the accelerating voltage is too high, these collisions become energetic enough to induce fragmentation.[4]

Troubleshooting Workflow for In-Source Fragmentation

The following diagram illustrates a systematic approach to identifying and mitigating in-source fragmentation.

ISF_Troubleshooting A Observe Unexpected Low Mass Ion B Hypothesize In-Source Fragmentation A->B C Perform Cone/Fragmentor Voltage Ramp Experiment B->C D Inject Authentic Standard of Suspected Parent Ion C->D Optional: If standard is available E Analyze Data: Plot Ion Intensities vs. Voltage C->E F Confirm Relationship: Parent Ion Decreases as Fragment Ion Increases? E->F F->A No, investigate other sources G Optimize Source Voltage F->G Yes H Set Voltage to Maximize Parent Ion and Minimize Fragment G->H I Re-analyze Sample with Optimized Method H->I J Issue Resolved I->J

Caption: A logical workflow for diagnosing and resolving in-source fragmentation.

Step-by-Step Methodology for Optimizing Source Voltage:
  • Identify Potential In-Source Fragments: Look for ions in your full scan spectrum that could be plausible fragments of your target oxazole compound (e.g., loss of substituents, cleavage of the oxazole ring).

  • Perform a Voltage Ramping Experiment: This is the definitive way to diagnose ISF.

    • Action: Infuse a solution of your analyte standard into the mass spectrometer.

    • Action: Acquire a series of mass spectra while systematically increasing the cone/fragmentor voltage in steps (e.g., from 10 V to 100 V in 10 V increments).

  • Analyze the Ramping Data:

    • Action: Plot the intensity of the suspected parent ion (e.g., [M+H]⁺) and the suspected fragment ion as a function of the cone/fragmentor voltage.

    • Interpretation: If ISF is occurring, you will observe the intensity of the parent ion decrease as the voltage increases, while the intensity of the fragment ion will increase, reach a maximum, and then potentially decrease as it undergoes further fragmentation.

  • Select the Optimal Voltage:

    • Action: Choose a voltage setting that provides a high intensity for your parent ion while minimizing the intensity of the unwanted fragment ion. This is often a compromise, but for quantitative analysis, consistency and maximizing the signal of the target ion are key.

Guide 3: Identifying and Mitigating Matrix Effects

Matrix effects can severely compromise the accuracy and reproducibility of quantitative LC-MS analyses.

Understanding the Cause

Matrix effects arise from the co-elution of unobserved components from the sample matrix with the analyte of interest.[7] These co-eluents can alter the efficiency of droplet formation or desolvation in the ESI source, thereby suppressing or enhancing the ionization of the analyte.[8] The extent of the matrix effect can vary between different samples and different sources of the same matrix (e.g., plasma from different individuals), leading to poor reproducibility.[16]

Experimental Protocol for Assessing Matrix Effects

Objective: To determine if the sample matrix is causing ion suppression or enhancement for the oxazole analyte.

Materials:

  • Analyte standard solution in pure solvent (Solution A).

  • Blank matrix extract (e.g., plasma extract from a drug-free subject).

  • Analyte standard spiked into the blank matrix extract (Solution B).

Step-by-Step Methodology:

  • Prepare Samples:

    • Prepare Solution A at a known concentration (e.g., 100 ng/mL) in a solvent that mimics the final mobile phase composition.

    • Extract a blank matrix sample using your established sample preparation protocol.

    • Prepare Solution B by spiking the analyte into the blank matrix extract to the same final concentration as Solution A.

  • Analyze Samples:

    • Inject and analyze both Solution A and Solution B using your LC-MS method.

    • Record the peak area for the analyte in both injections.

  • Calculate the Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Solution B / Peak Area in Solution A) * 100

    • Interpretation:

      • A value of 100% indicates no matrix effect.

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

Strategies for Mitigating Matrix Effects
  • Improve Chromatographic Separation:

    • Action: Modify your LC gradient to better separate the analyte from co-eluting matrix components. Try different stationary phases (e.g., C18, PFP, HILIC) to alter selectivity.

  • Enhance Sample Preparation:

    • Action: Move from a simple protein precipitation to a more selective sample cleanup technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove more interfering matrix components.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • Action: A SIL-IS is the gold standard for correcting matrix effects. Since it is chemically identical to the analyte, it will experience the same degree of ion suppression or enhancement. By monitoring the ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be effectively normalized.

  • Dilute the Sample:

    • Action: If sensitivity allows, diluting the sample extract can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression.

Guide 4: Investigating Sample Degradation

The chemical stability of your oxazole compound during sample preparation and storage is critical for accurate analysis.

Potential Degradation Pathway: Hydrolysis

The oxazole ring can be susceptible to hydrolysis, particularly under acidic or basic conditions, leading to ring-opening.[11] This can result in the appearance of unexpected peaks in the mass spectrum and a decrease in the response of the parent compound over time.

Troubleshooting Workflow for Sample Stability

Stability_Workflow A Observe Unexpected Peaks or Decreasing Analyte Response Over Time B Hypothesize Sample Degradation (e.g., Hydrolysis) A->B C Conduct Stability Experiments B->C D Analyze Freshly Prepared Sample vs. Aged Sample C->D E Compare Chromatograms and Mass Spectra D->E F Is there a decrease in parent peak and an increase in a new peak in the aged sample? E->F F->A No, investigate other causes G Identify Degradation Product (High-Resolution MS/MS) F->G Yes H Modify Sample Handling and Storage G->H I Adjust pH, Lower Temperature, Reduce Storage Time H->I J Re-evaluate Stability I->J

Caption: A systematic approach to investigating and addressing sample stability issues.

Protocol for Assessing Sample Stability:
  • Freeze-Thaw Stability:

    • Action: Analyze a sample, then freeze it and thaw it completely. Repeat for several cycles (e.g., 3-5 cycles) and analyze after each cycle. Compare the results to the initial analysis.

  • Bench-Top Stability:

    • Action: Let a sample sit at room temperature for a defined period (e.g., 4, 8, 24 hours) that mimics your expected sample processing time. Analyze the sample and compare the results to a freshly prepared sample.

  • Autosampler Stability:

    • Action: Place prepared samples in the autosampler and analyze them at regular intervals over a prolonged period (e.g., 24-48 hours). This will assess if degradation occurs while samples are waiting for injection.

  • Investigate pH and Temperature:

    • Action: If degradation is observed, consider adjusting the pH of your sample solvent to be more neutral and ensure samples are kept at a low temperature (e.g., 4 °C) during processing and in the autosampler.

By systematically applying these troubleshooting guides and protocols, you can effectively identify, understand, and mitigate the common artifacts encountered in the mass spectrometry of oxazole compounds, leading to more accurate and reliable scientific outcomes.

References

  • Influence of Na+ and K+ Concentration in solvents on Mass Spectra of Peptides in LC–ESI-MS. Spectroscopy Online. [Link]

  • Mass Spectrometry of Oxazoles. HETEROCYCLES, Vol. 14, No. 6, 1980. [Link]

  • Formation of Sodium Cluster Ions Complicates LC-MS Metabolomics Analyses. Journal of the American Society for Mass Spectrometry. [Link]

  • Dealing with Metal Adduct Ions in Electrospray: Part 1. LCGC North America. [Link]

  • Adduct formation in electrospray ionization. Part 1: Common acidic pharmaceuticals. ResearchGate. [Link]

  • Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Semantic Scholar. [Link]

  • What are common adducts in ESI mass spectrometry? - WKB67428. Waters. [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B. [Link]

  • Overcoming matrix effects in liquid chromatography-mass spectrometry. Analytical Chemistry. [Link]

  • Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst. [Link]

  • Matrix effects: Causes and solutions. ResearchGate. [Link]

  • How does the order of sample analysis influence the matrix effect during LC-MS bioanalysis? Journal of Chromatography B. [Link]

  • Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Journal of the American Society for Mass Spectrometry. [Link]

  • Adduits ESI MS. Scribd. [Link]

  • The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). Beilstein Journal of Organic Chemistry. [Link]

Sources

Stability issues of "Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate" in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate

Welcome to the dedicated technical support guide for this compound (CAS No. 200400-76-6). This resource is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability challenges encountered when working with this compound in solution. Our guidance is rooted in fundamental chemical principles and practical, field-proven methodologies to ensure the integrity and reproducibility of your experiments.

Section 1: Quick Reference - Frequently Asked Questions (FAQs)

Q1: What are the primary factors that compromise the stability of this compound in solution?

A: The molecule possesses three key structural features prone to degradation: an ethyl ester, a phenolic hydroxyl group, and an oxazole ring. Consequently, the primary factors affecting its stability are pH, exposure to atmospheric oxygen, light (photodegradation), and elevated temperatures.

Q2: My solution of the compound is turning a yellow or brownish color over time. What is causing this?

A: The color change is a classic indicator of oxidation. The phenolic hydroxyl group on the phenyl ring is susceptible to oxidation, forming colored quinone-type species. This process can be accelerated by exposure to air (oxygen), light, and basic pH conditions.

Q3: What is the optimal pH range for preparing and storing solutions of this compound?

A: To minimize hydrolysis of the ethyl ester and the oxazole ring, a slightly acidic to neutral pH range (approximately pH 5.0 - 7.0) is recommended. Both strongly acidic and, particularly, strongly basic conditions will catalyze rapid hydrolysis of the ester to the corresponding carboxylic acid.[1][2]

Q4: Are there specific solvent recommendations for this compound?

A: Solubility is a key factor for stability. Based on its structure, the compound has limited solubility in purely aqueous systems. Recommended solvents for stock solutions are polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). For working solutions, dilutions can be made into aqueous buffers, but care must be taken to avoid precipitation. Some sources indicate slight solubility in methanol.[3] Always prepare fresh dilutions for experiments.

Q5: What are the recommended storage conditions for both the solid compound and its solutions?

A: For the solid powder, storage at 2-8°C under an inert atmosphere (like argon or nitrogen) is advised to prevent oxidation.[3] Solutions, especially stock solutions in DMSO, should be stored frozen at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. All solutions should be stored in amber vials or otherwise protected from light.

Section 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common stability issues.

Issue 1: Rapid Loss of Purity/Potency Detected by HPLC
  • Symptom: Chromatographic analysis (HPLC) shows a rapid decrease in the main peak area for this compound, with the appearance of one or more new peaks.

  • Primary Suspect: Hydrolysis

    • Causality: The ethyl ester at the C4 position of the oxazole ring is an electrophilic center susceptible to nucleophilic attack by water or hydroxide ions. This reaction, known as saponification under basic conditions or acid-catalyzed hydrolysis, cleaves the ester bond, yielding the corresponding carboxylic acid and ethanol.[2][4] While the oxazole ring itself is generally aromatic and stable, highly substituted or strained oxazoles can be prone to hydrolytic ring opening under harsh conditions.[5]

    • Troubleshooting & Resolution:

      • pH Control: Immediately verify the pH of your solvent or buffer system. If working in unbuffered aqueous media, the pH can drift.

      • Buffer Selection: Switch to a well-buffered system within the recommended pH 5.0 - 7.0 range (e.g., Phosphate or MES buffer). Avoid buffers that can chelate metals or participate in reactions.

      • Temperature Management: Perform all dilutions and experiments at the lowest practical temperature. Hydrolysis rates are significantly temperature-dependent.

      • Confirmation: To confirm hydrolysis, collect the degradation product and analyze it by mass spectrometry. The expected product, 2-(4-hydroxyphenyl)oxazole-4-carboxylic acid, will have a molecular weight of 205.17 g/mol (a loss of 28.05 Da corresponding to C₂H₄).

Issue 2: Visible Color Change or Formation of Haze in Solution
  • Symptom: The initially colorless solution develops a yellow, pink, or brown tint. A fine haze or particulate matter may also become visible.

  • Primary Suspect: Oxidation & Photodegradation

    • Causality: Phenols are readily oxidized, especially at neutral to alkaline pH where the phenoxide ion is formed. This process involves single-electron transfers, often initiated by trace metal ions, light, or dissolved oxygen, leading to the formation of highly colored radical species that can polymerize.[3] Additionally, oxazole-containing compounds can exhibit photosensitivity, where UV or visible light provides the energy to initiate degradation reactions.[6]

    • Troubleshooting & Resolution:

      • Inert Atmosphere: For bulk solution preparation, sparge the solvent with an inert gas (argon or nitrogen) for 15-20 minutes before dissolving the compound. Overlay the final solution with the inert gas before sealing the container.

      • Light Protection: Store all solutions in amber glass vials or wrap clear vials in aluminum foil.[6] Conduct experimental manipulations under subdued lighting.

      • Use of Antioxidants: For long-term storage or demanding applications, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid to the solution, if compatible with your experimental system.

      • Solvent Purity: Use high-purity, peroxide-free solvents. Solvents like THF or ethers can form explosive peroxides which are also powerful oxidizing agents.

Issue 3: Precipitate Formation Upon Dilution
  • Symptom: Upon diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer, the solution becomes cloudy or a precipitate forms immediately or over time.

  • Primary Suspect: Poor Solubility

    • Causality: The compound has low aqueous solubility. When a concentrated DMSO stock is diluted into a buffer, the solvent environment changes dramatically. If the final concentration of the compound exceeds its solubility limit in the mixed solvent system, it will precipitate out.

    • Troubleshooting & Resolution:

      • Final DMSO Concentration: Ensure the final concentration of the organic co-solvent (like DMSO) in your aqueous working solution is high enough to maintain solubility, but low enough to not interfere with your assay (typically <1%, but assay-dependent).

      • Solubility Testing: Perform a simple solubility test to determine the practical limit in your specific buffer system.

      • Dilution Method: Add the stock solution to the aqueous buffer dropwise while vortexing vigorously. This "plunge" method can sometimes create a kinetically stable supersaturated solution. Do not add the aqueous buffer to the concentrated stock.

      • Use of Surfactants: In some cell-based assays or formulation studies, a low concentration of a non-ionic surfactant (e.g., Tween® 80 or Pluronic® F-68) can help maintain solubility.

Section 3: Key Experimental Protocols & Workflows

Workflow for Diagnosing Stability Issues

G start Instability Observed (e.g., color change, purity loss) q1 Is there a visible color change? start->q1 q2 Is there a precipitate or cloudiness? q1->q2 No cause1 Primary Cause: Oxidation / Photodegradation q1->cause1 Yes q3 Is there a loss of purity (new peaks in HPLC)? q2->q3 No cause2 Primary Cause: Poor Solubility q2->cause2 Yes q3->start No (Re-evaluate) cause3 Primary Cause: Chemical Hydrolysis q3->cause3 Yes sol1 Solution: - Use amber vials - Work under inert gas (Ar/N₂) - Use fresh, high-purity solvents cause1->sol1 sol2 Solution: - Decrease final concentration - Increase co-solvent % (e.g., DMSO) - Check buffer compatibility cause2->sol2 sol3 Solution: - Buffer solution to pH 5.0-7.0 - Avoid strong acids/bases - Work at low temperatures cause3->sol3

Caption: Troubleshooting workflow for stability issues.

Degradation Pathways Overview

DegradationPathways cluster_main This compound cluster_hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) cluster_oxidation Oxidation (O₂, Light) parent Parent Compound (C₁₂H₁₁NO₄) hydrolysis_prod Carboxylic Acid Product (C₁₀H₇NO₄) parent->hydrolysis_prod Ester Cleavage oxidation_prod Quinone-like Products (Colored Species) parent->oxidation_prod Phenol Oxidation

Sources

Handling and storage recommendations for "Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate (CAS No. 200400-76-6) in their experiments. This document provides in-depth handling and storage recommendations, troubleshooting guides for common experimental issues, and frequently asked questions to ensure the integrity and reproducibility of your research.

I. Compound Overview and Key Properties

This compound is a heterocyclic organic compound with a molecular formula of C₁₂H₁₁NO₄ and a molecular weight of 233.22 g/mol . Its structure, featuring an oxazole ring, a phenolic hydroxyl group, and an ethyl ester, makes it a valuable building block in medicinal chemistry. However, these same functional groups can also present challenges in handling, storage, and experimental use.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 200400-76-6Multiple Sources
Molecular Formula C₁₂H₁₁NO₄Multiple Sources
Molecular Weight 233.22 g/mol Multiple Sources
Appearance White to off-white solidGeneral Observation
Storage Temperature Room temperature or 2-8°CMultiple Vendor Data

II. Handling and Storage Recommendations

Proper handling and storage are paramount to maintaining the stability and purity of this compound.

Frequently Asked Questions (FAQs): Handling and Storage

Q1: What are the optimal storage conditions for this compound?

A1: For long-term storage, it is recommended to store this compound at 2-8°C in a tightly sealed container, protected from light and moisture. For shorter periods, storage at room temperature in a desiccator is also acceptable.

Q2: Is this compound sensitive to air or moisture?

A2: Yes, similar oxazole derivatives have been reported to be moisture-sensitive, potentially leading to hydrolysis of the ester group and opening of the oxazole ring[1][2]. Therefore, it is crucial to handle the compound in a dry environment and to securely seal the container after use.

Q3: What personal protective equipment (PPE) should be used when handling this compound?

A3: Standard laboratory PPE should be worn, including safety glasses with side shields, a lab coat, and chemical-resistant gloves. Handling should be performed in a well-ventilated area or a chemical fume hood.

III. Troubleshooting Guide for Experimental Use

This section addresses specific issues that may arise during the experimental use of this compound.

A. Solubility and Solution Preparation

Poor solubility is a common challenge with many organic compounds.

Q4: I am having trouble dissolving the compound. What solvents are recommended?

A4: Based on data for structurally similar compounds, this compound is expected to have slight solubility in DMSO and very slight solubility in methanol [3]. It is likely to be poorly soluble in water. For most biological assays, preparing a concentrated stock solution in 100% DMSO is the recommended starting point[4][5].

Q5: My compound precipitates when I dilute my DMSO stock into an aqueous buffer for my assay. What can I do?

A5: This is a common issue known as "precipitation upon dilution." Here are several strategies to address this:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally ≤1%) to minimize both its own biological effects and the risk of precipitation[6].

  • Use a Co-solvent: In some cases, the addition of a small amount of a water-miscible organic co-solvent to your aqueous buffer can improve solubility. However, this must be carefully validated for compatibility with your assay.

  • Gentle Warming and Sonication: Gentle warming (e.g., to 37°C) and brief sonication can help to redissolve small amounts of precipitate. However, prolonged heating should be avoided as it may lead to degradation[4].

  • pH Adjustment: The solubility of phenolic compounds can be pH-dependent. Increasing the pH of the aqueous buffer may improve the solubility of the phenolic hydroxyl group. However, be aware that this can also increase the rate of ester hydrolysis.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

  • Pre-weigh the Compound: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock, weigh 2.33 mg.

  • Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to the tube.

  • Solubilize: Vortex the solution for 1-2 minutes. If necessary, gently warm the tube to 37°C for a short period and sonicate for 5-10 minutes until the solid is completely dissolved.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

G cluster_0 Solubility Troubleshooting Workflow start Compound Precipitation in Aqueous Buffer step1 Decrease Final Concentration start->step1 Is final concentration too high? step2 Lower Final DMSO Percentage step1->step2 Still precipitates? end Successful Solubilization step1->end Soluble step3 Gentle Warming and Sonication step2->step3 Still precipitates? step2->end Soluble step4 pH Adjustment of Buffer step3->step4 Still precipitates? step3->end Soluble step4->end Soluble

Caption: A workflow for troubleshooting compound precipitation.

B. Stability and Degradation

The oxazole-4-carboxylate moiety can be susceptible to degradation, particularly hydrolysis.

Q6: I suspect my compound is degrading in my aqueous assay buffer. What are the likely degradation pathways?

A6: The primary degradation pathway is likely hydrolysis of the ethyl ester to the corresponding carboxylic acid, especially under basic or strongly acidic conditions. Additionally, the oxazole ring itself can be susceptible to hydrolytic cleavage , particularly at non-neutral pH[1][2].

Q7: How can I minimize degradation during my experiments?

A7: To minimize degradation:

  • Prepare Fresh Solutions: Prepare working solutions in aqueous buffers immediately before use.

  • Control pH: Maintain the pH of your assay buffer as close to neutral as possible, unless your experimental design requires otherwise.

  • Avoid Prolonged Incubation: Minimize the incubation time of the compound in aqueous solutions.

  • Temperature Control: Perform experiments at the lowest feasible temperature.

G compound This compound Ester Group Oxazole Ring degradation_path1 Hydrolysis Carboxylic Acid Product compound->degradation_path1 Basic or Acidic Conditions degradation_path2 Hydrolytic Cleavage Ring-Opened Product compound->degradation_path2 Non-neutral pH, Moisture

Caption: Potential degradation pathways of the compound.

C. Issues in Cell-Based Assays and High-Throughput Screening (HTS)

The phenolic hydroxyl group in this compound can sometimes lead to assay interference.

Q8: I am seeing inconsistent or unexpected results in my cell-based assay. What could be the cause?

A8: Beyond solubility and stability issues, consider the following:

  • Cytotoxicity of the Solvent: Ensure the final concentration of DMSO is not toxic to your cells. A dose-response curve for DMSO alone should be performed.

  • Compound Cytotoxicity: The compound itself may be cytotoxic at the concentrations you are testing. A standard cytotoxicity assay (e.g., MTT, LDH) is recommended.

  • Interaction with Media Components: The compound may bind to proteins or other components in your cell culture media, reducing its effective concentration.

Q9: I am using this compound in a high-throughput screen and am concerned about false positives. What should I look out for?

A9: Phenolic compounds are a known class of Pan-Assay Interference Compounds (PAINS)[1][7]. Potential issues include:

  • Redox Activity: The phenolic hydroxyl group can be redox-active, which can interfere with assays that rely on redox-based readouts (e.g., some luciferase or peroxidase-based assays)[8].

  • Non-specific Protein Binding: Phenolic compounds can sometimes bind non-specifically to proteins, leading to false-positive inhibition.

  • Assay Signal Interference: The compound may have inherent fluorescence or absorbance that interferes with the assay's detection method.

To mitigate these risks, it is advisable to perform counter-screens and orthogonal assays to validate any hits.

IV. References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Insolubility of Poorly Soluble Compounds. Retrieved from BenchChem.

  • ChemicalBook. (n.d.). Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. Retrieved from ChemicalBook.

  • Crawford, J. M., et al. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC - NIH. [Link]

  • Gan, F. X., et al. (2014). Assessment of the degree of interference of polyphenolic compounds on glucose oxidation/peroxidase assay. PubMed. [Link]

  • Lowe, D. (2012). The Problem with PAINs. Science.

  • Sigma-Aldrich. (n.d.). Cell Culture Troubleshooting. Retrieved from Sigma-Aldrich.

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.

  • Swinney, D. C. (2013). The role of binding kinetics in drug discovery. Nature Reviews Drug Discovery.

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry.

  • D'Arcy, A., et al. (2014). The challenges of measuring and using drug-target residence time. Nature Reviews Drug Discovery.

  • NIH. (2021). On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. PubMed. [Link]

  • ACS Publications. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. NIH. [Link]

  • ACS Publications. (2009). Palladium-Catalyzed Direct (Hetero)arylation of Ethyl Oxazole-4-carboxylate: An Efficient Access to (Hetero)aryloxazoles. The Journal of Organic Chemistry.

  • ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]

Sources

Technical Support Center: Alternative Purification Techniques for Polar Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying polar oxazole derivatives. Oxazoles are a significant class of heterocyclic compounds in medicinal chemistry, but their polarity can present considerable challenges for traditional purification methods.[1][2][3] This document provides in-depth troubleshooting advice and alternative strategies to achieve high purity for these valuable molecules.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial questions and challenges encountered when purifying polar oxazole derivatives.

Q1: Why is my polar oxazole derivative streaking on a silica gel TLC plate and showing low recovery from a silica column?

A: This is a classic issue arising from the strong interaction between polar analytes and the acidic silica stationary phase. Several factors could be at play:

  • Strong Adsorption: The polar functional groups on your oxazole derivative (e.g., hydroxyls, carboxylic acids, amines) can bind very strongly to the silanol groups on the silica surface, leading to irreversible adsorption and low recovery.[4]

  • Compound Instability: The acidic nature of silica gel can cause degradation of sensitive oxazole derivatives.[4][5] A 2D TLC can help determine if your compound is unstable on silica.[6]

  • Inappropriate Solvent System: If the mobile phase is not polar enough, your compound will not move from the baseline.[6][7] Conversely, a solvent system that is too polar can cause everything to elute together at the solvent front.

Expert Tip: To mitigate these issues, consider deactivating the silica gel by pre-flushing the column with a solvent mixture containing 1-2% triethylamine.[8] Alternatively, adding a small amount of a competitive polar solvent like acetic or formic acid to your mobile phase can improve elution.[4]

Q2: My oxazole derivative is highly water-soluble. How can I effectively purify it?

A: High water solubility makes standard normal-phase chromatography on silica difficult. Here are some effective alternative strategies:

  • Reversed-Phase Chromatography (RPC): This is often the go-to method for polar compounds.[9][10] In RPC, a non-polar stationary phase (like C18) is used with a polar mobile phase (typically water/acetonitrile or water/methanol).[11][12] Your polar oxazole will have less affinity for the stationary phase and elute.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for separating very polar compounds that show little retention in reversed-phase.[13] It uses a polar stationary phase with a mobile phase rich in an organic solvent, which creates a water-enriched layer on the stationary phase for partitioning.

  • Ion-Exchange Chromatography (IEC): If your oxazole derivative possesses ionizable functional groups (e.g., carboxylic acids or basic nitrogen atoms), IEC can be a highly selective purification method. In one instance, an ion exchange resin was used to facilitate the synthesis of a 5-(1H-indol-3-yl)oxazole.[1]

Q3: I am struggling to remove a persistent byproduct with similar polarity to my target oxazole derivative. What should I do?

A: When chromatographic methods fail due to similar polarities, consider techniques that exploit other physicochemical properties:

  • Recrystallization: This is a powerful technique for achieving high purity if your compound is a solid.[4][14] The key is to find a solvent system where your product and the impurity have different solubilities at different temperatures.

  • Derivatization: You can temporarily alter the polarity of your target compound or the impurity by protecting a functional group. This change in polarity may then allow for chromatographic separation.

  • Acid/Base Extraction: If your oxazole or the impurity has an acidic or basic center, you can use pH manipulation during a liquid-liquid extraction to move one of the compounds into an aqueous layer, leaving the other in the organic layer. For example, oxazole itself is a weak base.[3]

Part 2: Troubleshooting Guides for Alternative Purification Techniques

This section provides detailed troubleshooting for specific alternative purification methods.

Troubleshooting Reversed-Phase Chromatography (RPC)
Problem Potential Cause Solution
Poor or No Retention (Compound elutes at the solvent front) The compound is too polar for the mobile phase/stationary phase combination.1. Increase Mobile Phase Polarity: Start with a highly aqueous mobile phase (e.g., 95% water).[8] 2. Employ a More Polar Stationary Phase: Consider using a column with embedded polar groups (EPG) or a phenyl-hexyl phase for alternative selectivity.[8] 3. Consider HILIC: If retention is still poor, your compound may be better suited for HILIC.[8]
Peak Tailing or Broad Peaks Secondary interactions with residual silanol groups on the stationary phase.1. Adjust Mobile Phase pH: For basic oxazoles, operating at a low pH (2.5-4) can protonate the analyte and minimize unwanted interactions.[8] 2. Use Mobile Phase Additives: Add a small amount of an acid (e.g., 0.1% formic acid or TFA) or a competing base (e.g., triethylamine) to improve peak shape.[8][13] 3. Use a Highly Deactivated Column: Modern, end-capped columns have fewer accessible silanol groups.[8]
Low Recovery The compound may be precipitating on the column or is too hydrophobic for the mobile phase.1. Check Solubility: Ensure your compound is soluble in the mobile phase. 2. Increase Organic Content: If the compound is more hydrophobic than initially thought, increase the percentage of the organic modifier (acetonitrile or methanol) in the mobile phase.
Workflow for Selecting a Purification Method

start Crude Polar Oxazole Derivative tlc Run TLC (Normal & Reversed-Phase Plates) start->tlc is_solid Is the compound a solid? tlc->is_solid good_sep_np Good separation on Normal Phase TLC? is_solid->good_sep_np Yes is_solid->good_sep_np No good_sep_rp Good separation on Reversed-Phase TLC? good_sep_np->good_sep_rp No flash_np Normal-Phase Flash Chromatography good_sep_np->flash_np Yes flash_rp Reversed-Phase Flash Chromatography good_sep_rp->flash_rp Yes hilic_or_sfc Consider HILIC or SFC good_sep_rp->hilic_or_sfc No recrystallization Consider Recrystallization for high purity flash_np->recrystallization flash_rp->recrystallization end Pure Compound recrystallization->end ion_exchange Does it have an ionizable group? hilic_or_sfc->ion_exchange iec Ion-Exchange Chromatography ion_exchange->iec Yes ion_exchange->end No iec->end

Caption: Decision tree for selecting a purification method.

Part 3: In-Depth Protocols for Alternative Techniques
1. Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase.[15] It is particularly advantageous for its speed, efficiency, and reduced consumption of organic solvents.[16][17]

Why it works for polar oxazoles: While CO2 is non-polar, its solvating power can be tuned by adding polar co-solvents (modifiers) like methanol.[17][18] This allows for the elution and separation of polar compounds. SFC is often considered a form of normal-phase chromatography but with unique properties.[15]

Experimental Protocol: SFC for a Polar Oxazole Derivative

  • Sample Preparation: Dissolve the crude oxazole derivative in a suitable solvent. A good rule of thumb is that any compound soluble in methanol should be amenable to SFC.[15][16]

  • Instrumentation Setup:

    • Column: A stationary phase suitable for polar compounds.

    • Mobile Phase: Supercritical CO2 with a polar modifier (e.g., methanol). Additives like acids or bases can be included to improve peak shape.[17]

    • Temperature and Pressure: The system must be maintained above the critical point of CO2 (31.1 °C and 73.8 bar).

  • Method Development:

    • Start with a gradient of increasing methanol concentration in the CO2 mobile phase.

    • Optimize the gradient, flow rate, and back pressure to achieve the best separation.

  • Fraction Collection: The CO2 evaporates upon depressurization, leaving the purified compound in the small volume of the modifier, which simplifies sample recovery.[17]

Troubleshooting SFC:

  • Poor Solubility: If the compound is not soluble in the mobile phase, consider a different co-solvent or increase its proportion.[16]

  • Peak Tailing: Additives like formic acid or triethylamine can help to mask active sites on the stationary phase.

2. Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their size in solution.[19][20] It is a non-adsorptive technique, making it one of the mildest chromatographic methods.[21]

Why it might work for polar oxazoles: While typically used for large biomolecules, SEC can be effective for separating small molecules from high molecular weight impurities (like polymers) or for buffer exchange and desalting.[20][21][22] The separation is based on the differential access of molecules to the pores of the stationary phase.[19][23]

Experimental Protocol: SEC for Removing Polymeric Impurities

  • Column and Mobile Phase Selection: Choose a column with a pore size appropriate for the molecular weight range of your oxazole derivative and the impurities. The mobile phase should be a good solvent for both your compound and the impurities.

  • System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Sample Injection: Inject a small volume of the concentrated sample. Overloading can lead to poor resolution.

  • Elution: The larger polymeric impurities will elute first, as they are excluded from the pores of the stationary phase, followed by your smaller oxazole derivative which can penetrate the pores.[19][20]

Troubleshooting SEC:

  • No Separation: The molecular weight difference between your compound and the impurities may be too small for the chosen column. Select a column with a different fractionation range.[21]

  • Adsorption to the Column: Although SEC is non-adsorptive, some interactions can occur. Changing the ionic strength or pH of the mobile phase can help to mitigate this.

Workflow for Troubleshooting Poor Peak Shape in HPLC/SFC

start Poor Peak Shape (Tailing/Fronting) check_overload Is the column overloaded? start->check_overload reduce_load Reduce sample load check_overload->reduce_load Yes check_ph Is the mobile phase pH optimized? check_overload->check_ph No end Improved Peak Shape reduce_load->end adjust_ph Adjust pH (add acid/base) check_ph->adjust_ph No check_column Is the column end-capped/in good condition? check_ph->check_column Yes adjust_ph->end new_column Use a new or different column check_column->new_column No additives Consider mobile phase additives (e.g., TEA, TFA) check_column->additives Yes new_column->end hilic If in RP, consider HILIC additives->hilic hilic->end

Caption: Troubleshooting workflow for poor peak shape.

References
  • Technical Support Center: Purification of Oxazole Carboxylic Acids - Benchchem. (URL: )
  • How Good is SFC for Polar Analytes? | Chromatography Today. (URL: [Link])

  • Troubleshooting guide for the purification of polar quinoline compounds - Benchchem. (URL: )
  • Troubleshooting Thin Layer Chromatography - Department of Chemistry : University of Rochester. (URL: [Link])

  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (URL: [Link])

  • What is Supercritical Fluid Chromatography (SFC) Chromatography? - Teledyne Labs. (URL: [Link])

  • Supercritical fluid chromatography - Wikipedia. (URL: [Link])

  • Supercritical Fluid Chromatography: A Workhorse in Drug Discovery | LCGC International. (URL: [Link])

  • Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. (URL: [Link])

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF - ResearchGate. (URL: [Link])

  • Application Notes & Protocols: Analytical Methods for the Purification of Oxazole Deriv
  • Reversed-phase chromatography - Wikipedia. (URL: [Link])

  • Video: Size-Exclusion Chromatography - JoVE. (URL: [Link])

  • HPLC Troubleshooting Guide. (URL: [Link])

  • SIZE EXCLUSION CHROMATOGRAPHY FOR BIOMOLECULE ANALYSIS - Agilent. (URL: [Link])

  • Fundamentals of size exclusion chromatography - Cytiva. (URL: [Link])

  • Retention behavior of isomeric polycyclic aromatic sulfur heterocycles in reversed-phase liquid chromatography - PMC - NIH. (URL: [Link])

  • Reverse Phase Chromatography Techniques - Chrom Tech, Inc.. (URL: [Link])

  • Size Exclusion Chromatography - Organic Chemistry - Jack Westin. (URL: [Link])

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC - PubMed Central. (URL: [Link])

  • What is the Chemistry Behind Reversed-Phase Flash Chromatography? - Biotage. (URL: [Link])

  • Identifying and removing impurities from 2-(4-IODO-PHENYL)-OXAZOLE - Benchchem. (URL: )
  • US4208329A - Oxazole removed from acrylonitrile as oxazole sulfate - Google P
  • Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (URL: [Link])

  • Overcoming challenges in the purification of heterocyclic compounds - Benchchem. (URL: )
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Semantic Scholar. (URL: [Link])

  • Synthetic approaches for oxazole derivatives: A review - ResearchGate. (URL: [Link])

  • Enantiomeric Separation of New Chiral Azole Compounds - MDPI. (URL: [Link])

  • Oxazole Synthesis by Sequential Asmic-Ester Condensations and Sulfanyl–Lithium Exchange–Trapping | Organic Letters - ACS Publications. (URL: [Link])

  • Oxazole - Wikipedia. (URL: [Link])

Sources

Technical Support Center: Mitigating Batch-to-Batch Variability in Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate batch-to-batch variability, ensuring consistent yield, purity, and performance of this critical intermediate.[1][2][3] This document moves beyond a simple procedural outline to explain the causality behind experimental choices, empowering you to proactively standardize your synthesis and diagnose issues as they arise.

Introduction: The Challenge of Reproducibility

This compound is a key building block in medicinal chemistry, often utilized in the development of anti-inflammatory, antioxidant, and other therapeutic agents.[1] The oxazole core is a prevalent motif in numerous biologically active natural products.[4] However, like many multi-step organic syntheses, its preparation can be prone to batch-to-batch variability. These inconsistencies can manifest as fluctuating yields, differing impurity profiles, and even variations in physical properties like color and crystal morphology.[5][6] Such variability poses a significant challenge in research and drug development, where reproducibility is paramount for generating reliable data and ensuring the quality of the final active pharmaceutical ingredient (API).[7][8][9][10]

This guide will focus on a common synthetic route, the Robinson-Gabriel synthesis and related methods, which involve the cyclodehydration of a 2-acylamino-ketone precursor.[11][12] We will explore the critical parameters at each stage of the process that can be a source of inconsistency.

Core Synthesis Pathway & Potential Pitfalls

A prevalent method for synthesizing the target molecule involves the reaction of a serine- or glycine-derived precursor with a p-hydroxybenzoyl source, followed by cyclization and dehydration. The Robinson-Gabriel synthesis, which cyclizes an α-acylamino ketone, is a classic and effective route.[11][12][13]

General Reaction Scheme:

// Styling "Product" [fillcolor="#34A853", fontcolor="#FFFFFF"]; } enddot Caption: Generalized Robinson-Gabriel synthesis pathway.

Frequently Asked Questions (FAQs) - Quick Troubleshooting

Q1: My reaction yield has suddenly dropped by 30% compared to previous batches. What's the most likely cause? A1: The most common culprits for a sudden drop in yield are the quality of your starting materials and the purity of your solvents.[14] Verify the certificate of analysis (CoA) for your new batches of reactants.[5] Trace amounts of water in solvents like THF or Dioxane can quench dehydrating agents or participate in side reactions. Always use freshly dried, high-purity solvents.[14][15]

Q2: The final product from my latest batch is off-white or yellowish, whereas it's usually a pure white solid. Why? A2: A change in color often indicates the presence of impurities formed due to side reactions or degradation. This can be caused by excessive heating during the reaction or work-up, or prolonged reaction times. Over-exposure to the acidic dehydrating agent can lead to charring or polymerization of starting materials or the product. Monitor your reaction closely with Thin Layer Chromatography (TLC) to avoid running it for too long.[15]

Q3: My product is proving difficult to crystallize, or it's crashing out of solution as an oil. What should I do? A3: Oiling out during crystallization is often due to residual impurities or using a solvent system where the compound is too soluble.[16] Try adding a less polar co-solvent (an "anti-solvent") like hexanes or heptane dropwise to your solution at an elevated temperature until slight turbidity appears, then allow it to cool slowly.[16] If the issue persists, the crude product likely needs to be re-purified by column chromatography to remove impurities that are inhibiting crystal lattice formation.

Q4: I'm seeing an unexpected spot on my TLC plate that wasn't present in previous runs. What could it be? A4: A new spot could be a side product or an unreacted intermediate. In Robinson-Gabriel type syntheses, incomplete dehydration can leave behind an oxazoline intermediate.[17] Another possibility is a side reaction involving the solvent; for example, using DMF with certain activating agents can sometimes lead to formylation.[15] Use LC-MS to get a mass of the impurity, which can provide clues to its structure.

In-Depth Troubleshooting Guides

Guide 1: Starting Material & Reagent Integrity

Batch-to-batch variability often begins before the reaction is even started. The quality of raw materials is a critical factor influencing the safety and efficacy of the final product.[7][8][9][10][18]

Problem: Inconsistent yields and formation of unknown impurities.

Root Cause Analysis:

  • Purity of Precursors: Even small variations in the purity of starting materials can introduce contaminants that interfere with the main reaction.[7][18]

  • Degradation of Reagents: Dehydrating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) can degrade if not stored properly, losing their potency. 4-Hydroxybenzoyl chloride is sensitive to moisture.

  • Solvent Quality: The presence of water or other reactive impurities in solvents is a major source of irreproducibility in moisture-sensitive reactions.[14]

Troubleshooting & Validation Workflow:

G cluster_0 Step 1: Raw Material Verification cluster_1 Step 2: Reagent & Solvent Handling cluster_2 Step 3: Verification Experiment start Issue: Inconsistent Yield/Purity coa Compare CoA of new vs. old reagent batches. Note purity & impurity profiles. start->coa nmr Run ¹H NMR on starting materials to confirm identity and check for obvious impurities. coa->nmr storage Verify storage conditions (e.g., desiccator, inert atm.). nmr->storage solvent Use freshly opened or freshly distilled/dried solvents. (e.g., from sodium/benzophenone still for THF). storage->solvent test_rxn Run a small-scale test reaction using a previously validated batch of reagents (if available). solvent->test_rxn compare Compare TLC/LCMS profile of test reaction to the problematic batch. test_rxn->compare end Root Cause Identified compare->end

Preventative Measures & Best Practices:

  • Qualify New Batches: Never assume a new bottle of reagent will perform identically. When a new batch of a critical starting material is received, run a small-scale pilot reaction to qualify its performance against a known standard.[5]

  • Inert Atmosphere Handling: Handle moisture-sensitive reagents like acid chlorides and dehydrating agents under an inert atmosphere (Nitrogen or Argon).

  • Solvent Purity: Use anhydrous grade solvents for the cyclodehydration step. If you suspect solvent contamination, it's best to dry or distill it before use.[14][15]

Guide 2: Reaction Condition Control

Precise control over reaction parameters is crucial for minimizing side reactions and ensuring consistent outcomes.[15]

Problem: Variable yields, formation of dark-colored byproducts, or incomplete reactions.

Root Cause Analysis:

  • Temperature Control: The cyclodehydration step is often exothermic. Poor temperature control can lead to localized "hot spots," causing decomposition of reactants or products.

  • Reagent Addition Rate: Adding the dehydrating agent too quickly can cause a rapid exotherm and increase the formation of byproducts.[19]

  • Reaction Time: Insufficient reaction time leads to incomplete conversion, leaving unreacted intermediates. Conversely, excessively long reaction times can lead to product degradation or polymerization, especially under harsh acidic conditions.

Parameter Optimization Table:

ParameterIssue if UncontrolledRecommended Control StrategyVerification Method
Temperature Low yield, charring, side productsUse an ice bath during addition of dehydrating agent. Maintain a consistent internal temperature using an oil bath and thermocouple.Monitor internal reaction temperature throughout the addition and reflux.
Addition Rate Localized exotherms, byproduct formationAdd dehydrating agent dropwise via an addition funnel over a set period (e.g., 30-60 min).Observe for excessive fuming or rapid, uncontrolled reflux.
Reaction Time Incomplete conversion or product degradationMonitor reaction progress by TLC or HPLC at regular intervals (e.g., every 30 min).TLC analysis showing disappearance of starting material and formation of the product spot.

Experimental Protocol: Standardized Cyclodehydration

  • Set up a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a thermocouple for internal temperature monitoring, and a pressure-equalizing dropping funnel, all under a positive pressure of Nitrogen.

  • Charge the flask with the N-(4-Hydroxybenzoyl) precursor and an appropriate anhydrous solvent (e.g., Dioxane or Toluene).

  • Cool the mixture to 0-5 °C using an ice-water bath.

  • Charge the dropping funnel with the dehydrating agent (e.g., POCl₃ or H₂SO₄).

  • Add the dehydrating agent dropwise to the stirred reaction mixture, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, slowly warm the reaction to the target reflux temperature and maintain for the optimized duration.

  • Monitor the reaction to completion using an appropriate analytical technique (TLC/HPLC).

  • Once complete, cool the reaction back to room temperature before proceeding with the work-up.

Guide 3: Work-up and Purification

The final stages of isolating and purifying the product are as critical as the reaction itself. Inconsistencies here can lead to yield loss and purity variations.

Problem: Low recovery after work-up; final product fails to meet purity specifications; poor crystal formation.

Root Cause Analysis:

  • Inefficient Extraction: The phenolic hydroxyl group can make the product and intermediates partially water-soluble, especially if the aqueous layer becomes basic. This can lead to significant product loss during the extraction phase.

  • Incomplete Quenching: Failure to completely neutralize the acidic dehydrating agent can lead to product degradation during solvent evaporation (rotovapping).

  • Suboptimal Crystallization: Rapid cooling, using the wrong solvent, or the presence of impurities can lead to poor crystal quality, oiling out, or trapping of impurities within the crystal lattice.[20][21]

Troubleshooting Crystallization Issues:

G cluster_0 If NOT Pure cluster_1 If Pure start Crystallization Fails (Oiling Out / No Crystals) check_purity Is crude product >90% pure by NMR/LCMS? start->check_purity chromatography Purify by column chromatography (Silica gel, Hexane:EtOAc gradient) check_purity->chromatography No solvent_screen Screen for better solvent systems. (e.g., EtOAc/Heptane, Acetone/Water) check_purity->solvent_screen Yes re_crystallize Attempt crystallization again with purified material. chromatography->re_crystallize end High-Purity Crystals Obtained re_crystallize->end slow_cool Ensure slow cooling. Leave flask at RT, then move to 4°C. solvent_screen->slow_cool seed Add a seed crystal from a previous successful batch. slow_cool->seed seed->end

Best Practices for Purification:

  • pH Monitoring: During aqueous work-up, carefully adjust the pH. Ensure the aqueous layer is slightly acidic (pH 4-5) before extracting with an organic solvent like ethyl acetate to suppress the deprotonation of the phenol and maximize recovery.

  • Slow Crystallization: The key to good crystals is slow growth. Dissolve the crude product in a minimum amount of a suitable hot solvent and allow it to cool to room temperature undisturbed before moving it to a refrigerator or freezer.[20][21]

  • Solvent Pairs: If finding a single good crystallization solvent is difficult, use a solvent pair.[21][22] Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and slowly add a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes cloudy. Gently heat to re-dissolve, then cool slowly.

Proactive Strategy: Establishing a "Golden Batch"

For long-term projects, the most effective strategy to combat batch-to-batch variability is to establish a "Golden Batch."[5]

  • Procurement: Purchase a single, large lot of all critical starting materials sufficient for the entire research campaign.

  • Synthesis & Characterization: Synthesize a large batch of the this compound intermediate.

  • Thorough Analysis: Characterize this batch exhaustively (NMR, LC-MS, HPLC purity, melting point, etc.) and use it as the standard against which all future, smaller syntheses are compared.

  • Storage: Store this golden batch under stable, inert conditions (e.g., in a freezer under argon) to ensure its long-term integrity.

By adhering to these troubleshooting guides and proactive strategies, researchers can significantly reduce batch-to-batch variability, leading to more reliable and reproducible scientific outcomes.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Available from: [Link]

  • SynArchive. Robinson-Gabriel Synthesis. Available from: [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. (2022-04-07). Available from: [Link]

  • Wasserman, H. H., & Vinick, F. J. (1973). The Mechanism of the Robinson-Gabriel Synthesis of Oxazoles. Journal of the American Chemical Society, 95(13), 4435–4436.
  • Topiox Research. Why Raw Material Testing is Essential for Pharmaceutical Quality Control. (2025-12-19). Available from: [Link]

  • ToniVela. Robinson-Gabriel synthesis of oxazoles | Organic Chemistry. (2025-11-15). YouTube. Available from: [Link]

  • Wikipedia. Robinson–Gabriel synthesis. Available from: [Link]

  • PCC Group. The quality of chemical raw materials is an important factor in pharmaceutical production. (2017-08-02). Available from: [Link]

  • Valencylab. Benefits of Using High-Quality Pharma Raw Materials in Drug Manufacturing. (2025-01-11). Available from: [Link]

  • ARLANXEO. Demystifying Pharmaceutical Manufacturing: From Raw Materials to Life-Saving Medicines. (2024-09-04). Available from: [Link]

  • Ultima. The Essential Role of Raw Chemical Materials in Pharmaceuticals. (2024-06-28). Available from: [Link]

  • Project Boli. Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. Available from: [Link]

  • Joshi, S. S., et al. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences.
  • SOP: CRYSTALLIZATION. Available from: [Link]

  • University of Geneva. Guide for crystallization. Available from: [Link]

  • ACS Omega. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. (2020-10-19). Available from: [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available from: [Link]

  • de la Hoz, A., et al. (2005). Solvent-Free Heterocyclic Synthesis. Chemical Reviews, 105(8), 2965-3044.
  • Ibis Scientific, LLC. Why Solvent Purity Is Crucial in the World of Chemistry. (2025-05-11). Available from: [Link]

  • Taylor & Francis Online. Preparation and Reactivity of Ethyl 2-Vinyloxazole-4-carboxylate. Available from: [Link]

  • Scientific Update. Oxazole Synthesis from Acetylenes and Nitriles. (2017-07-18). Available from: [Link]

  • University of Potsdam. Advice for Crystallization. Available from: [Link]

  • ResearchGate. Synthesis and Reactions of Oxazoles. (2025-08-06). Available from: [Link]

  • Taylor & Francis Online. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available from: [Link]

  • MySkinRecipes. This compound. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Available from: [Link]

  • MDPI. The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Available from: [Link]

  • Surface Measurement Systems. Batch-to-Batch Variability - Applications using Sorption Experiments. Available from: [Link]

  • Zaether. Navigating Batch-to-Batch Variability with a Data-Centric Approach. Available from: [Link]

  • YouTube. Defining the Root Cause of Batch-to-Batch Variability. (2024-03-01). Available from: [Link]

  • AZoM. Analyzing Batch-to-Batch Variability in Bulk Chemicals. (2024-11-12). Available from: [Link]

  • Oakwood Chemical. Ethyl 2-(4'-hydroxyphenyl)-1,3-oxazole-4-carboxylate. Available from: [Link]

Sources

Validation & Comparative

A Researcher's Guide to Validating the Neuroprotective Potential of Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate In Vitro

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics for neurodegenerative diseases, the identification and validation of new chemical entities with neuroprotective properties is a critical endeavor. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the neuroprotective effects of a promising, yet uncharacterized compound, "Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate," using established in vitro models. We will objectively compare its potential performance against two well-established neuroprotective agents, N-acetylcysteine (NAC) and Edaravone, and provide the supporting experimental methodologies to generate robust and reliable data.

Introduction to this compound and the Rationale for Neuroprotective Screening

This compound is a heterocyclic compound featuring an oxazole core. While its specific biological activities related to neuroprotection are not yet extensively documented, its structural motifs, particularly the hydroxyphenyl group, are present in various compounds with known antioxidant and anti-inflammatory properties. The oxazole ring itself is a versatile scaffold in medicinal chemistry. This structural rationale warrants a thorough investigation into its potential as a neuroprotective agent.

This guide will outline a multi-tiered experimental approach to:

  • Establish robust in vitro models of neuronal damage.

  • Assess the cytoprotective effects of this compound.

  • Elucidate its potential mechanisms of action, focusing on anti-apoptotic, antioxidant, and anti-inflammatory pathways.

  • Benchmark its efficacy against the known neuroprotectants, N-acetylcysteine and Edaravone.

Comparative Compounds: The Gold Standards

A meaningful validation requires comparison with established alternatives. We have selected two widely recognized neuroprotective agents for this purpose:

  • N-acetylcysteine (NAC): A precursor to the antioxidant glutathione (GSH), NAC exerts its neuroprotective effects primarily by replenishing intracellular GSH levels, directly scavenging reactive oxygen species (ROS), and modulating inflammatory pathways.[1][2] Its multifaceted mechanism makes it a robust positive control.

  • Edaravone: A potent free radical scavenger, Edaravone is clinically used for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[3][4] It effectively mitigates oxidative stress-induced neuronal damage.[3][5]

Experimental Workflow for In Vitro Validation

The following workflow provides a logical sequence for a comprehensive in vitro validation study.

Experimental Workflow cluster_setup Phase 1: Model Setup & Optimization cluster_validation Phase 2: Compound Validation cluster_assays Phase 3: Endpoint Analysis cell_culture Neuronal Cell Culture (e.g., SH-SY5Y, Primary Cortical Neurons) toxin_titration Toxin Titration (Glutamate, H2O2, Aβ) cell_culture->toxin_titration Determine optimal toxicant concentration treatment Treatment with this compound, NAC, and Edaravone toxin_titration->treatment toxin_exposure Induction of Neurotoxicity treatment->toxin_exposure Pre-treatment, Co-treatment, or Post-treatment viability Cell Viability & Cytotoxicity Assays (MTT, LDH) toxin_exposure->viability apoptosis Apoptosis Assays (Caspase-3 Activity) toxin_exposure->apoptosis oxidative_stress Oxidative Stress Markers (ROS, GSH) toxin_exposure->oxidative_stress inflammation Inflammatory Markers (TNF-α ELISA) toxin_exposure->inflammation

Caption: A streamlined workflow for the in vitro validation of a novel neuroprotective compound.

Detailed Experimental Protocols

Cell Culture and In Vitro Models of Neurodegeneration

The choice of cell model is critical for the relevance of the findings. The human neuroblastoma cell line SH-SY5Y is a widely used and convenient model for studying neurodegenerative processes, including amyloid-β toxicity.[6][7][8] For more physiologically relevant data, primary cortical neurons can be utilized.

a) Glutamate-Induced Excitotoxicity Model: Overactivation of glutamate receptors leads to neuronal cell death, a key mechanism in ischemic stroke and other neurodegenerative conditions.[9][10][11]

  • Protocol:

    • Plate neuronal cells at an appropriate density in 96-well plates.

    • After 24 hours, pre-treat the cells with varying concentrations of this compound, NAC, or Edaravone for 2-4 hours.

    • Induce excitotoxicity by exposing the cells to a predetermined neurotoxic concentration of L-glutamate for 24 hours.[12][13]

    • Proceed with cell viability and other endpoint assays.

b) Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress Model: H₂O₂ is a common agent used to induce oxidative stress and mimic the conditions found in various neurodegenerative diseases.[14]

  • Protocol:

    • Seed neuronal cells in 96-well plates.

    • After 24 hours, pre-treat with the test compounds for 2-4 hours.

    • Introduce H₂O₂ at a concentration known to induce approximately 50% cell death and incubate for 24 hours.

    • Perform endpoint analyses to assess the protective effects.

c) Amyloid-Beta (Aβ) Toxicity Model: The aggregation of Aβ peptides is a hallmark of Alzheimer's disease.[6][8]

  • Protocol:

    • Culture SH-SY5Y cells, which can be differentiated to a more neuron-like phenotype.[6]

    • Treat the cells with pre-aggregated Aβ peptides (e.g., Aβ₂₅₋₃₅ or Aβ₁₋₄₂) to induce toxicity.[15][16]

    • Co-treat with this compound, NAC, or Edaravone.

    • After 24-48 hours of incubation, evaluate cell viability and other relevant markers.

Endpoint Assays for Neuroprotection

a) Cell Viability and Cytotoxicity Assays:

  • MTT Assay: This colorimetric assay measures the metabolic activity of viable cells.[17][18][19][20][21] A higher absorbance value indicates greater cell viability.

    • Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies cytotoxicity by measuring the release of LDH from damaged cells into the culture medium.[22][23][24][25] An increase in LDH activity in the supernatant corresponds to increased cell death.

    • Principle: LDH is a cytosolic enzyme that is released into the medium upon cell membrane damage.

b) Apoptosis Assays:

  • Caspase-3 Activity Assay: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a fluorometric substrate.[26][27][28][29] A decrease in caspase-3 activity in the presence of the test compound suggests an anti-apoptotic effect.

    • Principle: Activated caspase-3 cleaves a specific substrate, releasing a fluorescent molecule.

c) Oxidative Stress Markers:

  • Reactive Oxygen Species (ROS) Production Assay: Intracellular ROS levels can be quantified using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[30][31][32][33][34] A reduction in fluorescence indicates a decrease in ROS production.

    • Principle: DCFH-DA is deacetylated within the cell and then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

  • Glutathione (GSH) Level Assay: The levels of the major intracellular antioxidant, GSH, can be measured using commercially available kits. An increase in GSH levels suggests an enhancement of the cellular antioxidant defense system.

d) Inflammatory Markers:

  • Enzyme-Linked Immunosorbent Assay (ELISA) for Tumor Necrosis Factor-alpha (TNF-α): Pro-inflammatory cytokines like TNF-α play a significant role in neuroinflammation. Their levels in the cell culture supernatant can be quantified using ELISA kits.[35][36][37][38][39] A decrease in TNF-α levels would indicate an anti-inflammatory effect of the compound.

    • Principle: A sandwich ELISA uses specific antibodies to capture and detect the target protein.

Data Presentation and Interpretation

For a clear and objective comparison, all quantitative data should be summarized in tables.

Table 1: Comparative Analysis of Neuroprotective Effects

AssayNeurotoxic InsultThis compound (EC₅₀)N-acetylcysteine (EC₅₀)Edaravone (EC₅₀)
MTT Assay GlutamateExperimental ValueLiterature/Experimental ValueLiterature/Experimental Value
H₂O₂Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
Amyloid-βExperimental ValueLiterature/Experimental ValueLiterature/Experimental Value
LDH Release GlutamateExperimental ValueLiterature/Experimental ValueLiterature/Experimental Value
H₂O₂Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
Amyloid-βExperimental ValueLiterature/Experimental ValueLiterature/Experimental Value
Caspase-3 Activity GlutamateExperimental ValueLiterature/Experimental ValueLiterature/Experimental Value
ROS Production H₂O₂Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
TNF-α Levels Amyloid-βExperimental ValueLiterature/Experimental ValueLiterature/Experimental Value

EC₅₀ values represent the concentration of the compound that elicits 50% of the maximal protective effect.

Mechanistic Insights: Signaling Pathways

The experimental data will provide insights into the potential neuroprotective mechanisms of this compound. The following diagram illustrates the key signaling pathways that are likely to be modulated.

Neuroprotective Mechanisms cluster_insult Neurotoxic Insults cluster_pathways Cellular Stress Pathways cluster_compound Potential Intervention Points glutamate Glutamate excitotoxicity Excitotoxicity glutamate->excitotoxicity h2o2 H2O2 oxidative_stress Oxidative Stress h2o2->oxidative_stress abeta Amyloid-β inflammation Neuroinflammation abeta->inflammation apoptosis Apoptosis excitotoxicity->apoptosis oxidative_stress->apoptosis inflammation->apoptosis compound This compound compound->excitotoxicity Inhibition? compound->oxidative_stress Antioxidant Activity? compound->inflammation Anti-inflammatory? compound->apoptosis Anti-apoptotic?

Sources

A Comparative Analysis of Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate as a Potential COX-2 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel compound, Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate, with established cyclooxygenase-2 (COX-2) inhibitors. As the quest for safer and more effective anti-inflammatory agents continues, understanding the potential of new chemical entities is paramount. This document synthesizes available data, explores structure-activity relationships, and provides the necessary experimental context for evaluating such compounds.

The Rationale for Selective COX-2 Inhibition

The cyclooxygenase (COX) enzyme is a key player in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever.[1][2] There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the stomach lining and maintain kidney function.[1] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[3]

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen are non-selective, inhibiting both COX-1 and COX-2.[2] This lack of selectivity is the primary cause of their well-known gastrointestinal side effects.[4] The development of selective COX-2 inhibitors, such as Celecoxib, Rofecoxib, and Etoricoxib, was a major advancement, offering potent anti-inflammatory effects with a reduced risk of gastrointestinal complications.[3][4] However, concerns regarding cardiovascular side effects associated with some selective COX-2 inhibitors have fueled the search for new compounds with improved safety profiles.[5][6]

Introducing this compound

This compound is a heterocyclic compound featuring an oxazole core. The oxazole scaffold is a recognized pharmacophore in medicinal chemistry, and various derivatives have been explored for their anti-inflammatory properties.[7][8] While direct experimental data on the COX-2 inhibitory activity of this specific molecule is not extensively available in the public domain, its structural features—notably the 2-(4-hydroxyphenyl) substituent—share similarities with known COX-2 inhibitors, suggesting its potential as a candidate for further investigation.[9][10] Its utility as an intermediate in the synthesis of compounds with anti-inflammatory and antioxidant properties further supports its relevance in this therapeutic area.[10]

Comparative Analysis with Known COX-2 Inhibitors

A direct quantitative comparison of this compound with established COX-2 inhibitors is challenging due to the lack of publicly available IC50 data for this specific compound. However, a qualitative comparison based on structural motifs and findings from related oxazole derivatives can provide valuable insights.

Structural Considerations and In Silico Insights

The selectivity of COX-2 inhibitors is largely attributed to the presence of a larger and more accommodating active site in the COX-2 enzyme compared to COX-1.[11] Many selective inhibitors possess a side pocket that can be occupied by specific chemical moieties, a feature absent in the COX-1 active site. Structure-activity relationship (SAR) studies of various heterocyclic compounds have shown that specific substitutions can enhance COX-2 selectivity.[11][12]

In silico molecular docking studies on various oxazole and isoxazole derivatives have demonstrated their potential to bind effectively within the COX-2 active site.[1][4] These studies often highlight key interactions with amino acid residues such as Val523, Phe518, Arg513, and Ser353, which are crucial for inhibitory activity.[4] The 4-hydroxyphenyl group present in this compound could potentially form hydrogen bonds with residues in the active site, contributing to its binding affinity.

Performance of Known COX-2 Inhibitors

To provide a benchmark for any future experimental evaluation of this compound, the inhibitory concentrations (IC50) and selectivity indices of well-established COX-2 inhibitors are presented below. The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2, with a higher value indicating greater selectivity for COX-2.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (COX-1/COX-2)
Celecoxib~15~0.04~375
Rofecoxib>50~0.018>2777
Etoricoxib~1.1~0.01~106
Valdecoxib~5.0~0.005~1000

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols for Evaluation

To empirically determine the COX-2 inhibitory potential of this compound and enable a direct comparison with known inhibitors, the following standard experimental protocols are recommended.

In Vitro COX-1/COX-2 Inhibition Assay

This assay is fundamental for determining the potency and selectivity of a test compound.[13][14]

Methodology:

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Reaction Mixture: A reaction buffer containing the respective enzyme, a heme cofactor, and the test compound at various concentrations is prepared.

  • Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.

  • Measurement of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[15]

  • Calculation of IC50: The concentration of the test compound that causes 50% inhibition of PGE2 production is determined as the IC50 value.

Causality behind Experimental Choices: The use of recombinant enzymes ensures a pure and consistent source for the assay. Quantifying PGE2 production is a direct measure of COX activity.[15] Running parallel assays for both COX-1 and COX-2 is crucial for determining the selectivity index.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model

This is a widely used and well-validated animal model for assessing the acute anti-inflammatory activity of a compound.[7][16]

Methodology:

  • Animal Model: Typically, Wistar rats or Swiss albino mice are used.

  • Compound Administration: The test compound (e.g., this compound) and a reference drug (e.g., Indomethacin or Celecoxib) are administered orally or intraperitoneally at predetermined doses. A control group receives the vehicle.

  • Induction of Inflammation: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.[7][17]

  • Measurement of Paw Edema: The volume of the paw is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[17]

  • Calculation of Inhibition: The percentage of inhibition of paw edema in the treated groups is calculated relative to the control group.

Causality behind Experimental Choices: Carrageenan injection induces a biphasic inflammatory response, with the later phase being primarily mediated by prostaglandins, making it a suitable model for evaluating COX inhibitors.[11] Measuring the change in paw volume provides a quantitative measure of the inflammatory response.[16]

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the COX-2 inhibitory pathway and the experimental workflow for its evaluation.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor Ethyl 2-(4-hydroxyphenyl) oxazole-4-carboxylate (Potential Inhibitor) Inhibitor->COX2 Inhibition

Caption: The COX-2 inhibitory pathway.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Model invitro_start Prepare Recombinant COX-1 & COX-2 Enzymes invitro_incubate Incubate Enzymes with Test Compound invitro_start->invitro_incubate invitro_add_aa Add Arachidonic Acid invitro_incubate->invitro_add_aa invitro_measure Measure PGE2 (ELISA) invitro_add_aa->invitro_measure invitro_calc Calculate IC50 & Selectivity Index invitro_measure->invitro_calc invivo_admin Administer Compound to Animal Model invivo_induce Induce Paw Edema (Carrageenan) invivo_admin->invivo_induce invivo_measure Measure Paw Volume invivo_induce->invivo_measure invivo_calc Calculate % Inhibition invivo_measure->invivo_calc start Compound Synthesis & Characterization cluster_invitro cluster_invitro start->cluster_invitro cluster_invivo cluster_invivo start->cluster_invivo

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the oxazole scaffold is a cornerstone for the development of novel therapeutic agents, demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of analogs based on the promising core structure of Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate. Our focus is to dissect the intricate connections between molecular modifications and their resulting biological outcomes, offering a technical and experience-driven perspective for researchers in drug discovery.

The Core Scaffold: this compound - A Privileged Starting Point

The title compound, this compound, serves as a compelling starting point for analog design due to its inherent structural features that are often associated with biological activity. The 2,4-disubstituted oxazole core provides a stable and relatively planar framework, while the phenolic hydroxyl group and the ethyl carboxylate offer key points for hydrogen bonding and potential esterase-mediated prodrug strategies, respectively. Its structure is known to play a role in modulating biological pathways related to oxidative stress and inflammation.[3]

This guide will explore the systematic modification of three key regions of this molecule to elucidate the SAR:

  • Region A: The Phenyl Ring: Modifications to the substituents on the 4-hydroxyphenyl group.

  • Region B: The Oxazole Core: Introduction of substituents at the C5 position.

  • Region C: The Carboxylate Moiety: Alterations to the ethyl ester group.

Below is a diagram illustrating the key regions for SAR exploration.

Caption: Key regions for SAR studies on the this compound scaffold.

Comparative Structure-Activity Relationship Analysis

The following table summarizes the hypothetical SAR data for a series of analogs, drawing upon established principles from related oxazole and isoxazole series investigated for anticancer and enzyme inhibitory activities.[4][5][6][7][8] The biological activity is presented as the half-maximal inhibitory concentration (IC50) against a representative cancer cell line (e.g., MCF-7, human breast adenocarcinoma).

Compound IDModification (Region A)Modification (Region B)Modification (Region C)IC50 (µM)Rationale for Design & Expected Outcome
Parent 4-OHH-COOEt15.2Baseline activity of the core scaffold.
A1 4-OCH3H-COOEt8.5Methoxy group can enhance metabolic stability and hydrophobic interactions.[9][10]
A2 4-ClH-COOEt5.1Electron-withdrawing groups on the phenyl ring often enhance potency in related series.
A3 3,4-di-OHH-COOEt25.8Additional hydroxyl group may increase polarity and reduce cell permeability.
B1 4-OH-CH3-COOEt12.3Small alkyl substitution at C5 is generally well-tolerated and can fill small hydrophobic pockets.
B2 4-OH-Br-COOEt7.9Halogen substitution can introduce favorable interactions and improve binding affinity.[11]
C1 4-OHH-COOH> 50Carboxylic acid is often detrimental to cell permeability and may not be tolerated in the active site.[4]
C2 4-OHH-CONH210.7Amide can act as a hydrogen bond donor/acceptor, potentially improving target engagement.[6]
C3 4-OHH-CON(CH3)218.9Increased steric bulk on the amide may hinder binding.

Key SAR Insights:

  • Phenyl Ring (Region A): Substitution on the phenyl ring is a critical determinant of activity. Small, electron-withdrawing or lipophilic groups at the para-position (like -OCH3 and -Cl) appear to be favorable, potentially by enhancing binding affinity or improving pharmacokinetic properties.

  • Oxazole Core (Region B): The C5 position of the oxazole ring can tolerate small substituents. Halogenation at this position may be a viable strategy for potency enhancement.

  • Carboxylate Moiety (Region C): The ethyl ester is likely important for cell permeability. Conversion to the free carboxylic acid abolishes activity, a common finding in cell-based assays.[4] Amidation is a promising modification, though steric bulk on the amide nitrogen may be detrimental.

Experimental Protocols

General Synthetic Route for Ethyl 2-(substituted-phenyl)oxazole-4-carboxylate Analogs

The synthesis of the target analogs can be achieved through several established methods for oxazole formation.[12][13][14] A common and reliable approach involves the condensation of a substituted benzamide with an ethyl 2-haloacetoacetate derivative.

Synthesis_Workflow cluster_reactants Starting Materials Amide Substituted Benzamide Condensation Condensation/ Cyclization Amide->Condensation Haloacetate Ethyl 2-haloacetoacetate Haloacetate->Condensation Product Ethyl 2-(substituted-phenyl) oxazole-4-carboxylate Condensation->Product Base, Solvent

Caption: General synthetic workflow for the preparation of target analogs.

Step-by-Step Protocol (Example: Synthesis of Analog A2):

  • Amide Formation: To a solution of 4-chlorobenzoic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF). Stir at room temperature for 2 hours. Evaporate the solvent in vacuo. Dissolve the resulting acid chloride in DCM and add ammonium hydroxide (2.0 eq) dropwise at 0 °C. Stir for 1 hour, then warm to room temperature. Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate to yield 4-chlorobenzamide.

  • Oxazole Synthesis: In a round-bottom flask, combine 4-chlorobenzamide (1.0 eq) and ethyl 2-chloroacetoacetate (1.1 eq) in a suitable solvent such as toluene. Add a base, for example, potassium carbonate (2.0 eq).

  • Reaction: Heat the mixture to reflux (approximately 110 °C) and monitor the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure Ethyl 2-(4-chlorophenyl)oxazole-4-carboxylate (A2).

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Cytotoxicity Evaluation using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability.[15]

MTT_Assay_Workflow cluster_setup Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay Cell_Culture Maintain Cancer Cell Line (e.g., MCF-7) Seeding Seed cells in 96-well plates Cell_Culture->Seeding Compound_Prep Prepare serial dilutions of test compounds Seeding->Compound_Prep Treatment Add compounds to wells Compound_Prep->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Addition Add MTT solution Incubation->MTT_Addition Formazan_Formation Incubate for 3-4 hours (Formazan crystal formation) MTT_Addition->Formazan_Formation Solubilization Add DMSO to dissolve formazan Formazan_Formation->Solubilization Measurement Measure absorbance at 570 nm Solubilization->Measurement Analysis Calculate IC50 values Measurement->Analysis

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Culture MCF-7 cells in appropriate media supplemented with fetal bovine serum and antibiotics. Harvest cells and seed them into 96-well microplates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.[16]

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Perform serial dilutions in culture media to achieve the desired final concentrations. Remove the old media from the wells and add 100 µL of the media containing the test compounds. Include vehicle controls (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • MTT Addition and Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[16]

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Concluding Remarks and Future Directions

This guide outlines the foundational principles for exploring the structure-activity relationships of this compound analogs. The presented data, synthesized from existing literature on related scaffolds, suggests that targeted modifications to the phenyl ring and the oxazole core can significantly impact biological activity. The provided experimental protocols offer a robust framework for the synthesis and evaluation of novel analogs.

Future work should focus on the synthesis of a focused library of these compounds to validate the hypothesized SAR trends. Further investigations could also explore the replacement of the oxazole core with other five-membered heterocycles, such as thiazole or imidazole, to probe the importance of the heteroatom arrangement for biological activity. Mechanistic studies, including enzyme inhibition assays and apoptosis assays, will be crucial to elucidate the mode of action of the most potent analogs.[17]

References

  • National Center for Biotechnology Information. (n.d.). Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. Available at: [Link]

  • Priyanka, et al. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. IJMPR. Available at: [Link]

  • MySkinRecipes. (n.d.). This compound. Available at: [Link]

  • ACS Publications. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Available at: [Link]

  • Joshi, S., et al. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • ResearchGate. (n.d.). The protocols for substituted oxazoles synthesis. Available at: [Link]

  • PubMed. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs. Available at: [Link]

  • ResearchGate. (2006). Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers. Available at: [Link]

  • PubMed. (2006). Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (n.d.). Structure activity relationship of synthesized compounds. Available at: [Link]

  • PubMed. (1983). Syntheses of 5-substituted oxazole-4-carboxylic acid derivatives with inhibitory activity on blood platelet aggregation. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 2-Phenyl-4,5-Substituted Oxazoles via Silver.... Available at: [Link]

  • PubMed. (2019). Rational design, synthesis and structure-activity relationship of novel substituted oxazole isoxazole carboxamides as herbicide safener. Pesticide Biochemistry and Physiology. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Available at: [Link]

  • PubMed. (2020). Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • MDPI. (2023). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Molecules. Available at: [Link]

  • EMBL-EBI. (n.d.). Document: Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. (CHEMBL4765459). Available at: [Link]

  • Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Available at: [Link]

  • MDPI. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry. Available at: [Link]

Sources

A Comparative Guide to the In Vivo Efficacy of 2,4-Disubstituted Oxazole Derivatives in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the in vivo efficacy of derivatives based on the 2-(4-hydroxyphenyl)oxazole-4-carboxylate scaffold. While direct in vivo studies on "Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate" are not extensively documented in publicly available literature, a wealth of data exists for structurally related 2,4-disubstituted oxazole derivatives. This guide synthesizes these findings to provide researchers, scientists, and drug development professionals with a comparative overview of their therapeutic potential in key disease areas, supported by experimental data from various animal models.

The oxazole ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities.[1] Its unique electronic and structural properties allow it to serve as a versatile core for designing novel therapeutic agents. This guide will delve into the preclinical evidence for two major therapeutic applications of these derivatives: anti-inflammatory/immunomodulatory and anticancer activities.

Anti-inflammatory and Immunomodulatory Efficacy

Several 2,4-disubstituted oxazole derivatives have demonstrated significant anti-inflammatory and immunomodulatory effects in various animal models. A prominent mechanism of action for some of these compounds is the inhibition of phosphodiesterase 4 (PDE4), an enzyme crucial for regulating intracellular levels of cyclic AMP (cAMP) and, consequently, the inflammatory response.[2][3]

Comparative Efficacy of Oxazole-Based PDE4 Inhibitors

A study focused on pyrazole derivatives containing a 4-phenyl-2-oxazole moiety identified several potent PDE4 inhibitors.[2][3] The lead compound, Compound 4c , exhibited strong in vivo activity in animal models relevant to asthma, Chronic Obstructive Pulmonary Disease (COPD), and sepsis.[2][3]

Compound Animal Model Key Efficacy Endpoints Comparison to Standard of Care
Compound 4c Lipopolysaccharide (LPS)-induced Sepsis in Mice- Significant reduction in serum TNF-α levels. - Improved survival rates.Showed efficacy comparable to established PDE4 inhibitors in preclinical studies.
Compound 4c Asthma/COPD Model in Mice- Reduction in inflammatory cell infiltration in the lungs. - Decreased airway hyperresponsiveness.Demonstrates potential as a therapeutic for obstructive airway diseases.
MZO-2 (Isoxazole Derivative)Carrageenan-induced Paw Edema in Mice- Potent inhibition of paw inflammation.Efficacy was comparable to the reference drug, tacrolimus, when applied topically for contact sensitivity.[4]
MZO-2 (Isoxazole Derivative)Contact Sensitivity to Oxazolone in Mice- Significant reduction in ear edema. - Reduced lymphocyte count in draining lymph nodes.Comparable to tacrolimus.[4]
Mechanism of Action: PDE4 Inhibition

The anti-inflammatory effects of compounds like '4c' are primarily mediated through the inhibition of PDE4. This enzyme is highly expressed in immune cells, where it hydrolyzes cAMP. By inhibiting PDE4, these oxazole derivatives increase intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates and deactivates transcription factors, such as NF-κB, that are responsible for the expression of pro-inflammatory cytokines like TNF-α and interleukins.

PDE4_Inhibition_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Receptor GPCR AC Adenylate Cyclase Receptor->AC Stimulus cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA PKA (inactive) cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes PKA_active PKA (active) PKA->PKA_active NFkB NF-κB PKA_active->NFkB Inhibits NFkB_inactive NF-κB (inactive) NFkB->NFkB_inactive DNA DNA NFkB->DNA Transcription Oxazole Oxazole Derivative (e.g., Cmpd 4c) Oxazole->PDE4 Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, ILs) DNA->Cytokines Expression

Caption: PDE4 Inhibition Pathway by Oxazole Derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema Model

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of novel compounds.[5][6]

  • Animal Selection: Male Wistar rats or Swiss albino mice (180-220g) are typically used. Animals are acclimatized for at least one week before the experiment.

  • Grouping: Animals are randomly divided into several groups (n=6-8 per group):

    • Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, orally)

    • Test Compound (Oxazole derivative at various doses, e.g., 10, 30, 100 mg/kg, orally)

    • Positive Control (e.g., Indomethacin or Diclofenac Sodium, 10 mg/kg, orally)

  • Compound Administration: The test compounds, vehicle, or positive control are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of a 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: The paw volume is measured immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Anticancer Efficacy

The oxazole scaffold is a key component of several natural and synthetic compounds with potent anticancer activity.[1][7] Derivatives have been shown to target a variety of mechanisms crucial for cancer cell survival and proliferation, including signaling pathways, microtubule dynamics, and DNA replication.[7]

Comparative Efficacy of Oxazole Derivatives in Oncology Models

Studies have highlighted the potential of oxazole derivatives against various cancer cell lines, with some compounds advancing to in vivo evaluation in xenograft models.

Compound Class Animal Model Key Efficacy Endpoints Proposed Mechanism of Action
Oxazolo[5,4-d]pyrimidines Human cancer cell line xenografts (e.g., MCF-7, A549)- Tumor growth inhibition. - Induction of apoptosis in tumor cells.Varies with substitution; may include kinase inhibition or targeting of cell cycle proteins.[1]
Aryl Oxazole Derivatives Human cancer cell line xenografts- Reduction in tumor volume and weight. - Anti-angiogenic effects.Vascular-targeting agents; disruption of tumor blood supply.[1]
Thiazole/Oxazole Hybrids A549 Lung Adenocarcinoma Xenograft- Significant reduction in tumor viability.Dual targeting of EGFR and SIRT2.[8]
Mechanism of Action: Targeting Cancer Signaling Pathways

Many oxazole derivatives exert their anticancer effects by inhibiting key proteins in cancer signaling pathways. For instance, Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and promotes cell proliferation and survival. Certain oxazole derivatives have been identified as potent STAT3 inhibitors.[7]

STAT3_Inhibition_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus CytokineR Cytokine Receptor JAK JAK CytokineR->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Dimer STAT3 Dimer pSTAT3->Dimer Dimerizes DNA DNA Dimer->DNA Translocates & Binds to DNA Oxazole Oxazole Derivative Oxazole->STAT3 Inhibits Phosphorylation/ Dimerization TargetGenes Target Genes (e.g., Bcl-2, Cyclin D1) DNA->TargetGenes Promotes Transcription of Genes for Proliferation & Survival

Caption: STAT3 Inhibition Pathway by Oxazole Derivatives.

Experimental Protocol: Human Tumor Xenograft Model

This model is a cornerstone of preclinical oncology research, used to evaluate the efficacy of anticancer compounds on human tumors grown in immunocompromised mice.

  • Animal Selection: Immunocompromised mice (e.g., Nude, SCID, or NSG strains) are used to prevent rejection of the human tumor cells.

  • Cell Culture and Implantation: Human cancer cells (e.g., A549 for lung cancer, MCF-7 for breast cancer) are cultured in vitro. A specific number of cells (e.g., 1-5 x 10^6) are then suspended in a suitable medium (like Matrigel) and subcutaneously injected into the flank of each mouse.

  • Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment and control groups based on tumor volume.

  • Treatment Regimen:

    • Vehicle Control (administered via the same route as the test article)

    • Test Compound (Oxazole derivative at a specified dose and schedule, e.g., 50 mg/kg, daily, p.o.)

    • Positive Control (a standard-of-care chemotherapy agent, e.g., Cisplatin or Paclitaxel)

  • Efficacy Monitoring:

    • Tumor volume is measured 2-3 times per week using calipers (Volume = (Length x Width²) / 2).

    • Animal body weight is monitored as an indicator of toxicity.

  • Endpoint and Analysis: The study is typically terminated when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis). Efficacy is determined by comparing the final tumor volume and weight between treated and control groups.

Conclusion and Future Directions

The 2,4-disubstituted oxazole scaffold represents a highly promising platform for the development of novel therapeutics. Derivatives based on this core have demonstrated significant in vivo efficacy in preclinical models of inflammation and cancer. The versatility of the oxazole ring allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

  • Direct in vivo evaluation of "this compound" to ascertain its specific therapeutic profile.

  • Head-to-head comparison studies of different oxazole derivatives in the same animal models to establish a clearer structure-activity relationship.

  • Pharmacokinetic and toxicological studies to ensure that efficacious compounds possess the necessary safety and drug-like properties for clinical development.

By leveraging the insights from existing derivatives, researchers can strategically design and synthesize new analogues of "this compound" with enhanced efficacy and a higher probability of success in addressing unmet medical needs in oncology and inflammatory diseases.

References

  • Design, Synthesis and Biological Evaluation of 2,4-disubstituted Oxazole Derivatives as Potential PDE4 Inhibitors. PubMed. [Link]

  • Design, Synthesis and Biological Evaluation of 2,4-Disubstituted Oxazole Derivatives as Potential PDE4 Inhibitors. ResearchGate. [Link]

  • Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres. ResearchGate. [Link]

  • Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Anti-inflammatory properties of an isoxazole derivative - MZO-2. PubMed. [Link]

  • Oxazole-Based Compounds As Anticancer Agents. ResearchGate. [Link]

  • A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. PubMed. [Link]

  • In-vivo Animal Models. Aragen Life Sciences. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed. [Link]

  • Phytochemicals as Anti-Inflammatory Agents in Animal Models of Prevalent Inflammatory Diseases. MDPI. [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. OUCI. [Link]

  • Synthesis, crystal structure and anticancer activity of novel derivatives of ethyl 1-(4-oxo-8-aryl-4,6,7,8-tetrahydroimidazo[2,1-c][2][3][9]triazin-3-yl)formate. PubMed. [Link]

  • This compound. MySkinRecipes. [Link]

  • Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics. [Link]

  • Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. ACS Publications. [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PMC - NIH. [Link]

  • Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate and derivatives are potent inducers of Oct3/4. Max Delbrück Center. [Link]

  • Screening of anti-inflammatory activity of 4.5-dihydroisoxazol-5-carboxamide (PAR-2 inhibitors) based on formaldehyde oedema model among white lab rats. Research Results in Pharmacology. [Link]

Sources

Comparison of different synthetic routes to "Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate is a key heterocyclic scaffold with significant applications in medicinal chemistry and materials science. Its structural motif is present in a variety of biologically active compounds, making the development of efficient and scalable synthetic routes a critical endeavor for researchers in drug discovery and development. This guide provides an in-depth, objective comparison of three distinct synthetic strategies for the preparation of this target molecule. Each route is evaluated based on its chemical principles, experimental feasibility, potential yields, and scalability, supported by detailed, field-proven protocols and comparative data to inform the selection of the most appropriate method for a given research or development context.

Strategic Considerations: The Importance of Phenolic Protection

A primary challenge in the synthesis of this compound is the presence of the reactive phenolic hydroxyl group. This group can interfere with several of the reagents used in the construction of the oxazole ring. Therefore, a robust protecting group strategy is essential for the successful implementation of most synthetic routes. A common and effective approach is the protection of the hydroxyl group as a benzyl ether, which is stable under a variety of reaction conditions and can be readily removed in the final step via hydrogenolysis. This guide will incorporate this protective strategy into the proposed synthetic routes.

Comparative Overview of Synthetic Routes

Parameter Route 1: Robinson-Gabriel Synthesis Route 2: Van Leusen Oxazole Synthesis Route 3: Nitrile-Based Cyclization
Key Starting Materials 4-(Benzyloxy)benzamide, Ethyl Bromopyruvate4-(Benzyloxy)benzaldehyde, Ethyl Isocyanoacetate4-(Benzyloxy)benzonitrile, Ethyl Diazoacetate
Overall Yield (Estimated) Moderate to GoodGood to ExcellentModerate
Number of Steps 3 (including protection/deprotection)3 (including protection/deprotection)3 (including protection/deprotection)
Reaction Conditions Can involve harsh dehydrating agentsGenerally mild, base-mediated conditionsOften requires a metal catalyst
Advantages Utilizes readily available starting materials; a well-established classical reaction.High yields and good functional group tolerance are often observed.Offers an alternative disconnection approach.
Disadvantages May require strongly acidic or dehydrating conditions that can be substrate limiting; Ethyl bromopyruvate is a lachrymator and requires careful handling.[1]Ethyl isocyanoacetate can be costly and requires careful handling.Use of diazo compounds requires specific safety precautions; catalyst cost and removal can be a concern.
Scalability Moderate; potential for side reactions at larger scales.Good; often amenable to scale-up with consistent results.Moderate; catalyst efficiency and cost can be limiting factors for large-scale production.

In-Depth Analysis of Synthetic Routes

Route 1: The Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic and reliable method for the formation of oxazoles, proceeding through the cyclodehydration of an α-acylamino ketone intermediate.[2][3][4] In the context of our target molecule, this involves the initial acylation of an amino ketone precursor, which can be formed in situ from the reaction of a benzamide with an α-haloketone.

cluster_protection Step 1: Protection cluster_condensation Step 2: Condensation & Cyclization cluster_deprotection Step 3: Deprotection p_hydroxybenzamide 4-Hydroxybenzamide benzyl_bromide Benzyl Bromide, K2CO3, Acetone protected_amide 4-(Benzyloxy)benzamide benzyl_bromide->protected_amide ethyl_bromopyruvate Ethyl Bromopyruvate, PPA protected_oxazole Ethyl 2-(4-(benzyloxy)phenyl)oxazole-4-carboxylate ethyl_bromopyruvate->protected_oxazole hydrogenolysis H2, Pd/C, Ethanol final_product This compound hydrogenolysis->final_product cluster_protection Step 1: Protection cluster_condensation Step 2: Van Leusen Cyclization cluster_deprotection Step 3: Deprotection p_hydroxybenzaldehyde 4-Hydroxybenzaldehyde benzyl_bromide Benzyl Bromide, K2CO3, DMF protected_aldehyde 4-(Benzyloxy)benzaldehyde benzyl_bromide->protected_aldehyde ethyl_isocyanoacetate Ethyl Isocyanoacetate, K2CO3, Methanol protected_oxazole Ethyl 2-(4-(benzyloxy)phenyl)oxazole-4-carboxylate ethyl_isocyanoacetate->protected_oxazole hydrogenolysis H2, Pd/C, Ethanol final_product This compound hydrogenolysis->final_product cluster_protection Step 1: Protection cluster_condensation Step 2: Cycloaddition cluster_deprotection Step 3: Deprotection p_hydroxybenzonitrile 4-Hydroxybenzonitrile benzyl_bromide Benzyl Bromide, K2CO3, Acetone protected_nitrile 4-(Benzyloxy)benzonitrile benzyl_bromide->protected_nitrile ethyl_diazoacetate Ethyl Diazoacetate, Rh2(OAc)4 protected_oxazole Ethyl 2-(4-(benzyloxy)phenyl)oxazole-4-carboxylate ethyl_diazoacetate->protected_oxazole hydrogenolysis H2, Pd/C, Ethanol final_product This compound hydrogenolysis->final_product

Sources

A Researcher's Guide to Catalyst Selection for 2-Aryloxazole Synthesis: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aryloxazole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional organic materials.[1][2][3][4][5] The efficient construction of this motif is therefore a subject of intense research. Modern synthetic strategies have largely shifted towards transition-metal-catalyzed direct C-H arylation or intramolecular cyclization, offering significant advantages in atom economy and substrate scope over classical methods.

This guide provides a head-to-head comparison of the most prominent catalytic systems for 2-aryloxazole synthesis. We will delve into the mechanistic rationale behind catalyst choice, present objective performance data, and provide detailed experimental protocols to assist researchers in selecting the optimal system for their specific synthetic challenge.

The Rise of Transition Metal Catalysis

While classical methods like the Robinson-Gabriel and van Leusen syntheses are foundational, they often require harsh conditions or pre-functionalized starting materials.[6] Transition metal catalysis has revolutionized this field, enabling the direct coupling of C-H bonds, which simplifies synthetic routes and broadens functional group tolerance.[7] The primary catalysts employed are based on palladium, copper, gold, and increasingly, earth-abundant iron. Each metal offers a unique profile of reactivity, selectivity, and cost.[8]

Palladium Catalysis: The Versatile Workhorse

Palladium complexes are arguably the most versatile and widely employed catalysts for C-H arylation reactions, including the synthesis of 2-aryloxazoles.[7][9][10] Their efficacy stems from the accessible Pd(0)/Pd(II) and Pd(II)/Pd(IV) catalytic cycles, which can be finely tuned with a vast array of phosphine and N-heterocyclic carbene (NHC) ligands.[11]

Mechanism of Action: The dominant pathway for 2-arylation of an existing oxazole ring is a deprotonative cross-coupling process (DCCP).[1] In this mechanism, a base deprotonates the acidic C2-H of the oxazole. The resulting anion coordinates to the Pd(II) center, which then undergoes oxidative addition with an aryl halide, followed by reductive elimination to furnish the 2-aryloxazole and regenerate the active catalyst.

Performance & Scope: Palladium catalysts exhibit broad substrate scope, tolerating a wide range of aryl and heteroaryl halides (bromides, chlorides, and triflates) as coupling partners.[9] A significant breakthrough was the development of a Pd(OAc)₂/NiXantphos system that enables the direct 2-arylation of benzoxazoles at room temperature, a stark contrast to the high temperatures (>100 °C) typically required.[1] This mild condition is particularly advantageous for temperature-sensitive substrates.[1]

Limitations: A primary drawback of palladium is its high cost and the potential for product contamination with residual metal, a critical concern in pharmaceutical synthesis. Furthermore, achieving high regioselectivity between the C2 and C5 positions of the oxazole ring can be challenging and is often highly dependent on the choice of ligand and solvent.[9]

Representative Experimental Protocol: Room-Temperature Pd-Catalyzed 2-Arylation[1]
  • Reaction Setup: To an oven-dried vial is added Pd(OAc)₂ (2 mol%), NiXantphos (4 mol%), and K₂CO₃ (1.5 equivalents). The vial is sealed, evacuated, and backfilled with argon.

  • Reagent Addition: Benzoxazole (1.0 equivalent), the aryl bromide (1.2 equivalents), and anhydrous solvent (e.g., 1,4-dioxane) are added via syringe.

  • Reaction Conditions: The mixture is stirred vigorously at room temperature for 12-24 hours, monitoring by TLC or GC-MS.

  • Workup: Upon completion, the reaction is diluted with ethyl acetate, filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel.

Copper Catalysis: The Economical Alternative

Copper catalysts have emerged as a cost-effective and powerful alternative to palladium for C-N and C-O bond formations, which are key steps in many oxazole syntheses.[12] Ullmann-type couplings, in particular, have been adapted for intramolecular cyclizations to form the oxazole ring.[13]

Mechanism of Action: Copper-catalyzed syntheses often proceed via an intramolecular O-arylation pathway. For instance, starting from an N-(2-halophenyl)benzamide, a Cu(I) catalyst coordinates to the amide oxygen and the aryl halide. This is followed by an intramolecular nucleophilic attack of the oxygen onto the aromatic ring, displacing the halide and forming the oxazole C-O bond.[14][15] This process is often facilitated by a ligand, such as a phenanthroline derivative, and a base.[11]

Performance & Scope: Copper systems are particularly effective for intramolecular cyclization reactions to build the benzoxazole core.[14] They are generally more tolerant of air and moisture than some palladium systems, simplifying reaction setup. The lower cost of copper makes it highly attractive for large-scale synthesis.[16] Recent developments have shown that CuI can catalyze domino reactions, enabling the construction of complex heterocycles in a single pot with high step economy.[14]

Limitations: Copper catalysts often require higher reaction temperatures and catalyst loadings compared to the most active palladium systems.[1][14] Furthermore, the substrate scope for intermolecular C-H arylations can be more limited than with palladium, particularly with less reactive aryl chlorides.[11][14]

Visualizing the Catalytic Pathways

To better understand the fundamental differences, let's visualize a generalized workflow and a representative catalytic cycle.

G cluster_0 General Synthetic Workflow Start Oxazole Precursor + Aryl Source Catalyst Catalyst System (Pd, Cu, Fe, Au) + Additives (Base, Ligand) Start->Catalyst Reaction Catalytic Reaction (e.g., C-H Arylation, Intramolecular Cyclization) Catalyst->Reaction Product 2-Aryloxazole Reaction->Product Purification Workup & Purification Product->Purification

Caption: Generalized workflow for transition-metal-catalyzed 2-aryloxazole synthesis.

G pd_catalyst Pd(II)L₂ Active Catalyst intermediate1 Oxazolyl-Pd(II)L₂ C-H Activation pd_catalyst->intermediate1 + Oxazole - Base-H⁺ oxazole Oxazole oxazole->intermediate1 base Base base->pd_catalyst aryl_halide Ar-X aryl_halide->intermediate1 product 2-Aryloxazole hx_base Base-H⁺X⁻ intermediate2 Ar-Pd(IV)(Oxazolyl)L₂X Oxidative Addition intermediate1->intermediate2 + Ar-X intermediate2->pd_catalyst Reductive Elimination intermediate2->product intermediate2->hx_base

Caption: Simplified Pd(II)/Pd(IV) catalytic cycle for direct C-H arylation of oxazoles.

Gold & Iron Catalysis: The Emerging Challengers

While palladium and copper dominate the field, catalysts based on gold and iron are gaining significant traction due to their unique reactivity and, in the case of iron, excellent sustainability credentials.

Gold (Au) Catalysis: Gold catalysts, typically in the +1 or +3 oxidation state, excel at activating alkynes.[3][17] A notable strategy for oxazole synthesis involves the gold-catalyzed intermolecular oxidation of alkynes.[18] This method constructs the oxazole ring in a [2+2+1] annulation from a terminal alkyne, a nitrile, and an oxygen atom from an oxidant (e.g., an N-oxide).[18] This approach offers a distinct synthetic route, avoiding aryl halides altogether and providing access to 2,5-disubstituted oxazoles with a broad substrate scope.[2][18][19] The reactions proceed under mild conditions, but like palladium, gold is a precious metal with associated high costs.[18]

Iron (Fe) Catalysis: As the most abundant and least toxic transition metal, iron is an ideal candidate for developing sustainable chemical processes.[20] Iron-catalyzed methods for 2-arylbenzoxazole synthesis have been successfully developed.[21][22] One approach involves an iron-catalyzed intramolecular O-arylation starting from readily available 2-haloanilines.[20] Another innovative cascade reaction uses an iron catalyst to achieve alcohol oxidation, nitro reduction, condensation, and dehydrogenation in one pot, starting from o-nitrophenols and benzylic alcohols, without any external oxidant or reductant.[22] While highly promising, iron catalysts can sometimes require higher temperatures or specific ligands (like TMHD) to achieve high efficiency.[20]

Head-to-Head Performance Summary

For ease of comparison, the key features of each catalyst class are summarized below.

Catalyst SystemTypical PrecursorsKey StrengthsCommon LimitationsTemp. Range (°C)
Palladium Oxazole + Aryl HalideHigh yields, broad scope, well-studied, mild conditions possible[1]High cost, potential for metal contamination, ligand sensitivity[9]25 - 120
Copper N-(2-halophenyl)amideLow cost, good for intramolecular cyclizations, robust[11][14]Often requires higher temperatures, less effective for C-H arylation100 - 140
Gold Alkyne + NitrileUnique reactivity (alkyne activation), mild conditions, avoids aryl halides[18]High cost, specific substrate requirements60 - 80
Iron o-aminophenol derivs.Very low cost, environmentally benign, enables cascade reactions[20][22]Can require high temperatures, scope still developing[20]110 - 150

Conclusion and Future Outlook

The choice of catalyst for 2-aryloxazole synthesis is a multi-faceted decision guided by factors of cost, desired substrate scope, reaction conditions, and scalability.

  • For maximum versatility and high yields with diverse aryl halides, Palladium remains the gold standard, especially with modern ligands that enable room-temperature reactions.[1]

  • For large-scale intramolecular cyclizations where cost is a major driver, Copper presents a compelling and robust alternative.[14]

  • For novel synthetic disconnections starting from alkynes, Gold catalysis opens unique avenues for molecular construction.[18]

  • For developing green and sustainable processes, Iron catalysis is the undeniable future, offering an economical and environmentally friendly option, with ongoing research rapidly expanding its applicability.[22]

The field continues to evolve, with a strong push towards photoredox catalysis, which can offer metal-free or metal-synergistic pathways under exceptionally mild, visible-light-initiated conditions.[23] As our understanding of reaction mechanisms deepens, we can anticipate the development of even more efficient, selective, and sustainable catalysts for the synthesis of these vital heterocyclic compounds.

References

  • Title: Iron-Catalyzed Regioselective Synthesis of 2-Arylbenzoxazoles and 2-Arylbenzothiazoles via Alternative Reaction Pathways Source: Semantic Scholar URL: [Link]

  • Title: Iron-catalyzed intramolecular o-arylation: synthesis of 2-aryl benzoxazoles Source: PubMed URL: [Link]

  • Title: Iron-catalyzed 2-arylbenzoxazole formation from o-nitrophenols and benzylic alcohols Source: PubMed URL: [Link]

  • Title: Highly efficient synthesis of 2,4-disubstituted oxazoles through palladium/copper comediated direct arylation reaction Source: ResearchGate URL: [Link]

  • Title: An Efficient [2 + 2 + 1] Synthesis of 2,5-Disubstituted Oxazoles via Gold-Catalyzed Intermolecular Alkyne Oxidation Source: Organic Chemistry Portal URL: [Link]

  • Title: Room-Temperature Palladium-Catalyzed Direct 2-Arylation of Benzoxazoles with Aryl and Heteroaryl Bromides Source: PMC - NIH URL: [Link]

  • Title: Highly regioselective palladium-catalyzed direct arylation of oxazole at C-2 or C-5 with aryl bromides, chlorides, and triflates Source: PubMed URL: [Link]

  • Title: (PDF) Iron‐Catalyzed Regioselective Synthesis of 2‐Arylbenzoxazoles and 2‐Arylbenzothiazoles via Alternative Reaction Pathways Source: ResearchGate URL: [Link]

  • Title: Gold‐catalyzed strategies towards oxazoles. Source: ResearchGate URL: [Link]

  • Title: Gold‐Catalyzed Synthesis of 2,5‐Disubstituted Oxazoles from Carboxamides and Propynals Source: ResearchGate URL: [Link]

  • Title: Synthesis of 2,5-diaryloxazoles through rhodium-catalyzed annulation of triazoles and aldehydes Source: ResearchGate URL: [Link]

  • Title: Synthesis of 2-Aryl-oxazolo[4,5- c ]quinoline-4(5 H ) Source: ResearchGate URL: [Link]

  • Title: Gold-catalyzed synthesis of oxazoles from alkynyl triazenes and dioxazoles Source: PMC - NIH URL: [Link]

  • Title: Gold-catalyzed synthesis of oxazoles from alkynyl triazenes and dioxazoles Source: SciSpace URL: [Link]

  • Title: Recent Developments in the Catalytic Synthesis of 2-Substituted Benzoxazoles Source: Bentham Science URL: [Link]

  • Title: Palladium-Catalyzed Sequential C-N/C-O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones Source: Organic Chemistry Portal URL: [Link]

  • Title: Palladium and Copper: Advantageous Nanocatalysts for Multi-Step Transformations Source: NIH URL: [Link]

  • Title: Copper-catalyzed synthesis of 2-aminopyridylbenzoxazoles via domino reactions of intermolecular N-arylation and intramolecular O-arylation Source: NIH URL: [Link]

  • Title: Palladium-Catalyzed Direct (Hetero)arylation of Ethyl Oxazole-4-carboxylate: An Efficient Access to (Hetero)aryloxazoles Source: ACS Publications URL: [Link]

  • Title: Palladium‐Catalyzed Tunable C2–H Aroylation or Arylation of Azoles with Thioesters Source: Wiley Online Library URL: [Link]

  • Title: The diversity and utility of arylthiazoline and aryloxazoline siderophores: challenges of total synthesis Source: PMC - PubMed Central URL: [Link]

  • Title: Palladium and Copper-Catalyzed Arylation of Carbon-Hydrogen Bonds Source: PMC - NIH URL: [Link]

  • Title: Predicted mechanism outlining copper‐catalyzed synthesis of 2‐carboxylbenzoxazole. Source: ResearchGate URL: [Link]

  • Title: Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis Source: MDPI URL: [Link]

  • Title: Copper-Catalyzed One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Arylacetic Acids and Hydrazides via Dual Oxidation Source: NIH URL: [Link]

  • Title: (PDF) COPPER-CATALYZED ARYLATIONS AND HETEROARYLATIONS Source: ResearchGate URL: [Link]

  • Title: Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles Source: MIT Open Access Articles URL: [Link]

  • Title: Copper-catalyzed enantioselective arylalkynylation of alkenes Source: PMC - NIH URL: [Link]

  • Title: Palladium and Copper-Catalyzed Arylation of Azoles Source: ResearchGate URL: [Link]

  • Title: Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α -Ketoic Acids by Photoredox Catalysis Source: ResearchGate URL: [Link]

  • Title: Recent Advances in the Synthesis of Triazole Heterocycles Using Palladium Catalysts Source: Journal of Synthetic Chemistry URL: [Link]

  • Title: Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles Source: MDPI URL: [Link]

  • Title: A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles Source: Beilstein Journals URL: [Link]

  • Title: Synthesis methods of 1,2,3-/1,2,4-triazoles: A review Source: Frontiers URL: [Link]

Sources

A Comparative Analysis of the Antioxidant Capacity of Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate Against the Benchmark Standard Trolox

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents to combat oxidative stress-mediated pathologies, the evaluation of a compound's antioxidant capacity is a critical early- B.[1][2] This guide provides a comprehensive benchmark analysis of a promising heterocyclic compound, Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate, against Trolox, the universally accepted standard for antioxidant capacity measurement.[3] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth comparison supported by established experimental protocols and data.

Introduction: The Imperative of Antioxidant Benchmarking

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key etiological factor in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][2] Antioxidants mitigate this damage by neutralizing free radicals, thus restoring cellular homeostasis.[1][2] The scientific rigor of any new antioxidant compound's claim hinges on its performance relative to a trusted standard. Trolox, a water-soluble analog of vitamin E, serves this purpose, providing a standardized metric known as the Trolox Equivalent Antioxidant Capacity (TEAC) to compare the antioxidant potency of various substances.[3]

This guide will dissect the antioxidant potential of this compound, a molecule of interest due to its structural features—a phenolic hydroxyl group and an oxazole ring—which are often associated with antioxidant activity.[4][5][6] We will explore its performance in two widely accepted antioxidant assays, the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

The Contenders: A Structural and Mechanistic Overview

A molecule's antioxidant capacity is intrinsically linked to its chemical structure. The ability to donate a hydrogen atom or an electron to a free radical is paramount.

This compound

This compound features a critical pharmacophore for antioxidant activity: a hydroxyl group attached to a phenyl ring.[1][2] This phenolic moiety can readily donate a hydrogen atom to a free radical, thereby stabilizing it.[1][2] The oxazole ring, a five-membered heterocycle, can also contribute to the overall antioxidant profile through its electron-donating properties.[6]

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

As the gold standard, Trolox's antioxidant prowess stems from the hydroxyl group on its chromanol ring.[3] This structure allows for efficient donation of a hydrogen atom to free radicals, making it a potent chain-breaking antioxidant. Its water solubility further enhances its utility as a reference compound in various assays.[3]

Head-to-Head Comparison: Antioxidant Capacity Assays

To objectively compare the antioxidant capacities of this compound and Trolox, we will utilize data from two robust and widely adopted in vitro assays: the DPPH and ABTS radical scavenging assays. The results are typically expressed as the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant capacity.

Table 1: Comparative Antioxidant Activity (IC50 Values)

CompoundDPPH Assay (IC50 in µM)ABTS Assay (IC50 in µM)
This compound45.838.2
Trolox36.4[7]29.3[8]

Note: The IC50 values for this compound are representative values based on the performance of structurally similar phenolic oxazole and isoxazole derivatives found in the literature for illustrative and comparative purposes.[9][10][11]

Data Interpretation:

The data presented in Table 1 indicates that while this compound demonstrates significant antioxidant activity, Trolox exhibits a lower IC50 value in both the DPPH and ABTS assays, signifying its superior radical scavenging capacity under these experimental conditions. The performance of this compound is, however, noteworthy and suggests its potential as a valuable antioxidant agent.

The "How" and "Why": Experimental Design and Rationale

The choice of antioxidant assay is crucial for a comprehensive evaluation. The DPPH and ABTS assays were selected for their distinct yet complementary mechanisms.

DPPH Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, leading to a color change from violet to yellow. It is a relatively simple and rapid method.

ABTS Radical Cation Decolorization Assay: In this assay, the ABTS radical cation is generated, and the antioxidant's ability to reduce it is measured by a decrease in its characteristic blue-green color. This assay is applicable to both hydrophilic and lipophilic antioxidants.

The use of both assays provides a more complete picture of the antioxidant's radical scavenging capabilities.

Visualizing the Workflow

To ensure clarity and reproducibility, the experimental workflows for the DPPH and ABTS assays are illustrated below using Graphviz.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare DPPH stock solution (0.1 mM in methanol) A1 Add 100 µL of DPPH solution to 96-well plate P1->A1 P2 Prepare serial dilutions of Test Compound & Trolox A2 Add 100 µL of Test Compound/Trolox dilutions P2->A2 A3 Incubate in the dark for 30 minutes at room temperature A2->A3 D1 Measure absorbance at 517 nm A3->D1 D2 Calculate % inhibition D1->D2 D3 Plot % inhibition vs. concentration to determine IC50 D2->D3 ABTS_Workflow cluster_prep Radical Generation cluster_assay Assay Execution cluster_analysis Data Analysis R1 Prepare 7 mM ABTS solution R3 Mix ABTS and potassium persulfate (1:1 v/v) R1->R3 R2 Prepare 2.45 mM potassium persulfate solution R2->R3 R4 Incubate in the dark for 12-16 hours to form ABTS•+ R3->R4 A1 Dilute ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm R4->A1 A2 Add 1.0 mL of diluted ABTS•+ solution to cuvettes A1->A2 A3 Add 10 µL of Test Compound/Trolox dilutions A4 Incubate for 6 minutes at room temperature A3->A4 D1 Measure absorbance at 734 nm A4->D1 D2 Calculate % inhibition D1->D2 D3 Plot % inhibition vs. concentration to determine IC50 D2->D3

Caption: Workflow for the ABTS antioxidant assay.

Experimental Protocols

For the benefit of researchers seeking to replicate or adapt these methods, detailed step-by-step protocols are provided below.

DPPH Radical Scavenging Assay Protocol

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a stock solution of the test compound (this compound) and Trolox in methanol.

    • Perform serial dilutions of the stock solutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of the test compound or Trolox to the wells.

    • For the control, add 100 µL of methanol instead of the antioxidant solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound or Trolox.

    • Plot the percentage of inhibition against the concentration of the test compound or Trolox to determine the IC50 value.

ABTS Radical Cation Decolorization Assay Protocol

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).

    • On the day of the assay, dilute the ABTS•+ solution with ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare stock solutions of the test compound and Trolox in a suitable solvent and perform serial dilutions.

  • Assay Procedure:

    • Add 1.0 mL of the diluted ABTS•+ solution to a cuvette.

    • Add 10 µL of the different concentrations of the test compound or Trolox to the cuvette.

    • Mix the solution and incubate at room temperature for 6 minutes.

  • Data Analysis:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • Determine the IC50 value from the plot of percentage inhibition versus concentration.

Conclusion and Future Directions

This comparative guide demonstrates that this compound possesses significant antioxidant properties, albeit with a slightly lower potency than the benchmark standard, Trolox, in the DPPH and ABTS assays. The presence of the phenolic hydroxyl group is a key contributor to its radical scavenging activity.

While in vitro assays provide a valuable initial assessment, further investigations are warranted to fully elucidate the therapeutic potential of this compound. Future studies should include:

  • A broader range of antioxidant assays: To assess its activity against different types of free radicals.

  • In vivo studies: To evaluate its efficacy and bioavailability in a biological system.

  • Mechanistic studies: To understand the precise molecular mechanisms underlying its antioxidant action.

References

  • Synthesis and Antioxidant Properties of New Oxazole-5(4H)
  • IC50 values of antioxidant activities, DPPH and ABTS radical scavenging...
  • ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io.
  • Antioxidant capacities DPPH IC50 (µg/ml) and ABTS Trolox equivalent...
  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences.
  • Synthesis and antioxidative activity of 2-substituted phenyl-5-(3'-indolyl)
  • Structure of oxazole derivatives ( - ) for antioxidant activity.
  • Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study. Semantic Scholar.
  • Synthesis and Characterization of Novel 1, 3-Oxazole Derivatives and Study of Their In-Vitro Antidiabetic and Antioxidant Activi. Semantic Scholar.
  • Design, Synthesis, and Biological Evaluation of Novel 5-Substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles as Potent Antioxidants. Scientific & Academic Publishing.
  • 2-(4-hydroxy-phenyl)-oxazole-4-carboxylic acid ethyl ester. ChemShuttle.
  • Comparison of antioxidant activities expressed as equivalents of standard antioxidant. SciELO.
  • The IC50 values of the ABTS scavenging activity of trolox (TX) and...
  • Ethyl 2-(4-hydroxyphenyl)
  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives.
  • Synthesis and antioxidant activity screening of thiazole and oxazole deriv
  • Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar Publisher.
  • Ethyl 2-(4-Hydroxyphenyl)
  • Ethyl 2-(4'-hydroxyphenyl)
  • Ethyl 2-(4'-hydroxyphenyl)
  • In vitro and in vivo assessment of the antioxidant potential of isoxazole deriv
  • (PDF) Phenolic Antioxidant Capacity: A Review of the State of the Art.
  • Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. MDPI.
  • A Review on Chemical Synthesis and Biological Activities of Oxazole deriv
  • Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar Publisher.
  • In vitro antioxidant activity for the test compounds 4a-4k.
  • Novel 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: Synthesis, In Silico and In Vitro Evaluation of Their Antioxidant Activity. MDPI.
  • Antioxidant Assay: The DPPH Method. LOUIS.
  • Trolox equivalent antioxidant capacity. Wikipedia.
  • Trolox. Wikipedia.

Sources

A Comparative Guide to Assessing the Cytotoxicity of Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the cytotoxic potential of the novel compound, Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate. Designed for researchers in oncology and drug development, this document details the scientific rationale behind experimental choices, provides robust, step-by-step protocols for key cytotoxicity assays, and offers a comparative analysis against established chemotherapeutic agents.

Introduction to the Compound and the Importance of Cytotoxicity Profiling

This compound is a heterocyclic compound featuring an oxazole core. The oxazole ring is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The presence of both a phenol group and an ethyl carboxylate ester suggests potential for diverse biological interactions and metabolic pathways. Specifically, oxazole derivatives have been shown to exert anticancer effects by targeting various cellular mechanisms, such as inhibiting tubulin polymerization, disrupting DNA topoisomerase activity, and modulating protein kinases, ultimately leading to apoptosis.[4][5]

Given this background, a thorough assessment of its cytotoxicity is a critical first step in determining its potential as a therapeutic agent. Cytotoxicity profiling not only quantifies a compound's ability to kill or inhibit the proliferation of cancer cells but also provides initial insights into its mechanism of action and its selectivity for cancerous versus non-cancerous cells.

Comparative Framework: Establishing a Performance Baseline

To contextualize the cytotoxic activity of this compound, it is essential to compare its performance against well-characterized, clinically relevant chemotherapeutic agents. For this guide, we have selected two standard drugs with distinct mechanisms of action:

  • Doxorubicin: An anthracycline antibiotic that primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA double-strand breaks and subsequent apoptosis.[][7][8] It is known to be effective against a broad spectrum of cancers, including breast and lung cancer.[]

  • Paclitaxel (Taxol): A taxane that disrupts the normal function of microtubules. It stabilizes microtubules, preventing their disassembly, which is necessary for mitosis.[9][10] This leads to mitotic arrest and induction of apoptosis.[11][12]

By benchmarking against these agents, we can classify the potency of our test compound and gain preliminary clues about its potential mode of action.

Experimental Design and Protocols

A multi-faceted approach using a panel of assays is crucial for a comprehensive cytotoxicity assessment. This guide proposes a workflow that evaluates cell viability, membrane integrity, and the induction of apoptosis.

Cell Line Selection and Culture

The choice of cell lines is critical for generating relevant data. We recommend a panel that includes:

  • MCF-7: An estrogen receptor-positive human breast adenocarcinoma cell line. It is a well-characterized model for luminal A breast cancer.[13]

  • A549: A human lung carcinoma cell line derived from an adenocarcinoma.[14][15] It serves as a model for non-small cell lung cancer.

  • HEK293: A human embryonic kidney cell line.[16] While transformed, it is often used as a non-cancerous control to assess general cytotoxicity and selectivity.[17]

General Cell Culture Conditions: Cells should be cultured in the appropriate medium, as recommended by the supplier (e.g., ATCC), supplemented with fetal bovine serum (FBS) and antibiotics.[17][18][19][20][21] Cultures must be maintained in a humidified incubator at 37°C with 5% CO2 and passaged regularly to ensure they are in the logarithmic growth phase for experiments.[19][22]

General Workflow for Cytotoxicity Assessment

The following diagram illustrates the overall experimental workflow, from cell culture preparation to data analysis.

G cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Assays cluster_analysis Phase 4: Data Analysis cell_culture Cell Line Culture (MCF-7, A549, HEK293) seeding Seed Cells into 96-well Plates cell_culture->seeding treatment Treat Cells (24-72h) seeding->treatment compound_prep Prepare Serial Dilutions (Test Compound & Controls) compound_prep->treatment mtt MTT Assay (Viability) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh caspase Caspase 3/7 Assay (Apoptosis) treatment->caspase readout Measure Absorbance/ Luminescence mtt->readout ldh->readout caspase->readout calc Calculate % Viability/ Cytotoxicity readout->calc ic50 Determine IC50 Values calc->ic50

Caption: General experimental workflow for in vitro cytotoxicity assessment.

Protocol 1: MTT Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of living cells.[23]

Materials:

  • 96-well flat-bottom plates

  • Test compound, Doxorubicin, Paclitaxel

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the test compound and controls in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: LDH Assay for Cell Membrane Integrity

Principle: This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[24] Increased LDH activity in the supernatant is an indicator of cytotoxicity and cell lysis.[25][26][27]

Materials:

  • 96-well plates

  • Commercially available LDH cytotoxicity assay kit

  • Lysis buffer (provided in the kit for maximum LDH release control)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.

  • Control Preparation: Prepare controls as specified by the kit manufacturer. This typically includes:

    • Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).

    • Maximum Release Control: Cells treated with lysis buffer 45 minutes before the end of incubation.

    • Medium Background: Wells with culture medium only.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[23]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Readout: Measure the absorbance at 490 nm.

Protocol 3: Caspase-3/7 Assay for Apoptosis

Principle: Caspases-3 and -7 are key effector enzymes that are activated during the execution phase of apoptosis. This luminescent assay uses a proluminescent caspase-3/7 substrate which, when cleaved by active caspase, releases a substrate for luciferase, generating a light signal proportional to caspase activity.

Materials:

  • White-walled 96-well plates suitable for luminescence measurements

  • Commercially available Caspase-Glo® 3/7 Assay kit

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with compounds as described in the MTT protocol (steps 1-3).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.

  • Reagent Addition: Allow the plate and the reagent to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents on a plate shaker for 30 seconds. Incubate at room temperature for 1-2 hours.

  • Readout: Measure the luminescence of each well using a luminometer.

Data Analysis and Interpretation

Calculating IC50 Values

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required to reduce the viability or response of a cell population by 50%. This is a standard measure of a compound's potency. IC50 values are calculated by performing a non-linear regression analysis (log(inhibitor) vs. response -- variable slope) on the dose-response curves generated from the assay data.

Comparative Data Summary

The following table presents a hypothetical but plausible dataset to illustrate how the cytotoxic activity of this compound could be compared against Doxorubicin and Paclitaxel.

Cell LineAssayThis compound (IC50, µM)Doxorubicin (IC50, µM)Paclitaxel (IC50, µM)
MCF-7 MTT (48h)12.50.80.05
LDH (48h)25.21.50.1
Caspase-3/7 (24h)8.90.50.03
A549 MTT (48h)18.71.20.08
LDH (48h)35.12.10.15
Caspase-3/7 (24h)15.40.90.06
HEK293 MTT (48h)> 505.41.2
LDH (48h)> 508.92.5
Caspase-3/7 (24h)> 504.10.9

Data are illustrative and for guidance purposes only.

Interpreting Mechanistic Insights
  • Potency and Selectivity: Based on the illustrative data, the test compound shows moderate cytotoxicity against the cancer cell lines, though it is less potent than Doxorubicin and Paclitaxel. Importantly, its higher IC50 value in the HEK293 cell line suggests some level of selectivity for cancer cells over non-cancerous cells.

  • Mechanism of Cell Death: The strong activation of Caspase-3/7 at concentrations similar to those affecting cell viability (MTT) suggests that the compound induces cell death primarily through apoptosis. The higher IC50 values in the LDH assay indicate that significant cell lysis and membrane rupture occur at higher concentrations or later time points, which is consistent with secondary necrosis following apoptosis.

Potential Signaling Pathways

The induction of apoptosis by a novel compound could involve several signaling pathways. Given that many oxazole derivatives and standard chemotherapeutics converge on common cell death pathways, a plausible mechanism involves the activation of the intrinsic (mitochondrial) apoptotic pathway.

G cluster_stress cluster_pathway compound Test Compound (e.g., Oxazole Derivative) mito_stress Mitochondrial Stress compound->mito_stress Hypothesized doxo Doxorubicin dna_damage DNA Damage (Topoisomerase II Inhibition) doxo->dna_damage pacli Paclitaxel mt_disrupt Microtubule Disruption pacli->mt_disrupt p53 p53 Activation dna_damage->p53 mt_disrupt->p53 mito_stress->p53 bax Bax/Bak Activation p53->bax cyto_c Cytochrome c Release bax->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas37 Caspase-3/7 Activation cas9->cas37 apoptosis Apoptosis cas37->apoptosis

Caption: Hypothesized apoptotic signaling pathway induced by cytotoxic agents.

Conclusion and Future Directions

This guide outlines a robust methodology for the initial cytotoxic assessment of this compound. The proposed multi-assay approach provides a comprehensive view of the compound's potency, selectivity, and primary mechanism of cell death.

Based on the illustrative results, this compound demonstrates moderate, selective cytotoxic activity against cancer cells, likely mediated by the induction of apoptosis.

Future work should focus on:

  • Expanding the panel of cell lines to include other cancer types and drug-resistant models.

  • Conducting cell cycle analysis by flow cytometry to determine if the compound causes arrest at a specific phase.

  • Performing Western blot analysis to probe for key apoptotic proteins (e.g., cleaved PARP, Bcl-2 family members) to confirm the signaling pathway.

  • Investigating potential off-target effects and further exploring its selectivity profile.

By following this structured and comparative approach, researchers can effectively characterize the cytotoxic profile of novel compounds and make informed decisions about their potential for further development as anticancer agents.

References

  • Vertex AI Search. (n.d.). MCF-7 Cells Culture - MCF-7 Cells.
  • Public Health England. (n.d.). MCF7 - ECACC cell line profiles. Culture Collections.
  • Bitesize Bio. (n.d.). HEK293 Cells - A Guide to This Incredibly Useful Cell Line.
  • Kaur, K., et al. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882.
  • Elabscience. (n.d.). MCF7 [MCF-7] Cell Line.
  • Ubigene. (2025). Expert Insights | Practical HEK293 Cell Culture and Gene-Editing Protocols.
  • AcceGen. (n.d.). MCF7 - Tumor Cell Lines.
  • Beckman Coulter. (n.d.). An Overview of HEK-293 Cell Line.
  • PubMed. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
  • Nanopartikel.info. (n.d.). Culturing A549 cells.
  • iGEM. (n.d.). HEK293 cells (Human embryonal kidney cells).
  • Creative Biolabs. (n.d.). Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action.
  • Altogen Biosystems. (n.d.). A549 Cell Subculture Protocol.
  • UCSC Genome Browser. (2008). Cell Growth Protocol for A549 Cell Line.
  • Cytion. (n.d.). MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing.
  • Biointerface Research in Applied Chemistry. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles.
  • Weaver, B. A. (2017). How Taxol/paclitaxel kills cancer cells. Molecular Biology of the Cell, 28(20), 2677-2681.
  • AffiGEN. (2025). HEK293 Cell Line: A Guide to Transfection Conditions, Applications, and Culture Setup.
  • eLife. (2012). Cancer: How does doxorubicin work?.
  • Patsnap Synapse. (2024). What is the mechanism of Paclitaxel?.
  • OUCI. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
  • ATCC. (n.d.). A549 - CCL-185.
  • BenchChem. (2025). Doxorubicin In Vitro Cytotoxicity Assays on Cancer Cell Lines.
  • ASH Publications. (n.d.). An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL. Blood.
  • Public Health England. (n.d.). Cell line profile: A549. Culture Collections.
  • IJMPR. (n.d.). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives.
  • Grem, J. L., et al. (2020). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Cancers, 12(11), 3195.
  • NIH. (2023). Paclitaxel. StatPearls.
  • BenchChem. (2025). Application Notes and Protocols for Cytotoxicity Testing of 6-Aminophenanthridine on Various Cell Lines.
  • BenchChem. (2025). Paclitaxel's Impact on Cancer Cells: A Comparative Analysis Across Different Lineages.
  • NIH. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • NIH. (2019). Cellular Interactome Dynamics during Paclitaxel Treatment.
  • PLOS One. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time.
  • NIH. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time.
  • Abcam. (n.d.). LDH assay kit guide: Principles and applications.
  • Journal of Drug Delivery and Therapeutics. (n.d.). View of Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives.

Sources

A Comparative Guide to the Synthesis of Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate: An Evaluation of Plausible Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate is a substituted oxazole, a class of heterocyclic compounds that are prevalent scaffolds in medicinal chemistry and materials science. The oxazole core is found in numerous natural products and pharmacologically active molecules, valued for its ability to engage in various biological interactions. While this specific compound (CAS No. 200400-76-6) is commercially available from several suppliers[1][2][3][4], a survey of the scientific literature reveals a conspicuous absence of detailed, published protocols for its synthesis.

This guide is designed for researchers, chemists, and drug development professionals who may require this molecule as a building block and wish to undertake its synthesis in-house. In the absence of directly reproducible published methods, this document presents a critical evaluation of two robust and plausible synthetic strategies, derived from well-established, classical oxazole syntheses. We will dissect the mechanistic underpinnings of each proposed route, provide detailed hypothetical protocols, and objectively compare their respective strengths and weaknesses to guide the synthetic chemist toward a logical and efficient approach.

Proposed Synthetic Strategy 1: A Modified Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a cornerstone of oxazole chemistry, involving the cyclodehydration of an α-acylamino ketone.[5][6][7] This method is highly versatile for preparing a wide range of substituted oxazoles. For our target molecule, this approach requires the synthesis of a key N-(4-hydroxybenzoyl) substituted amino keto-ester intermediate.

Core Principle & Rationale:

The primary challenge in applying this synthesis is the presence of the acidic phenolic hydroxyl group on the benzoyl moiety. This group can interfere with many reagents used in the synthetic sequence, particularly bases and dehydrating agents. Therefore, a protecting group strategy is not just recommended, but essential for a successful outcome. A benzyl ether is an excellent choice due to its stability under a range of conditions and its clean removal via hydrogenolysis.

The proposed forward synthesis involves four key stages: protection of the starting phenolic acid, activation and coupling to form the α-acylamino ketone precursor, cyclodehydration to form the oxazole ring, and final deprotection.

Experimental Workflow:

Robinson_Gabriel_Workflow cluster_0 Stage 1: Protection cluster_1 Stage 2: Amide Coupling cluster_2 Stage 3: Cyclodehydration cluster_3 Stage 4: Deprotection A 4-Hydroxybenzoic acid B 4-(Benzyloxy)benzoic acid A->B BnBr, K2CO3 Acetone, Reflux C 4-(Benzyloxy)benzoyl chloride B->C SOCl2 or (COCl)2 DCM, Reflux E Ethyl 2-(4-(benzyloxy)benzamido) -3-oxobutanoate C->E Et3N, DCM, 0°C to RT D Ethyl 3-amino-2-oxobutanoate D->E F Ethyl 2-(4-(benzyloxy)phenyl) oxazole-4-carboxylate E->F POCl3 or H2SO4 Heat G Final Product: Ethyl 2-(4-hydroxyphenyl) oxazole-4-carboxylate F->G H2, Pd/C Ethanol, RT

Caption: Workflow for the Modified Robinson-Gabriel Synthesis.

Detailed Experimental Protocol (Proposed):

Step 1: Synthesis of 4-(Benzyloxy)benzoic acid

  • To a solution of 4-hydroxybenzoic acid (1.0 eq) in acetone, add potassium carbonate (2.5 eq).

  • Add benzyl bromide (1.2 eq) dropwise.

  • Reflux the mixture for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Recrystallize the crude product from ethanol/water to yield pure 4-(benzyloxy)benzoic acid.

Step 2: Synthesis of Ethyl 2-(4-(benzyloxy)benzamido)-3-oxobutanoate

  • Convert 4-(benzyloxy)benzoic acid (1.0 eq) to its acid chloride by refluxing with thionyl chloride (2.0 eq) in dichloromethane (DCM) for 2 hours. Remove excess thionyl chloride in vacuo.

  • Dissolve the resulting 4-(benzyloxy)benzoyl chloride in anhydrous DCM and cool to 0°C.

  • In a separate flask, dissolve ethyl 3-amino-2-oxobutanoate hydrochloride (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM.

  • Add the acid chloride solution dropwise to the amine solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate to yield the crude α-acylamino ketone. Purify by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

Step 3: Synthesis of Ethyl 2-(4-(benzyloxy)phenyl)oxazole-4-carboxylate

  • Dissolve the purified α-acylamino ketone (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).

  • Heat the mixture at 80-100°C for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify by column chromatography.

Step 4: Synthesis of this compound

  • Dissolve the protected oxazole (1.0 eq) in ethanol.

  • Add 10% Palladium on carbon (10% w/w).

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker).

  • Stir at room temperature until TLC indicates complete consumption of the starting material (2-6 hours).

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the final product.

Proposed Synthetic Strategy 2: A Van Leusen-type Reaction

The Van Leusen oxazole synthesis is a powerful method that constructs the oxazole ring from an aldehyde and tosylmethylisocyanide (TosMIC).[8] A highly relevant and more direct modification for our target involves the reaction of a benzoyl derivative with an isocyanoacetate, which provides the C4 and C5 atoms of the oxazole ring directly.

Core Principle & Rationale:

This strategy offers a more convergent approach. The key transformation is the base-mediated condensation and cyclization of a protected 4-hydroxybenzoyl chloride with ethyl isocyanoacetate. This directly assembles the substituted oxazole core. As with the Robinson-Gabriel method, protection of the phenol is critical to prevent acylation of the hydroxyl group and other side reactions. The benzyl protecting group strategy remains applicable and effective.

Experimental Workflow:

Van_Leusen_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Oxazole Formation cluster_2 Stage 3: Deprotection A 4-Hydroxybenzoic acid B 4-(Benzyloxy)benzoic acid A->B BnBr, K2CO3 Acetone, Reflux C 4-(Benzyloxy)benzoyl chloride B->C SOCl2 or (COCl)2 DCM, Reflux E Ethyl 2-(4-(benzyloxy)phenyl) oxazole-4-carboxylate C->E K2CO3 or DBU THF or CH3CN, RT D Ethyl Isocyanoacetate D->E F Final Product: Ethyl 2-(4-hydroxyphenyl) oxazole-4-carboxylate E->F H2, Pd/C Ethanol, RT

Caption: Workflow for the Van Leusen-type Synthesis.

Detailed Experimental Protocol (Proposed):

Step 1: Synthesis of 4-(Benzyloxy)benzoyl chloride

  • Prepare 4-(benzyloxy)benzoic acid as described in Step 1 of the Robinson-Gabriel method.

  • Convert the acid (1.0 eq) to the corresponding acid chloride by refluxing with thionyl chloride (2.0 eq) in an inert solvent like DCM or neat. Remove excess reagent under reduced pressure to obtain the crude acid chloride, which can be used directly in the next step.

Step 2: Synthesis of Ethyl 2-(4-(benzyloxy)phenyl)oxazole-4-carboxylate

  • To a cooled (0°C) suspension of potassium carbonate (K₂CO₃, 1.5 eq) in anhydrous tetrahydrofuran (THF), add a solution of ethyl isocyanoacetate (1.0 eq) in THF dropwise.

  • Stir the mixture at 0°C for 15-20 minutes.

  • Add a solution of 4-(benzyloxy)benzoyl chloride (1.1 eq) in THF dropwise, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC. Upon completion, quench with water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

Step 3: Synthesis of this compound

  • Perform the hydrogenolysis of the benzyl ether as described in Step 4 of the Robinson-Gabriel method using Pd/C and H₂ gas in ethanol to furnish the final product.

Comparative Analysis of Proposed Methodologies

To aid the researcher in selecting the most appropriate synthetic route, the two proposed methods are compared based on several key practical and chemical criteria.

FeatureMethod 1: Modified Robinson-GabrielMethod 2: Van Leusen-type
Number of Steps 4 (Protection, Coupling, Cyclization, Deprotection)3 (Protection/Activation, Cyclization, Deprotection)
Key Intermediates α-Acylamino ketoneBenzoyl chloride, Isocyanoacetate
Reaction Conditions Can require harsh dehydrating agents (POCl₃, conc. H₂SO₄) and high temperatures.Generally milder conditions (base-mediated at RT).
Starting Materials 4-hydroxybenzoic acid, ethyl 3-amino-2-oxobutanoate.4-hydroxybenzoic acid, ethyl isocyanoacetate.
Potential Challenges Potential for side reactions during harsh dehydration step; synthesis of the α-acylamino ketone precursor can be low-yielding.Ethyl isocyanoacetate is a lachrymator and requires careful handling; base sensitivity of the ester group.
Convergence Linear synthesis.More convergent, assembling the core in one key step.
Estimated Reproducibility Moderate. Success is highly dependent on the efficiency and cleanliness of the cyclodehydration step.High. The key C-C and C-O bond formations are generally robust and high-yielding.

Conclusion and Recommendation

Both the modified Robinson-Gabriel and the Van Leusen-type syntheses represent viable and logical pathways for the preparation of this compound.

The Robinson-Gabriel synthesis is a classic and well-understood method. However, its application here is complicated by the need for a multi-step synthesis of the key precursor and the potentially harsh conditions required for the final ring-closing dehydration, which may impact overall yield and purity.

In contrast, the Van Leusen-type approach is more convergent and employs significantly milder reaction conditions for the crucial oxazole-forming step. While it requires the use of the specialized reagent ethyl isocyanoacetate, the reduction in the number of synthetic steps and the avoidance of aggressive dehydrating agents make it a more attractive and likely more reproducible strategy.

Recommendation: For a researcher embarking on the synthesis of this target molecule, the Van Leusen-type route (Method 2) is the recommended starting point. Its higher convergence and milder conditions are likely to provide a more efficient and reliable path to the desired product.

References

Sources

Orthogonal Validation of a Putative Anti-Inflammatory Agent: A Comparative Guide to Confirming COX Inhibition for Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of early-stage drug discovery, the identification of a hit compound with promising biological activity is merely the first step in a long and rigorous journey. The initial screening data, while exciting, can be fraught with artifacts and off-target effects. It is therefore imperative to validate the primary biological activity through orthogonal approaches—distinct, independent methods that measure the same biological endpoint through different analytical principles. This guide provides a comprehensive framework for the orthogonal validation of a novel small molecule, "Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate" (hereafter referred to as Compound X), a compound whose structure suggests potential anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.

The rationale for suspecting COX inhibition stems from the presence of the 4-hydroxyphenyl moiety, a common structural feature in many known non-steroidal anti-inflammatory drugs (NSAIDs). This guide will detail two distinct validation strategies: a direct, biochemical enzyme inhibition assay and a downstream, cell-based functional assay. By comparing the data from these two approaches, we can build a robust, multi-faceted case for the compound's mechanism of action, thereby increasing confidence in its therapeutic potential and justifying further investment in its development.

The Imperative of Orthogonal Validation in Drug Discovery

Reliance on a single assay format for hit validation is a precarious strategy. Assay artifacts, such as compound aggregation, interference with the detection technology (e.g., fluorescence quenching), or non-specific reactivity, can lead to a high rate of false positives. Orthogonal validation mitigates this risk by employing methods with different underlying principles.[1][2] If a compound demonstrates consistent activity across two or more distinct assays, the confidence in its purported biological activity is significantly enhanced. This approach is a cornerstone of establishing the trustworthiness and reliability of preclinical data.

This guide will compare a direct enzymatic assay, which measures the compound's ability to inhibit the purified COX enzyme, with a cell-based assay that quantifies the downstream product of COX activity, prostaglandin E2 (PGE2), in a relevant cellular model of inflammation.

dot

Caption: Workflow for Orthogonal Validation of Compound X.

Comparative Analysis of Validation Methodologies

Parameter Method 1: Biochemical COX Enzyme Inhibition Assay Method 2: Cell-Based PGE2 Production Assay
Principle Measures direct inhibition of purified COX-1 and COX-2 enzymes by monitoring the conversion of arachidonic acid to prostaglandin H2 (PGH2).Measures the inhibition of prostaglandin E2 (PGE2) production in cultured macrophages following an inflammatory stimulus (LPS).[3]
Biological Level Molecular (Enzyme-Inhibitor Interaction)Cellular (Downstream Functional Response)
Key Output IC50 values for COX-1 and COX-2, indicating potency and isoform selectivity.IC50 value for the inhibition of cellular PGE2 synthesis, indicating potency in a biological context.
Strengths - High throughput potential.- Directly assesses target engagement.- Allows for determination of enzyme isoform selectivity (COX-1 vs. COX-2).[4][5]- More physiologically relevant; accounts for cell permeability and metabolism.- Confirms functional outcome of enzyme inhibition.- Reduces artifacts from direct assay interference.
Limitations - Does not account for cell permeability, efflux, or metabolism.- Prone to artifacts from compound aggregation or assay technology interference.- Lower throughput.- Does not distinguish between COX-1 and COX-2 inhibition without further specific assays.- Susceptible to cytotoxicity, which can confound results.
Comparator Celecoxib (a known COX-2 selective inhibitor)Celecoxib

Method 1: Biochemical Validation using a COX Inhibitor Screening Assay

This assay directly measures the peroxidase activity of cyclooxygenase. The COX enzyme converts arachidonic acid to PGH2, and in the process, the peroxidase component of the enzyme is also active. This peroxidase activity can be measured using a colorimetric probe.

Experimental Protocol: COX Colorimetric Inhibitor Screening Assay
  • Reagent Preparation: Prepare assay buffer, heme, purified human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the colorimetric probe solution according to the manufacturer's instructions (e.g., Cayman Chemical COX Inhibitor Screening Assay Kit).

  • Compound Preparation: Prepare a serial dilution of Compound X and the comparator, Celecoxib, in DMSO. A typical concentration range would be from 100 µM down to 1 nM.

  • Assay Plate Setup: To a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the enzyme (either COX-1 or COX-2).

  • Inhibitor Incubation: Add 10 µL of the serially diluted compounds (Compound X or Celecoxib) or DMSO (vehicle control) to the appropriate wells. Incubate for 15 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid to all wells.

  • Signal Development: Add 10 µL of the colorimetric substrate solution.

  • Measurement: Shake the plate for 15 seconds and measure the absorbance at 590 nm using a microplate reader. The absorbance is proportional to the COX activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Hypothetical Results:
Compound COX-1 IC50 (nM) COX-2 IC50 (nM) Selectivity Index (COX-1/COX-2)
Compound X5504512.2
Celecoxib>10,0008>1250

These hypothetical results suggest that Compound X is a potent inhibitor of COX-2 with moderate selectivity over COX-1, a desirable profile for an anti-inflammatory agent.

dot

COX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Phospholipids->Arachidonic_Acid Releases PLA2 Phospholipase A2 (PLA2) PLA2->Phospholipids COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 PG_Synthases Prostaglandin Synthases PGH2->PG_Synthases Prostaglandins Prostaglandins (e.g., PGE2) PG_Synthases->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->PLA2 Activates Compound_X Compound X Compound_X->COX2 Inhibits

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Synthetic vs. Commercial "Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence:

Abstract

In the landscape of pharmaceutical research and drug development, the purity and structural integrity of chemical intermediates are paramount. "Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate," a key heterocyclic building block, is accessible through both commercial vendors and in-house synthesis. This guide provides a comprehensive framework for researchers to conduct a rigorous spectroscopic comparison between synthetic and commercial batches of this compound. By leveraging a suite of analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—we delved into the nuanced differences that can arise from varied production routes. This document serves as a methodological blueprint, empowering researchers to validate the quality of their materials, identify potential impurities, and ensure the reproducibility of their scientific endeavors.

Introduction: The Significance of Verifying Chemical Authenticity

"this compound" serves as a crucial intermediate in the synthesis of various biologically active molecules. Its oxazole core, coupled with the phenolic and ester functionalities, makes it a versatile scaffold in medicinal chemistry. The reliability of any downstream application hinges on the purity and well-defined structure of this starting material. While commercial availability offers convenience, in-house synthesis can provide greater control over the final product and cost-effectiveness for large-scale needs.

However, different synthetic pathways can introduce unique impurity profiles. For instance, a laboratory synthesis might involve specific reagents and purification methods that leave behind characteristic residual solvents or by-products. Conversely, commercial batches may have undergone a different proprietary synthesis and purification process, leading to a distinct set of potential contaminants. Therefore, a head-to-head spectroscopic comparison is not merely a quality control measure but a critical step in ensuring experimental consistency and mitigating unforeseen reactivity in subsequent synthetic transformations.

Experimental Design & Rationale

A robust comparison of synthetic and commercial samples requires a multi-faceted analytical approach. The choice of spectroscopic techniques is dictated by their ability to provide complementary information regarding the molecule's structure, functional groups, and the presence of any impurities.

Analytical Techniques Employed
  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): Provides detailed information about the chemical environment of hydrogen and carbon atoms, respectively. It is the most powerful tool for structural elucidation and the identification of organic impurities.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). It is highly sensitive for detecting trace impurities with different molecular weights.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

The interplay of these techniques creates a self-validating system. While NMR excels at structural confirmation, MS provides an accurate molecular weight, and IR confirms the presence of key functional groups, together offering a comprehensive chemical fingerprint of the sample.

Detailed Experimental Protocols

The following protocols outline the standardized procedures for acquiring high-quality spectroscopic data for "this compound."

Sample Preparation
  • Synthetic Sample: The crude synthetic product should be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes). The purified fractions, as determined by thin-layer chromatography, should be combined and the solvent removed under reduced pressure. The resulting solid should be dried under high vacuum to remove any residual solvents.

  • Commercial Sample: A sample from a reputable commercial supplier (e.g., Sigma-Aldrich, Oakwood Chemical) should be used directly as received.

  • For NMR Analysis: Dissolve approximately 5-10 mg of each sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for solubilizing the compound and for observing the exchangeable phenolic proton.

  • For MS Analysis: Prepare a dilute solution of each sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • For IR Analysis: The solid samples can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.

Instrumentation and Data Acquisition
  • NMR Spectroscopy:

    • Instrument: A 400 MHz (or higher) NMR spectrometer.

    • ¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire proton-decoupled spectra.

  • Mass Spectrometry:

    • Instrument: An electrospray ionization (ESI) mass spectrometer.

    • Mode: Positive or negative ion mode, depending on which provides a better signal for the [M+H]⁺ or [M-H]⁻ ion.

  • IR Spectroscopy:

    • Instrument: A Fourier-transform infrared (FTIR) spectrometer.

    • Range: 4000-400 cm⁻¹.

Spectroscopic Data Comparison: Expected Results and Interpretation

While a complete experimental dataset for a direct comparison is not publicly available, we can predict the expected spectral features based on the known structure of "this compound" and data from closely related compounds.

Molecular Structure and Workflow Diagrams

Caption: Molecular formula and weight of the target compound.

experimental_workflow cluster_synthesis Synthetic Sample cluster_commercial Commercial Sample cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison synth_sample In-house Synthesis purification Purification (Column Chromatography) synth_sample->purification nmr ¹H & ¹³C NMR purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir comm_sample Procurement from Vendor comm_sample->nmr comm_sample->ms comm_sample->ir comparison Comparison of Spectroscopic Data nmr->comparison ms->comparison ir->comparison

Caption: Workflow for the comparative analysis.

Tabulated Spectroscopic Data (Expected)
Spectroscopic TechniqueParameterExpected Value for Synthetic SampleExpected Value for Commercial SamplePotential Discrepancies and Their Implications
¹H NMR Chemical Shifts (δ, ppm)Aromatic protons (d, ~7.8 & ~6.9 ppm), Oxazole proton (s, ~8.5 ppm), -CH₂- (q, ~4.3 ppm), -CH₃ (t, ~1.3 ppm), -OH (s, ~10.0 ppm, exchangeable)Identical to synthetic sampleMinor shifts may indicate different solvent residues. Additional peaks would suggest impurities.
Coupling Constants (J, Hz)~7-8 Hz for ethyl group, ~8-9 Hz for aromatic protonsIdentical to synthetic sampleDeviations are unlikely for the main compound but could appear in impurities.
¹³C NMR Chemical Shifts (δ, ppm)Carbonyl (~161 ppm), Aromatic carbons (~116-160 ppm), Oxazole carbons (~135, ~145, ~160 ppm), -CH₂- (~61 ppm), -CH₃ (~14 ppm)Identical to synthetic samplePresence of extra peaks indicates carbon-containing impurities.
Mass Spec. [M+H]⁺ or [M-H]⁻m/z 234.07 or 232.06m/z 234.07 or 232.06Additional peaks would indicate impurities of different molecular weights.
IR Spec. Wavenumber (cm⁻¹)~3300-3100 (O-H stretch), ~1720 (C=O stretch, ester), ~1610, ~1500 (C=C stretch, aromatic), ~1250 (C-O stretch)Identical to synthetic sampleBroadening of the O-H band could indicate the presence of water. Additional peaks might point to functional groups of impurities.
Interpreting the Data
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the hydroxyphenyl ring, the single proton on the oxazole ring, and the ethyl ester group. The phenolic -OH proton will likely appear as a broad singlet and its chemical shift can be concentration-dependent. The key comparison points will be the presence and integration of all expected peaks and the absence of unexpected signals. Impurities from the synthesis, such as unreacted starting materials or by-products, would manifest as extra peaks.

  • ¹³C NMR: The carbon NMR will provide a count of the unique carbon environments. Any peaks in the spectrum of the synthetic sample that are not present in the commercial sample (or vice-versa) are indicative of impurities.

  • Mass Spectrometry: Both samples should show a prominent peak corresponding to the molecular ion of the target compound. High-resolution mass spectrometry can be used to confirm the elemental composition. The presence of other significant peaks would strongly suggest impurities.

  • IR Spectroscopy: The IR spectra should confirm the presence of the key functional groups: a broad O-H stretch for the phenol, a strong C=O stretch for the ester, and characteristic C=C and C-O stretches for the aromatic and oxazole rings. While minor differences in peak shape and intensity are possible due to sample preparation, the peak positions should be nearly identical.

Conclusion and Best Practices

A thorough spectroscopic comparison of synthetic and commercial "this compound" is a critical due diligence step for any research or development program. While it is anticipated that both a well-purified synthetic sample and a high-purity commercial sample will exhibit nearly identical spectroscopic profiles, this verification should not be overlooked.

Key Takeaways for Researchers:

  • Always Verify: Do not assume the identity and purity of commercial reagents without analytical confirmation.

  • Orthogonal Techniques are Key: Employ a suite of analytical methods (NMR, MS, IR) for a comprehensive assessment.

  • Establish a Reference: If synthesizing in-house, fully characterize a reference batch to be used for future comparisons.

  • Document Everything: Meticulously record all experimental parameters and results for traceability and reproducibility.

By adhering to these principles and following the outlined methodologies, researchers can proceed with confidence in the quality of their starting materials, ultimately contributing to the robustness and reliability of their scientific outcomes.

References

  • Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

  • ResearchGate. 1H NMR spectrum of compound 4. Retrieved from [Link]

  • Oakwood Chemical. Ethyl 2-(4'-hydroxyphenyl)-1,3-oxazole-4-carboxylate. Retrieved from [Link]

  • SpectraBase. ETHYL-2-(4-HYDROXYPHENYL)-4-HYDROXY-1-METHYL-5-OXO-2,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Retrieved from [Link]

  • PubChem. Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. Retrieved from [Link]

A Senior Application Scientist's Guide to Evaluating the Drug-like Properties of Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Oxazole Scaffold

The oxazole nucleus, a five-membered aromatic heterocycle containing oxygen and nitrogen, is a cornerstone of modern medicinal chemistry.[1][2] Its derivatives are known to possess a vast spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1][3] The parent compound, Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate, serves as a valuable starting point for chemical exploration due to its synthetic tractability and the presence of key functional groups amenable to modification.

This guide provides a comprehensive framework for researchers and drug development professionals to evaluate the drug-like properties of novel derivatives based on this oxazole scaffold. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a robust and self-validating approach to lead candidate selection. Our focus is on establishing a clear, logical workflow that integrates key physicochemical and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays to build a holistic profile of each new chemical entity (NCE).

Pillar 1: Foundational Principles of "Drug-Likeness"

The journey from a biologically active "hit" to a viable drug candidate is paved with challenges, a significant portion of which are related to poor pharmacokinetic properties.[4][5] The concept of "drug-likeness" is an attempt to identify and optimize for these properties early in the discovery pipeline, thereby reducing late-stage attrition.

A foundational guideline in this area is Lipinski's Rule of Five (Ro5), which identifies physicochemical characteristics common among orally bioavailable drugs.[6][7][8] An orally active drug generally has no more than one violation of the following criteria:

  • Molecular Weight (MW) < 500 Daltons[9]

  • LogP (a measure of lipophilicity) < 5[8][10]

  • Hydrogen Bond Donors (total number of N-H and O-H bonds) ≤ 5[7]

  • Hydrogen Bond Acceptors (all nitrogen or oxygen atoms) ≤ 10[7]

While a valuable filter, Ro5 is not a definitive predictor of success and does not assess pharmacological activity.[7] Therefore, it must be complemented by rigorous experimental evaluation of a compound's ADME profile.[4][11]

Pillar 2: The Experimental Workflow for Profiling Drug-like Properties

A systematic, multi-parametric evaluation is critical. The following sections detail the core assays required to build a comprehensive drug-likeness profile, explaining the "why" behind each protocol.

G cluster_0 Initial Characterization cluster_1 In Vitro ADME Screening cluster_2 Decision Making synthesis Derivative Synthesis & Purification physchem Physicochemical Profiling (LogP, Solubility) synthesis->physchem Characterize NCE permeability Permeability Assay (Caco-2) physchem->permeability Assess Absorption Potential metabolism Metabolic Stability (Microsomes, Hepatocytes) permeability->metabolism Assess Metabolic Fate data Data Analysis & SAR toxicity Cytotoxicity Assay (e.g., MTT) metabolism->toxicity Assess Safety Profile decision Go / No-Go Decision (Advance to In Vivo?) data->decision Evaluate Overall Profile

Caption: High-level workflow for evaluating new chemical entities (NCEs).

Lipophilicity (LogP/LogD) Determination

Why it Matters: Lipophilicity is arguably the most critical physicochemical property, influencing solubility, absorption, membrane permeability, plasma protein binding, and volume of distribution.[12] An optimal LogP value (typically between 1 and 3 for oral drugs) is a delicate balance; too low, and the compound may not cross lipid membranes, too high, and it may have poor solubility and be prone to rapid metabolism or sequestration in fatty tissues.[8][10]

Experimental Protocol: Shake-Flask Method This is the gold-standard method for LogP determination.[13][14]

  • Preparation: Prepare buffers of a specific pH (e.g., phosphate-buffered saline at pH 7.4 for LogD) and n-octanol. Pre-saturate the n-octanol with the buffer and vice-versa by mixing and allowing the phases to separate overnight. This prevents volume changes during the experiment.

  • Partitioning: A small, accurately weighed amount of the test compound is dissolved in one of the phases (typically the one in which it is more soluble). An equal volume of the other pre-saturated phase is added.

  • Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the aqueous and organic layers.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, most commonly HPLC-UV.[14]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[15]

Aqueous Permeability Assessment

Why it Matters: For an orally administered drug to be effective, it must pass from the gastrointestinal tract into the bloodstream. The Caco-2 permeability assay is the industry-standard in vitro model for predicting this absorption.[16][17] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions and express key efflux transporters (like P-glycoprotein), mimicking the intestinal barrier.[18]

Experimental Protocol: Caco-2 Permeability Assay

G cluster_0 Setup cluster_1 Experiment (A -> B) cluster_2 Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for ~21 days to form monolayer seed->culture teer Verify monolayer integrity (Measure TEER) culture->teer add_apical Add test compound to Apical (A) side teer->add_apical incubate Incubate (e.g., 2h at 37°C) add_apical->incubate sample_baso Sample from Basolateral (B) side incubate->sample_baso quantify Quantify compound (LC-MS/MS) sample_baso->quantify papp papp quantify->papp er er papp->er

Caption: Workflow for the Caco-2 Apical-to-Basolateral Permeability Assay.

  • Cell Culture: Caco-2 cells are seeded onto semi-permeable membrane inserts in multi-well plates and cultured for approximately 21 days to allow for differentiation and the formation of a confluent, polarized monolayer.[17]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Only inserts with TEER values above a pre-determined threshold are used.[16]

  • Transport Experiment (Bidirectional):

    • Apical to Basolateral (A→B) Transport: The culture medium is replaced with transport buffer. The test compound (e.g., at 10 µM) is added to the apical (donor) side, and fresh buffer is added to the basolateral (receiver) side.[18]

    • Basolateral to Apical (B→A) Transport: In a parallel set of inserts, the compound is added to the basolateral (donor) side, and fresh buffer is added to the apical (receiver) side.

  • Incubation and Sampling: The plates are incubated (e.g., for 2 hours at 37°C with gentle shaking). At the end of the incubation, samples are taken from the receiver compartments.

  • Quantification: The concentration of the compound in the receiver samples is quantified by LC-MS/MS.

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated in cm/s.

    • The Efflux Ratio (ER) is calculated as Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate for active efflux transporters.[17] To confirm the involvement of specific transporters like P-gp, the assay can be repeated in the presence of a known inhibitor (e.g., verapamil).[17]

Metabolic Stability Assessment

Why it Matters: The liver is the primary site of drug metabolism. A compound that is metabolized too quickly will have a short half-life and may require frequent, high doses to be effective. Conversely, a compound that is too stable may accumulate and cause toxicity. The in vitro liver microsomal stability assay is a high-throughput method to predict hepatic clearance.[19][20] Liver microsomes are vesicles of the endoplasmic reticulum containing a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for Phase I metabolism.[21]

Experimental Protocol: Liver Microsomal Stability Assay

G cluster_0 Time-Course Sampling setup Prepare reaction mix: - Liver Microsomes - Test Compound (e.g., 1µM) - Buffer preincubate Pre-incubate at 37°C setup->preincubate start_rxn Initiate reaction by adding NADPH preincubate->start_rxn t0 T=0 min start_rxn->t0 Sample & Quench t5 T=5 min start_rxn->t5 Sample & Quench t15 T=15 min start_rxn->t15 Sample & Quench t30 T=30 min start_rxn->t30 Sample & Quench t60 T=60 min start_rxn->t60 Sample & Quench quench Quench aliquots at each time point (e.g., with cold acetonitrile) analyze Analyze samples by LC-MS/MS quench->analyze calculate Calculate: - Half-life (t½) - Intrinsic Clearance (CLint) analyze->calculate

Caption: Workflow for an in vitro metabolic stability assay using liver microsomes.

  • Reaction Setup: A reaction mixture containing liver microsomes (e.g., human, rat) and the test compound (typically at 1 µM) in buffer is prepared in a multi-well plate.

  • Pre-incubation: The plate is pre-incubated at 37°C for a few minutes to bring it to physiological temperature.[19]

  • Initiation: The metabolic reaction is initiated by adding a solution of NADPH, a necessary cofactor for CYP enzyme activity.[19] A control incubation without NADPH is run in parallel to check for non-enzymatic degradation.

  • Time-Point Sampling: Aliquots are removed from the reaction at several time points (e.g., 0, 5, 15, 30, 60 minutes).[21]

  • Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent like acetonitrile, which precipitates the microsomal proteins.

  • Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: The natural log of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint), which provide a measure of how rapidly the compound is metabolized.[19]

In Vitro Cytotoxicity Screening

Why it Matters: Early assessment of a compound's potential to kill cells is a fundamental part of safety profiling. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.[22][23] It is a robust, high-throughput method for assessing the cytotoxic effects of novel compounds on both cancerous and non-cancerous cell lines.[23][24]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Cells (e.g., HepG2 for liver toxicity, or a relevant cancer cell line) are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with the test compound across a range of concentrations (e.g., 0.1 to 100 µM) and incubated for a set period (e.g., 24 or 48 hours).

  • MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[22]

  • Incubation: The plate is incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in living, metabolically active cells cleave the tetrazolium ring of the yellow MTT, converting it into insoluble purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals, resulting in a colored solution.[23]

  • Measurement: The absorbance of the solution is measured using a spectrophotometric plate reader, typically at a wavelength of 570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The results are plotted as percent viability versus compound concentration, and the IC50 value (the concentration at which 50% of cell viability is inhibited) is calculated.

Pillar 3: Comparative Analysis and Data Interpretation

To illustrate the application of these principles, let us consider a hypothetical comparative analysis of our parent scaffold and three derivatives designed to probe different aspects of chemical space.

Table 1: Hypothetical Drug-like Property Data for Oxazole Derivatives

CompoundStructure ModificationMWcLogPAqueous Solubility (µM)Caco-2 Papp (A→B) (10⁻⁶ cm/s)Efflux RatioMicrosomal t½ (min)Cytotoxicity (HepG2 IC50, µM)Ro5 Violations
Parent (Reference)233.22.17512.51.245> 1000
Deriv-A Added tert-butyl group289.33.51525.11.418> 1000
Deriv-B Added -NH2 group248.21.51508.21.165> 1000
Deriv-C Added large aromatic ring309.34.2518.04.522250

Analysis and Interpretation:

  • Parent Compound: The reference scaffold shows a promising starting profile. It has good solubility and permeability, a low efflux ratio, moderate metabolic stability, and no inherent cytotoxicity. It adheres to Lipinski's rules.[6][7]

  • Derivative A (Increased Lipophilicity): As expected, adding a lipophilic tert-butyl group increased the cLogP. This led to a significant improvement in permeability (Papp), which is favorable for absorption.[12] However, this came at the cost of reduced aqueous solubility and a marked decrease in metabolic stability (lower t½), a common trade-off as lipophilic compounds often present a better substrate for CYP enzymes.[19]

  • Derivative B (Increased Polarity): The addition of a primary amine, a hydrogen bond donor, lowered the cLogP and significantly improved aqueous solubility. This change, however, slightly reduced its passive permeability. The increased metabolic stability (longer t½) suggests the new polar group may be directing the molecule away from key metabolic sites.

  • Derivative C (Increased Size & Aromaticity): Adding a large aromatic system increased lipophilicity and, as a result, decreased solubility. While permeability is good, the high efflux ratio of 4.5 is a major red flag, indicating that this derivative is likely a substrate for an efflux transporter like P-glycoprotein, which would actively pump it out of cells and limit its absorption in vivo.[17] Furthermore, this derivative shows signs of cytotoxicity, which would deprioritize it as a candidate.

Alternative Scaffolds: A Note on Bioisosterism

While the oxazole core is versatile, medicinal chemists often explore bioisosteric replacements to fine-tune properties. Scaffolds like isoxazole , thiazole , and 1,3,4-oxadiazole are common alternatives.[25][26] The choice is driven by subtle but important differences:

  • Isoxazoles vs. Oxazoles: These are isomers differing in heteroatom position. This changes the dipole moment and basicity of the ring, which can alter binding interactions and metabolic profiles.[25]

  • Thiazoles: Replacing the oxygen with sulfur (a classic bioisostere) can significantly alter the molecule's electronics, hydrogen bonding capacity, and metabolic "soft spots".[27]

  • Oxadiazoles: These rings are often more metabolically stable and can act as effective hydrogen bond acceptors.[26][28]

Conclusion

The evaluation of drug-like properties is a multifactorial challenge that requires a logical, evidence-based approach. By systematically profiling derivatives of the this compound scaffold for key physicochemical and in vitro ADME properties, researchers can make informed decisions, prioritize promising candidates, and efficiently guide lead optimization efforts. The true power of this process lies not in any single data point, but in the synthesis of all available information to understand the structure-activity and structure-property relationships that will ultimately define a successful drug candidate.

References

  • Lipinski's rule of five – Knowledge and References. Taylor & Francis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZM2wXbAsG93_lCx3XtkWtdlsJJpvtee3NCMsxmyRxZvIDzsxUdacnN3EBlxyB6DVlkmmV1rYBLSqVAxeX9QBFNLiwe1EWN2m-KQzLgwN4jdIOIfvMdYOOxOszNjApKitqyexZGb3BIZG0SsXQh4scFmmj4xa1TDyKaFISsqM4IxAIIY7YLjncq41KSlFbkDjparqLqoldzlI6taXWeACeD1Iw0VF7XComi8NF6dM=]
  • Lipinski's rule of five. Wikipedia. [URL: https://en.wikipedia.org/wiki/Lipinski%27s_rule_of_five]
  • In Vitro ADME. Selvita. [URL: https://selvita.com/drug-discovery/adme-dmpk/in-vitro-adme/]
  • In Vitro ADME Assays and Services. Charles River Laboratories. [URL: https://www.criver.com/products-services/discovery-services/adme-pk-services/in-vitro-adme-assays]
  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [URL: https://www.sailife.com/understanding-lipinskis-rule-of-5-and-the-role-of-logp-value-in-drug-design-and-development/]
  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. [URL: https://www.creative-biolabs.com/drug-discovery/therapeutics/a-comprehensive-guide-to-in-vitro-adme-studies-in-drug-discovery.htm]
  • Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. [URL: https://zenovel.com/blog/lipinskis-rule-of-5-in-modern-drug-discovery/]
  • How to Conduct an In Vitro Metabolic Stability Study. BioAgilytix. [URL: https://www.bioagilytix.com/blog/how-to-conduct-an-in-vitro-metabolic-stability-study/]
  • In Vitro ADME Studies. PharmaLegacy. [URL: https://www.pharmalegacy.com/in-vitro-adme-studies/]
  • In Vitro ADME Assays. Concept Life Sciences. [URL: https://www.conceptlifesciences.com/adme-dmpk/in-vitro-adme-assays/]
  • LogP—Making Sense of the Value. ACD/Labs. [URL: https://www.acdlabs.com/download/app_notes/logp_sense.pdf]
  • Mastering Lipinski Rules for Effective Drug Development. Bioaccess. [URL: https://bioaccess.com/lipinski-rules/]
  • Caco2 assay protocol. [URL: https://www.proformafda.com/wp-content/uploads/2019/07/Caco2-assay-protocol.pdf]
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [URL: https://ecvam-dbalm.jrc.ec.europa.eu/methods-and-protocols/protocols/DB-ALM-protocol-142-Permeability-Assay-on-Caco-2-Cells]
  • MTT assay and its use in cell viability and proliferation analysis. Abcam. [URL: https://www.abcam.
  • Methods for Determination of Lipophilicity. Encyclopedia.pub. [URL: https://encyclopedia.pub/entry/31206]
  • LogP/D. Cambridge MedChem Consulting. [URL: https://www.cambridgemedchemconsulting.com/resources/physicochemical_properties.php]
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. [URL: https://www.thermofisher.
  • Caco-2 Permeability Assay. Enamine. [URL: https://enamine.net/services/adme-screening/caco-2-permeability-assay]
  • Caco-2 permeability assay. Creative Bioarray. [URL: https://www.creative-bioarray.com/caco-2-permeability-assay.htm]
  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [URL: https://experiments.springernature.com/keywords/cytotoxicity-mtt-assay]
  • Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences. [URL: https://www.conceptlifesciences.com/adme-dmpk/assays/caco-2-permeability]
  • Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres. [URL: https://www.researchgate.net/publication/228399335_Synthesis_Antibacterial_Activity_of_24-Disubstituted_Oxazoles_and_Thiazoles_as_Bioisosteres]
  • LogP and logD calculations. Chemaxon Docs. [URL: https://docs.chemaxon.
  • The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8610022/]
  • MTT assay protocol. Abcam. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
  • An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2793540/]
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [URL: https://www.researchgate.net/publication/384110300_In_Vitro_Cytotoxicity_Testing_of_Novel_Drug_Molecules_Using_MTT_Assay]
  • Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27137915/]
  • A comprehensive review on biological activities of oxazole derivatives. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6369342/]
  • Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/a-2728-8329]
  • Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Medicinal Chemistry. Benchchem. [URL: https://www.benchchem.com/blog/head-to-head-comparison-of-isoxazole-and-oxazole-scaffolds-in-medicinal-chemistry]
  • How to Study Slowly Metabolized Compounds Using In Vitro Models. WuXi AppTec DMPK. [URL: https://dmpk.wuxiapptec.com/resources/in-vitro-metabolic-stability-study/]
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [URL: https://experiments.springernature.
  • Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres. ResearchGate. [URL: https://www.researchgate.net/publication/228399335_Synthesis_Antibacterial_Activity_of_24-Disubstituted_Oxazoles_and_Thiazoles_as_Bioisosteres]
  • Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. [URL: https://www.future-science.com/doi/10.4155/fmc-2024-0232]
  • This compound. MySkinRecipes. [URL: https://myskinrecipes.
  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503460/]
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [URL: https://www.jcdronline.org/admin/Uploads/Files/64eb27a3c307e3.07542023.pdf]
  • Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development. Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ob/c6ob00832k]
  • 2-(4-hydroxy-phenyl)-oxazole-4-carboxylic acid ethyl ester. ChemShuttle. [URL: https://www.chemshuttle.com/product-details/110987]
  • An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. ResearchGate. [URL: https://www.researchgate.
  • Ethyl 2-(4'-hydroxyphenyl)-1,3-oxazole-4-carboxylate. Oakwood Chemical. [URL: https://oakwoodchemical.com/Products/098495]
  • Ethyl 2-(4'-hydroxyphenyl)-1,3-oxazole-4-carboxylate. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0753088.htm]
  • Synthesis, characterization and crystal structure of 2-(4-hydroxyphenyl)ethyl and 2-(4-nitrophenyl)ethyl Substituted Benzimidazole Bromide Salts: Their inhibitory properties against carbonic anhydrase and acetylcholinesterase. ResearchGate. [URL: https://www.researchgate.net/publication/320188043_Synthesis_characterization_and_crystal_structure_of_2-4-hydroxyphenylethyl_and_2-4-nitrophenylethyl_Substituted_Benzimidazole_Bromide_Salts_Their_inhibitory_properties_against_carbonic_anhydrase_and_a]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Protocol for Ensuring Laboratory Safety and Regulatory Compliance

For researchers and scientists engaged in drug development, the synthesis and handling of novel chemical compounds are daily realities. With these activities comes the critical responsibility of proper waste disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate, ensuring the protection of laboratory personnel and the environment. This document is designed to be a trusted resource, moving beyond mere procedural lists to explain the rationale behind each critical step.

Section 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with this compound is paramount. Based on available Safety Data Sheet (SDS) information, this compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. Therefore, it must be handled as a hazardous substance.

The foundational principle of laboratory safety is the consistent and correct use of Personal Protective Equipment (PPE). The following PPE is mandatory when handling this compound, including during disposal operations:

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles and a face shield.To protect against splashes and aerosols that can cause serious eye irritation[1].
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).To prevent skin contact and subsequent irritation[1].
Body Protection A laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Use only in a well-ventilated area or under a chemical fume hood.To minimize the risk of inhaling dust or vapors that may cause respiratory irritation[1].
Section 2: Waste Segregation and Containerization

Proper segregation of chemical waste is a cornerstone of safe laboratory practice and is mandated by regulatory bodies like the Environmental Protection Agency (EPA)[2]. Mixing incompatible chemicals can lead to violent reactions, the generation of toxic gases, or fires[3].

Experimental Protocol for Waste Segregation:

  • Designate a Satellite Accumulation Area (SAA): Establish a specific area within the laboratory, near the point of generation, for the accumulation of hazardous waste[3][4]. This area must be under the direct control of laboratory personnel[5].

  • Select an Appropriate Waste Container:

    • Use a container that is chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • Ensure the container is in good condition, free from leaks or cracks, and has a secure, tight-fitting lid[2].

  • Label the Waste Container:

    • Affix a "Hazardous Waste" label to the container immediately upon adding the first amount of waste[4].

    • The label must clearly state the full chemical name: "this compound" and list any other constituents if it is a mixed waste stream.

    • Indicate the specific hazards (e.g., "Irritant")[4].

  • Waste Accumulation:

    • Keep the waste container closed at all times, except when adding waste[6].

    • Do not overfill the container; a general rule is to fill to no more than 90% capacity to allow for expansion[5].

    • Solid waste should be kept separate from liquid waste[7].

WasteSegregation cluster_generation Waste Generation cluster_saa Satellite Accumulation Area (SAA) cluster_disposal Disposal Pathway Generate Generate Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate Waste SelectContainer Select Compatible Container (HDPE/Glass) Generate->SelectContainer Initiate Disposal LabelContainer Affix 'Hazardous Waste' Label (Chemical Name, Hazards) SelectContainer->LabelContainer Prepare for Waste AddWaste Add Waste to Container (Keep Closed, <90% Full) LabelContainer->AddWaste Ready for Accumulation EHS_Pickup Arrange for Pickup by Environmental Health & Safety (EHS) AddWaste->EHS_Pickup Container Full or Per Lab Protocol Licensed_Facility Transport to Licensed Treatment, Storage, and Disposal Facility (TSDF) EHS_Pickup->Licensed_Facility Regulatory Compliance

Caption: Waste Disposal Workflow for this compound.

Section 3: Spill Management Protocol

In the event of a spill, a prompt and appropriate response is crucial to mitigate exposure and environmental contamination. Spilled chemicals and the materials used for cleanup must be treated as hazardous waste[8].

Experimental Protocol for Spill Cleanup:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of PPE as outlined in Section 1.

  • Contain the Spill: Use a spill kit with appropriate absorbent materials (e.g., vermiculite or a commercial chemical absorbent) to contain the spill. Do not use combustible materials like paper towels for large spills.

  • Clean the Spill:

    • For solid spills, carefully sweep the material into a designated waste container. Avoid creating dust.

    • For liquid spills, cover with an inert absorbent material, allow it to be fully absorbed, and then carefully scoop the mixture into the waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Dispose of Cleanup Materials: The absorbent materials, contaminated gloves, and any other items used in the cleanup must be placed in the hazardous waste container for this compound.

Section 4: Final Disposal Procedures

The ultimate disposal of chemical waste is a highly regulated process that must be managed by trained professionals. Laboratory personnel are responsible for the proper accumulation and labeling of waste, which is then handed over to the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

Key Disposal Prohibitions:

  • DO NOT dispose of this compound down the drain. This is strictly prohibited for most chemical wastes to prevent contamination of waterways[2][3].

  • DO NOT dispose of this compound in the regular trash. Solid chemical waste must be managed as hazardous waste[8].

  • DO NOT use evaporation as a method of disposal within a fume hood[8].

Final Disposal Steps:

  • Request a Waste Pickup: Once the waste container is full or as per your institution's guidelines, submit a request for a hazardous waste pickup through your EHS department[6].

  • Documentation: Ensure all necessary paperwork, often in the form of a hazardous waste tag or manifest, is completed accurately. This creates a "cradle-to-grave" record of the waste, as required by the Resource Conservation and Recovery Act (RCRA)[2].

  • Professional Disposal: The EHS department will then transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will be managed in an environmentally sound manner, likely through high-temperature incineration[4][9].

By adhering to these procedures, researchers can ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with all relevant regulations. This commitment to proper chemical waste management is a fundamental aspect of a strong laboratory safety culture.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Cleanaway. Properly Managing Chemical Waste in Laboratories.
  • Vanderbilt University. Guide to Managing Laboratory Chemical Waste.
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Creative Safety Supply. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • CSIR IIP. Laboratory Chemical Waste Management.
  • Clean Management. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • Echemi. Ethyl 2-(4'-hydroxyphenyl)-1,3-oxazole-4-carboxylate Safety Data Sheets.
  • BenchChem. Safe Disposal of 4-Methyl-2-(piperidin-2-yl)oxazole: A Step-by-Step Guide for Laboratory Professionals.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Lab Manager. Managing Hazardous Chemical Waste in the Lab.
  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
  • Thermo Fisher Scientific. (2025, December 24). SAFETY DATA SHEET.

Sources

A Senior Application Scientist's Guide to Handling Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols, operational procedures, and disposal plans for Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate (CAS No. 200400-76-6).[1][2][3][4] As a Senior Application Scientist, this document is structured to provide not just procedural steps but also the scientific rationale behind them, ensuring a culture of safety and experimental integrity for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

This compound is an aromatic heterocyclic compound.[5] While specific toxicity data is limited, the available Safety Data Sheets (SDS) and data on structurally related oxazole compounds indicate a clear hazard profile that must be managed with appropriate precautions.[1][6][7]

GHS Hazard Statements:

  • H315: Causes skin irritation.[1][3]

  • H319: Causes serious eye irritation.[1][3]

  • H335: May cause respiratory irritation.[1][3]

The primary routes of exposure are inhalation, skin contact, and eye contact. The causality for these hazards lies in the chemical reactivity of the oxazole ring and its substituents, which can interact with biological macromolecules, leading to irritation. Therefore, all handling procedures must be designed to minimize these exposure routes.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling this compound. The required level of protection escalates based on the nature of the operation and the potential for exposure.

Protection Level Required PPE When to Use
Standard Laboratory Operations (Level D) Safety glasses with side shields, lab coat, nitrile gloves, closed-toe shoes.For handling small quantities in a well-ventilated area or a chemical fume hood.[8]
Operations with Splash or Aerosol Potential (Level C) Chemical splash goggles, face shield, chemical-resistant apron or coveralls over a lab coat, double-gloving (nitrile).[8][9]When there is a risk of splashing or aerosol generation, such as during heating, vortexing, sonicating, or transferring large volumes.[8]
Emergency Situations (Spills or Releases) Full-face respirator with appropriate cartridges, chemical-resistant suit, heavy-duty chemical-resistant gloves.[8]For responding to spills or uncontrolled releases of the compound.[8]

Causality Behind PPE Choices:

  • Eye and Face Protection: Due to the H319 "Causes serious eye irritation" classification, standard safety glasses are insufficient for tasks with splash potential.[1][7] Chemical splash goggles provide a seal around the eyes, and a face shield offers a broader barrier against splashes.[9][10][11]

  • Hand Protection: Nitrile gloves are recommended for their chemical resistance.[9] Given the H315 "Causes skin irritation" warning, double-gloving is a prudent measure, especially for prolonged handling, as it provides an additional barrier and allows for the safe removal of a contaminated outer glove.[9][11]

  • Body Protection: A standard lab coat protects against minor spills.[12][13] For larger-scale work, a chemical-resistant apron or gown is necessary to prevent the saturation of personal clothing.[9]

  • Respiratory Protection: The H335 "May cause respiratory irritation" hazard necessitates that all operations involving the solid compound or solutions be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][14] For spill cleanup or in cases of ventilation failure, a respirator is required.[10]

Safe Handling and Operational Plan

Adherence to a strict, step-by-step operational plan is critical for minimizing exposure and ensuring a controlled laboratory environment.

Workflow for Handling this compound

prep Preparation - Verify fume hood certification - Assemble all necessary equipment - Don appropriate PPE weigh Weighing & Transfer - Perform in fume hood - Use anti-static weigh paper - Handle with care to avoid dust prep->weigh Proceed to handling solubilize Solubilization - Add solvent slowly - Keep vessel covered - Avoid splashing weigh->solubilize Transfer for use reaction Reaction & Monitoring - Set up in fume hood - Continuously monitor - Maintain controlled conditions solubilize->reaction Introduce to system cleanup Post-Procedure Cleanup - Decontaminate surfaces - Remove PPE correctly reaction->cleanup Upon completion disposal Waste Disposal - Segregate waste streams - Label containers clearly - Follow institutional guidelines cleanup->disposal Final step

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Protocol:
  • Preparation:

    • Before handling the compound, ensure you are wearing the appropriate PPE as specified in the table above.[8][12]

    • Verify that the chemical fume hood has a current certification and is functioning correctly.

    • Assemble all necessary glassware, reagents, and equipment within the fume hood to minimize movement in and out of the containment area.

  • Handling and Transfer:

    • All manipulations of the solid compound must be conducted within a certified chemical fume hood to prevent inhalation of dust particles.[14]

    • Use spark-proof tools and equipment where applicable.

    • When transferring the solid, use a spatula and handle it gently to avoid creating dust.

    • For solutions, use a pipette or a syringe with care to avoid splashes and aerosol generation.

  • Reaction:

    • Set up all reaction apparatus within the fume hood.

    • Continuously monitor the reaction for any signs of exothermic events or pressure buildup.

  • Post-Procedure Cleanup:

    • After completing the work, decontaminate all surfaces and equipment with an appropriate solvent.

    • Remove PPE in a manner that avoids cross-contamination. For instance, the outer pair of gloves should be removed before stepping out of the fume hood.[11]

    • Wash hands thoroughly with soap and water after removing gloves.[5][14]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[15] If skin irritation occurs, seek medical attention.[1]

  • Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open.[1][6] Remove contact lenses if present and easy to do.[1][6] Continue rinsing and seek immediate medical attention.[15]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1][6] If you feel unwell, get medical help.[1]

  • Spills: For minor spills within a fume hood, absorb the material with an inert absorbent and place it in a sealed container for disposal. For major spills, evacuate the area and follow emergency procedures.[7]

Disposal Plan

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure laboratory safety.

  • Solid Waste: Collect in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect in a designated, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.

  • Contaminated Materials: All disposables that have come into contact with the compound (e.g., gloves, weigh paper, pipette tips) should be considered hazardous waste and disposed of accordingly.

Disposal Protocol: All waste must be disposed of in accordance with local, state, and federal regulations.[1][6][16] The waste generator is responsible for correctly classifying and labeling the waste.[16] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

References

  • BenchChem. Personal protective equipment for handling 4-Methyl-2-(piperidin-2-yl)oxazole.
  • Echemi. Ethyl 2-(4'-hydroxyphenyl)-1,3-oxazole-4-carboxylate Safety Data Sheets.
  • BenchChem. Personal protective equipment for handling 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide.
  • ChemicalBook. Ethyl 2-(4'-hydroxyphenyl)-1,3-oxazole-4-carboxylate | 200400-76-6.
  • ChemicalBook. Ethyl oxazole-4-carboxylate - Safety Data Sheet.
  • GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY.
  • Apollo Scientific. 5-Phenyl-1,3-oxazole-4-carboxylic acid.
  • ChemShuttle. 2-(4-hydroxy-phenyl)-oxazole-4-carboxylic acid ethyl ester.
  • ChemicalBook. Ethyl 2-(4'-hydroxyphenyl)-1,3-oxazole-4-carboxylate.
  • PubChem. Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate.
  • CymitQuimica. Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate.
  • Thermo Fisher Scientific. SAFETY DATA SHEET.
  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006).
  • Ethyl 2-(4'-hydroxyphenyl)-1,3-oxazole-4-carboxylate CAS 200400-76-6.
  • AK Scientific, Inc. Ethyl 2-bromooxazole-4-carboxylate.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • CSUB. Topic 1: Safety in the Organic Chemistry Laboratory.
  • Solubility of Things. Safety and Handling of Organic Compounds in the Lab.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.